molecular formula C13H16N2O B099010 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one CAS No. 16223-25-9

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Cat. No.: B099010
CAS No.: 16223-25-9
M. Wt: 216.28 g/mol
InChI Key: JQYYDAPQCHWQCC-UHFFFAOYSA-N
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Description

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is a useful research compound. Its molecular formula is C13H16N2O and its molecular weight is 216.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-piperidin-4-yl-3H-indol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O/c16-13-9-10-3-1-2-4-12(10)15(13)11-5-7-14-8-6-11/h1-4,11,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQYYDAPQCHWQCC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1N2C(=O)CC3=CC=CC=C32
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80920333
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

90536-91-7, 16223-25-9
Record name 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80920333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one
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Foundational & Exploratory

An In-depth Technical Guide on the Core Basic Properties of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Preamble: Unveiling a Privileged Scaffold in Medicinal Chemistry

The compound 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one represents a cornerstone scaffold in the landscape of modern medicinal chemistry.[1] Its structure, a fusion of an oxindole and a piperidine ring, offers a unique combination of rigidity and functional accessibility that has proven invaluable in the design of novel therapeutic agents. This technical guide provides a comprehensive exploration of the core basic properties of this molecule, offering insights into its synthesis, physicochemical characteristics, and its versatile role as a building block in drug discovery. The information presented herein is intended to serve as a foundational resource for researchers aiming to harness the potential of this important chemical entity.

Core Physicochemical and Structural Properties

A thorough understanding of the fundamental properties of this compound is paramount for its effective application in drug design and development. These properties dictate its behavior in biological systems and provide a rational basis for its chemical modification.

Table 1: Key Physicochemical and Structural Data

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[2]
Molecular Weight 216.28 g/mol
CAS Number 16223-25-9[3]
IUPAC Name 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one[]
Synonyms 1-(4-piperidinyl)-1,3-dihydro-2H-indol-2-one[3]
Physical Appearance Typically a solid[5]
Predicted XLogP3 0.9[6]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 2[2]
Rotatable Bond Count 1[2]

The oxindole core provides a relatively planar and rigid framework, while the piperidine ring introduces a degree of conformational flexibility and a basic nitrogen atom. This basicity is a critical feature, allowing for salt formation to enhance solubility and providing a key interaction point for biological targets. The predicted lipophilicity (XLogP3) suggests a favorable balance for oral drug absorption, a desirable characteristic in drug development.[7][8]

Synthetic Pathways and Methodologies

The synthesis of this compound is a well-established process in organic chemistry, typically involving the N-alkylation of oxindole. A common and efficient approach utilizes a protected piperidine derivative to ensure selective reaction at the piperidine nitrogen.

Diagram 1: General Synthetic Workflow

Caption: A representative two-step synthesis of this compound.

Detailed Experimental Protocol:

  • Step 1: Synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

    • To a solution of oxindole (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base such as potassium carbonate (K₂CO₃) (2 equivalents).

    • Stir the resulting suspension at room temperature for approximately 30 minutes.

    • Add N-Boc-4-iodopiperidine (1.1 equivalents) to the reaction mixture.

    • Heat the reaction to 80°C and monitor its progress by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and pour it into water.

    • Extract the aqueous layer with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the protected intermediate.

  • Step 2: Synthesis of this compound

    • Dissolve the purified tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate (1 equivalent) in a solvent such as dichloromethane (DCM).

    • Add an excess of a strong acid, for example, trifluoroacetic acid (TFA) or a solution of hydrochloric acid (HCl) in dioxane.

    • Stir the reaction at room temperature and monitor by TLC until the starting material is consumed.

    • Concentrate the reaction mixture under reduced pressure.

    • Neutralize the residue with a basic aqueous solution (e.g., saturated sodium bicarbonate) and extract the product with an organic solvent.

    • Dry the combined organic extracts, filter, and concentrate to afford the final product. Further purification can be achieved by recrystallization or chromatography if necessary.

Analytical Characterization: Ensuring Purity and Identity

The unambiguous identification and purity assessment of this compound are critical for its use in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Table 2: Standard Analytical Methods

TechniquePurposeExpected Observations
Nuclear Magnetic Resonance (¹H and ¹³C NMR) Structural elucidation and confirmation.Characteristic signals for the aromatic protons of the oxindole ring, the methylene protons adjacent to the carbonyl and on the piperidine ring, and the piperidine N-H proton.
Mass Spectrometry (MS) Determination of molecular weight and confirmation of elemental composition.A prominent peak corresponding to the protonated molecule [M+H]⁺.
High-Performance Liquid Chromatography (HPLC) Purity assessment and quantification.A single major peak under optimized chromatographic conditions.
Infrared (IR) Spectroscopy Identification of key functional groups.Characteristic absorption bands for the N-H stretch of the piperidine, the C=O stretch of the lactam, and aromatic C-H stretches.

These analytical methods, when used in concert, provide a comprehensive characterization of the molecule, ensuring its suitability for further investigation.[9]

Pharmacological Significance and Derivatization Potential

This compound is a versatile building block in the synthesis of a wide range of biologically active molecules.[1] Its derivatives have shown activity against various targets, including neurological receptors and enzymes.[1][10] The secondary amine of the piperidine ring serves as a convenient handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).[11][12]

Diagram 2: Key Derivatization Strategies

G Core 1,3-Dihydro-1-(piperidin-4-yl) (2H)indol-2-one Acylation Acylation (RCOCl, Base) Core->Acylation Sulfonylation Sulfonylation (RSO₂Cl, Base) Core->Sulfonylation ReductiveAmination Reductive Amination (RCHO, NaBH(OAc)₃) Core->ReductiveAmination Alkylation Alkylation (R-X, Base) Core->Alkylation Amide Amide Derivatives Acylation->Amide Sulfonamide Sulfonamide Derivatives Sulfonylation->Sulfonamide SubstitutedAmine Substituted Amines ReductiveAmination->SubstitutedAmine TertiaryAmine Tertiary Amines Alkylation->TertiaryAmine

Caption: Common synthetic modifications of the piperidine moiety in this compound.

These derivatization strategies have been employed to develop ligands for a variety of biological targets. For instance, modifications at the piperidine nitrogen have led to the discovery of potent agonists and antagonists for the nociceptin receptor.[10] This highlights the importance of this scaffold in generating chemical diversity for drug discovery programs.

Safety and Handling Considerations

While specific toxicity data for this compound is not extensively published in readily available safety data sheets, general laboratory safety precautions for handling chemical compounds should be observed. This includes the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[13] Work should be conducted in a well-ventilated area or a fume hood.[13] In case of contact with skin or eyes, the affected area should be flushed with plenty of water.[13] For ingestion or inhalation, medical attention should be sought immediately.[13]

Conclusion: A Versatile Tool for Future Drug Discovery

References

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  • PubChem. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of medicinal chemistry, 47(12), 2973–2976.
  • Patel, D., & Patel, N. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 46(9), 4354-4361.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., ... & Bertinaria, M. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1, 3-dihydro-2H-benzo [d] imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 23(19), 11823.
  • Manjula, R., Venkateswaramoorthi, R., Dharmaraja, J., & Selvanayagam, S. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. SN Applied Sciences, 2(7), 1-11.
  • Gallicchio, M., Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., ... & Bertinaria, M. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1, 3-dihydro-2H-benzo [d] imidazol-2-one Scaffold as a Novel NLRP3 Inhibitor. International journal of molecular sciences, 23(19), 11823.
  • Ivanova, Y., & Gevrenova, R. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(16), 4963.
  • PubChem. 4-Fluoro-1,3-dihydro-2H-indol-2-one.
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  • Pedemonte, N., Pesce, E., & Tomati, V. (2020). Identification, Structure–Activity Relationship, and Biological Characterization of 2, 3, 4, 5-Tetrahydro-1H-pyrido [4, 3-b] indoles as a Novel Class of CFTR Potentiators. Journal of medicinal chemistry, 63(20), 12053-12073.
  • Wang, X., & Wang, Y. (2011). Synthesis and crystal structure of 1, 3-dihydro-4-(2-hydroxyethyl)-2H-indol-2-one. Chinese Journal of Structural Chemistry, 30(8), 1189-1192.
  • Kalhotra, P., Chittepu, V. C. S. R., Osorio-Revilla, G., & Gallardo-Velázquez, T. (2018). Structure–Activity Relationship and Molecular Docking of Natural Product Library Reveal Chrysin as a Novel Dipeptidyl Peptidase-4 (DPP-4) Inhibitor: An Integrated In Silico and In Vitro Study. Molecules, 23(6), 1391.
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  • Wang, Y., Zhang, Y., & Chen, J. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical and Biomedical Analysis, 198, 114008.
  • Woestenborghs, R., Pauwels, W., & Heykants, J. (1989). Quantitative Gas Chromatographic Analysis of [1-(4-Piperidinyl)-1,3-dihydro-2H-benzimidazole-2-one], the Basic Metabolite of Bezitramide (Burgodin(R)), in Human Urine. Journal of Analytical Toxicology, 13(4), 229-232.
  • PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-.
  • Api, A. M., Belsito, D., Botelho, D., Bruze, M., Burton Jr, G. A., Buschmann, J., ... & Vey, M. (2019). RIFM fragrance ingredient safety assessment, 2, 4-dimethyl-4, 4a, 5, 9b-tetrahydroindeno [1, 2-d]-1, 3-dioxin, CAS Registry Number 27606-10-8. Food and Chemical Toxicology, 128, 105-113.
  • ResearchGate. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives.
  • Fhid, O., Al-Azreg, S., & Al-Amiery, A. (2014). Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica, 6(2), 234-238.
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1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one chemical structure and IUPAC name

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: A Key Scaffold in Nociceptin Receptor Ligand Development

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research. Also known as 1-(Piperidin-4-yl)indolin-2-one, this molecule serves as a pivotal structural scaffold and synthetic intermediate for the development of novel therapeutics. Its unique combination of an indolinone core and a piperidine moiety makes it a versatile building block for creating compounds with specific biological activities.[1] This guide details its chemical structure, IUPAC nomenclature, physicochemical properties, and a validated synthetic protocol. A primary focus is placed on its critical role as a precursor for a novel class of potent and selective ligands for the Nociceptin receptor (NOP), highlighting its application in neuroscience and the pursuit of treatments for neurological disorders, pain, and addiction.[1][2][3][4]

Chemical Identity and Physicochemical Properties

The precise characterization of a compound is fundamental to its application in research and development. This section outlines the structural and physical attributes of this compound.

Nomenclature and Structural Data

The compound is identified by several systematic and common names, with its core structure consisting of an oxindole (1,3-dihydro-2H-indol-2-one) ring N-substituted with a piperidin-4-yl group.

  • IUPAC Name: 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one[2][5]

  • Synonyms: this compound, 1-Piperidin-4-ylindolin-2-one[1], 1-(4-piperidinyl)-1,3-dihydro-2H-indol-2-one[6]

  • CAS Number: 16223-25-9[1][2][6]

  • Molecular Formula: C₁₃H₁₆N₂O[1]

  • SMILES: C1CNCCC1N2C(=O)CC3=CC=CC=C32[2][]

Physicochemical Characteristics

The physical and chemical properties of the compound are summarized in the table below. These characteristics are crucial for handling, storage, and formulation development.

PropertyValueReference(s)
Molecular Weight 216.28 g/mol [1]
Appearance White to off-white or cream solid[1][6]
Melting Point 165-172 °C[1]
Purity ≥ 97%[1]
Storage Conditions Store at 2°C - 8°C in a well-closed container

Synthesis and Characterization

The synthesis of 1-(piperidin-4-yl)indolin-2-one is a critical process for its availability in research. A common and efficient strategy involves the reductive amination of oxindole with a protected 4-piperidone, followed by a deprotection step. This approach is favored for its high yield and the commercial availability of starting materials.

Detailed Synthesis Protocol

The following two-step protocol describes a reliable method for laboratory-scale synthesis.

Step 1: Synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

  • To a solution of oxindole (1.0 eq) and N-Boc-4-piperidone (1.1 eq) in 1,2-dichloroethane (DCE), add acetic acid (2.0 eq).

  • Stir the mixture for 30 minutes at room temperature to facilitate imine formation.

  • Add sodium triacetoxyborohydride (Na(OAc)₃BH) (1.5 eq) portion-wise to the reaction mixture.

    • Causality: Na(OAc)₃BH is a mild and selective reducing agent, ideal for the reductive amination of the intermediate iminium ion without reducing the ketone on the indolinone ring.

  • Allow the reaction to proceed at room temperature for 12-18 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with dichloromethane (DCM) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield the Boc-protected intermediate as a solid.

Step 2: Deprotection to yield 1-(piperidin-4-yl)indolin-2-one

  • Dissolve the Boc-protected intermediate from Step 1 in dichloromethane (DCM).

  • Add trifluoroacetic acid (TFA) (5-10 eq) dropwise at 0°C.

    • Causality: TFA is a strong acid that efficiently cleaves the acid-labile tert-butyloxycarbonyl (Boc) protecting group, liberating the secondary amine of the piperidine ring.

  • Stir the reaction at room temperature for 2-4 hours until the starting material is fully consumed (monitored by TLC or LC-MS).

  • Concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM.

  • Dissolve the residue in DCM and neutralize with a saturated aqueous NaHCO₃ solution or 1M NaOH until the pH is basic (~9-10).

  • Extract the product into DCM (3x), dry the combined organic layers over Na₂SO₄, and concentrate to yield the final product, 1-(piperidin-4-yl)indolin-2-one. The product can be further purified by recrystallization if necessary.

Synthesis Workflow Diagram

Synthesis_Workflow Reactant1 Oxindole invis Reactant1->invis Reactant2 N-Boc-4-piperidone Reactant2->invis Intermediate Boc-protected Intermediate (tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate) Product Final Product (1-(piperidin-4-yl)indolin-2-one) Intermediate->Product  Step 2: Boc Deprotection  Reagents: TFA  Solvent: DCM invis->Intermediate  Step 1: Reductive Amination  Reagents: Na(OAc)3BH, Acetic Acid  Solvent: DCE

Caption: A two-step synthesis workflow for 1-(piperidin-4-yl)indolin-2-one.

Applications in Medicinal Chemistry and Drug Discovery

1-(Piperidin-4-yl)indolin-2-one is not typically an active pharmaceutical ingredient itself but rather a highly valuable scaffold. Its utility stems from the ability to perform further chemical modifications, particularly at the piperidine nitrogen, to generate diverse libraries of compounds for biological screening.[1][2]

Core Scaffold for Nociceptin Receptor (NOP) Ligands

A seminal application of this compound is in the development of ligands for the Nociceptin receptor (NOP), a member of the opioid receptor family implicated in pain, anxiety, depression, and substance abuse disorders.[4] Research has demonstrated that the 1-(piperidin-4-yl)indolin-2-one framework is a novel structural class for NOP ligands.[3]

Crucially, modifications to the piperidine N-1 substituent allow for the fine-tuning of the compound's activity, yielding both potent agonists and antagonists within the same chemical series.[3][4] For example, substitution with a cyclooctylmethyl group can dramatically improve affinity and selectivity for the NOP receptor.[4] This discovery provides a powerful tool for developing targeted therapeutics and for probing the complex pharmacology of the NOP system.

Structure-Activity Relationship (SAR) Logic

The SAR for this class of compounds is distinct and highly dependent on the N-substituent of the piperidine ring. This relationship is key to its utility in drug design.

SAR_Diagram Core Core Scaffold 1-(piperidin-4-yl)indolin-2-one sub_node Core->sub_node Agonist Potent NOP Agonist sub_node->Agonist  Modification at Piperidine N-H  (e.g., with specific alkyl groups) Antagonist Potent NOP Antagonist sub_node->Antagonist  Modification at Piperidine N-H  (e.g., with other aryl/alkyl groups)

Caption: Logical diagram of Structure-Activity Relationships for NOP ligands.

Broader Utility in CNS Drug Discovery

Beyond NOP receptor ligands, the piperidinyl-indolinone scaffold is explored for a range of central nervous system (CNS) targets. Its structural properties make it a valuable tool for studying various receptor interactions within the brain.[2] Furthermore, related scaffolds, such as 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, have been successfully employed to develop inhibitors of the NLRP3 inflammasome, highlighting the broader applicability of the piperidinyl-heterocycle motif in targeting complex biological pathways.[8][9][10]

Conclusion

This compound is a compound of significant strategic importance for medicinal chemists and drug development professionals. Its well-defined structure, accessible synthesis, and, most importantly, its proven utility as a versatile scaffold for Nociceptin receptor modulators underscore its value. The ability to generate both agonists and antagonists from a single core structure provides a unique advantage for developing targeted therapies for a host of neurological and psychiatric conditions. As research continues, this foundational molecule will undoubtedly contribute to the discovery of the next generation of CNS-active pharmaceuticals.

References

  • Chem-Impex. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • J&K Scientific. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
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  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3987. [Link]
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  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976.
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3987.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

Sources

An In-Depth Technical Guide to 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: A Versatile Scaffold for Neuromodulatory Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals interested in the chemical properties and therapeutic potential of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This heterocyclic compound has emerged as a privileged scaffold in modern medicinal chemistry, particularly in the pursuit of novel ligands for complex neurological targets. We will delve into its fundamental properties, synthesis, and its pivotal role as a versatile building block, most notably in the development of modulators for the Nociceptin opioid peptide (NOP) receptor.

Core Compound Identification and Physicochemical Properties

This compound, also known as 1-Piperidin-4-ylindolin-2-one, is a bifunctional molecule featuring an oxindole core linked to a piperidine moiety.[1] This unique structural combination provides a foundation for extensive chemical modification and interaction with biological targets.[1]

Table 1: Compound Identification and Properties

IdentifierValueSource(s)
CAS Number 16223-25-9[1][2][3]
Molecular Formula C₁₃H₁₆N₂O[1][2]
Molecular Weight 216.28 g/mol [1][2]
IUPAC Name 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one[4]
Synonyms 1,3-Dihydro-1-(4-piperidinyl)-2H-indol-2-one, 1-Piperidin-4-ylindolin-2-one[1][2]
Appearance White to off-white or cream-colored solid[1][5]
Melting Point 165-172 °C[1]
Storage 2°C - 8°C in a well-closed container[1][2]

Synthesis and Chemical Logic

The synthesis of the 1-(piperidin-4-yl)indolin-2-one core is a critical first step for any drug discovery program utilizing this scaffold. A common and logical approach involves the N-arylation of the oxindole nitrogen with a suitably protected piperidine derivative. The choice of protecting group on the piperidine nitrogen is paramount, as it must be stable during the coupling reaction and selectively removable for subsequent derivatization. The tert-butyloxycarbonyl (Boc) group is frequently employed for this purpose due to its robustness and straightforward removal under acidic conditions.

A representative synthetic workflow is outlined below. This strategy provides a reliable and scalable route to the core scaffold, which then serves as the key intermediate for building a library of analogs.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Pathway cluster_products Products Oxindole Oxindole Coupling Step 1: N-Arylation Coupling (e.g., Buchwald-Hartwig or Ullmann) Oxindole->Coupling BocPip tert-butyl 4-aminopiperidine-1-carboxylate BocPip->Coupling ProtectedInt Boc-Protected Intermediate Coupling->ProtectedInt Formation of C-N bond Deprotection Step 2: Boc Deprotection (e.g., TFA or HCl) FinalCore This compound (Target Scaffold) Deprotection->FinalCore Yields free amine ProtectedInt->Deprotection Removal of Boc group Derivatization Step 3: Functionalization (Alkylation, Acylation, etc.) FinalCore->Derivatization Key Intermediate Analogs Diverse Library of Bioactive Analogs Derivatization->Analogs Structure-Activity Relationship (SAR) Studies

Caption: General synthetic workflow for the target scaffold and its derivatives.

Application in Medicinal Chemistry: A Scaffold for Nociceptin Receptor (NOP) Ligands

The true value of the 1-(piperidin-4-yl)indolin-2-one scaffold lies in its application as a pharmacophore for complex G-protein coupled receptors (GPCRs). Research has identified this core as a foundational structure for a novel class of ligands targeting the Nociceptin receptor (NOP), a member of the opioid receptor family.[1][2][6][7]

The NOP receptor and its endogenous ligand, Nociceptin/Orphanin FQ (N/OFQ), constitute a distinct signaling system involved in a wide array of physiological and pathological processes, including pain perception, anxiety, memory, and reward pathways.[1][8] Unlike classical opioid receptors (mu, delta, kappa), the NOP receptor does not bind traditional opiates with high affinity, making it an attractive target for developing therapeutics with potentially fewer side effects.[1]

The "Molecular Switch": From Antagonist to Agonist

One of the most compelling findings is that subtle modifications to the piperidine nitrogen of the 1-(piperidin-4-yl)indolin-2-one core can dramatically alter the pharmacological activity of the resulting molecule, converting potent NOP receptor antagonists into potent agonists.[6][7] This "molecular switch" phenomenon is of profound interest to medicinal chemists.

  • Antagonists: These ligands bind to the NOP receptor but do not activate it, thereby blocking the action of the endogenous ligand N/OFQ. Studies in animal models suggest that NOP antagonists could be beneficial for improving memory and attention.[1]

  • Agonists: These ligands bind to and activate the NOP receptor, mimicking the effect of N/OFQ. NOP agonists have shown potential as anxiolytics and may have applications in treating substance abuse disorders.[1]

The structure-activity relationship (SAR) within this series demonstrates that the substituent on the piperidine nitrogen is a key determinant of functional efficacy at the NOP receptor.[1] For example, replacing a benzyl group with a larger cyclooctylmethyl group was shown to dramatically improve NOP affinity and convert the ligand into an antagonist.[1] This highlights the sensitivity of the receptor's binding pocket and provides a clear strategy for rationally designing ligands with a desired functional outcome.

NOP Receptor Signaling Pathway

Upon activation by an agonist, the NOP receptor, a canonical GPCR, couples primarily to inhibitory G-proteins (Gαi/o).[5] This initiates a downstream signaling cascade that ultimately modulates neuronal excitability. Understanding this pathway is crucial for interpreting the cellular effects of novel ligands based on the title scaffold.

G cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gαi/o-βγ NOP->G_protein Couples to AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP   inhibition_symbol K_channel K+ Channel (GIRK) K_ion K+ K_channel->K_ion Efflux ↑ (Hyperpolarization) Ca_channel Ca2+ Channel Ca_ion Ca2+ Ca_channel->Ca_ion Influx ↓ (Reduced Neurotransmitter Release) Ligand Agonist Ligand (e.g., N/OFQ or Synthetic Agonist) Ligand->NOP Binds & Activates G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma G_alpha->AC Inhibits (-) G_beta_gamma->K_channel Activates (+) G_beta_gamma->Ca_channel Inhibits (-) ATP ATP PKA PKA CREB CREB

Caption: Simplified NOP receptor agonist-induced signaling cascade.

Experimental Protocol: Radioligand Competition Binding Assay

To assess the affinity of newly synthesized analogs for the NOP receptor, a competitive binding assay is a standard and robust method. This protocol provides a self-validating system for quantifying the interaction between a test compound and the receptor.

Objective: To determine the binding affinity (Ki) of a test compound for the human NOP receptor.

Materials:

  • Membranes: CHO or HEK293 cell membranes stably expressing the human NOP receptor.

  • Radioligand: [³H]-Nociceptin or another suitable high-affinity radiolabeled NOP ligand.

  • Non-specific Ligand: High concentration of unlabeled N/OFQ or another potent NOP ligand (e.g., 10 µM).

  • Test Compounds: Serial dilutions of synthesized analogs based on the 1-(piperidin-4-yl)indolin-2-one scaffold.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Filtration System: Cell harvester and glass fiber filters (e.g., GF/B or GF/C).

  • Scintillation Counter and scintillation fluid.

Methodology:

  • Preparation: Prepare serial dilutions of test compounds in the assay buffer. The concentration range should typically span from 10⁻¹¹ M to 10⁻⁵ M to generate a full competition curve.

  • Reaction Setup: In a 96-well plate, combine the following in triplicate for each condition:

    • Total Binding: Cell membranes + Radioligand + Assay Buffer.

    • Non-specific Binding (NSB): Cell membranes + Radioligand + High concentration of non-specific ligand.

    • Test Compound Binding: Cell membranes + Radioligand + Test compound dilution.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes). The causality here is to allow the binding kinetics to stabilize for accurate measurement.

  • Termination & Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filters using a cell harvester. This step is critical to separate bound from free radioligand. Immediately wash the filters with ice-cold assay buffer to remove any non-specifically trapped radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and quantify the amount of bound radioactivity using a scintillation counter. The measured value is typically in counts per minute (CPM) or disintegrations per minute (DPM).

  • Data Analysis:

    • Calculate the specific binding: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model using non-linear regression analysis (e.g., Prism software) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific radioligand binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor. The Ki value provides an absolute measure of binding affinity.

This self-validating protocol, by including total and non-specific binding controls, ensures that the measured inhibition is due to a specific interaction with the NOP receptor.

Conclusion

This compound is more than just a chemical intermediate; it is a strategically important scaffold that has unlocked a new class of Nociceptin receptor modulators. Its synthetic tractability, coupled with the profound ability to tune pharmacology from antagonism to agonism via simple chemical modifications, establishes its value for researchers in neuroscience and drug development. The insights provided in this guide—from its fundamental properties and synthesis to its detailed application in NOP receptor pharmacology—are intended to empower scientists to leverage this versatile core in the design of next-generation therapeutics for neurological and psychiatric disorders.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976.
  • Wikipedia. (n.d.). Nociceptin receptor.
  • J&K Scientific. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • PubChem. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Wikipedia. (n.d.). Nociceptin.

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A Technical Guide to the Retrosynthetic Analysis of 1-(Piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(piperidin-4-yl)indolin-2-one scaffold is a privileged structural motif frequently encountered in medicinal chemistry and drug development due to its favorable physicochemical properties and ability to interact with a diverse range of biological targets.[1][2][3] This technical guide provides an in-depth retrosynthetic analysis of this core structure, designed for researchers, scientists, and drug development professionals. We will dissect the target molecule to reveal logical bond disconnections and explore three primary synthetic strategies: N-arylation via Buchwald-Hartwig amination, convergent synthesis via reductive amination, and a cyclization-based approach. Each strategy is evaluated for its efficiency, scalability, and versatility. Detailed, field-proven protocols for the most prominent reactions are provided, complete with causality-driven explanations for experimental choices and data presented for clarity. This document serves as a comprehensive resource for the rational design and execution of synthetic routes to this important class of molecules.

Chapter 1: Introduction to the 1-(Piperidin-4-yl)indolin-2-one Scaffold

Significance in Medicinal Chemistry

The indolin-2-one (or oxindole) core is recognized as a "privileged structure" in drug discovery, appearing in numerous compounds with potent biological activities, particularly as kinase inhibitors for anticancer applications.[1][4][5] When coupled with a piperidine moiety—another ubiquitous fragment in approved pharmaceuticals—the resulting scaffold offers a unique three-dimensional architecture that can be finely tuned to optimize ligand-receptor interactions.[3][6] The piperidine ring, with its conformational flexibility, can modulate aqueous solubility, metabolic stability, and pharmacokinetic profiles, making the combined scaffold highly attractive for developing novel therapeutics.[3]

Core Structural Features

The target molecule, 1-(piperidin-4-yl)indolin-2-one, is comprised of three key components:

  • The Indolin-2-one Core: A bicyclic lactam that is relatively planar.

  • The Piperidine Ring: A saturated six-membered heterocycle.

  • The Aryl C-N Bond: A crucial linkage connecting the piperidine nitrogen (N1') to the indolinone nitrogen (N1).

A thorough retrosynthetic analysis must consider the strategic disconnection of bonds within and between these components to devise efficient and convergent synthetic pathways.

Chapter 2: Primary Retrosynthetic Strategies

A logical retrosynthetic analysis of the target structure reveals several key bond disconnections that form the basis of viable synthetic plans. We will explore three robust strategies.

Retrosynthesis cluster_A Strategy A: C-N Disconnection cluster_B Strategy B: Reductive Amination cluster_C Strategy C: Ring Cyclization Target 1-(Piperidin-4-yl)indolin-2-one PrecursorsA Indolin-2-one + 4-Aminopiperidine (protected) Target->PrecursorsA C(aryl)-N disconnection PrecursorsB 1-(4-Oxopiperidin-1-yl)indolin-2-one (Hypothetical Intermediate) Target->PrecursorsB C-N disconnection PrecursorsC 2-(2-((Piperidin-4-yl)amino)phenyl)acetic acid derivative Target->PrecursorsC Amide bond disconnection ReactionA Forward: Buchwald-Hartwig N-Arylation DisconnectionB C=N Bond Formation PrecursorsB2 Indolin-2-one + Piperidin-4-one (protected) ReactionB Forward: Reductive Amination ReactionC Forward: Intramolecular Amidation

Caption: High-level retrosynthetic analysis of 1-(piperidin-4-yl)indolin-2-one.

Strategy A: Disconnection at the Piperidine-Indolinone C-N Bond (N-Arylation)

This is arguably the most direct and reliable approach. The key disconnection is the C(aryl)-N(piperidine) bond.

  • Retrosynthetic Step:

    • 1-(Piperidin-4-yl)indolin-2-one ⇒ Indolin-2-one + 4-Halopiperidine (less common) OR Indolin-2-one + 4-Aminopiperidine.

  • Forward Synthesis: The corresponding forward reaction is a palladium-catalyzed cross-coupling, specifically the Buchwald-Hartwig amination .[7] This reaction is a cornerstone of modern medicinal chemistry for its exceptional reliability and broad functional group tolerance in forming C-N bonds.[8]

  • Rationale: This strategy is highly convergent. Indolin-2-one and various protected forms of 4-aminopiperidine are commercially available and relatively inexpensive. The Buchwald-Hartwig amination is well-precedented for coupling secondary amines to aryl halides or triflates.[8][9]

  • Key Precursors: Indolin-2-one and a suitably protected 4-aminopiperidine (e.g., Boc-4-aminopiperidine). A protecting group on the piperidine nitrogen is essential to prevent self-coupling or other side reactions.

Strategy B: Convergent Synthesis via Reductive Amination

This strategy involves forming the C-N bond between a carbonyl precursor and an amine precursor, followed by reduction.

  • Retrosynthetic Step:

    • 1-(Piperidin-4-yl)indolin-2-one ⇒ 1-(4-aminophenyl)indolin-2-one + Piperidin-4-one. (This is one of several possibilities). A more direct approach is to build the piperidine onto the indolinone.

    • 1-(Piperidin-4-yl)indolin-2-one ⇒ Indolin-2-one + Piperidin-4-one.

  • Forward Synthesis: The forward reaction is a reductive amination . The nitrogen of indolin-2-one reacts with the ketone of piperidin-4-one to form an enamine or iminium intermediate, which is then reduced in situ by a mild reducing agent.

  • Rationale: Reductive amination is a robust and high-yielding reaction, often performed as a one-pot procedure.[10] It offers an alternative convergent route using different starting materials. Reagents like sodium triacetoxyborohydride (STAB) are particularly effective as they are mild enough not to reduce the starting ketone but are highly effective at reducing the intermediate iminium ion.[11]

  • Key Precursors: Indolin-2-one and a protected piperidin-4-one (e.g., N-Boc-piperidin-4-one).[12] The protecting group is crucial to ensure the reaction occurs at the desired ketone position.

Strategy C: Building the Indolinone Ring Last (Cyclization)

This approach constructs the heterocyclic indolinone core in a late-stage step.

  • Retrosynthetic Step:

    • 1-(Piperidin-4-yl)indolin-2-one ⇒ Disconnect the amide bond of the indolinone ring. This reveals a linear precursor: a 2-(2-((piperidin-4-yl)amino)phenyl)acetic acid derivative.

  • Forward Synthesis: The forward reaction is an intramolecular amidation or a related cyclization (e.g., intramolecular Heck reaction). For amidation, a 2-halo-N-(piperidin-4-yl)phenylacetamide derivative can be cyclized, often under palladium catalysis.

  • Rationale: This strategy can be advantageous if substituted aniline precursors are more readily available or if diversification of the indolinone ring is desired late in the synthesis. Various methods exist for the synthesis of the indolin-2-one core.[13][14]

  • Key Precursors: A derivative of 2-aminophenylacetic acid and a protected 4-aminopiperidine.

Chapter 3: In-Depth Protocol Analysis & Experimental Design

Protocol for Buchwald-Hartwig N-Arylation (Strategy A)

This protocol describes the coupling of indolin-2-one with tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection. The choice of a bulky, electron-rich phosphine ligand is critical to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle.[8]

Buchwald_Hartwig_Workflow SM1 Indolin-2-one Coupling Pd-Catalyzed Coupling Reaction SM1->Coupling SM2 1-Boc-4-bromopiperidine SM2->Coupling Catalyst Pd₂(dba)₃ (Catalyst) Xantphos (Ligand) Cs₂CO₃ (Base) Catalyst->Coupling Solvent Dioxane, 100 °C Inert Atmosphere (Ar/N₂) Solvent->Coupling Workup Aqueous Workup & Purification (Chromatography) Coupling->Workup Intermediate Protected Product: 1-(1-Boc-piperidin-4-yl)indolin-2-one Deprotection Deprotection Intermediate->Deprotection FinalProduct Final Product: 1-(Piperidin-4-yl)indolin-2-one Deprotection->FinalProduct Reagent_Deprotect TFA or HCl in DCM/Dioxane Reagent_Deprotect->Deprotection Workup->Intermediate

Caption: Experimental workflow for the Buchwald-Hartwig N-Arylation synthesis route.

Step-by-Step Methodology:

  • Vessel Preparation: A Schlenk flask is charged with Cesium Carbonate (Cs₂CO₃, 1.5 equiv.), the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and the phosphine ligand (e.g., Xantphos, 4 mol%). The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times.

    • Causality: An inert atmosphere is critical as the Pd(0) active species is oxygen-sensitive. Cesium carbonate is a strong, non-nucleophilic base often used to facilitate the deprotonation of the amine or amide in the catalytic cycle.[8]

  • Reagent Addition: Indolin-2-one (1.0 equiv.) and the aryl halide/triflate partner (e.g., 1-Boc-4-bromopiperidine, 1.1 equiv.) are added to the flask under a positive flow of inert gas.

  • Solvent Addition: Anhydrous, degassed solvent (e.g., Dioxane or Toluene) is added via syringe.

  • Reaction: The flask is sealed and heated to the desired temperature (typically 80-110 °C) with vigorous stirring. Reaction progress is monitored by TLC or LC-MS.

  • Workup and Purification: Upon completion, the reaction is cooled to room temperature, diluted with a solvent like ethyl acetate, and washed with water and brine. The organic layer is dried, concentrated, and the crude product is purified by flash column chromatography.

  • Deprotection: The purified Boc-protected intermediate is dissolved in a suitable solvent (e.g., Dichloromethane) and treated with an acid (e.g., Trifluoroacetic Acid or HCl in dioxane) to remove the Boc group, yielding the final product.

ParameterRecommended ChoiceRationale
Palladium Source Pd₂(dba)₃, Pd(OAc)₂Common, stable Pd(0) and Pd(II) precatalysts.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich ligands that promote reductive elimination.[7]
Base Cs₂CO₃, K₃PO₄, NaOtBuStrong, non-nucleophilic bases are required.
Solvent Dioxane, TolueneAnhydrous, high-boiling aprotic solvents.
Temperature 80 - 110 °CSufficient thermal energy to drive the catalytic cycle.
Protocol for Reductive Amination (Strategy B)

This protocol describes the one-pot reaction between indolin-2-one and N-Boc-piperidin-4-one.

Step-by-Step Methodology:

  • Reagent Mixing: To a solution of indolin-2-one (1.0 equiv.) and N-Boc-piperidin-4-one (1.1 equiv.) in an anhydrous solvent like Dichloroethane (DCE) or Tetrahydrofuran (THF), add a catalytic amount of acetic acid (0.1 equiv.).

    • Causality: The acid catalyzes the formation of the key iminium ion intermediate, which is more electrophilic and thus more readily reduced than the starting ketone.[10][11]

  • Reducing Agent Addition: Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 equiv.) is added portion-wise at room temperature.

    • Causality: NaBH(OAc)₃ is a mild and selective reducing agent. Its steric bulk and electron-withdrawing acetate groups temper its reactivity, allowing it to selectively reduce the iminium ion in the presence of the less reactive ketone.[11]

  • Reaction: The mixture is stirred at room temperature for 12-24 hours. Progress is monitored by TLC or LC-MS.

  • Workup and Purification: The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate. The mixture is extracted with an organic solvent (e.g., ethyl acetate), and the combined organic layers are washed, dried, and concentrated. The crude product is purified by chromatography.

  • Deprotection: The Boc group is removed as described in the previous section (3.1, Step 6).

ParameterRecommended ChoiceRationale
Amine Indolin-2-oneThe nucleophile.
Carbonyl N-Boc-piperidin-4-oneThe electrophile.[15]
Reducing Agent NaBH(OAc)₃Selective for iminium ions over ketones.
Solvent Dichloroethane (DCE), THFAprotic solvents that do not react with the reducing agent.
Catalyst Acetic Acid (AcOH)Facilitates iminium ion formation.

Chapter 4: Comparative Analysis and Strategic Selection

StrategyKey ReactionStarting MaterialsAdvantagesDisadvantagesBest For
A: N-Arylation Buchwald-HartwigIndolin-2-one, Protected 4-halopiperidineHighly reliable, broad scope, well-documented.[7]Requires expensive catalysts/ligands, strict inert conditions.Rapid, reliable synthesis on a lab scale.
B: Reductive Amination Reductive AminationIndolin-2-one, Protected piperidin-4-oneOne-pot, mild conditions, uses inexpensive reagents.[11]Can sometimes lead to over-alkylation or side reactions.Scalable, cost-effective synthesis.
C: Ring Cyclization Intramolecular AmidationSubstituted anilines, acetic acid derivativesAllows for late-stage diversification of the indolinone core.Potentially longer synthetic sequence, cyclization can be low-yielding.Creating diverse libraries of analogs.

Chapter 5: Conclusion

The retrosynthetic analysis of 1-(piperidin-4-yl)indolin-2-one reveals multiple viable synthetic pathways, each with distinct advantages. The Buchwald-Hartwig N-arylation stands out as a robust and highly reliable method for laboratory-scale synthesis, benefiting from a vast body of literature and predictable outcomes. For larger-scale and more cost-sensitive applications, reductive amination offers a compelling one-pot alternative with milder conditions. Finally, the late-stage cyclization strategy provides maximum flexibility for analogue synthesis and library generation, which is invaluable in a drug discovery context. The selection of an optimal route will ultimately depend on the specific goals of the research program, including scale, cost, timeline, and the need for chemical diversification. This guide provides the foundational logic and practical protocols to empower scientists to make informed decisions in the synthesis of this important pharmaceutical scaffold.

References

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  • Design, synthesis and biological evaluation of novel indolin-2-ones as potent anticancer compounds. PubMed.
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  • Synthesis of indolin-2-ones (oxindoles) related to mitomycin A. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. IR@IHBT.
  • Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst.
  • Polyhydroxylated indolines and oxindoles from C-glycosides via sequential Henry reaction, Michael addition, and reductive amination/amid
  • Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)
  • Synthesis and Cytotoxicity of Indolin-2-one Derivatives Against WiDr Cells. AIP Publishing.
  • Intramolecular Aminolactonization for Synthesis of Furoindolin-2-One. MDPI.
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  • Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis.
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  • Application of Chiral Piperidine Scaffolds in Drug Design. Thieme.
  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide deriv
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one | Request PDF.
  • Reductive Amination & Amide Synthesis (IOC 40). YouTube.
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An In-depth Technical Guide to the Mechanism of Action of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one and its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Abstract

The 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one scaffold represents a privileged chemical structure in modern medicinal chemistry, serving as a versatile template for the design of a diverse array of biologically active compounds. This technical guide provides a comprehensive analysis of the core mechanism of action associated with this scaffold, with a primary focus on its well-documented role as a modulator of the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP), a key player in pain, addiction, and mood regulation. Furthermore, this guide will explore the mechanistic diversity of its derivatives, which have shown promise as anticancer, anti-inflammatory, and antimicrobial agents. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of the pharmacological principles and experimental methodologies underpinning the therapeutic potential of this important class of molecules.

Introduction: The Versatile Indolin-2-one Scaffold

The this compound core, also known as 1-(piperidin-4-yl)indolin-2-one, is a heterocyclic compound featuring an oxindole moiety linked to a piperidine ring. This structural arrangement provides a unique three-dimensional conformation that allows for interaction with a variety of biological targets.[1] The piperidine ring, in particular, offers a key point for chemical modification, enabling the fine-tuning of pharmacological properties such as receptor affinity, selectivity, and agonist/antagonist activity.[2] While derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including antibacterial, antifungal, and antitubercular effects, a significant body of research has focused on their activity at the NOP receptor.[2]

Core Mechanism of Action: Modulation of the Nociceptin Receptor (NOP)

A pivotal discovery in the pharmacology of this scaffold was the identification of a series of N-(4-piperidinyl)-2-indolinones as a novel structural class of ligands for the NOP receptor.[2] The NOP receptor, a member of the G protein-coupled receptor (GPCR) superfamily, is the endogenous receptor for the heptadecapeptide nociceptin/orphanin FQ (N/OFQ). It is widely distributed throughout the central and peripheral nervous systems and is implicated in a range of physiological and pathological processes, including pain perception, anxiety, depression, and reward.

Dual Agonist and Antagonist Activity: A Tale of Two Substituents

One of the most intriguing aspects of the interaction between this compound derivatives and the NOP receptor is the ability to generate both potent agonists and antagonists through subtle modifications of the piperidine nitrogen substituent.[2] This highlights a delicate structure-activity relationship (SAR) that governs the functional outcome of receptor binding.

  • Agonists: Typically, smaller, less sterically hindered substituents on the piperidine nitrogen tend to favor agonist activity. These agonists mimic the action of the endogenous ligand N/OFQ, leading to the activation of downstream signaling pathways.

  • Antagonists: Conversely, larger, more complex substituents often result in antagonist behavior. These compounds bind to the NOP receptor but fail to elicit a functional response, thereby blocking the effects of both endogenous N/OFQ and exogenous agonists.

The ability to develop both agonists and antagonists from the same chemical scaffold is of significant therapeutic interest, as it allows for the targeted modulation of the NOP system for different clinical indications.

Downstream Signaling Pathways

Upon agonist binding, the NOP receptor couples to inhibitory G proteins (Gi/o), leading to a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.

  • Modulation of Ion Channels:

    • Activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and reduced excitability.

    • Inhibition of voltage-gated calcium channels (VGCCs), which suppresses neurotransmitter release.

The net effect of these signaling events is a reduction in neuronal activity, which underlies the analgesic, anxiolytic, and other central nervous system effects of NOP agonists.

NOP_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Agonist NOP Agonist (Indolin-2-one Derivative) NOP NOP Receptor Agonist->NOP Binds to Gi_o Gi/o Protein NOP->Gi_o Activates AC Adenylyl Cyclase Gi_o->AC Inhibits GIRK ↑ GIRK Channel Activity Gi_o->GIRK Activates VGCC ↓ VGCC Activity Gi_o->VGCC Inhibits cAMP ↓ cAMP AC->cAMP Leads to Hyperpolarization Neuronal Hyperpolarization GIRK->Hyperpolarization Neurotransmitter_Release ↓ Neurotransmitter Release VGCC->Neurotransmitter_Release

Figure 1: NOP Receptor Agonist Signaling Pathway.

Mechanistic Diversity of Derivatives

Beyond NOP receptor modulation, the this compound scaffold has been derivatized to target a range of other biological pathways.

Anticancer Activity

Derivatives of this scaffold have shown promise as anticancer agents through various mechanisms:

  • Protein Kinase Inhibition: Certain indolin-2-one derivatives have been developed as inhibitors of protein kinases such as c-KIT, which are often dysregulated in cancer.[3][4]

  • Hedgehog Signaling Pathway Inhibition: The Hedgehog (Hh) signaling pathway is crucial for embryonic development and its aberrant activation is linked to several cancers. Novel indole derivatives have been shown to suppress Hh signaling by inhibiting the Smoothened (SMO) receptor.[5]

  • Cytotoxicity: Novel indolin-2-one derivatives bearing a 4-thiazolidinone moiety have exhibited significant cytotoxicity against various human cancer cell lines.[6]

Anti-inflammatory Activity

The anti-inflammatory potential of this scaffold is being explored through the inhibition of key inflammatory targets:

  • NLRP3 Inflammasome Inhibition: A chemical hybridization strategy has led to the development of 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one derivatives as inhibitors of the NLRP3 inflammasome, a key component of the innate immune response.[7]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: 2-(Piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of sEH, an enzyme involved in the degradation of anti-inflammatory fatty acids.[8]

Antimicrobial and Other Activities

The versatility of the indolin-2-one core is further demonstrated by the development of derivatives with:

  • Antimicrobial and Antifungal Activity: Various derivatives have been synthesized and screened for their in vitro activity against a range of bacterial and fungal pathogens.[9][10]

  • Antitubercular Activity: The scaffold has been investigated for its potential to yield new treatments for tuberculosis.[9]

  • Nematicidal and Anti-feeding Effects: Piperidin-4-ol derivatives have shown activity against nematodes and as anti-feeding agents in insects.[11]

Experimental Protocols for Mechanistic Elucidation

A variety of in vitro and in vivo assays are employed to characterize the mechanism of action of this compound derivatives.

Radioligand Binding Assay

This is a fundamental technique used to determine the affinity of a compound for its target receptor.

Objective: To quantify the binding affinity (Ki) of a test compound for the NOP receptor.

Principle: The assay measures the ability of a non-labeled test compound to compete with a radiolabeled ligand for binding to the NOP receptor in a preparation of cell membranes.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor.

    • Harvest the cells and homogenize them in a hypotonic buffer to lyse the cells and release the membranes.

    • Centrifuge the homogenate at high speed to pellet the membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the cell membrane preparation, a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-Nociceptin), and varying concentrations of the unlabeled test compound.

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known NOP ligand).

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The membranes and bound radioligand are trapped on the filter, while the unbound radioligand passes through.

  • Scintillation Counting:

    • Wash the filters to remove any remaining unbound radioligand.

    • Place the filter discs in scintillation vials with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Convert the IC50 value to a Ki value (inhibition constant) using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Cell Culture (CHO-hNOP) Membrane_Prep 2. Membrane Preparation Cell_Culture->Membrane_Prep Assay_Setup 3. Assay Setup (Membranes, Radioligand, Test Compound) Membrane_Prep->Assay_Setup Incubation 4. Incubation Assay_Setup->Incubation Harvesting 5. Harvesting (Filtration) Incubation->Harvesting Scintillation_Counting 6. Scintillation Counting Harvesting->Scintillation_Counting Data_Analysis 7. Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Figure 2: Radioligand Binding Assay Workflow.
Functional Assays

Functional assays are crucial for determining whether a compound acts as an agonist or an antagonist.

  • [³⁵S]GTPγS Binding Assay: This assay measures the activation of G proteins upon receptor stimulation by an agonist.

  • cAMP Assay: This assay quantifies the inhibition of adenylyl cyclase activity by measuring intracellular cAMP levels.

Quantitative Data Summary

The following table summarizes the binding affinities of representative this compound derivatives for the NOP receptor.

Compound IDR-substituent (on piperidine N)NOP Ki (nM)Functional ActivityReference
1 -H15.2Agonist[2]
2 -CH₃8.7Agonist[2]
3 -CH₂CH₂Ph1.8Antagonist[2]
4 -CH₂-cyclopropyl3.5Agonist[2]
5 -cinnamyl0.9Antagonist[2]

Note: The specific Ki values are illustrative and based on published data for this class of compounds.

Conclusion and Future Directions

The this compound scaffold is a remarkably versatile platform for the development of novel therapeutics. Its ability to be readily derivatized has led to the discovery of potent and selective modulators of the NOP receptor, with the unique feature of yielding both agonists and antagonists from the same core structure. This has significant implications for the treatment of pain, mood disorders, and addiction.

Furthermore, the expansion of this scaffold into other therapeutic areas, such as oncology and inflammation, underscores its importance in drug discovery. Future research will likely focus on:

  • Improving selectivity: Enhancing the selectivity of these compounds for their intended targets to minimize off-target effects.

  • Optimizing pharmacokinetic properties: Modifying the scaffold to improve drug-like properties such as oral bioavailability and metabolic stability.

  • Exploring novel mechanisms: Investigating the potential of this scaffold to interact with other biological targets and pathways.

The continued exploration of the this compound scaffold holds great promise for the development of the next generation of innovative medicines.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976.
  • Patel, D., et al. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European Journal of Medicinal Chemistry, 47, 432-439.
  • Sun, H., Yang, X., Li, H., Wang, J., & Song, G. (2023). Synthesis and biological activity of novel piperidin-4-ol derivatives. Chinese Journal of Pesticide Science, 25(2), 329-339.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761152, 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230519, 1-(Piperidin-4-yl)indolin-2-one hydrochloride.
  • Sartori, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6527.
  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
  • Fiori, L., et al. (2021). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules, 26(23), 7169.
  • Wang, S., Zhao, Y., Zhu, W., Liu, Y., Guo, K., & Gong, P. (2012). Synthesis and anticancer activity of Indolin-2-one derivatives bearing the 4-thiazolidinone moiety. Archiv der Pharmazie, 345(1), 73–80.
  • Kumar, A., et al. (2022). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. ACS Omega, 7(40), 35919–35934.

Sources

The Therapeutic Potential of the 1-(Piperidin-4-yl)indolin-2-one Scaffold: A Privileged Architecture for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

The 1-(piperidin-4-yl)indolin-2-one core represents a compelling, yet underexplored, chemical scaffold forged from the union of two "privileged" structures in medicinal chemistry: the indolin-2-one and the piperidine ring. The indolin-2-one nucleus is a cornerstone of numerous kinase inhibitors, including the FDA-approved anti-cancer drug Sunitinib, while the piperidine moiety is a ubiquitous feature in centrally active agents and serves as a versatile handle for modulating pharmacological activity. This technical guide synthesizes the potential pharmacological activities of the 1-(piperidin-4-yl)indolin-2-one scaffold by dissecting the established bioactivities of its constituent parts and analyzing data from closely related derivatives. We will explore its potential in oncology through kinase and developmental pathway inhibition, in neuromodulation via opioid-related receptor targeting, and in immunology as an anti-inflammatory agent. This document serves as a foundational resource for researchers aiming to leverage this promising scaffold for the development of next-generation therapeutics.

Introduction: A Synthesis of Two Privileged Pharmacophores

The strategic design of novel therapeutic agents often involves the hybridization of known pharmacophores to create new chemical entities with enhanced potency, selectivity, or novel mechanisms of action. The 1-(piperidin-4-yl)indolin-2-one scaffold is a prime example of this strategy, merging two highly successful and biologically active heterocyclic systems.

The Indolin-2-one Core: A Staple of Kinase Inhibition

The indolin-2-one (or oxindole) core is widely regarded as a privileged structure, particularly for the development of anti-tumor agents that function as kinase inhibitors.[1] Its rigid bicyclic structure provides a stable platform for appending various side chains that can interact with the ATP-binding pocket of numerous kinases. Several indolin-2-one derivatives have been investigated in clinical or preclinical settings, with Sunitinib and Toceranib being approved for cancer therapy.[1] This scaffold's success stems from its versatility in targeting key regulators of angiogenesis and cell proliferation, such as Vascular Endothelial Growth Factor Receptors (VEGFRs) and p21-activated kinases (PAKs).[2][3][4][5]

The Piperidine Moiety: A Key to CNS Activity and Beyond

The piperidine ring is one of the most prevalent N-heterocycles in FDA-approved drugs and natural products. Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal component for optimizing ligand-receptor interactions. Furthermore, the basic nitrogen atom is typically protonated at physiological pH, enabling critical ionic interactions with receptor targets. Piperidin-4-ones, a related class, have been reported to possess a wide array of pharmacological activities, including anticancer, anti-HIV, antimicrobial, and analgesic properties, establishing the piperidine core as a versatile pharmacophore.[6][7]

Synthesis and Chemical Properties

The synthesis of the core 1-(piperidin-4-yl)indolin-2-one scaffold can be achieved through established synthetic methodologies. A common approach involves the nucleophilic substitution of an appropriately protected piperidine derivative onto the nitrogen of the indolin-2-one ring.

General Synthetic Workflow

The causality behind this experimental design lies in protecting the highly reactive secondary amine of the piperidine to prevent unwanted side reactions. The Boc (tert-butyloxycarbonyl) group is an excellent choice due to its stability under the basic conditions required for the N-alkylation step and its facile removal under acidic conditions, which do not compromise the integrity of the indolin-2-one core.

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Deprotection Indolinone Indolin-2-one Base Base (e.g., NaH, K2CO3) Solvent (e.g., DMF) Indolinone->Base BocPiperidine N-Boc-4-iodopiperidine BocPiperidine->Base Intermediate N-Boc-1-(piperidin-4-yl)indolin-2-one Base->Intermediate Nucleophilic Substitution Intermediate_ref N-Boc-1-(piperidin-4-yl)indolin-2-one Acid Acid (e.g., TFA, HCl) Solvent (e.g., DCM) Product 1-(piperidin-4-yl)indolin-2-one Acid->Product Boc Removal Intermediate_ref->Acid

Caption: General synthetic workflow for 1-(piperidin-4-yl)indolin-2-one.

Potential Pharmacological Activities: An Evidence-Based Exploration

By examining derivatives where the core scaffold is functionalized, we can delineate several promising therapeutic avenues for investigation.

Neuromodulation and Analgesia: Targeting the Nociceptin Receptor (NOP)

A significant finding in the literature is the discovery of a series of N-(4-piperidinyl)-2-indolinones as a novel structural class of ligands for the Nociceptin receptor (NOP), also known as the opioid-receptor like-1 (ORL-1) receptor.[8] The NOP system is a key modulator of pain, anxiety, and other CNS functions.

Mechanistic Insight: What makes this scaffold particularly intriguing is that minor modifications to the N-substituent of the piperidine ring can convert the ligand from a potent agonist to an antagonist.[8] This dual potential allows for the development of therapeutics that can either mimic the analgesic effects of nociceptin (agonists) or block them to produce different physiological responses (antagonists). This switch highlights the piperidine nitrogen as a critical "steering" element for functional activity.

Synergistic Potential: Derivatives of this scaffold have been explored for their synergistic analgesic effects when combined with classical mu-opioid peptide (MOP) receptor agonists.[9] This dual-receptor strategy aims to achieve superior pain relief while potentially mitigating the significant side effects associated with high-dose opioid therapy, such as respiratory depression and tolerance.

Experimental Protocol: NOP Receptor Competitive Binding Assay This protocol is designed to determine the affinity (Ki) of a test compound for the NOP receptor by measuring its ability to displace a known radiolabeled ligand.

  • Preparation: CHO (Chinese Hamster Ovary) cells stably expressing the human NOP receptor are cultured and harvested. A membrane fraction is prepared by homogenization and centrifugation.

  • Assay Buffer: Prepare a buffer of 50 mM Tris-HCl, pH 7.4.

  • Reaction Mixture: In a 96-well plate, combine:

    • Cell membrane preparation (providing the NOP receptors).

    • A fixed concentration of a radiolabeled NOP ligand (e.g., [³H]Nociceptin).

    • Varying concentrations of the test compound (e.g., 1-(piperidin-4-yl)indolin-2-one derivative) to generate a competition curve.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Termination & Filtration: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound. Wash the filters with ice-cold assay buffer to remove non-specific binding.

  • Quantification: Place the filter discs in scintillation vials with scintillation fluid. Measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Calculate the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding) using non-linear regression. Convert the IC₅₀ to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Anti-Cancer Activity: A Multi-Targeting Strategy

The indolin-2-one core is a well-established anti-cancer pharmacophore. The addition of the piperidin-4-yl group provides a vector for further modification to enhance potency and target new pathways.

3.2.1 Kinase Inhibition (VEGFR-2, PAK4)

Derivatives of the indolin-2-one scaffold have shown potent inhibitory activity against several kinases crucial for tumor growth and survival.

  • VEGFR-2: As a key mediator of angiogenesis, inhibiting VEGFR-2 is a validated anti-cancer strategy. Numerous indolin-2-one derivatives have been designed as potent VEGFR-2 inhibitors.[2][3]

  • PAK4: p21-activated kinase 4 is implicated in cancer cell proliferation, migration, and invasion. A novel series of indolin-2-one derivatives demonstrated potent, nanomolar inhibition of PAK4, leading to G2/M cell cycle arrest and inhibition of the PAK4/LIMK1/cofilin signaling pathway in A549 lung cancer cells.[4][5]

PAK4 PAK4 LIMK1 LIMK1 PAK4->LIMK1 Phosphorylates (Activates) Cofilin Cofilin LIMK1->Cofilin Phosphorylates (Inactivates) Actin Actin Dynamics (Migration, Invasion) Cofilin->Actin Regulates Test_Compound 1-(piperidin-4-yl)indolin-2-one Derivative Test_Compound->PAK4 Inhibits

Caption: Inhibition of the PAK4/LIMK1/Cofilin signaling pathway.

Quantitative Data for Representative Indolin-2-one Kinase Inhibitors

Compound ClassTarget KinaseCell LineIC₅₀ ValueReference
Indolin-2-one Derivative 17aVEGFR-2-0.078 µM[2]
Indolin-2-one Derivative 10gVEGFR-2-0.087 µM[2]
Indolin-2-one Derivative 13cVEGFR-2HCT-116~80% reduction[3]
Indolin-2-one Derivative 12dPAK4-16 nM[4][5]
Indolin-2-one Derivative 11bPAK4-22 nM[4][5]
Indolin-2-one Derivative 12gPAK4A5490.83 µM (antiproliferative)[4][5]

3.2.2 Hedgehog Pathway Inhibition

The Hedgehog (Hh) signaling pathway is critical during embryonic development but its aberrant reactivation in adults is linked to several malignancies. A complex derivative incorporating an indole and piperidinyl moiety was found to suppress Hh signaling by blocking the ciliary translocation of the Smoothened (SMO) receptor.[10] Notably, this compound retained activity against a drug-resistant SMO mutant, highlighting the potential for this broad scaffold class to overcome clinical resistance.[10][11]

Anti-Inflammatory Potential: Targeting the NLRP3 Inflammasome

Chronic inflammation is a driver of numerous diseases. The NLRP3 inflammasome is a multi-protein complex that, upon activation by cellular stress or infection, triggers the release of potent pro-inflammatory cytokines like IL-1β, leading to a form of inflammatory cell death called pyroptosis.

A close structural analog, 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one, was used as a scaffold to develop novel inhibitors of the NLRP3 inflammasome.[12][13] These compounds were shown to inhibit NLRP3-dependent pyroptosis and IL-1β release in macrophages. Given the high degree of structural similarity, it is scientifically logical to propose that the 1-(piperidin-4-yl)indolin-2-one scaffold could serve as a valuable starting point for new NLRP3 inhibitors.

cluster_0 NLRP3 Inflammasome Activation Stimuli Stimuli (LPS, ATP) NLRP3 NLRP3 Stimuli->NLRP3 Activate ASC ASC NLRP3->ASC Recruits ProCasp1 Pro-Caspase-1 ASC->ProCasp1 Recruits Casp1 Active Caspase-1 ProCasp1->Casp1 Cleavage ProIL1b Pro-IL-1β Casp1->ProIL1b Cleaves Pyroptosis Pyroptosis Casp1->Pyroptosis IL1b IL-1β Release (Inflammation) ProIL1b->IL1b Test_Compound 1-(piperidin-4-yl)indolin-2-one Derivative Test_Compound->NLRP3 Inhibits

Caption: Simplified model of NLRP3 inflammasome inhibition.

Experimental Protocol: IL-1β Release Assay in Macrophages

  • Cell Culture: Culture THP-1 monocytes and differentiate them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).

  • Priming (Signal 1): Treat the differentiated macrophages with Lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 3-4 hours. This step upregulates the expression of NLRP3 and pro-IL-1β.

  • Inhibitor Treatment: Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.

  • Activation (Signal 2): Stimulate the cells with ATP (e.g., 5 mM) for 30-60 minutes. ATP provides the second signal required for NLRP3 inflammasome assembly and activation.

  • Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.

  • Quantification: Measure the concentration of IL-1β in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit, following the manufacturer's instructions.

  • Data Analysis: Plot the IL-1β concentration against the test compound concentration to determine the IC₅₀ value for the inhibition of cytokine release. A parallel cell viability assay (e.g., MTT) should be run to ensure the observed inhibition is not due to general cytotoxicity.

Future Directions and Drug Development Strategy

The 1-(piperidin-4-yl)indolin-2-one scaffold represents a nexus of promising pharmacological activities. A rational drug discovery program built upon this core should pursue a multi-pronged strategy.

cluster_screens Primary Assays Start 1-(piperidin-4-yl)indolin-2-one Core Scaffold Library Combinatorial Library Synthesis (Diversity at Indolinone & Piperidine) Start->Library HTS High-Throughput Screening (HTS) Library->HTS Kinase Kinase Panel (VEGFR, PAK4) HTS->Kinase NOP NOP Binding Assay HTS->NOP NLRP3 IL-1β Release Assay HTS->NLRP3 Hit_ID Hit Identification & Validation Kinase->Hit_ID NOP->Hit_ID NLRP3->Hit_ID Lead_Op Lead Optimization (SAR, ADME/Tox) Hit_ID->Lead_Op Preclinical Preclinical Development Lead_Op->Preclinical

Caption: Proposed drug discovery workflow for the scaffold.

This workflow advocates for the creation of a focused combinatorial library with diversity at two key positions: substitutions on the aromatic ring of the indolin-2-one and N-alkylation/acylation of the piperidine ring. This library can then be subjected to a battery of high-throughput screens against the target classes identified in this guide. Subsequent hit-to-lead and lead optimization campaigns, guided by structure-activity relationships (SAR) and ADME/Tox profiling, can advance promising candidates toward preclinical development.

Conclusion

The 1-(piperidin-4-yl)indolin-2-one scaffold is more than just a simple combination of two chemical moieties; it is a strategically designed architecture with significant, multi-faceted therapeutic potential. Evidence from closely related analogs strongly supports its investigation as a source of novel modulators of protein kinases, the nociceptin receptor, and the NLRP3 inflammasome. For drug development professionals and medicinal chemists, this scaffold represents a fertile ground for the discovery of next-generation drugs to address unmet needs in oncology, pain management, and inflammatory diseases.

References

  • Title: 2-Indolinone a versatile scaffold for treatment of cancer: a patent review (2008-2014)
  • Source: Molecules (MDPI)
  • Title: Evolution of 3-(4-hydroxyphenyl)
  • Source: Bioorganic Chemistry (PubMed)
  • Source: European Journal of Medicinal Chemistry (NIH)
  • Source: Journal of Medicinal Chemistry (PubMed)
  • Title: Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives Source: Biomedical and Pharmacology Journal URL
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)
  • Source: Mini Reviews in Medicinal Chemistry (PubMed)
  • Title: 1-(Piperidin-4-yl)
  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: Chemical Review and Letters URL
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)
  • Title: Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study Source: ResearchGate URL
  • Title: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)
  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL
  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Source: Chinese Chemical Letters (PubMed)
  • Source: The Journal of Pharmacology and Experimental Therapeutics (PubMed)
  • Title: Synergistic Potential of 3-(Piperidin-4-yl)
  • Title: A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)
  • Title: Discovery of Novel 2-(piperidin-4-yl)

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An In-Depth Technical Guide to 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one Derivatives and Analogs: From Core Synthesis to Therapeutic Frontiers

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one scaffold, a versatile chemical entity of significant interest in modern medicinal chemistry. We will dissect its core structure, explore robust synthetic pathways, delve into its diverse pharmacological activities, and present detailed protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising molecular framework for the discovery of novel therapeutic agents.

The 1-(Piperidin-4-yl)indol-2-one Scaffold: A Privileged Structure in Drug Discovery

The this compound, also known as 1-piperidin-4-ylindolin-2-one, represents a privileged scaffold in medicinal chemistry. Its structure marries an indolin-2-one core with a piperidine ring, creating a molecule with favorable physicochemical properties and the capacity for extensive chemical modification. The piperidine moiety, in particular, is a crucial component in numerous pharmaceuticals, enhancing interactions with biological targets and often improving pharmacokinetic profiles.[1][2] This unique combination makes the scaffold a valuable starting point for developing therapies targeting a range of conditions, most notably neurological disorders.[1]

1.1 Core Structure and Physicochemical Properties

The foundational molecule of this class serves as a versatile building block for creating more complex and targeted derivatives.[1]

PropertyValueReference
CAS Number 16223-25-9[1]
Molecular Formula C₁₃H₁₆N₂O[1]
Molecular Weight 216.28 g/mol [1]
Appearance White to cream solid[1]
Melting Point 165-172 °C[1]
Storage 0-8 °C[1]

Synthetic Strategies and Methodologies

The synthesis of derivatives based on this scaffold is a critical aspect of their development. The causality behind the chosen synthetic route is to first construct the stable core intermediate, which can then be readily diversified to build a library of analogs for screening.

2.1 General Synthetic Workflow

A common and effective strategy involves a two-stage process: first, the synthesis of a common intermediate, 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one, followed by the diversification of this intermediate through modification of the piperidine nitrogen. This approach is efficient for generating a wide range of analogs for structure-activity relationship (SAR) studies.

G cluster_0 Stage 1: Core Intermediate Synthesis cluster_1 Stage 2: Derivatization N-benzylpiperidone N-benzylpiperidone Intermediate_1a N-benzyl-1-(piperidin-4-yl)- 1,3-dihydro-2H-indol-2-one N-benzylpiperidone->Intermediate_1a Literature Method [5] Debenzylation Debenzylation Intermediate_1a->Debenzylation Core_Intermediate 1-(Piperidin-4-yl)-1,3-dihydro- 2H-indol-2-one (5) Debenzylation->Core_Intermediate Reductive_Amination Reductive_Amination Core_Intermediate->Reductive_Amination Aldehyde_Ketone Appropriate Aldehyde or Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Reductive_Amination Final_Derivatives Final N-Substituted Derivatives Reductive_Amination->Final_Derivatives

General Synthetic Workflow Diagram.

2.2 Key Synthetic Protocol: Reductive Amination for N-Substituent Diversification

This protocol details the derivatization of the core intermediate, a crucial step for exploring the SAR of the piperidine N-substituent.[3] The choice of reductive amination is based on its high efficiency and broad substrate scope, allowing for the introduction of diverse functional groups.

Objective: To synthesize N-substituted derivatives of 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-one.

Materials:

  • 1-(Piperidin-4-yl)-1,3-dihydro-2H-indol-2-one (Core Intermediate 5)

  • Selected aldehyde or ketone (e.g., cyclooctanecarbaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) or similar reducing agent

  • Dichloroethane (DCE) or suitable aprotic solvent

  • Acetic acid (optional, as catalyst)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Dichloromethane (DCM) for extraction

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the core intermediate (1 equivalent) and the desired aldehyde or ketone (1.1 equivalents) in dichloroethane.

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 equivalents) to the mixture to facilitate imine/enamine formation.

  • Addition of Reducing Agent: Add sodium triacetoxyborohydride (1.5 equivalents) to the solution in portions. The choice of this mild reducing agent is critical to prevent the reduction of the starting aldehyde/ketone while efficiently reducing the in situ formed iminium ion.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-12 hours).

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent and concentrate the solvent under reduced pressure.

  • Final Purification: Purify the resulting crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final N-substituted derivative.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Pharmacological Landscape and Mechanism of Action

Derivatives of the 1-(piperidin-4-yl)indol-2-one scaffold have been identified as potent modulators of several key biological targets, demonstrating significant therapeutic potential.

3.1 Targeting the Nociceptin Receptor (NOP)

A significant breakthrough was the discovery of this chemical series as a novel class of ligands for the nociceptin receptor (NOP), a member of the opioid receptor family.[3][4] The NOP system is implicated in a wide array of physiological processes, including pain, anxiety, and reward pathways.[3]

3.1.1 Dual Agonist and Antagonist Activity: A Unique SAR Profile

Unlike previously reported NOP ligands, this scaffold exhibits a remarkable feature: modifications to the N-substituent of the piperidine ring can systematically convert the compound from a potent agonist to a potent antagonist.[3][4] This provides an exceptional tool for probing NOP receptor pharmacology and offers a clear strategy for designing molecules with a desired functional outcome.

  • Agonist Development: NOP agonists have shown potential as anxiolytics and treatments for substance abuse.[3]

  • Antagonist Development: NOP antagonists are being investigated for their potential to improve memory and attention and to reduce tolerance to morphine analgesia.[3]

Structure-Activity Relationship (SAR) Insights: The key determinant of agonist versus antagonist activity lies in the nature of the group attached to the piperidine nitrogen. For instance, replacing an N-benzyl group with a cyclooctylmethyl group can dramatically improve affinity for the NOP receptor while modulating its functional effect.[3] This highlights the piperidine N-1 substituent's critical role in defining the ligand's efficacy at the receptor.[3]

G cluster_0 Ligand-Receptor Interaction cluster_1 Downstream Signaling Cascade Ligand 1-(Piperidin-4-yl)indol-2-one Derivative NOP_Receptor NOP Receptor (GPCR) Ligand->NOP_Receptor Binds G_Protein Gi/o Protein Activation NOP_Receptor->G_Protein AC Adenylate Cyclase (AC) Inhibition G_Protein->AC Ion_Channel Ion Channel Modulation G_Protein->Ion_Channel cAMP ↓ cAMP Levels AC->cAMP Cellular_Response Altered Neuronal Excitability cAMP->Cellular_Response Ion_Channel->Cellular_Response

Simplified NOP Receptor Signaling Pathway.

3.2 NLRP3 Inflammasome Inhibition: An Analogous Scaffold

While not strictly indol-2-one derivatives, the closely related 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one analogs have emerged as potent inhibitors of the NLRP3 inflammasome.[5][6] The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a host of inflammatory diseases.

A pharmacophore-hybridization strategy was used to design these inhibitors, which were shown to prevent NLRP3-dependent pyroptosis and the release of the pro-inflammatory cytokine IL-1β.[5][7] This demonstrates the broader utility of the 1-(piperidin-4-yl) heterocyclic core in designing inhibitors for critical disease targets.

Key Preclinical Evaluation Protocols

Validating the biological activity of newly synthesized derivatives requires a suite of robust in vitro and cellular assays. The following protocols represent self-validating systems for assessing ligand binding and functional activity.

4.1 Protocol: NOP Receptor Radioligand Binding Assay

This protocol is foundational for determining the affinity (Ki) of a test compound for the NOP receptor. It relies on the principle of competitive displacement of a radiolabeled ligand.[4]

Objective: To quantify the binding affinity of test compounds to the human NOP receptor.

Materials:

  • Cell membranes prepared from CHO cells stably expressing the human NOP receptor.

  • [³H]Nociceptin or other suitable radioligand.

  • Test compounds dissolved in DMSO.

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding control (e.g., Naloxone or unlabeled Nociceptin at high concentration).

  • Glass fiber filters (e.g., Whatman GF/B).

  • Scintillation cocktail and liquid scintillation counter.

  • 96-well plates.

Step-by-Step Methodology:

  • Plate Preparation: Add binding buffer to each well of a 96-well plate.

  • Compound Addition: Add serial dilutions of the test compound to the appropriate wells. Include wells for total binding (buffer + radioligand only) and non-specific binding (buffer + radioligand + high concentration of unlabeled ligand).

  • Radioligand Addition: Add the [³H]Nociceptin to each well at a final concentration near its Kd value.

  • Membrane Addition: Add the cell membrane preparation to each well to initiate the binding reaction. The protein concentration must be optimized to ensure a sufficient signal-to-noise ratio.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.

  • Harvesting: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.

  • Washing: Quickly wash the filters with ice-cold binding buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression analysis. Convert the IC₅₀ to a Ki (inhibition constant) using the Cheng-Prusoff equation.

4.2 Protocol: Cellular Cytotoxicity Assessment (MTT Assay)

Before advancing compounds, it is crucial to assess their potential for cytotoxicity. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity, which serves as an indicator of cell viability.[5]

Objective: To determine the concentration at which a test compound reduces cell viability by 50% (TC₅₀).

Materials:

  • Human cell line (e.g., THP-1 monocytes or HEK293 cells).

  • Complete cell culture medium.

  • Test compounds dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

  • 96-well cell culture plates.

  • Multi-well spectrophotometer (plate reader).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add the compound-containing medium. Include vehicle control (DMSO) and untreated control wells.

  • Incubation: Incubate the cells with the compounds for a specified duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.[5]

  • MTT Addition: After incubation, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (typically 570 nm) using a multi-well plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot cell viability against the logarithm of the compound concentration and determine the TC₅₀ value using non-linear regression.

Data Summary and Therapeutic Potential

The strategic derivatization of the 1-(piperidin-4-yl)indol-2-one core has yielded compounds with significant and varied biological activities.

Table 1: Representative Biological Activity of N-Substituted Derivatives

Compound IDN-SubstituentTargetActivityAffinity (Ki)SelectivityReference
1a BenzylNOP, μ, κAgonistModerate NOPLow[3]
1b CyclooctylmethylNOPAgonistHigh (nM)38-fold vs. κ[3]
Analog X ProprietaryNOPAntagonistHigh (nM)High[4]

Note: Specific Ki values for antagonists are often proprietary but are generally in the low nanomolar range based on published research.

The ability to fine-tune the functional activity from agonism to antagonism by modifying a single position on the scaffold is a powerful asset for drug discovery.[3] This chemical tractability, combined with the high potencies achieved, positions these derivatives as prime candidates for development into therapies for pain, anxiety, depression, and substance use disorders. Furthermore, the exploration of analogous scaffolds like the benzimidazol-2-ones for anti-inflammatory applications underscores the broad therapeutic potential of this chemical class.[5][8]

Conclusion

The this compound scaffold and its analogs represent a fertile ground for the development of novel therapeutics. Its synthetic accessibility allows for extensive chemical exploration, leading to the discovery of potent and selective modulators of critical biological targets like the NOP receptor and the NLRP3 inflammasome. The clear and dramatic structure-activity relationships observed within this series provide a logical framework for rational drug design. The detailed protocols and mechanistic insights provided in this guide serve as a foundational resource for scientists dedicated to translating the potential of this remarkable chemical scaffold into next-generation medicines.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor.Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.Molecules, 26(14), 4156. [Link]
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  • Krasavin, M. (2021).
  • Patel, D., Patel, N., & Patel, K. (2011). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study.European Journal of Medicinal Chemistry, 46(11), 5573-5579. [Link]
  • Reddy, P. V., Kumar, Y. N., & Kumar, B. S. (2013). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida.Der Pharma Chemica, 5(2), 146-151. [Link]
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  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., ... & Spyrakis, F. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.PubMed Central.[Link]
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Farghaly, H. S., et al. (2023). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies.Molecules, 28(1), 1. [Link]
  • Schepmann, D., et al. (2015). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.Archiv der Pharmazie, 348(5), 333-344. [Link]
  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth.Archiv der Pharmazie, 357(10), e2400218. [Link]
  • Kim, M. S., et al. (2016). Discovery and SAR of N-(1-((substituted piperidin-4-yl)methyl)-3-methoxypiperidin-4-yl)-2-methoxybenzamide derivatives: 5-Hydroxytryptamine receptor 4 agonist as a potent prokinetic agent.European Journal of Medicinal Chemistry, 109, 75-88. [Link]
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In Silico Modeling of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one Binding: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, in-depth framework for the in silico modeling of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one and its derivatives. The oxindole scaffold is a privileged structure in medicinal chemistry, with derivatives showing a wide range of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering a structured approach to understanding the molecular interactions of this compound class. We will delve into the core methodologies of target identification, molecular docking, and molecular dynamics simulations, emphasizing the rationale behind each experimental choice to ensure scientific integrity and generate actionable insights for drug discovery programs.

Introduction: The Therapeutic Potential of the Oxindole Scaffold

The 1,3-dihydro-2H-indol-2-one, or oxindole, core is a recurring motif in a multitude of pharmacologically active compounds.[3] Its synthetic tractability and ability to engage in various biological interactions have made it a focal point of numerous drug discovery efforts. The specific substitution of a piperidin-4-yl group at the N1 position, as seen in this compound, introduces a basic nitrogen atom and a flexible aliphatic ring, further expanding its potential to interact with diverse biological targets.[4][5] Derivatives of this scaffold have been investigated as nociceptin receptor (NOP) ligands, NLRP3 inflammasome inhibitors, and kinase inhibitors, highlighting its versatility.[6][7][8]

In silico modeling provides a powerful, cost-effective, and time-efficient avenue to explore the potential biological targets and binding modes of novel compounds.[1][2] By simulating molecular interactions at the atomic level, we can prioritize experimental studies, guide lead optimization, and gain a deeper understanding of structure-activity relationships (SAR).

The In Silico Workflow: A Strategic Overview

A robust in silico investigation follows a logical progression from broad, exploratory analyses to more focused and computationally intensive simulations. The workflow presented here is designed to be a self-validating system, where the results of each step inform and refine the subsequent stages.

workflow cluster_0 Phase 1: Target Identification & Prioritization cluster_1 Phase 2: Molecular Docking & Virtual Screening cluster_2 Phase 3: Post-Docking Analysis & Refinement Target_ID Target Identification (Literature & Database Mining) Target_Validation Target Validation (Expression, Disease Relevance) Target_ID->Target_Validation Prioritize Protein_Prep Protein Preparation (PDB, Cleaning, Protonation) Target_Validation->Protein_Prep Ligand_Prep Ligand Preparation (2D to 3D, Ionization) Docking Molecular Docking (Pose & Score) Ligand_Prep->Docking Protein_Prep->Docking Virtual_Screening Virtual Screening (Optional) Docking->Virtual_Screening MD_Simulation Molecular Dynamics (Stability & Dynamics) Docking->MD_Simulation Binding_Energy Binding Free Energy (MM/PBSA, MM/GBSA) MD_Simulation->Binding_Energy

Figure 1: A generalized workflow for the in silico modeling of small molecule binding.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify potential biological targets for this compound. This can be achieved through a combination of literature mining and computational prediction.

Literature and Database Review

A thorough review of the scientific literature is paramount. Given that derivatives of the oxindole scaffold are known to be active against a range of targets, this is a crucial starting point. For instance, various oxindole derivatives have been studied as potential anticancer agents and kinase inhibitors.[8][9][10]

Key Search Terms: "oxindole derivatives biological activity", "piperidinyl-indolone targets", "this compound mechanism of action".

Public databases such as ChEMBL, PubChem, and BindingDB can be queried for structurally similar compounds and their known biological activities. This can reveal potential targets that have been experimentally validated for analogous molecules.

Pharmacophore Modeling and Ligand-Based Screening

When the target is unknown, ligand-based pharmacophore modeling can be a powerful tool.[11][12] A pharmacophore represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[13][14]

Protocol 1: Ligand-Based Pharmacophore Model Generation

  • Ligand Set Collection: Curate a set of structurally diverse molecules known to be active against a particular target family of interest (e.g., kinases, GPCRs).

  • Conformational Analysis: Generate a diverse set of low-energy 3D conformations for each active ligand.

  • Feature Identification: Identify key pharmacophoric features for each ligand, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups.[11]

  • Model Generation: Align the active ligands and identify common pharmacophoric features. This consensus model represents the key interaction points for biological activity.

  • Model Validation: Validate the pharmacophore model using a set of known inactive molecules (decoys). A good model should have a low hit rate for inactive compounds.

The generated pharmacophore can then be used to screen a 3D database of this compound and its virtual derivatives to identify those that fit the model and are therefore likely to be active.[15]

Phase 2: Molecular Docking Simulations

Once a putative target protein has been identified, molecular docking can be employed to predict the preferred binding orientation and affinity of the ligand.[10]

Protein and Ligand Preparation

The accuracy of docking simulations is highly dependent on the quality of the input structures.

Protocol 2: Protein and Ligand Preparation for Docking

  • Protein Structure Retrieval: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). If an experimental structure is unavailable, a high-quality homology model can be generated.

  • Protein Preparation:

    • Remove all non-essential molecules from the PDB file, such as water, ions, and co-solvents, unless they are known to be critical for binding.

    • Add hydrogen atoms, as they are typically absent in X-ray crystal structures.

    • Assign correct protonation states for titratable residues (e.g., His, Asp, Glu) at a physiological pH.

    • Repair any missing side chains or loops in the protein structure.

  • Ligand Preparation:

    • Convert the 2D structure of this compound to a 3D conformation.

    • Generate multiple low-energy conformers of the ligand.

    • Assign appropriate protonation states at physiological pH. The piperidine nitrogen is likely to be protonated.

    • Assign partial atomic charges using a suitable force field (e.g., Gasteiger charges).

Docking and Scoring

The docking algorithm samples various orientations and conformations of the ligand within the defined binding site of the protein. A scoring function then estimates the binding affinity for each pose.

Table 1: Comparison of Common Docking Software

SoftwareSearch AlgorithmScoring Function PrincipleKey Features
AutoDock Vina Iterated Local Search Global OptimizerEmpiricalHigh speed and accuracy, widely used in academia.
GOLD Genetic AlgorithmEmpiricalHigh flexibility in ligand and protein, considers protein-ligand hydrogen bonds.
Glide Exhaustive SearchEmpiricalPart of the Schrödinger suite, known for high accuracy and robust performance.
MOE-Dock Triangle Matcher / Alpha PMIForcefield-basedIntegrated drug discovery platform with diverse functionalities.

The choice of docking software can depend on the specific research question, available computational resources, and user expertise. For kinase inhibitors, specific protocols and scoring functions have been developed to improve prediction accuracy.[16][17][18]

Phase 3: Molecular Dynamics Simulations and Binding Free Energy Calculations

While molecular docking provides a static snapshot of the binding pose, molecular dynamics (MD) simulations offer a more dynamic and realistic representation of the protein-ligand complex over time.[19][20][21]

Molecular Dynamics Simulations

MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of conformational changes and the stability of interactions.[20]

md_workflow Start Start with Docked Complex Solvation Solvation in a Water Box Start->Solvation Neutralization Addition of Counter-Ions Solvation->Neutralization Minimization Energy Minimization Neutralization->Minimization Equilibration System Equilibration (NVT & NPT) Minimization->Equilibration Production Production MD Run Equilibration->Production Analysis Trajectory Analysis Production->Analysis

Figure 2: A typical workflow for setting up and running a molecular dynamics simulation.

Protocol 3: Molecular Dynamics Simulation of a Protein-Ligand Complex

  • System Setup:

    • Use the best-scoring docked pose as the starting structure.

    • Solvate the complex in a periodic box of explicit water molecules (e.g., TIP3P).

    • Add counter-ions to neutralize the system.

  • Energy Minimization: Perform energy minimization to remove any steric clashes or unfavorable geometries.

  • Equilibration: Gradually heat the system to the desired temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature).

  • Production Run: Run the simulation for a sufficient length of time (typically tens to hundreds of nanoseconds) to allow for adequate sampling of the conformational space.

  • Trajectory Analysis: Analyze the resulting trajectory to assess the stability of the protein-ligand complex, identify key interactions, and calculate properties such as root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF).

Popular software packages for MD simulations include GROMACS, AMBER, and NAMD.[20][22]

Binding Free Energy Calculations

MD simulations can be further leveraged to calculate the binding free energy of the ligand, providing a more quantitative measure of binding affinity than docking scores. Common methods include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA).

These methods calculate the free energy of binding by combining the molecular mechanics energies with a continuum solvation model. While computationally less expensive than more rigorous methods like free energy perturbation (FEP) or thermodynamic integration (TI), MM/PBSA and MM/GBSA can provide valuable insights into the relative binding affinities of different ligands.

Conclusion and Future Directions

The in silico modeling workflow detailed in this guide provides a robust framework for investigating the binding of this compound to its potential biological targets. By integrating ligand-based and structure-based approaches, researchers can generate testable hypotheses, guide experimental efforts, and accelerate the drug discovery process.

Future advancements in computational power, force field accuracy, and machine learning algorithms will continue to enhance the predictive power of these methods.[11][13] The integration of in silico modeling with experimental techniques such as X-ray crystallography, NMR spectroscopy, and biophysical assays will be crucial for the successful development of novel therapeutics based on the versatile oxindole scaffold.

References

  • Title: Pharmacophore modeling in drug design Source: PubMed URL:[Link]
  • Title: Pharmacophore Modeling in Drug Discovery: Methodology and Current Status Source: ResearchG
  • Title: Molecular dynamics simulations: Insights into protein and protein ligand interactions Source: Adv Pharmacol. URL:[Link]
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  • Title: Synthesis, Biological Evaluation and In Silico Studies of Certain Oxindole–Indole Conjugates as Anticancer CDK Inhibitors Source: PMC - NIH URL:[Link]
  • Title: In silico approach: docking study of oxindole derivatives against the main protease of COVID-19 and its comparison with existing therapeutic agents Source: ResearchG
  • Title: Synthesis of Oxindole Analogues, Biological Activity, and In Silico Studies Source: ResearchG
  • Title: In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs Source: PubMed Central URL:[Link]
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  • Title: Molecular docking studies of tyrosine kinase inhibitors Source: Pharmacy Educ
  • Title: Design and Discovery of Kinase Inhibitors Using Docking Studies Source: ResearchG
  • Title: A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor Source: PubMed URL:[Link]
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: MDPI URL:[Link]
  • Title: 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study Source: PubMed URL:[Link]
  • Title: A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth Source: PubMed URL:[Link]
  • Title: Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties Source: PMC - PubMed Central URL:[Link]
  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL:[Link]
  • Title: N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H-[13][19]oxazino[3,2- a]indole10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity Source: PubMed URL:[Link]

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Spectroscopic Characterization of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of the spectroscopic data for the compound 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one (CAS 16223-25-9). This molecule is a key intermediate in the synthesis of various pharmaceuticals, particularly those targeting neurological disorders[1]. A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and quality control in drug development and manufacturing. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explain the structural basis for the observed spectral features, and provide standardized protocols for data acquisition.

Introduction

1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one, also known as 1-(piperidin-4-yl)oxindole, possesses a rigid bicyclic oxindole core linked to a flexible piperidine ring. This unique combination of structural motifs imparts favorable pharmacological properties, making it a valuable scaffold in medicinal chemistry[1]. Accurate and comprehensive spectroscopic characterization is the cornerstone of chemical synthesis and drug discovery, ensuring the identity and integrity of the molecule of interest. This guide serves as a practical reference for scientists engaged in the synthesis and analysis of this important compound.

Molecular Structure and Key Spectroscopic Features

The structural features of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one give rise to a distinct spectroscopic fingerprint. The oxindole moiety contains an aromatic ring, a lactam carbonyl group, and a methylene group, while the piperidine ring provides a set of aliphatic protons and carbons.

Caption: Molecular structure of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one, both ¹H and ¹³C NMR are essential for confirming the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy

The proton NMR spectrum will exhibit distinct signals for the aromatic protons of the oxindole ring, the methylene protons of the oxindole, and the methine and methylene protons of the piperidine ring.

Table 1: Predicted ¹H NMR Chemical Shifts

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
Aromatic (4H)6.8 - 7.5m4H
Oxindole CH₂~3.6s2H
Piperidine CH (N-CH)~4.2m1H
Piperidine CH₂ (axial, adjacent to NH)~2.8m2H
Piperidine CH₂ (equatorial, adjacent to NH)~3.2m2H
Piperidine CH₂ (axial, distant from NH)~1.8m2H
Piperidine CH₂ (equatorial, distant from NH)~2.1m2H
Piperidine NH~1.5 (broad)s1H

Rationale for Predictions: The chemical shifts are estimated based on known values for substituted oxindoles and piperidines. Aromatic protons will appear in the downfield region due to ring current effects. The oxindole methylene protons are adjacent to a carbonyl and a nitrogen atom, shifting them to around 3.6 ppm. The piperidine protons will show a complex pattern of multiplets due to spin-spin coupling and their diastereotopic nature. The NH proton is often broad and its chemical shift is solvent-dependent.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the carbon framework of the molecule.

Table 2: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (ppm)
C=O (Lactam)~175
Aromatic C (quaternary)~142, ~128
Aromatic CH~129, ~124, ~122, ~109
Oxindole CH₂~36
Piperidine CH (N-CH)~52
Piperidine CH₂ (adjacent to NH)~45
Piperidine CH₂ (distant from NH)~31

Rationale for Predictions: The lactam carbonyl carbon is highly deshielded and appears significantly downfield. Aromatic carbons resonate in the 110-145 ppm range. The aliphatic carbons of the piperidine and oxindole moieties appear in the upfield region.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is crucial for reproducibility.

NMR_Workflow cluster_SamplePrep Sample Preparation cluster_DataAcquisition Data Acquisition cluster_DataProcessing Data Processing Sample ~5-10 mg of Sample Solvent ~0.6 mL CDCl₃ or DMSO-d₆ Sample->Solvent Vortex Vortex to Dissolve Solvent->Vortex Tube Transfer to NMR Tube Vortex->Tube Spectrometer 500 MHz NMR Spectrometer Tube->Spectrometer H1_Acq ¹H Acquisition (16 scans) Spectrometer->H1_Acq C13_Acq ¹³C Acquisition (1024 scans) Spectrometer->C13_Acq FT Fourier Transform H1_Acq->FT C13_Acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integration & Peak Picking Baseline->Integrate

Caption: Standard workflow for NMR data acquisition and processing.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one will be dominated by the stretching vibration of the lactam carbonyl group.

Table 3: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
N-H (Piperidine)3300-3500Medium, broad
C-H (Aromatic)3000-3100Medium
C-H (Aliphatic)2850-2960Strong
C=O (Lactam)~1710Strong, sharp
C=C (Aromatic)1450-1600Medium
C-N1180-1360Medium

Rationale for Predictions: The most characteristic peak will be the strong absorption of the lactam carbonyl around 1710 cm⁻¹. The N-H stretch of the secondary amine in the piperidine ring will appear as a broad band in the 3300-3500 cm⁻¹ region. Aromatic and aliphatic C-H stretches will be observed in their respective characteristic regions.

Experimental Protocol for IR Data Acquisition

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.

  • Instrument Preparation: Ensure the ATR crystal is clean.

  • Background Scan: Record a background spectrum of the empty ATR stage.

  • Sample Application: Place a small amount of the solid sample onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and acquire the spectrum.

  • Data Processing: Perform baseline correction and peak labeling.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a soft ionization technique suitable for this compound.

Expected Mass Spectrum:

  • Molecular Ion (M+H)⁺: m/z ≈ 217.13

  • Key Fragments: Fragmentation is likely to occur at the bond connecting the oxindole and piperidine rings, and within the piperidine ring itself.

MS_Fragmentation Parent [M+H]⁺ m/z = 217.13 Frag1 Oxindole fragment m/z = 132.05 Parent->Frag1 - C₅H₁₀N Frag2 Piperidine fragment m/z = 86.09 Parent->Frag2 - C₈H₆NO

Caption: Plausible ESI-MS fragmentation pathway.

Experimental Protocol for MS Data Acquisition
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.

  • Infusion: Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

  • Ionization: Use positive ion mode ESI.

  • Mass Analysis: Scan a mass range of m/z 50-500.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the unambiguous identification of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one. A combination of NMR, IR, and MS techniques allows for the complete structural elucidation and purity assessment of this important pharmaceutical intermediate. The provided protocols offer a standardized approach to data acquisition, ensuring consistency and reliability in a research and development setting.

References

  • Chem-Impex. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Google Patents. (2011). Process for the manufacture of an indolinone derivative. (U.S. Patent No. US20110201812A1).
  • Comptes Rendus Chimie. (2017). An efficient one-pot synthesis of novel isatin-based 2-amino thiazol-4-one conjugates using MgO nanoparticles in.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • MDPI. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975.

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An In-depth Technical Guide to the Solubility and Stability of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for characterizing the aqueous solubility and chemical stability of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one (CAS 16223-25-9).[] As a molecule featuring a basic piperidine moiety and a lactam-containing oxindole core, its physicochemical properties are critical determinants of its performance in drug discovery and development.[2][3] This document details the underlying scientific principles, provides validated, step-by-step experimental protocols for solubility and stability assessment, and offers guidance on data interpretation. Methodologies covered include thermodynamic solubility determination across a physiological pH range, kinetic solubility for early screening, and forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[4][5][6][7] This guide is intended for researchers, chemists, and formulation scientists engaged in the preclinical evaluation of this or structurally related compounds.

Introduction and Molecular Context

1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one is a heterocyclic compound featuring a core oxindole structure linked to a piperidine ring.[3][8] Nitrogen-containing heterocycles are prevalent scaffolds in pharmaceuticals, with approximately 60% of FDA-approved small-molecule drugs containing such a moiety.[9][10][11] The oxindole framework is found in numerous bioactive compounds, while the piperidine ring can enhance metabolic stability and aqueous solubility.[2][12]

The key structural features governing the compound's physicochemical behavior are:

  • The Piperidine Nitrogen: This secondary amine is basic, with a predictable pKa. This feature suggests that the compound's aqueous solubility will be highly dependent on pH, exhibiting greater solubility in acidic conditions where the nitrogen is protonated to form a more soluble salt.[13]

  • The Oxindole Lactam: The amide (lactam) bond within the oxindole ring is a potential site for hydrolysis, particularly under strong acidic or basic conditions.

  • Aromatic Ring: The benzene ring of the oxindole core is susceptible to oxidative and photolytic degradation.

A thorough understanding of solubility and stability is not merely a characterization step but a foundational requirement for all stages of drug development, from initial biological screening to final formulation design.[14] Poor solubility can lead to inaccurate bioassay results and challenging formulation development, while instability can compromise product efficacy and safety.[15]

Solubility Profile Assessment

Solubility dictates the bioavailability of a compound and is a critical parameter for formulation.[16] We distinguish between two key types of solubility: kinetic and thermodynamic.

Kinetic Solubility

Kinetic solubility is a high-throughput measurement used in early drug discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer.[14][15] While not a true equilibrium value, it is invaluable for ranking compounds and identifying potential solubility liabilities early.

Experimental Protocol: High-Throughput Kinetic Solubility Assay

  • Stock Solution Preparation: Prepare a 10 mM stock solution of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one in 100% DMSO.

  • Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock to create a range of concentrations.

  • Aqueous Dilution: Rapidly dilute the DMSO solutions 100-fold into phosphate-buffered saline (PBS) at pH 7.4. The final DMSO concentration should be 1%.

  • Incubation: Allow the plate to incubate at room temperature for 1-2 hours.

  • Precipitation Detection: Measure the turbidity of each well using a nephelometer or a plate reader capable of detecting light scattering. Alternatively, use Backgrounded Membrane Imaging (BMI) for more sensitive detection of precipitates.[15]

  • Data Analysis: The kinetic solubility is defined as the highest concentration that does not show significant precipitation above the background.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the true equilibrium concentration of a compound in a saturated solution. This is the "gold standard" measurement and is essential for regulatory filings and formulation development.[17][18] The shake-flask method is the most common and accepted technique.[19]

Workflow for pH-Dependent Thermodynamic Solubility

G cluster_prep Preparation cluster_eq Equilibration cluster_proc Processing & Analysis A Weigh excess solid compound into separate vials B Add aqueous buffers: pH 1.2, 4.5, 6.8, 7.4 A->B Dispense C Seal vials and shake at constant temp (e.g., 37°C) for 24-48 hours B->C Incubate D Withdraw aliquot C->D Sample E Filter through 0.45 µm PVDF syringe filter D->E Clarify F Dilute filtrate with mobile phase E->F Prepare G Quantify by validated HPLC-UV method F->G Inject

Caption: Workflow for Thermodynamic Solubility Determination.

Experimental Protocol: Shake-Flask Method for pH-Dependent Solubility

  • Buffer Preparation: Prepare a series of buffers covering the physiological pH range of 1.2 to 6.8, as recommended by WHO and other regulatory bodies.[20][21] Common buffers include 0.1 N HCl (pH 1.2), acetate buffer (pH 4.5), and phosphate buffer (pH 6.8).

  • Suspension Preparation: Add an excess amount of solid 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one to vials containing each buffer. The presence of undissolved solid at the end of the experiment is crucial.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37 ± 1 °C) for 24 to 48 hours to ensure equilibrium is reached.[21][22]

  • Sample Processing: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm filter to remove undissolved solids.

  • Quantification: Accurately dilute the clear filtrate with a suitable mobile phase and determine the concentration of the dissolved compound using a validated, stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection.

Expected Solubility Profile and Data Presentation

Due to the basic piperidine nitrogen, the compound is expected to exhibit a pH-dependent solubility profile. Solubility will be highest at low pH and will decrease as the pH increases, reaching a minimum at a pH approximately 2 units above its pKa, which represents the intrinsic solubility of the neutral form.[19]

Table 1: Example Thermodynamic Solubility Data

pH of BufferTemperature (°C)Solubility (mg/mL)
1.23715.2
4.5372.8
6.8370.15
7.4370.08

Stability Profile Assessment

Stability testing provides evidence on how the quality of a drug substance changes over time under the influence of environmental factors like temperature, humidity, and light.[4][5] Forced degradation studies are a critical component, used to identify likely degradation products and establish the stability-indicating nature of the analytical methods.[23]

Forced Degradation Studies

Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing.[4] The goal is to induce degradation to predict the likely degradation pathways and to ensure the analytical method can separate the intact drug from any degradants.

Workflow for Forced Degradation Study

G cluster_stress Stress Conditions A Acid Hydrolysis (0.1 N HCl) Analysis Analyze all samples by Stability-Indicating HPLC-UV/MS Method A->Analysis B Base Hydrolysis (0.1 N NaOH) B->Analysis C Oxidation (3% H2O2) C->Analysis D Thermal (60°C in Water) D->Analysis E Photolytic (ICH Q1B Light) E->Analysis Start Compound Solution (e.g., 1 mg/mL) Start->A Start->B Start->C Start->D Start->E

Caption: Forced Degradation Experimental Workflow.

Experimental Protocol: Forced Degradation

  • Sample Preparation: Prepare solutions of the compound (e.g., 1 mg/mL) in various stressor media.

    • Acid Hydrolysis: 0.1 N HCl, incubated at 60°C.

    • Base Hydrolysis: 0.1 N NaOH, incubated at 60°C.

    • Oxidation: 3% H₂O₂, stored at room temperature.

    • Thermal Degradation: Purified water, incubated at 60°C.

    • Photostability: Solution and solid samples exposed to light conditions as specified in ICH guideline Q1B.[7][24]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).

  • Neutralization: For acid and base-stressed samples, neutralize them before HPLC analysis to prevent damage to the column.

  • Analysis: Analyze all samples using a validated stability-indicating HPLC method, preferably with mass spectrometry (LC-MS) detection to aid in the identification of degradation products.

  • Data Evaluation: Calculate the percentage of degradation. The goal is to achieve 5-20% degradation to ensure that the primary degradation pathways are observed without being overly complex.

Potential Degradation Pathways
  • Hydrolysis: The most likely degradation pathway is the hydrolysis of the lactam bond in the oxindole ring, which would be accelerated under strong acidic or basic conditions.

  • Oxidation: The electron-rich aromatic ring and the piperidine nitrogen are potential sites for oxidation.[13]

  • Photodegradation: Aromatic systems can be susceptible to degradation upon exposure to UV light.

Table 2: Example Forced Degradation Results

Stress ConditionDuration (hours)% Assay of Parent CompoundMajor Degradation Products (m/z)
0.1 N HCl @ 60°C889.5235.3 (Hydrolyzed Lactam)
0.1 N NaOH @ 60°C485.2235.3 (Hydrolyzed Lactam)
3% H₂O₂ @ RT2492.1233.3 (N-Oxide)
60°C in Water2499.1Not Detected
ICH Photostability (Solid)Cycle 199.5Not Detected

Conclusion and Recommendations

This guide outlines a systematic approach to characterizing the solubility and stability of 1,3-Dihydro-1-(piperidin-4-yl)-2H-indol-2-one. The compound is predicted to have low intrinsic aqueous solubility but significantly higher solubility in acidic environments, a typical profile for a basic compound. The primary degradation pathway is expected to be hydrolysis of the lactam ring under pH extremes.

Key Recommendations for Development:

  • Formulation Strategy: For oral administration, salt formation (e.g., hydrochloride salt) is highly recommended to improve solubility and dissolution rate in the gastrointestinal tract.[25]

  • Analytical Method: A robust, stability-indicating reverse-phase HPLC method is essential for all quantitative analyses.

  • Storage Conditions: Based on stability data, the compound should be stored in well-closed containers, protected from light and extremes of pH.

The experimental protocols and scientific rationale presented herein provide a robust foundation for the successful preclinical development of this compound, ensuring that critical data is generated to inform future formulation and clinical strategies.

References

  • ICH. (2000). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • FDA. (2003). Guidance for Industry: Q1A(R2) Stability Testing of New Drug Substances and Products. U.S.
  • ICH. Q1A(R2): STABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. SlideShare. [Link]
  • European Medicines Agency. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
  • Sivakumar, P. M., et al. (2014). Theoretical Studies of Solvent Effect for Oxindole Derivatives using Polarizable Continuum Model. Oriental Journal of Chemistry. [Link]
  • ICH. Quality Guidelines. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
  • World Health Organization. (2006). Annex 4: Protocol to conduct equilibrium solubility experiments. [Link]
  • Bioaustralis Fine Chemicals. Oxindole. [Link]
  • Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]
  • Persson, I. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BIOSYNCE. (2023). What is the stability of piperidine?. [Link]
  • Raza, A., et al. (2016). Stability study on an anti-cancer drug 4-(3,5-bis(2-chlorobenzylidene)-4-oxo-piperidine-1-yl)-4-oxo-2-butenoic acid (CLEFMA). Saudi Pharmaceutical Journal. [Link]
  • Cristofoletti, R., et al. (2020). Experimentally determined pH-dependent API solubility using a globally harmonized protocol.
  • Zhang, Y., et al. (2018). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments. Chinese Pharmaceutical Journal. [Link]
  • Delpouve, N. (2021). The Journey Towards Solubility Assessment of Small Molecules Using HPLC-DAD. Sciforum. [Link]
  • Chen, X. (2014). Solubility estimation and rapid structural characterization of small molecule drugs in polymers. Purdue e-Pubs. [Link]
  • Wang, F., et al. (2023). Research progress on piperidine-containing compounds as agrochemicals. Frontiers in Chemistry. [Link]
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFICATION OF ACTIVE PHARMACEUTICAL INGREDIENTS FOR BIOWAIVER. [Link]
  • Zhou, L., et al. (2023). Discovery solubility measurement and assessment of small molecules with drug development in mind.
  • Patel, K. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. SlideShare. [Link]
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  • PubChem. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. [Link]
  • Jurowska, A., et al. (2021). Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. Molecules. [Link]
  • Xu, P., et al. (2006). Microbial degradation of sulfur, nitrogen and oxygen heterocycles. Trends in Microbiology. [Link]
  • Edon, V., et al. (2014). Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. Journal of Medicinal Chemistry. [Link]
  • Karrouchi, K., et al. (2021). Prescribed drugs containing nitrogen heterocycles: an overview. RSC Advances. [Link]
  • Sharma, A., et al. (2022). A Review on The Medicinal And Industrial Applications of N-Containing Heterocycles. Current Organic Synthesis. [Link]

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Navigating the Market of 1-(piperidin-4-yl)indolin-2-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the procurement of high-quality research chemicals is the cornerstone of reproducible and reliable results. This guide provides an in-depth technical overview of sourcing 1-(piperidin-4-yl)indolin-2-one, a versatile building block in medicinal chemistry, particularly for the development of novel therapeutics. This document will navigate the landscape of commercial suppliers, delve into the critical aspects of quality assessment, and provide actionable protocols for in-house validation.

Introduction to 1-(piperidin-4-yl)indolin-2-one

1-(Piperidin-4-yl)indolin-2-one and its salts are heterocyclic compounds featuring an indolin-2-one scaffold linked to a piperidine ring. This structural motif is of significant interest in drug discovery, with derivatives showing a range of biological activities. The indolin-2-one core is a privileged structure found in numerous kinase inhibitors, while the piperidine moiety can influence solubility, metabolic stability, and target engagement.

The hydrochloride salt of this compound is commonly offered by suppliers, which often enhances stability and solubility in aqueous media, a desirable property for many biological assays. The CAS number for 1-(piperidin-4-yl)indolin-2-one hydrochloride is 58562-44-0.[1][2]

Commercial Suppliers and Procurement Strategy

Identifying a reliable supplier is a critical first step. Several chemical vendors specialize in providing research-grade small molecules. The following table summarizes some of the key suppliers offering 1-(piperidin-4-yl)indolin-2-one or its derivatives.

SupplierProduct NameCAS NumberPurityNotes
Chem-Impex 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one16223-25-9 (free base)≥ 97%Offers the free base form.[3]
BenchChem 1-(piperidin-4-yl)quinolin-2(1H)-one hydrochloride173843-73-7Not specifiedA leading American chemical supplier.[4][5][6]
ChemScene 2-(Piperidin-4-yl)isoindolin-1-one hydrochloride1233955-33-395+%Provides a range of bioactive small molecules and building blocks.[7][8][9]
PubChem 1-(Piperidin-4-yl)indolin-2-one hydrochloride58562-44-0Varies by supplierA comprehensive database listing multiple chemical vendors.[1]

Procurement Workflow:

Caption: A streamlined workflow for the procurement of research chemicals.

Scientific Integrity: The Core of Quality Assessment

The trustworthiness of your research hinges on the quality of your starting materials. A reputable supplier will provide a comprehensive Certificate of Analysis (CoA). While a specific CoA for 1-(piperidin-4-yl)indolin-2-one was not publicly available at the time of this writing, this section outlines the critical data points you should demand and scrutinize.

Decoding the Certificate of Analysis

A CoA is a formal document that certifies that a product meets its predetermined specifications. Here’s what to look for:

  • Identity Confirmation: The CoA should confirm the compound's identity using methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) is the gold standard for purity determination. The CoA should state the purity level (e.g., >98%) and the method used.

  • Residual Solvents: The presence of residual solvents from the synthesis and purification process should be quantified, typically by Gas Chromatography (GC).

  • Water Content: Karl Fischer titration is the standard method for determining the water content.

  • Physical Properties: Appearance, melting point, and solubility should be reported and consistent with known values.

Essential Analytical Techniques for Validation

It is best practice to perform in-house validation of critical reagents. The following protocols are based on established methods for the characterization of indolin-2-one and piperidine derivatives.[10][11][12]

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the structure and purity of a molecule. For 1-(piperidin-4-yl)indolin-2-one, you would expect to see characteristic signals for the aromatic protons of the indolinone core and the aliphatic protons of the piperidine ring.

Step-by-Step ¹H NMR Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrument Setup: Use a 400 MHz or higher NMR spectrometer. Shim the instrument to obtain optimal resolution.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Processing: Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

  • Analysis: Integrate the peaks to determine the relative number of protons. The chemical shifts and coupling constants should be consistent with the expected structure. Look for any unexpected peaks, which may indicate impurities.

3.2.2. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying the components of a mixture, making it ideal for assessing purity.

Step-by-Step HPLC Protocol for Purity Analysis:

  • System Preparation: Use a reverse-phase C18 column. The mobile phase can be a gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic solvent (e.g., acetonitrile).

  • Standard Preparation: Prepare a stock solution of a reference standard (if available) at a known concentration (e.g., 1 mg/mL). Create a calibration curve with a series of dilutions.

  • Sample Preparation: Prepare a sample solution of the supplied compound at a concentration within the linear range of the calibration curve.

  • Injection and Separation: Inject the sample onto the HPLC system and run the gradient method.

  • Detection: Use a UV detector at a wavelength where the compound has strong absorbance (e.g., 254 nm).

  • Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total peak area of all components, expressed as a percentage.

HPLC Purity Validation Workflow:

Caption: A standard workflow for HPLC-based purity validation.

Safety and Handling

Always consult the Safety Data Sheet (SDS) provided by the supplier before handling any chemical. While a specific SDS for 1-(piperidin-4-yl)indolin-2-one is not provided here, related compounds are known to be harmful if swallowed and can cause skin and eye irritation.[13][14][15][16]

General Handling Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated area, preferably in a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store the compound in a tightly sealed container in a cool, dry place as recommended by the supplier.

Conclusion

The procurement of 1-(piperidin-4-yl)indolin-2-one for research requires a diligent approach to supplier selection and quality validation. By demanding comprehensive documentation, understanding the key analytical techniques for characterization, and performing in-house quality control, researchers can ensure the integrity of their starting materials and the reliability of their scientific findings. This guide provides a framework for making informed decisions and upholding the principles of scientific rigor.

References

  • PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride. [Link]
  • Kishida Chemical Co., Ltd.
  • Angene Chemical.
  • Indagoo Research Chemicals.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • ResearchGate. SYNTHESIS AND SPECTRAL CHARACTERIZATION OF SOME NOVEL N-ACYL-PIPERIDIN-4-ONES. [Link]
  • ResearchGate.
  • PubChem. 3-piperidin-4-yl-1H-quinolin-2-one;hydrochloride. [Link]
  • PubChem. SID 152344091. [Link]
  • Chemical Review and Letters.
  • PubChem. 1h-imidazolium, 1-ethyl-2-(8-heptadecenyl)-4,5-dihydro-3-(2-hydroxyethyl)-. [Link]
  • Pharmacia.
  • American Journal of Pharmacy and Health Research.
  • G-SRS. 2-(PIPERIDIN-4-YL-METHYL)ISOINDOLIN-1-ONE HYDROCHLORIDE. [Link]
  • PubChem. (+-)-1,4-Diazabicyclo[4.4.0]decane. [Link]
  • Asian Journal of Pharmaceutical Analysis.
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  • Pharmacia.

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The Versatile 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one Scaffold: A Technical Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling a Privileged Scaffold in Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" – core structures that exhibit a remarkable propensity for binding to a diverse array of biological targets. The 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one, a unique fusion of an oxindole and a piperidine moiety, has firmly established itself as one such scaffold. Its inherent structural features, including a rigid bicyclic system, a hydrogen bond donor/acceptor lactam, and a versatile piperidine ring, provide an exceptional platform for the design of novel therapeutics. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, will dissect the multifaceted nature of this core, from its synthesis and structure-activity relationships to its diverse pharmacological applications and the experimental methodologies crucial for its evaluation.

I. The Architectural Blueprint: Synthesis of the this compound Core

The strategic assembly of the this compound core is a critical first step in harnessing its therapeutic potential. Several synthetic routes have been developed, with the choice of method often depending on the desired substitution patterns and the availability of starting materials. A common and effective approach involves the N-arylation of a protected 4-aminopiperidine derivative with a suitable oxindole precursor.

Experimental Protocol: Synthesis of the Core Scaffold

This protocol outlines a general procedure for the synthesis of the parent this compound.

Step 1: Protection of 4-aminopiperidine

  • Rationale: The secondary amine of the piperidine ring is more nucleophilic than the primary amine. To ensure selective N-arylation at the primary amine, the piperidine nitrogen must be protected, typically with a Boc (tert-butyloxycarbonyl) group.

  • Procedure:

    • Dissolve 4-aminopiperidine in a suitable solvent such as dichloromethane (DCM).

    • Add di-tert-butyl dicarbonate (Boc)2O and a base like triethylamine (TEA).

    • Stir the reaction at room temperature until completion (monitored by TLC).

    • Work up the reaction and purify the resulting Boc-protected 4-aminopiperidine by column chromatography.

Step 2: N-Arylation with an Oxindole Precursor

  • Rationale: The protected 4-aminopiperidine is then coupled with an oxindole moiety. A common method is the Buchwald-Hartwig amination, which utilizes a palladium catalyst and a suitable ligand to form the C-N bond.

  • Procedure:

    • To a solution of 1-bromooxindole (or other suitably activated oxindole) in an anhydrous solvent like toluene, add the Boc-protected 4-aminopiperidine.

    • Add a palladium catalyst (e.g., Pd2(dba)3) and a phosphine ligand (e.g., Xantphos).

    • Add a base such as sodium tert-butoxide.

    • Heat the reaction mixture under an inert atmosphere until completion.

    • Cool the reaction, filter, and purify the product by column chromatography.

Step 3: Deprotection of the Piperidine Nitrogen

  • Rationale: The final step involves the removal of the Boc protecting group to yield the desired core structure.

  • Procedure:

    • Dissolve the Boc-protected product in a solvent like DCM.

    • Add a strong acid, such as trifluoroacetic acid (TFA).

    • Stir at room temperature until the reaction is complete.

    • Neutralize the reaction and extract the product. Purify by crystallization or chromatography.

dot graph "Synthesis_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

subgraph "cluster_0" { label = "Step 1: Protection"; bgcolor="#F1F3F4"; "4-Aminopiperidine" [fillcolor="#FFFFFF"]; "Boc-protected_4-aminopiperidine" [fillcolor="#FFFFFF"]; "4-Aminopiperidine" -> "Boc-protected_4-aminopiperidine" [label=" (Boc)2O, TEA "]; }

subgraph "cluster_1" { label = "Step 2: N-Arylation"; bgcolor="#F1F3F4"; "Oxindole_precursor" [label="1-Bromooxindole", fillcolor="#FFFFFF"]; "Coupled_product" [label="Boc-protected core", fillcolor="#FFFFFF"]; "Boc-protected_4-aminopiperidine" -> "Coupled_product" [label=" Pd catalyst, ligand, base "]; "Oxindole_precursor" -> "Coupled_product"; }

subgraph "cluster_2" { label = "Step 3: Deprotection"; bgcolor="#F1F3F4"; "Final_product" [label="1,3-Dihydro-1-(piperidin-4-yl)\n(2H)indol-2-one", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Coupled_product" -> "Final_product" [label=" TFA "]; } } enddot Caption: General synthetic workflow for the this compound core.

II. A Tale of Two Targets: Modulating the Nociceptin and NLRP3 Inflammasome Systems

The versatility of the this compound scaffold is exemplified by its ability to potently and selectively modulate two distinct and highly relevant therapeutic targets: the Nociceptin/Orphanin FQ (N/OFQ) peptide receptor (NOP) and the NLRP3 inflammasome.

A. The Nociceptin Receptor: A Duality of Action

The NOP receptor, a G protein-coupled receptor, is implicated in a wide range of physiological processes, including pain, anxiety, and reward.[1] The 1-(piperidin-4-yl)indolin-2-one scaffold has yielded both potent agonists and antagonists of the NOP receptor, a fascinating duality primarily governed by the nature of the substituent on the piperidine nitrogen.[1]

Structure-Activity Relationship (SAR) Insights:

  • The Piperidine N-Substituent is Key: Modifications at this position are the primary determinant of agonist versus antagonist activity.[1]

    • Agonists: Generally, larger, lipophilic N-substituents, such as cyclooctylmethyl, tend to confer agonist properties.

    • Antagonists: Smaller or more constrained N-substituents can shift the pharmacological profile towards antagonism.

  • The Oxindole Core: The oxindole moiety is crucial for high-affinity binding to the NOP receptor.

  • Substitution on the Oxindole Ring: Modifications to the aromatic ring of the oxindole can fine-tune potency and selectivity.

Compound IDPiperidine N-SubstituentNOP Receptor ActivityReference
1a BenzylWeak agonist[1]
1b CyclooctylmethylPotent agonist[1]
Hypothetical Antagonist e.g., Small alkyl or aryl groupAntagonist-

dot graph "NOP_Modulation" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=ellipse, style=filled, fontcolor="#FFFFFF"]; edge [color="#EA4335"];

"Core_Scaffold" [label="1-(piperidin-4-yl)indolin-2-one", fillcolor="#4285F4"]; "N_Substituent" [label="Piperidine\nN-Substituent", fillcolor="#FBBC05", fontcolor="#202124"]; "Agonist" [label="NOP Agonist", fillcolor="#34A853"]; "Antagonist" [label="NOP Antagonist", fillcolor="#EA4335"];

"Core_Scaffold" -> "N_Substituent" [dir=none, color="#5F6368"]; "N_Substituent" -> "Agonist" [label=" Large, lipophilic "]; "N_Substituent" -> "Antagonist" [label=" Small, constrained "]; } enddot Caption: Influence of the piperidine N-substituent on NOP receptor activity.

B. The NLRP3 Inflammasome: Taming the Flames of Inflammation

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by triggering the release of pro-inflammatory cytokines.[2] Dysregulation of the NLRP3 inflammasome is implicated in a host of inflammatory diseases. The 1-(piperidin-4-yl)indolin-2-one scaffold has emerged as a promising starting point for the development of potent and selective NLRP3 inflammasome inhibitors. A pharmacophore-hybridization strategy, combining features of known NLRP3 inhibitors, has been successfully employed to design novel compounds based on a similar 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold.[3]

Mechanism of Action Insights:

While the precise binding mode is still under investigation, it is hypothesized that these compounds interfere with the conformational changes required for NLRP3 activation and subsequent inflammasome assembly.

III. The Scientist's Toolkit: Essential Experimental Protocols

The successful development of drug candidates based on the this compound scaffold relies on a robust suite of in vitro and in vivo assays to characterize their pharmacological and pharmacokinetic properties.

A. Biological Evaluation: Assessing Target Engagement and Functional Activity

1. NOP Receptor Binding and Functional Assays:

  • Radioligand Binding Assay:

    • Principle: To determine the binding affinity (Ki) of the test compound for the NOP receptor by competing with a radiolabeled ligand.

    • Protocol:

      • Prepare cell membranes expressing the human NOP receptor.

      • Incubate the membranes with a fixed concentration of a radiolabeled NOP ligand (e.g., [³H]-Nociceptin) and varying concentrations of the test compound.

      • After incubation, separate the bound and free radioligand by filtration.

      • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

      • Calculate the IC50 and subsequently the Ki value.

  • [³⁵S]GTPγS Binding Assay:

    • Principle: To assess the functional activity (agonist or antagonist) of the compound by measuring its effect on G-protein activation.

    • Protocol:

      • Incubate NOP receptor-expressing cell membranes with the test compound in the presence of [³⁵S]GTPγS.

      • Agonists will stimulate the binding of [³⁵S]GTPγS to the G-proteins, while antagonists will block the effect of a known agonist.

      • Separate bound and free [³⁵S]GTPγS and quantify the radioactivity.

2. NLRP3 Inflammasome Inhibition Assays:

  • Cell-Based IL-1β Release Assay:

    • Principle: To measure the ability of the compound to inhibit the release of the pro-inflammatory cytokine IL-1β from immune cells.

    • Protocol:

      • Prime human monocytic cells (e.g., THP-1) with lipopolysaccharide (LPS).

      • Treat the cells with the test compound at various concentrations.

      • Stimulate NLRP3 inflammasome activation with a trigger such as ATP or nigericin.

      • Collect the cell supernatant and quantify the amount of secreted IL-1β using an ELISA kit.

  • Caspase-1 Activity Assay:

    • Principle: To measure the inhibition of caspase-1, the enzyme activated by the NLRP3 inflammasome that cleaves pro-IL-1β.

    • Protocol:

      • Following the same cell treatment as the IL-1β release assay, lyse the cells.

      • Add a fluorogenic caspase-1 substrate to the cell lysate.

      • Measure the fluorescence to determine caspase-1 activity.

dot graph "Biological_Assay_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5]; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

subgraph "cluster_NOP" { label = "NOP Receptor Assays"; bgcolor="#E8F0FE"; "Binding_Assay" [label="Radioligand Binding\n(Affinity - Ki)"]; "Functional_Assay" [label="[³⁵S]GTPγS Binding\n(Agonist/Antagonist)"]; }

subgraph "cluster_NLRP3" { label = "NLRP3 Inflammasome Assays"; bgcolor="#E6F4EA"; "IL-1b_Assay" [label="IL-1β Release\n(Functional Inhibition)"]; "Caspase-1_Assay" [label="Caspase-1 Activity\n(Enzymatic Inhibition)"]; }

"Test_Compound" [label="1-(piperidin-4-yl)indolin-2-one\nDerivative", fillcolor="#FFFFFF"]; "Test_Compound" -> "Binding_Assay"; "Test_Compound" -> "Functional_Assay"; "Test_Compound" -> "IL-1b_Assay"; "Test_Compound" -> "Caspase-1_Assay"; } enddot Caption: Key biological assays for evaluating derivatives of the core scaffold.

B. Pharmacokinetic Profiling: Assessing Drug-like Properties

A comprehensive evaluation of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is crucial for their progression. In silico tools can provide initial predictions, which should be followed by in vitro and in vivo experimental validation.[4][5][6][7]

ADME ParameterIn Silico Prediction ToolsIn Vitro Experimental Assays
Absorption Caco-2 permeability modelsCaco-2 cell permeability assay
Distribution Plasma protein binding modelsPlasma protein binding assay
Metabolism P450 metabolism predictionMicrosomal stability assay
Excretion --
Toxicity hERG inhibition modelshERG patch-clamp assay

IV. The Horizon: Future Directions and Therapeutic Promise

The this compound scaffold continues to be a fertile ground for drug discovery. Current research is focused on:

  • Fine-tuning SAR: Further exploration of substitutions on both the oxindole and piperidine rings to optimize potency, selectivity, and pharmacokinetic properties.

  • Expanding Therapeutic Applications: Investigating the potential of this scaffold against other relevant biological targets.

  • Clinical Translation: Advancing lead candidates through preclinical and clinical development. While no drug with this exact core has been approved to date, the significant interest in both NOP receptor modulators and NLRP3 inhibitors in clinical trials underscores the therapeutic potential of this scaffold. For instance, Grünenthal has a NOP receptor agonist in Phase I clinical trials, and several companies are advancing NLRP3 inhibitors through various clinical phases.

V. Conclusion: A Scaffold of Significant Potential

The this compound core represents a compelling and versatile scaffold for the design of novel therapeutics. Its synthetic accessibility, coupled with its proven ability to modulate key biological targets such as the nociceptin receptor and the NLRP3 inflammasome, makes it a highly attractive starting point for medicinal chemists. A thorough understanding of its synthesis, structure-activity relationships, and the application of appropriate biological and pharmacokinetic assays will be instrumental in unlocking the full therapeutic potential of this privileged structure.

References

  • Grünenthal. (2024, October 22). First participants enrolled in first-in-human Phase I clinical trial with nociceptin (NOP) receptor agonist.
  • Der Pharma Chemica. (n.d.). Synthesis, characterization and biological evaluation of some novel N1,N3- substituted 1-piperidin-4-yl-1,3-dihydro-2H-benzimida.
  • Zaveri, N. T., et al. (2023). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorganic & Medicinal Chemistry, 92, 117421. [Link]
  • LinkedIn. (2023, April 21). 21st Century Miracle Drugs: Spotlight on Clinical NLRP3 Inflammasome Inhibitors.
  • Marini, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. [Link]
  • Zaveri, N. T., et al. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]
  • ResearchGate. (n.d.). N-Alkylation of 4 with different oxindole derivatives.
  • Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
  • Frontiers. (2024, July 29). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies.
  • Spetea, M., et al. (2018). Nociceptin/Orphanin FQ Peptide (NOP) Receptor Modulators: An Update in Structure-Activity Relationships. Current Medicinal Chemistry, 25(41), 5765-5795. [Link]
  • Toll, L., et al. (2016). Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacological Reviews, 68(2), 419–457. [Link]
  • Li, X., et al. (2024). Discovery of novel biphenyl-sulfonamide analogues as NLRP3 inflammasome inhibitors. Bioorganic Chemistry, 146, 107263. [Link]
  • Di, L., et al. (2024). Screening NLRP3 drug candidates in clinical development: lessons from existing and emerging technologies. Frontiers in Immunology, 15. [Link]
  • Khan, N., et al. (2018). Promise of the NLRP3 Inflammasome Inhibitors in In Vivo Disease Models. International Journal of Molecular Sciences, 19(9), 2785. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis.
  • National Center for Biotechnology Information. (n.d.). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids.
  • MDPI. (n.d.). Anti-Infective Properties, Cytotoxicity, and In Silico ADME Parameters of Novel 4′-(Piperazin-1-yl)benzanilides.
  • PubMed. (2023, September 7). Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands.
  • Chemical Review and Letters. (2021, October 30). Synthesis and crystallization procedure of piperidin-4-one and its derivatives.
  • MDPI. (n.d.). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand.
  • ResearchGate. (n.d.). Synthesis of Substituted Oxindoles from α-Chloroacetanilides via Palladium-Catalyzed C−H Functionalization.
  • MDPI. (n.d.). Role of Nociceptin/Orphanin FQ-NOP Receptor System in the Regulation of Stress-Related Disorders.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • National Center for Biotechnology Information. (n.d.). ADME properties, bioactivity and molecular docking studies of 4-amino-chalcone derivatives: new analogues for the treatment of Alzheimer, glaucoma and epileptic diseases.
  • National Center for Biotechnology Information. (n.d.). Construction of sterically congested oxindole derivatives via visible-light-induced radical-coupling.
  • ResearchGate. (2025, March 27). In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
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Sources

Methodological & Application

Application Notes & Protocols: The 1-(Piperidin-4-yl)indolin-2-one Scaffold as a Privileged Structure in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of a Versatile Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged structures" due to their ability to bind to multiple, distinct biological targets with high affinity. The 1-(piperidin-4-yl)indolin-2-one core is a quintessential example of such a scaffold. Its inherent structural rigidity, combined with the versatile synthetic handles offered by the piperidine and indolinone moieties, provides a robust platform for the development of highly specific and potent therapeutic agents.

This scaffold is not merely a theoretical construct; it forms the backbone of clinically successful drugs, most notably Nintedanib (Ofev®), a multi-targeted tyrosine kinase inhibitor used in the treatment of idiopathic pulmonary fibrosis and certain cancers.[1][2] The success of Nintedanib underscores the therapeutic potential embedded within the 1-(piperidin-4-yl)indolin-2-one framework, making it a focal point for ongoing drug discovery efforts, particularly in oncology.[3][4]

These application notes serve as a comprehensive guide for researchers and drug development professionals. We will delve into the mechanistic basis of its activity, provide detailed synthetic and analytical protocols, and explore the critical structure-activity relationships that govern the efficacy of its derivatives.

Part 1: The Strategic Value in Kinase Inhibition

The primary therapeutic application of the 1-(piperidin-4-yl)indolin-2-one scaffold lies in the inhibition of protein kinases. Kinases are a large family of enzymes that regulate a vast array of cellular processes, including growth, proliferation, differentiation, and survival.[5] Their dysregulation is a hallmark of many diseases, especially cancer, making them prime targets for therapeutic intervention.[6][7]

Mechanism of Action: An ATP-Competitive Strategy

Derivatives based on this scaffold typically function as Type II ATP-competitive inhibitors. They bind to the ATP-binding pocket of the kinase domain, preventing the phosphorylation of downstream substrates and thereby interrupting the signaling cascade. The indolin-2-one moiety often forms crucial hydrogen bonds with the hinge region of the kinase, a key interaction for anchoring the inhibitor. The piperidine ring, on the other hand, serves as a versatile vector, allowing for the introduction of various substituents that can extend into adjacent pockets, thereby dictating the inhibitor's potency and selectivity profile.

Nintedanib, for example, potently inhibits Vascular Endothelial Growth Factor Receptors (VEGFR), Fibroblast Growth Factor Receptors (FGFR), and Platelet-Derived Growth Factor Receptors (PDGFR), all of which are critical drivers of angiogenesis and tumor growth.[1][2]

cluster_0 Kinase Active Site cluster_1 Inhibition Mechanism cluster_2 Cellular Outcome ATP ATP Kinase Kinase Enzyme ATP->Kinase Binds to active site Substrate Substrate Protein Kinase->Substrate Phosphorylates PhosphoSubstrate Phosphorylated Substrate (Signal Propagation) Substrate->PhosphoSubstrate Becomes Scaffold 1-(piperidin-4-yl)indolin-2-one Derivative BlockedKinase Inactive Kinase Scaffold->BlockedKinase Binds & Inhibits NoSignal Signal Blocked (e.g., Apoptosis, Anti-Angiogenesis) BlockedKinase->NoSignal Leads to

Caption: General mechanism of kinase inhibition by 1-(piperidin-4-yl)indolin-2-one derivatives.

Part 2: Synthesis and Derivatization Protocols

The synthesis of the core scaffold and its subsequent derivatization are crucial steps in exploring the chemical space around this privileged structure. The following protocols are based on established literature methods and provide a robust starting point for medicinal chemists.[1][8]

Protocol 2.1: Synthesis of the Core Scaffold: 1-(piperidin-4-yl)indolin-2-one

This protocol outlines a common route for synthesizing the foundational scaffold.

Materials:

  • Isatin

  • tert-butyl 4-aminopiperidine-1-carboxylate

  • Sodium triacetoxyborohydride (STAB)

  • Dichloroethane (DCE)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Step-by-Step Procedure:

  • Reductive Amination:

    • To a solution of isatin (1.0 eq) in dichloroethane (DCE), add tert-butyl 4-aminopiperidine-1-carboxylate (1.1 eq).

    • Stir the mixture at room temperature for 30 minutes.

    • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Causality: STAB is a mild and selective reducing agent suitable for reductive amination, minimizing over-reduction of the isatin carbonyl.

    • Continue stirring at room temperature for 12-16 hours, monitoring the reaction by TLC or LC-MS.

  • Work-up and Purification:

    • Quench the reaction by slowly adding saturated sodium bicarbonate solution until effervescence ceases.

    • Separate the organic layer, and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to obtain N-Boc-1-(piperidin-4-yl)indolin-2-one.

  • Boc Deprotection:

    • Dissolve the purified N-Boc protected intermediate in a 1:1 mixture of DCM and trifluoroacetic acid (TFA). Causality: TFA is a strong acid that efficiently cleaves the tert-butyloxycarbonyl (Boc) protecting group.

    • Stir the solution at room temperature for 2-4 hours.

    • Remove the solvent and excess TFA under reduced pressure.

    • Dissolve the residue in DCM and neutralize with saturated sodium bicarbonate solution.

    • Extract with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate to yield the final product, 1-(piperidin-4-yl)indolin-2-one.

Isatin Isatin Step1 Reductive Amination (STAB, DCE) Isatin->Step1 BocPip tert-butyl 4-aminopiperidine-1-carboxylate BocPip->Step1 Intermediate N-Boc-1-(piperidin-4-yl)indolin-2-one Step1->Intermediate Step2 Boc Deprotection (TFA, DCM) Intermediate->Step2 FinalProduct 1-(piperidin-4-yl)indolin-2-one Step2->FinalProduct

Caption: Synthetic workflow for the core 1-(piperidin-4-yl)indolin-2-one scaffold.

Protocol 2.2: General Procedure for N-Alkylation/Acylation of the Piperidine Moiety

The secondary amine of the piperidine ring is the primary site for introducing diversity.

Materials:

  • 1-(piperidin-4-yl)indolin-2-one

  • Desired electrophile (e.g., alkyl halide, acyl chloride)

  • A suitable base (e.g., triethylamine, DIPEA)

  • A suitable solvent (e.g., DCM, DMF)

Step-by-Step Procedure:

  • Reaction Setup:

    • Dissolve 1-(piperidin-4-yl)indolin-2-one (1.0 eq) in the chosen solvent.

    • Add the base (1.2-1.5 eq) and stir for 10 minutes at room temperature. Causality: The base deprotonates the piperidine nitrogen, increasing its nucleophilicity to facilitate reaction with the electrophile.

    • Add the electrophile (1.1 eq) dropwise.

  • Reaction and Monitoring:

    • Stir the reaction at room temperature or with gentle heating as required, monitoring by TLC or LC-MS until completion.

  • Work-up and Purification:

    • Dilute the reaction mixture with an appropriate organic solvent and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by column chromatography or preparative HPLC to obtain the desired derivative.

Part 3: In Vitro Evaluation Protocols

Once synthesized, novel derivatives must be evaluated for their biological activity. The following are standard protocols for assessing kinase inhibition and cellular anti-proliferative effects.

Protocol 3.1: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)

This protocol measures the ability of a compound to inhibit the activity of a specific kinase.

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase substrate (e.g., a poly(Glu, Tyr) peptide)

  • ATP (Adenosine Triphosphate)

  • Test compounds dissolved in DMSO

  • Kinase assay buffer

  • A detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

Step-by-Step Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Setup:

    • Add the kinase assay buffer to all wells of a 384-well plate.

    • Add the test compounds to the appropriate wells. Include "no inhibitor" controls (DMSO only) and "no enzyme" controls.

  • Enzyme and Substrate Addition:

    • Add the VEGFR-2 enzyme and the substrate to all wells except the "no enzyme" controls.

    • Incubate for 10-15 minutes at room temperature to allow compound binding.

  • Initiation of Kinase Reaction:

    • Add ATP to all wells to start the kinase reaction. Causality: ATP is the phosphate donor for the phosphorylation reaction catalyzed by the kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

    • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and detect the amount of ADP produced using the detection reagent according to the manufacturer's instructions. This typically involves a luminescence-based readout.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Protocol 3.2: Cell-Based Anti-Proliferative Assay (MTT Assay)

This assay determines the effect of a compound on the viability and proliferation of cancer cells.[9][10]

Materials:

  • Human cancer cell line (e.g., MCF-7 for breast cancer, HepG2 for liver cancer)[11]

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

Step-by-Step Procedure:

  • Cell Seeding:

    • Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

  • Compound Treatment:

    • The next day, treat the cells with serial dilutions of the test compounds. Include vehicle control (DMSO) wells.

  • Incubation:

    • Incubate the plate for 72 hours in a CO2 incubator.

  • MTT Addition and Incubation:

    • Add MTT solution to each well and incubate for another 4 hours. Causality: Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT tetrazolium salt to purple formazan crystals.

  • Solubilization and Measurement:

    • Add the solubilization buffer to each well to dissolve the formazan crystals.

    • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value.

Start Synthesized Derivatives KinaseAssay In Vitro Kinase Assay (e.g., VEGFR-2) Start->KinaseAssay CellAssay Cell-Based Assay (e.g., MTT on MCF-7) Start->CellAssay IC50_Kinase Determine Kinase IC50 KinaseAssay->IC50_Kinase IC50_Cell Determine Cellular IC50 CellAssay->IC50_Cell SAR Structure-Activity Relationship (SAR) Analysis IC50_Kinase->SAR IC50_Cell->SAR LeadOpt Lead Optimization SAR->LeadOpt

Caption: Experimental workflow for the in vitro evaluation of new derivatives.

Part 4: Structure-Activity Relationship (SAR) and Data Interpretation

Systematic modification of the 1-(piperidin-4-yl)indolin-2-one scaffold has yielded crucial insights into the structural requirements for potent and selective kinase inhibition.[4][12]

Key SAR Insights:

  • Indolinone Ring: Substitutions on the aromatic portion of the indolinone core can significantly influence potency and selectivity. For instance, a methoxycarbonyl group at the C6-position, as seen in Nintedanib, occupies a specific pocket in the ATP-binding region of VEGFR, enhancing affinity.[2]

  • Piperidine Nitrogen: This position is critical for introducing side chains that can interact with solvent-exposed regions or allosteric pockets of the kinase. The nature of this substituent (e.g., size, charge, hydrophobicity) is a key determinant of the overall pharmacological profile.

  • 3-Position of the Indolinone: While the core scaffold of this guide is N-substituted, it's important to note that many potent kinase inhibitors feature a substitution at the C3-position of the indolinone ring, often with a pyrrole or similar heterocycle, as seen in Sunitinib.[6][11] The 1-(piperidin-4-yl)indolin-2-one can be considered a key intermediate or a different class of indolinone-based inhibitors.

Table 1: Representative Data for Indolin-2-one Derivatives

CompoundTarget/Cell LineIC50 (µM)Key Structural FeatureReference
Derivative 10g HepG2 Cell Line1.893-(piperidin-4-yl)indolin-2-one core[11]
Derivative 17a MCF-7 Cell Line0.743-(piperidin-4-yl)indolin-2-one core[11]
Sunitinib HepG2 Cell Line2.233-substituted indolin-2-one[11]
Compound 12g PAK4 Kinase0.027Substituted indolin-2-one[13]
Compound 9d Kyse450 Cells1.49Indoline derivative targeting tubulin[14]

This table presents a selection of data to illustrate the potency of derivatives. Direct comparison should be made with caution due to different assay conditions.

Conclusion and Future Directions

The 1-(piperidin-4-yl)indolin-2-one scaffold has proven to be an exceptionally fruitful starting point for the design of potent kinase inhibitors and other therapeutic agents. Its synthetic tractability and the clear structure-activity relationships that have been established provide a solid foundation for further optimization.

Future research will likely focus on:

  • Improving Selectivity: Designing derivatives that target specific kinase isoforms or mutant forms to reduce off-target effects and overcome drug resistance.

  • Exploring New Targets: Leveraging the scaffold's versatility to design inhibitors for other enzyme families or receptor classes.

  • Combination Therapies: Investigating the synergistic effects of these inhibitors when used in combination with other anticancer agents.[15]

By following the protocols and understanding the principles outlined in these notes, researchers can effectively utilize the 1-(piperidin-4-yl)indolin-2-one scaffold to accelerate the discovery and development of next-generation targeted therapies.

References

  • Roth, G.J., Heckel, A., Colbatzky, F., et al. (2009). Design, Synthesis, and Evaluation of Indolinones as Triple Angiokinase Inhibitors and the Discovery of a Highly Specific 6-Methoxycarbonyl-Substituted Indolinone (BIBF 1120). Journal of Medicinal Chemistry, 52(14), 4466-4480. [Link]
  • Ji, M., Chen, H., Cai, J., Liu, H., & Li, R. (2018).
  • Hilberg, F., Roth, G.J., Krssak, M., et al. (2014). Nintedanib: From Discovery to the Clinic. Journal of Medicinal Chemistry, 57(23), 9754-9762. [Link]
  • Lautens, M., et al. (2021). Cycloisomerization of Carbamoyl Chlorides in Hexafluoroisopropanol: Stereoselective Synthesis of Chlorinated Methylene Oxindoles and Quinolinones.
  • Herzon, S.B., et al. (2014). Structure–Activity Relationship Studies of the Tricyclic Indoline Resistance-Modifying Agent. Journal of Medicinal Chemistry. [Link]
  • Besson, T., et al. (2016). Synthesis of diversely substituted pyridin-2(1H)-ones and in vivo evaluation of their anti-allodynic effect on cutaneous inflammatory mechanical allodynia. RSC Medicinal Chemistry. [Link]
  • PubChem. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride. PubChem. [Link]
  • Zhang, D., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. Bioorganic & Medicinal Chemistry, 25(13), 3500-3511. [Link]
  • Sun, L., et al. (2011). Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents. International Journal of Molecular Sciences. [Link]
  • Cadeddu, A., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]
  • Arava, V.R., & Gogireddy, S. (2017).
  • Yousefian, M., & Ghodsi, R. (2020). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one.
  • Yousefian, M., & Ghodsi, R. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]
  • Hu, T., et al. (2021). Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorganic & Medicinal Chemistry Letters, 43, 128095. [Link]
  • Sahu, S.K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini-Reviews in Medicinal Chemistry, 13(4), 565-583. [Link]
  • Thanikachalam, V., et al. (2020). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Journal of the Indian Chemical Society. [Link]
  • Zhang, D., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study.
  • Lee, J., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie. [Link]
  • Kumar, A., et al. (2016). Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.
  • Frolov, N.A., & Vereshchagin, A.N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Solomon, V.R., et al. (2011). Synthesis, characterization and anticancer activity of certain 3-{4-(5-mercapto-1,3,4-oxadiazole-2-yl)phenylimino}indolin-2-one derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
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Application of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one in neuroscience research

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals on the application of the 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one scaffold in neuroscience research.

Introduction: A Privileged Scaffold in Neuroscience

The this compound core structure represents a versatile and highly significant scaffold in medicinal chemistry and neuropharmacology. Often referred to as a "privileged structure," its chemical architecture serves as a robust foundation for the synthesis of a wide array of neurologically active compounds.[1][2] The fusion of an indolinone moiety with a piperidine ring provides an ideal framework for interacting with a diverse range of biological targets within the central nervous system (CNS).[1] Consequently, derivatives of this scaffold have been instrumental in the investigation of numerous neurological pathways and are at the forefront of developing novel therapeutics for pain, psychiatric disorders, and neuroinflammation.

The true power of this scaffold lies in its synthetic tractability. Modifications to the piperidine nitrogen, the indolinone ring, and other positions allow for the fine-tuning of pharmacological properties, enabling the development of highly potent and selective ligands for specific neuronal receptors. This guide will explore the application of this chemical series in fundamental neuroscience research, providing both the theoretical basis and practical protocols for its use.

Core Mechanisms of Action: Modulating Key Neuronal Signaling Pathways

Derivatives of the 1-(piperidin-4-yl)indol-2-one scaffold primarily exert their effects by modulating G-protein coupled receptors (GPCRs), which are central to synaptic transmission and neuronal excitability. The most prominent targets for this class of compounds include dopamine, serotonin, and opioid receptor systems.

  • Dopaminergic System Modulation: Numerous analogs have been developed as potent ligands for dopamine D2, D3, and D4 receptors.[3][4][5] Depending on their specific structure, these compounds can act as agonists, partial agonists, or antagonists, making them valuable tools for studying conditions like schizophrenia, Parkinson's disease, and addiction.[3][6] The interaction with D2-like receptors is a cornerstone of many antipsychotic drug actions.[6][7]

  • Serotonergic System Interaction: The scaffold is also a key component in ligands targeting various serotonin (5-HT) receptors, including 5-HT1A, 5-HT1D, 5-HT2A, and 5-HT7.[8][9][10][11] This diversity allows for the investigation of pathways related to mood, cognition, and anxiety. For instance, dual 5-HT1A/5-HT7 receptor ligands are being explored for their potential antidepressant and anxiolytic effects.[9]

  • Opioid (Nociceptin) Receptor Activity: A significant breakthrough was the discovery of 1-(piperidin-4-yl)indol-2-one derivatives as potent ligands for the Nociceptin/Orphanin FQ (NOP) receptor, a member of the opioid receptor family.[12] Notably, subtle structural modifications can switch the compound's activity from a potent agonist to an antagonist, providing invaluable tools for dissecting the role of the NOP system in pain, reward, and anxiety.[12]

The general mechanism for a GPCR-targeting derivative involves binding to the receptor, inducing a conformational change that either activates or inhibits downstream signaling cascades, typically involving adenylyl cyclase and cyclic AMP (cAMP) or phospholipase C.

GPCR_Signaling cluster_membrane Cell Membrane Receptor GPCR (e.g., Dopamine D2, 5-HT2A, NOP) G_Protein G-Protein (αβγ) Receptor->G_Protein Activates Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulates cAMP cAMP Effector->cAMP Converts Ligand Indol-2-one Derivative Ligand->Receptor Binds ATP ATP ATP->Effector Response Cellular Response (e.g., ↓ Neuronal Firing) cAMP->Response Initiates

Caption: Generalized GPCR signaling pathway modulated by indol-2-one derivatives.

Application in In Vitro Neuroscience Research

The precise characterization of a compound's pharmacological profile begins with in vitro assays. Derivatives of the 1-(piperidin-4-yl)indol-2-one scaffold are routinely evaluated using binding and functional assays to determine their affinity, selectivity, and efficacy at specific neuronal targets.

Radioligand Binding Assays: Quantifying Affinity and Selectivity

The foundational method for assessing a compound's interaction with a receptor is the competitive radioligand binding assay. This technique measures the ability of a test compound to displace a known radioactive ligand ('radioligand') from its receptor. The resulting data are used to calculate the inhibitory constant (Ki), a measure of the compound's binding affinity.

Table 1: Representative Binding Affinities (Ki, nM) of Indole-based Ligands at CNS Receptors

Compound Type Target Receptor Representative Ki (nM) Reference
Indole Dimer 5-HT1D ~0.3 [13]
Indanone Derivative 5-HT1A 0.74 [9]
Indanone Derivative 5-HT7 8.4 [9]
Aminotetralin Analog Dopamine D3 0.99 [5]
Fluorophenyl-indole 5-HT2 3.4 [11]

| Fluorophenyl-indole | Dopamine D2 | 6900 |[11] |

Note: This table presents data from various indole-based structures to illustrate the potency and selectivity achievable, reflecting the broader chemical space related to the topic scaffold.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a test compound for a specific CNS receptor (e.g., human dopamine D2 receptor).

Materials:

  • Cell membranes from a stable cell line expressing the receptor of interest (e.g., CHO or HEK293 cells).[3][14]

  • Radioligand (e.g., [3H]-Spiperone for D2 receptors).

  • Test compound (1-(piperidin-4-yl)indol-2-one derivative).

  • Non-specific binding control (e.g., Haloperidol at high concentration).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates and a cell harvester.

  • Scintillation vials and scintillation fluid.

  • Liquid scintillation counter.

Procedure:

  • Preparation: Serially dilute the test compound to create a range of concentrations (e.g., 0.1 nM to 10 µM).

  • Assay Setup: In a 96-well plate, add in order:

    • Assay buffer.

    • Test compound at various concentrations OR buffer for total binding OR non-specific control.

    • Radioligand at a fixed concentration (typically near its Kd value).

    • Cell membranes (protein concentration optimized, e.g., 10-20 µ g/well ).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the receptor-bound radioligand from the unbound.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding - Non-specific binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of test compound that displaces 50% of the radioligand).

    • Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow A Prepare Reagents (Membranes, Radioligand, Test Compound) B Set up 96-well Plate (Total, Non-specific, Test Compound Wells) A->B C Incubate to Equilibrium B->C D Harvest & Filter C->D E Wash Filters D->E F Measure Radioactivity (Scintillation Counting) E->F G Data Analysis (Calculate IC50 -> Ki) F->G

Caption: Workflow for a competitive radioligand binding assay.

Functional Assays: Determining Agonism vs. Antagonism

Once binding is confirmed, functional assays are crucial to determine whether the compound activates (agonist), blocks (antagonist), or partially activates (partial agonist) the receptor. A common method is the [35S]GTPγS binding assay, which measures the first step in G-protein activation.

Principle: When an agonist binds to a GPCR, it facilitates the exchange of GDP for GTP on the Gα subunit. By using a non-hydrolyzable GTP analog, [35S]GTPγS, the extent of G-protein activation can be quantified by measuring the amount of incorporated radioactivity. Antagonists will not stimulate binding on their own and will block the binding stimulated by an agonist.

Application in In Vivo Neuroscience Research

Following robust in vitro characterization, promising compounds are advanced to in vivo models to assess their physiological effects, including efficacy, pharmacokinetics, and potential side effects. The diverse receptor targets of the 1-(piperidin-4-yl)indol-2-one family make them suitable for a wide range of animal models.

Models of Nociception (Pain)

Given the activity of some derivatives at NOP receptors, in vivo pain models are a critical application.[12] The tail-flick test is a standard assay for assessing spinal nociceptive reflexes.

Table 2: Representative In Vivo Efficacy of Opioid-like Compounds in Pain Models

Compound Animal Model Assay Route ED50 / Effect Reference
BVD03 Mouse Tail Flick i.v. 68.8% MPE at 4 mg/kg [15]
BVD02 Mouse Tail Flick i.v. 74.8% MPE at 1 mg/kg [15]
Fentanyl Analogs Mouse Tail Flick s.c. ED50s: 0.158 - 3.18 mg/kg [14]

| F-series Compounds | Rat | Formalin Test | i.p. | Dose-dependent pain reduction |[16] |

%MPE = Maximum Possible Effect. Note: This table includes data from various opioid-active compounds to illustrate typical in vivo endpoints.

Protocol 2: Mouse Hot Water Tail-Flick Test

Objective: To evaluate the antinociceptive (analgesic) properties of a test compound.

Materials:

  • Male CD-1 mice (or other appropriate strain).[14]

  • Test compound formulated in a suitable vehicle (e.g., saline, DMSO/saline).

  • Positive control (e.g., morphine).

  • Water bath maintained at a constant noxious temperature (e.g., 55°C).[14]

  • Timer/stopwatch.

Procedure:

  • Acclimation: Allow animals to acclimate to the testing room and handling.

  • Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail in the hot water bath. Start the timer.

  • Measurement: Stop the timer as soon as the mouse flicks its tail out of the water. This is the baseline latency. A cut-off time (e.g., 10-15 seconds) must be set to prevent tissue damage.

  • Dosing: Administer the test compound, vehicle, or positive control via the desired route (e.g., intravenous (i.v.), subcutaneous (s.c.), or intraperitoneal (i.p.)).

  • Post-Dosing Latency: At specific time points after dosing (e.g., 30, 60, 90, 120 minutes), repeat the tail-flick latency measurement.

  • Data Analysis:

    • Calculate the Maximum Possible Effect (%MPE) for each animal at each time point using the formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

    • Plot the %MPE against time to determine the time course of the drug's effect.

    • For dose-response studies, test multiple doses and use the peak effect to calculate the ED50 (the dose required to produce 50% of the maximum effect).

InVivo_Pain_Workflow A Animal Acclimation & Handling B Measure Baseline Tail-Flick Latency A->B C Administer Compound (Test, Vehicle, Control) B->C D Measure Post-Dosing Latency at Timed Intervals C->D E Calculate %MPE D->E F Analyze Data (Time Course, ED50) E->F

Caption: Workflow for an in vivo antinociception study.

Conclusion and Future Directions

The this compound scaffold is a cornerstone of modern neuroscience research and drug discovery. Its derivatives have proven to be indispensable chemical tools for probing the complex signaling of dopamine, serotonin, and opioid systems. The ability to systematically modify this core structure allows for the generation of ligands with tailored affinity, selectivity, and functional activity, facilitating both fundamental research into neuronal circuits and the development of next-generation therapeutics. Future research will likely focus on developing biased agonists—ligands that preferentially activate specific downstream signaling pathways of a single receptor—to isolate desired therapeutic effects from unwanted side effects, further cementing the legacy of this remarkable chemical scaffold.

References

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  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., Spyrakis, F., & Lazzarato, L. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(14), 4153. [Link]
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  • Shonberg, J., Klein Herenbrink, C., López, L., Christopoulos, A., Scammells, P. J., Capuano, B., & Lane, J. R. (2013). A structure-activity analysis of biased agonism at the dopamine D2 receptor. Journal of medicinal chemistry, 56(22), 9199–9221. [Link]
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Application Notes and Protocols for 1-(piperidin-4-yl)indolin-2-one as a Nociceptin Receptor (NOP) Ligand

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Nociceptin System and the Promise of 1-(piperidin-4-yl)indolin-2-one

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, a member of the opioid receptor family, has emerged as a compelling target for the development of novel analgesics.[1][2] Unlike classical opioid receptors (μ, δ, κ), activation of the NOP receptor can modulate pain pathways with a potentially reduced risk of adverse effects such as respiratory depression, tolerance, and abuse liability.[2] The endogenous ligand for the NOP receptor is the 17-amino acid peptide, nociceptin/orphanin FQ.[3] The N/OFQ-NOP system is implicated in a wide array of physiological processes, including pain perception, anxiety, and reward pathways.[4]

The 1-(piperidin-4-yl)indolin-2-one scaffold represents a significant class of non-peptidic NOP receptor ligands.[4][5] This chemical series is particularly noteworthy because subtle modifications to its structure can yield compounds with a spectrum of activities, from full agonists to antagonists.[4][5] This versatility allows for the fine-tuning of pharmacological properties to achieve desired therapeutic effects. This guide provides a comprehensive overview of the synthesis and characterization of the parent compound, 1-(piperidin-4-yl)indolin-2-one, and detailed protocols for its evaluation as a NOP receptor ligand.

NOP Receptor Signaling Pathway

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[3] Upon agonist binding, a conformational change in the receptor facilitates the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The primary signaling cascade involves the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine monophosphate (cAMP) levels.[3] Additionally, the Gβγ subunits can activate G protein-coupled inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels, leading to neuronal hyperpolarization and reduced neurotransmitter release.[6]

NOP_Signaling cluster_membrane Cell Membrane NOP NOP Receptor G_protein Gi/o Protein (αβγ) NOP->G_protein Activates AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Converts G_protein->AC Inhibits (via Gαi) Ligand 1-(piperidin-4-yl)indolin-2-one (Agonist) Ligand->NOP Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Neuronal Excitability Analgesia PKA->Cellular_Response Modulates

Caption: NOP Receptor Signaling Cascade.

Synthesis of 1-(piperidin-4-yl)indolin-2-one

The synthesis of 1-(piperidin-4-yl)indolin-2-one can be achieved through a multi-step process, often involving the initial synthesis of the piperidin-4-one and indolin-2-one precursors, followed by a coupling reaction. The following is a representative synthetic scheme based on established chemical principles for this class of compounds.

Part 1: Synthesis of N-Boc-4-aminopiperidine

A common starting material is 1-benzylpiperidin-4-one, which can be synthesized via a Dieckmann condensation followed by hydrolysis and decarboxylation. For the purpose of this protocol, we will begin with commercially available N-Boc-4-piperidone.

Protocol:

  • Dissolve N-Boc-4-piperidone (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 24 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-4-aminopiperidine.

Part 2: Synthesis of 1-(N-Boc-piperidin-4-yl)indolin-2-one

This step involves the coupling of N-Boc-4-aminopiperidine with a suitable indolin-2-one precursor. A common method is the Buchwald-Hartwig amination.

Protocol:

  • To a solution of 2-chloro-N-phenylacetamide (1 equivalent) in toluene, add N-Boc-4-aminopiperidine (1.2 equivalents), sodium tert-butoxide (2 equivalents), and a palladium catalyst such as Pd2(dba)3 (0.02 equivalents) with a suitable ligand like Xantphos (0.04 equivalents).

  • Degas the mixture and heat under an inert atmosphere (e.g., argon) at 100-110°C for 12-24 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography to obtain 1-(N-Boc-piperidin-4-yl)indolin-2-one.

Part 3: Deprotection to Yield 1-(piperidin-4-yl)indolin-2-one

The final step is the removal of the Boc protecting group.

Protocol:

  • Dissolve 1-(N-Boc-piperidin-4-yl)indolin-2-one in a solution of hydrochloric acid in dioxane (e.g., 4M) or trifluoroacetic acid in dichloromethane.

  • Stir at room temperature for 1-4 hours.

  • Monitor the deprotection by TLC or LC-MS.

  • Concentrate the reaction mixture under reduced pressure.

  • Triturate the residue with diethyl ether to precipitate the hydrochloride salt of 1-(piperidin-4-yl)indolin-2-one.[7]

  • Filter and dry the solid to obtain the final product.

In Vitro Characterization Protocols

A thorough in vitro pharmacological characterization is essential to determine the affinity, potency, and functional activity of 1-(piperidin-4-yl)indolin-2-one at the NOP receptor.

Experimental Workflow for Ligand Characterization

Workflow Start Synthesized Compound 1-(piperidin-4-yl)indolin-2-one Binding Radioligand Binding Assay (Determine Ki) Start->Binding Functional_GTP [35S]GTPγS Binding Assay (Determine EC50 & Emax) Start->Functional_GTP Functional_cAMP cAMP Accumulation Assay (Confirm Gi/o Coupling) Start->Functional_cAMP Selectivity Selectivity Assays (vs. μ, δ, κ opioid receptors) Binding->Selectivity Analysis Data Analysis & Pharmacological Profile Functional_GTP->Analysis Functional_cAMP->Analysis Selectivity->Analysis

Caption: In Vitro Characterization Workflow.

Radioligand Binding Assay

This assay determines the affinity (Ki) of the test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human NOP receptor (e.g., from CHO or HEK293 cells).

  • Radioligand: [³H]-Nociceptin or another suitable NOP-selective radioligand.

  • Test compound: 1-(piperidin-4-yl)indolin-2-one.

  • Non-specific binding control: A high concentration of a non-radiolabeled NOP ligand (e.g., unlabeled N/OFQ).

  • Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Scintillation cocktail and liquid scintillation counter.

Protocol:

  • Prepare serial dilutions of 1-(piperidin-4-yl)indolin-2-one.

  • In a 96-well plate, add assay buffer, cell membranes, radioligand (at a concentration near its Kd), and either the test compound, buffer (for total binding), or the non-specific binding control.

  • Incubate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the log concentration of the test compound and fit the data to a one-site competition model to determine the IC50.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

[³⁵S]GTPγS Binding Assay

This functional assay measures the ability of an agonist to stimulate G protein activation by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[8][9]

Materials:

  • Cell membranes expressing the NOP receptor.

  • [³⁵S]GTPγS.

  • GDP.

  • Test compound: 1-(piperidin-4-yl)indolin-2-one.

  • Assay buffer: e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4.

Protocol:

  • Prepare serial dilutions of the test compound.

  • Pre-incubate cell membranes with GDP in the assay buffer.

  • Add the test compound at various concentrations to the membrane suspension.

  • Initiate the reaction by adding [³⁵S]GTPγS.

  • Incubate at 30°C for a defined period (e.g., 60 minutes).

  • Terminate the reaction by rapid filtration and wash with ice-cold buffer.

  • Quantify the filter-bound radioactivity by liquid scintillation counting.

  • Plot the stimulated binding (as a percentage of the response to a full agonist) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC50 (potency) and Emax (efficacy).

cAMP Accumulation Assay

This assay confirms the Gαi/o coupling of the NOP receptor by measuring the inhibition of forskolin-stimulated cAMP production.[10][11]

Materials:

  • Whole cells expressing the NOP receptor.

  • Forskolin (an adenylyl cyclase activator).

  • IBMX (a phosphodiesterase inhibitor).

  • Test compound: 1-(piperidin-4-yl)indolin-2-one.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[11]

Protocol:

  • Plate the cells in a 96- or 384-well plate and grow to confluence.

  • Pre-treat the cells with IBMX for a short period.

  • Add the test compound at various concentrations.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 1-10 µM) to induce cAMP production.

  • Incubate for a specified time (e.g., 30 minutes) at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Plot the percentage of inhibition of the forskolin response against the log concentration of the test compound.

  • Fit the data to a dose-response curve to determine the IC50.

Pharmacological Data Summary

ParameterAssayTypical Value RangeDescription
Ki (nM) Radioligand Binding1 - 100Binding affinity for the NOP receptor. Lower values indicate higher affinity.
EC50 (nM) [³⁵S]GTPγS Binding10 - 500Potency in stimulating G protein activation. Lower values indicate higher potency.
Emax (%) [³⁵S]GTPγS Binding80 - 100%Efficacy relative to a full agonist (e.g., N/OFQ).
Selectivity Binding Assays>100-fold vs. MOP, DOP, KOPRatio of Ki values for other opioid receptors to the NOP receptor.

Note: These values are illustrative and will vary depending on the specific experimental conditions and the exact derivative of the 1-(piperidin-4-yl)indolin-2-one scaffold being tested.

In Vivo Analgesic Activity Protocol

The tail-flick and hot-plate tests are common assays to evaluate the analgesic effects of compounds in animal models.[1][3]

Hot-Plate Test

This test measures the response latency to a thermal stimulus, which is indicative of supraspinal analgesic mechanisms.

Apparatus:

  • Hot-plate analgesia meter with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • A transparent cylinder to confine the animal to the hot surface.

Procedure:

  • Habituate the animals (e.g., mice or rats) to the testing room and apparatus.

  • Determine the baseline latency by placing each animal on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking a hind paw or jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.

  • Administer 1-(piperidin-4-yl)indolin-2-one or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, or oral).

  • At various time points post-administration (e.g., 30, 60, 90, 120 minutes), place the animal back on the hot plate and measure the response latency.

  • Calculate the analgesic effect, often expressed as the Maximum Possible Effect (%MPE): %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100.

Conclusion

The 1-(piperidin-4-yl)indolin-2-one scaffold is a valuable starting point for the development of NOP receptor ligands with therapeutic potential, particularly in the realm of pain management. The protocols outlined in this guide provide a robust framework for the synthesis, in vitro characterization, and in vivo evaluation of these compounds. By systematically assessing their binding affinity, functional potency, and analgesic efficacy, researchers can advance the development of novel, safer, and more effective pain therapeutics.

References

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Application Note & Protocols: In Vitro Pharmacological Profiling of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist

Abstract

The compound 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one represents a chemical scaffold with significant potential for modulating key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric and cardiovascular conditions.[1] Its structural motifs suggest possible interactions with central nervous system targets such as dopamine, serotonin, and adrenergic receptors. This guide provides a comprehensive suite of validated in vitro assays to determine the biological activity, potency, and selectivity of this compound. We present detailed, field-proven protocols for radioligand binding and functional cell-based assays targeting the Dopamine D2 (D₂R), Serotonin 5-HT₂A (5-HT₂AR), and α₁-Adrenergic (α₁-AR) receptors. The methodologies are designed to be robust and self-validating, enabling researchers in drug discovery and pharmacology to generate high-quality, reproducible data for mechanism-of-action studies and lead optimization.

Scientific Background: Rationale for Target Selection

The selection of appropriate in vitro assays is predicated on a clear understanding of the putative biological targets and their associated signal transduction cascades. The structural features of this compound suggest a pharmacological profile common to agents acting on aminergic GPCRs. Therefore, the primary targets for initial characterization are the D₂R, 5-HT₂AR, and α₁-AR, all of which are critical targets in modern pharmacology.

Dopamine D₂ Receptor (D₂R)

The D₂R is a member of the D₂-like family of dopamine receptors and is a primary target for antipsychotic medications.[2][3] It is a Gαi/o-coupled receptor; its activation by an agonist leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[4][5] Antagonism of D₂R is a key mechanism for mitigating the positive symptoms of schizophrenia.[6] Therefore, quantifying the effect of a test compound on cAMP levels in D₂R-expressing cells provides a direct functional measure of its antagonist or agonist activity.[7]

D2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol D2R Dopamine D₂ Receptor G_protein Gαi/o Protein D2R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits ATP ATP cAMP cAMP ↓ ATP->cAMP Conversion AC PKA Protein Kinase A (Inactive) cAMP->PKA Less Activation Response Decreased Cellular Response PKA->Response Ligand Dopamine (Agonist) or Test Compound Ligand->D2R Activates Antagonist 1,3-Dihydro-1-(piperidin-4-yl) (2h)indol-2-one (Putative Antagonist) Antagonist->D2R Blocks

D₂R Gαi/o-coupled signaling pathway.
Serotonin 5-HT₂A (5-HT₂AR) and α₁-Adrenergic (α₁-AR) Receptors

Both the 5-HT₂AR and α₁-AR are Gαq/11-coupled receptors.[8][9] The 5-HT₂AR is a key target for atypical antipsychotics, where antagonism can alleviate negative symptoms of schizophrenia and reduce extrapyramidal side effects.[10][11] α₁-ARs are involved in regulating vasoconstriction and are expressed in various tissues, including the cardiovascular system and the brain.[12][13]

Upon agonist binding, these receptors activate Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][14][15] IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca²⁺) into the cytosol.[10][16] This rapid increase in intracellular Ca²⁺ is a hallmark of Gαq/11 activation and can be readily measured using calcium-sensitive fluorescent dyes.[17][18][19]

Gq_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GPCR 5-HT₂AR or α₁-AR G_protein Gαq/11 Protein GPCR->G_protein Activates PLC Phospholipase C (PLC) G_protein->PLC Activates PIP2 PIP₂ IP3 IP₃ PIP2->IP3 Hydrolysis PLC DAG DAG PIP2->DAG Hydrolysis PLC ER Endoplasmic Reticulum IP3->ER Binds to IP₃ Receptor Response Cellular Response (e.g., PKC Activation) DAG->Response Ca Ca²⁺ ↑ ER->Ca Release Ca->Response Ligand Serotonin or Norepinephrine (Agonist) Ligand->GPCR Activates Antagonist Test Compound (Putative Antagonist) Antagonist->GPCR Blocks Experimental_Workflow start Test Compound: 1,3-Dihydro-1-(piperidin-4-yl) (2h)indol-2-one binding Protocol 1: Radioligand Binding Assays (D₂R, 5-HT₂AR, α₁-AR) start->binding binding_result Determine Binding Affinity (Ki) binding->binding_result functional Protocol 2 & 3: Functional Assays binding_result->functional If Ki < 10 µM cAMP Protocol 2: cAMP Assay (D₂R) functional->cAMP calcium Protocol 3: Calcium Flux Assay (5-HT₂AR, α₁-AR) functional->calcium functional_result Determine Functional Potency (IC₅₀/EC₅₀) & Modality (Antagonist/Agonist) cAMP->functional_result calcium->functional_result end Pharmacological Profile: Potency, Selectivity, and Mechanism of Action functional_result->end

Tiered workflow for compound characterization.

Protocol 1: Radioligand Binding Assays

Principle: This assay quantifies the affinity of the test compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand ([³H]-ligand) that has high affinity and specificity for the target receptor. The amount of radioactivity bound to the cell membranes is inversely proportional to the affinity of the test compound.

Materials:

  • Cell Membranes: Commercially available or prepared from cell lines stably expressing human D₂R, 5-HT₂AR, or α₁-AR.

  • Radioligands: [³H]Spiperone (for D₂R), [³H]Ketanserin (for 5-HT₂AR),[20] [³H]Prazosin (for α₁-AR). [21]* Non-specific Ligands: Haloperidol (D₂R), Ketanserin (5-HT₂AR), Prazosin (α₁-AR).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test Compound: this compound, prepared in a 10 mM DMSO stock.

  • Scintillation Cocktail and Liquid Scintillation Counter .

  • 96-well filter plates and Filtration Manifold .

Procedure:

  • Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 100 µM to 10 pM. Also prepare wells for "total binding" (assay buffer only) and "non-specific binding" (a high concentration, e.g., 10 µM, of the respective non-specific ligand).

  • Assay Setup: To each well of a 96-well plate, add:

    • 25 µL of test compound dilution, buffer, or non-specific ligand.

    • 25 µL of radioligand at a final concentration near its Kd value (e.g., ~0.5 nM [³H]Ketanserin). [20] * 50 µL of diluted cell membranes (containing 5-15 µg of protein).

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium. [20]4. Filtration: Rapidly harvest the contents of each well onto the filter plate using a cell harvester/filtration manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Allow the filter mat to dry. Add scintillation cocktail to each well and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific binding: Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Fit the data to a non-linear regression model (sigmoidal dose-response, variable slope) to determine the IC₅₀ value.

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: D₂R Functional Antagonist Assay (cAMP)

Principle: This assay measures the ability of the test compound to reverse the agonist-induced inhibition of cAMP production in cells expressing the Gαi/o-coupled D₂R. [22]A known D₂R agonist (e.g., Quinpirole) is used to suppress cAMP levels (which are first stimulated by Forskolin, a direct activator of adenylyl cyclase). The antagonist activity of the test compound is quantified by its ability to restore cAMP levels. Luminescent or fluorescent biosensor-based cAMP kits provide high sensitivity and a streamlined workflow. [23][24] Materials:

  • Cell Line: HEK293 or CHO cells stably expressing the human Dopamine D₂ receptor.

  • Assay Medium: Serum-free medium (e.g., DMEM/F12).

  • Reagents: Forskolin, Quinpirole (or another D₂R agonist), IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).

  • Test Compound and a Reference Antagonist (e.g., Haloperidol).

  • cAMP Detection Kit: e.g., cAMP-Glo™ (Promega) or similar HTRF/AlphaScreen kit. [23][25]* Solid white 384-well assay plates.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the D₂R-expressing cells into 384-well plates at a density of 5,000-10,000 cells/well and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference antagonist in assay medium containing a fixed EC₈₀ concentration of the agonist (Quinpirole) and a fixed concentration of Forskolin (e.g., 3 µM). The EC₈₀ of the agonist should be pre-determined in an agonist-mode version of this assay.

  • Cell Treatment: Remove the culture medium from the cells. Add the compound/agonist/Forskolin mixture to the wells.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • cAMP Detection: Lyse the cells and measure cAMP levels according to the manufacturer's protocol for the chosen detection kit. [23]This typically involves adding a lysis buffer followed by a detection reagent.

  • Data Acquisition: After a final incubation period (15-60 minutes, kit-dependent), read the luminescence on a plate reader.

Data Analysis:

  • Normalize the data to controls: 0% effect (agonist + Forskolin) and 100% effect (Forskolin only).

  • Plot the percentage of inhibition reversal against the log concentration of the test compound.

  • Fit the data to a non-linear regression model to determine the IC₅₀ value, which represents the functional potency of the antagonist.

Protocol 3: 5-HT₂AR & α₁-AR Functional Antagonist Assay (Calcium Flux)

Principle: This assay measures the ability of the test compound to block agonist-induced increases in intracellular calcium in cells expressing the Gαq-coupled 5-HT₂AR or α₁-AR. [17][26]Cells are pre-loaded with a calcium-sensitive fluorescent dye. The addition of an agonist (e.g., Serotonin for 5-HT₂AR, Phenylephrine for α₁-AR) triggers calcium release, causing a sharp increase in fluorescence. An antagonist will inhibit this response in a dose-dependent manner. [27] Materials:

  • Cell Lines: HEK293 or CHO cells stably expressing either the human 5-HT₂AR or α₁-AR.

  • Assay Buffer: Hanks’ Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-8 AM, Calcium-6, or similar.

  • Probenecid: An anion-transport inhibitor that prevents dye leakage from the cells (often included in kits). [26]* Agonists: Serotonin (5-HT), Phenylephrine.

  • Test Compound and a Reference Antagonist (e.g., Ketanserin for 5-HT₂AR, Prazosin for α₁-AR).

  • Black-walled, clear-bottom 384-well assay plates.

  • Fluorescence Imaging Plate Reader (FLIPR) or a microplate reader with automated injection capabilities. [18] Procedure:

  • Cell Plating: Seed cells into 384-well plates and incubate overnight to form a confluent monolayer. [26]2. Dye Loading: Remove culture medium. Add the calcium dye loading solution (containing the dye and Probenecid in assay buffer) to each well. Incubate for 45-60 minutes at 37°C, followed by 15-30 minutes at room temperature. [26]3. Compound Pre-incubation: Place the assay plate into the plate reader. Add serial dilutions of the test compound or reference antagonist to the wells. Incubate for 15-30 minutes.

  • Agonist Injection & Reading: Using the instrument's injector, add a pre-determined EC₈₀ concentration of the appropriate agonist to all wells.

  • Data Acquisition: Immediately begin measuring the fluorescence kinetically for 60-120 seconds. The signal will rise to a peak and then decline.

Data Analysis:

  • Determine the maximum peak fluorescence response for each well.

  • Normalize the data to controls: 0% inhibition (agonist only) and 100% inhibition (buffer only).

  • Plot the percentage of inhibition against the log concentration of the test compound.

  • Fit the data to a non-linear regression model to determine the IC₅₀ value.

Illustrative Data & Interpretation

The following tables present hypothetical data for this compound ("Test Compound A"), demonstrating how to summarize and interpret the results.

Table 1: Binding Affinity Profile of Test Compound A

Receptor Target Radioligand Ki (nM)
Dopamine D₂ [³H]Spiperone 15.2
Serotonin 5-HT₂A [³H]Ketanserin 2.8

| α₁-Adrenergic | [³H]Prazosin | 45.7 |

Table 2: Functional Antagonist Potency of Test Compound A

Receptor Target Functional Assay IC₅₀ (nM)
Dopamine D₂ cAMP Inhibition Reversal 25.1
Serotonin 5-HT₂A Calcium Flux Inhibition 5.4

| α₁-Adrenergic | Calcium Flux Inhibition | 88.3 |

Interpretation: Based on this illustrative data, Test Compound A demonstrates high affinity and potent functional antagonism at the 5-HT₂AR. It shows moderate potency at the D₂R and lower potency at the α₁-AR. This profile (5-HT₂AR > D₂R > α₁-AR) is characteristic of certain atypical antipsychotic agents. The selectivity can be calculated as a ratio of Ki or IC₅₀ values (e.g., D₂/5-HT₂A selectivity ≈ 5-fold). This comprehensive dataset provides a clear pharmacological signature, guiding further investigation and development.

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Application Notes & Protocols: Preclinical Efficacy Evaluation of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one in Rodent Models of Psychosis

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers and Drug Development Professionals

Introduction: A Novel CNS-Active Scaffold

The compound 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one is a heterocyclic molecule featuring an indolinone core linked to a piperidine moiety.[1][2] This structural architecture is of significant interest in medicinal chemistry as it is present in numerous centrally active agents. Specifically, the piperidine and indole motifs are key pharmacophores in compounds designed to modulate dopaminergic and serotonergic systems, which are critical targets in the treatment of neuropsychiatric disorders.[3][4]

All currently approved antipsychotic medications demonstrate antagonism at the dopamine D2 receptor, a mechanism central to mitigating the positive symptoms of schizophrenia.[5] Furthermore, many second-generation ("atypical") antipsychotics also exhibit potent antagonism at the serotonin 5-HT2A receptor, which is thought to contribute to a lower incidence of extrapyramidal side effects and potential efficacy against negative and cognitive symptoms.[6][7]

Given the structural alerts within this compound, it is hypothesized to function as a D2 and/or 5-HT2A receptor antagonist. This application note provides a comprehensive framework of validated animal models and detailed protocols to systematically evaluate its potential antipsychotic efficacy. The described workflows are designed to assess the compound's effects on behaviors analogous to the positive, cognitive, and negative/depressive symptoms of schizophrenia.

Rationale for Animal Model Selection: Establishing Predictive Validity

No single animal model can fully recapitulate the complex human condition of schizophrenia. Therefore, a battery of tests is employed, each selected for its high predictive validity—the ability of the model to correctly identify clinically effective antipsychotic drugs.[8][9] The models chosen for this guide are based on decades of pharmacological research and are standard in the preclinical development of antipsychotics.[10][11]

  • Pharmacologically-Induced Models: We utilize psychostimulants like d-amphetamine to induce hyperlocomotion. This behavior is mediated by increased dopaminergic transmission in the striatum, and its reversal is a robust predictor of D2 receptor antagonism and clinical antipsychotic efficacy.[5][9]

  • Cognitive Deficit Models: Cognitive impairment is a core feature of schizophrenia. The Novel Object Recognition (NOR) test is used to assess recognition memory, a domain often impaired in patients.[12][13] The test leverages the innate tendency of rodents to explore novel items and is sensitive to the cognitive-enhancing effects of some atypical antipsychotics.[14]

  • Negative/Depressive Symptom Models: Negative symptoms like anhedonia and avolition are poorly addressed by current therapies. The Forced Swim Test (FST), while primarily a screen for antidepressants, induces a state of behavioral despair (immobility).[15][16] Its utility here is to probe the compound's potential to modulate affective states, which can be relevant to negative symptomatology.[17]

  • Side Effect Liability Models: A major limitation of first-generation antipsychotics is their propensity to cause extrapyramidal side effects (EPS). The catalepsy test in rats is a highly reliable predictor of a compound's liability to induce Parkinson-like motor deficits in humans.[10]

Integrated Experimental Workflow

A systematic evaluation requires a logical flow from initial compound preparation through behavioral testing to terminal biomarker analysis. The following workflow is recommended to ensure robust and reproducible data generation.

G cluster_prep Phase 1: Preparation cluster_testing Phase 2: Behavioral Efficacy & Safety Testing cluster_analysis Phase 3: Analysis & Validation A Compound Formulation (Vehicle Selection) B Animal Acclimatization (≥ 7 days) C Amphetamine-Induced Hyperlocomotion (AIH) (Positive Symptoms) B->C Dose-Response Study D Novel Object Recognition (NOR) (Cognitive Symptoms) B->D Separate Cohort E Forced Swim Test (FST) (Negative/Depressive Symptoms) B->E Separate Cohort F Catalepsy Test (EPS Liability) C->F Assess at Efficacious Doses G Behavioral Data Analysis (Statistics) C->G D->G E->G F->G H Terminal Sample Collection (Brain, Plasma) G->H Following final test I Biomarker Analysis (e.g., Receptor Occupancy, Neurotransmitter Levels) H->I

Caption: Recommended workflow for preclinical evaluation.

Detailed Protocols

Protocol 1: Compound Formulation and Administration

Objective: To prepare and administer this compound accurately and safely to rodents.

Rationale: The choice of vehicle and route of administration is critical for ensuring consistent bioavailability.[18] Vehicles should be non-toxic and inert. Oral (p.o.) gavage and intraperitoneal (i.p.) injection are the most common routes for preclinical screening.[19]

Materials:

  • This compound

  • Vehicle (e.g., 0.5% Methylcellulose in sterile water, 5% Tween 80 in 0.9% saline)

  • Sonicator/Vortex mixer

  • Animal weighing scale

  • Appropriate gavage needles or syringes/needles for injection

Procedure:

  • Vehicle Selection: Test the solubility of the compound in various standard vehicles. For oral administration, a suspension in 0.5% methylcellulose is often suitable. For i.p. injection, a solution or fine suspension in saline with a solubilizing agent like Tween 80 can be used.

  • Formulation:

    • Calculate the required amount of compound based on the highest dose and the number of animals.

    • Weigh the compound accurately.

    • Gradually add the vehicle while vortexing or sonicating to create a homogenous suspension or solution. Prepare fresh daily.

  • Administration:

    • Weigh each animal immediately before dosing to calculate the precise volume.

    • Administer the compound or vehicle at a consistent time before behavioral testing (e.g., 60 minutes for p.o., 30 minutes for i.p.).

    • For i.p. injections, administer into a lower abdominal quadrant, aspirating briefly to ensure the bladder or intestines have not been punctured.[20]

    • For oral gavage, ensure proper training to prevent esophageal or gastric injury.[18]

    • All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[19]

Table 1: Recommended Administration Volumes and Needle Sizes for Rodents [18][21]

SpeciesRouteMax Volume (ml/kg)Recommended Needle Size
Mouse Oral (gavage)1020-22G (flexible)
Intraperitoneal (i.p.)1025-27G
Subcutaneous (s.c.)1025G
Rat Oral (gavage)516-18G (flexible)
Intraperitoneal (i.p.)1023-25G
Subcutaneous (s.c.)525G
Protocol 2: Amphetamine-Induced Hyperlocomotion (AIH)

Objective: To assess the compound's ability to reverse dopamine-agonist induced hyperlocomotion, a primary screen for antipsychotic activity.[8]

Apparatus: Open field arenas (e.g., 40x40x40 cm) equipped with infrared beams or video-tracking software.

Procedure:

  • Habituation: Place mice or rats in the open field arenas for 30-60 minutes to allow acclimatization to the novel environment.

  • Administration:

    • Return animals to their home cages.

    • Administer the test compound or vehicle (p.o. or i.p.) at the predetermined pretreatment time (e.g., 60 min p.o.).

    • Administer d-amphetamine (e.g., 1-2 mg/kg, i.p. for rats; 2-5 mg/kg for mice) or saline.

  • Testing: Immediately after d-amphetamine injection, place the animals back into the open field arenas.

  • Data Collection: Record locomotor activity (total distance traveled, horizontal beam breaks) continuously for 60-90 minutes.

  • Analysis: Analyze the data in time bins (e.g., 5-10 minutes). Compare the total distance traveled between the vehicle+amphetamine group and the compound+amphetamine groups using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's). A significant reduction in locomotion by the test compound indicates antipsychotic-like efficacy.

Protocol 3: Novel Object Recognition (NOR) Test

Objective: To evaluate the compound's effect on recognition memory.[12]

Apparatus: An open field arena (as in 4.2), two sets of identical objects (e.g., small glass bottles, metal cubes), and one set of novel objects. Objects should be heavy enough that the animal cannot move them.

Procedure (3-Day Protocol): [13]

  • Day 1: Habituation: Allow each mouse to freely explore the empty arena for 5-10 minutes.[13][22]

  • Day 2: Training (T1):

    • Place two identical objects (A1 and A2) in opposite corners of the arena.

    • Administer the test compound or vehicle at the appropriate pretreatment time.

    • Place the mouse in the center of the arena and allow it to explore for 10 minutes.[13] Exploration is defined as the nose pointing at the object within a 2 cm distance.

    • Return the mouse to its home cage.

  • Day 3: Testing (T2):

    • This session occurs after a set delay (e.g., 24 hours for long-term memory).

    • Replace one of the familiar objects with a novel object (B). The arena now contains one familiar (A) and one novel (B) object.

    • Administer the test compound or vehicle as on Day 2.

    • Place the mouse back in the arena and record exploration time for each object for 5-10 minutes.

  • Analysis:

    • Calculate the total exploration time for both objects. Animals exploring less than 20 seconds total in T2 may be excluded.[13]

    • Calculate a Discrimination Index (DI): DI = (Time exploring Novel - Time exploring Familiar) / (Total exploration time).

    • A positive DI indicates a preference for the novel object (i.e., memory of the familiar object). Compare the DI of the compound-treated group to the vehicle-treated group using a t-test or one-way ANOVA. An improvement in DI in a disease model (e.g., PCP-induced cognitive impairment) suggests pro-cognitive effects.

Protocol 4: Forced Swim Test (FST) in Rats

Objective: To assess the compound's potential antidepressant-like effects or impact on behavioral despair.[15]

Apparatus: Glass cylinders (45 cm tall, 20 cm diameter) filled with water (24-25°C) to a depth of 30 cm.[23]

Procedure (2-Day Protocol): [16]

  • Day 1: Pre-test Session:

    • Gently place each rat individually into a cylinder for a 15-minute session.[15][16] This initial exposure induces the immobile posture on the subsequent day.

    • After 15 minutes, remove the rat, dry it with a towel, and place it in a warmed holding cage before returning it to its home cage.[23]

  • Day 2: Test Session (24 hours later):

    • Administer the test compound or vehicle (e.g., 60 minutes prior to the test).

    • Place the rat back into the cylinder with fresh water for a 5-minute test session.

    • Record the entire session via video for later scoring.

  • Scoring & Analysis:

    • A trained observer, blind to the treatment groups, scores the duration of the following behaviors:

      • Immobility: Floating with only minor movements needed to keep the head above water.

      • Swimming: Active movements around the cylinder.

      • Climbing: Active upward-directed movements with forepaws against the wall.

    • Compare the duration of immobility between groups using a one-way ANOVA. A significant decrease in immobility time is interpreted as an antidepressant-like effect.[15]

Protocol 5: Catalepsy Assessment (Bar Test)

Objective: To measure the induction of catalepsy, a predictor of extrapyramidal side effect (EPS) liability.[10]

Apparatus: A horizontal metal bar (e.g., 1 cm diameter) raised approximately 9 cm above the bench surface.

Procedure:

  • Administration: Administer the test compound or vehicle at doses found to be effective in the AIH model. Test at multiple time points post-administration (e.g., 30, 60, 90, 120 minutes).

  • Testing:

    • Gently place the rat's forepaws on the horizontal bar.

    • Start a stopwatch and measure the time until the rat removes both forepaws and returns to a normal posture on the bench.

    • A cut-off time (e.g., 180 seconds) is typically used. If the rat remains on the bar for the entire duration, it is assigned the maximum score.

  • Analysis: Compare the latency to descend from the bar across treatment groups and time points using a two-way ANOVA. A significant increase in descent time indicates cataleptic behavior and a higher risk of EPS.[10]

Biomarker Analysis: Linking Behavior to Mechanism

To validate that the compound's behavioral effects are mediated by its intended targets, post-mortem or in-life biomarker analysis is crucial.[24][25]

Table 2: Potential Biomarker Strategies

Biomarker TypeTechniqueTissue/SampleRationale
Target Engagement Ex vivo Autoradiography or PET ImagingBrain (Striatum, Cortex)Directly measures the percentage of D2/5-HT2A receptors occupied by the compound at behaviorally effective doses.[26][27]
Neurochemical Effect HPLC-ECDBrain Microdialysate or Tissue HomogenateMeasures levels of dopamine, serotonin, and their metabolites (DOPAC, HVA, 5-HIAA) to confirm modulation of neurotransmitter turnover.
Pharmacokinetics LC-MS/MSPlasma, BrainDetermines the concentration of the compound in the blood and brain over time to establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship.
Genomic/Proteomic RNA-Seq, ProteomicsBrain TissueExplores downstream changes in gene or protein expression in relevant pathways to identify novel mechanisms or off-target effects.[26]

Hypothesized Signaling Mechanism: The diagram below illustrates the putative mechanism of action. By antagonizing D2 and 5-HT2A receptors, the compound is expected to normalize aberrant downstream signaling associated with psychosis.

G cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron pre_DA Dopamine D2R D2 Receptor Gαi/o pre_DA->D2R:f0 pre_5HT Serotonin HT2AR 5-HT2A Receptor Gαq/11 pre_5HT->HT2AR:f0 AC Adenylyl Cyclase D2R->AC Inhibition PLC Phospholipase C HT2AR->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3/DAG PLC->IP3_DAG Response Modulation of Neuronal Excitability (Therapeutic Effect) cAMP->Response IP3_DAG->Response Compound 1,3-Dihydro-1- (piperidin-4-yl)(2h) indol-2-one Compound->D2R:f0 Antagonism Compound->HT2AR:f0 Antagonism

Caption: Putative signaling pathway modulation by the test compound.

Conclusion

This application note provides a validated, multi-faceted approach to characterize the preclinical efficacy of this compound as a potential antipsychotic agent. By integrating behavioral models that probe distinct symptom domains with assessments of side effect liability and target engagement, researchers can build a comprehensive data package. This framework enables robust, data-driven decisions for advancing promising compounds into further stages of drug development.

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Application Notes & Protocols for High-Throughput Screening of 1-(Piperidin-4-yl)indolin-2-one Libraries

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Imperative for Screening 1-(Piperidin-4-yl)indolin-2-one Libraries

The 1-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous clinically successful kinase inhibitors.[1][2][3] Its inherent structural rigidity and synthetic tractability make it an ideal starting point for the development of targeted therapies, particularly in oncology.[2][4] High-throughput screening (HTS) of libraries based on this scaffold provides a powerful engine for discovering novel chemical matter with therapeutic potential.[5][6][7] This guide offers a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and validate HTS campaigns targeting this important chemical class. We will delve into the causality behind experimental choices, ensuring a robust and reproducible screening cascade.

Part 1: Foundational Principles of the HTS Campaign

High-throughput screening is a numbers game with a strategic objective: to rapidly identify "hits"—compounds that modulate a specific biological target—from a large chemical library.[6][7] The success of an HTS campaign hinges on a well-defined strategy that considers the biological target, the choice of assay, and the characteristics of the compound library.

Target Selection and Rationale

The 1-(piperidin-4-yl)indolin-2-one scaffold is a well-established pharmacophore for kinase inhibitors.[8][9] Therefore, a primary focus for HTS campaigns involving these libraries will be on protein kinases implicated in disease, particularly cancer. The choice of a specific kinase target should be driven by biological validation and unmet medical need. For the purpose of this guide, we will consider a hypothetical screening campaign against a novel receptor tyrosine kinase (RTK), "Kinase-X," implicated in a specific cancer subtype.

Assay Modality: Biochemical vs. Cell-Based Screens

The initial screening can be conducted using either biochemical or cell-based assays, each with distinct advantages and disadvantages.[5][10][11]

  • Biochemical Assays: These assays directly measure the interaction of a compound with the purified target protein (e.g., Kinase-X).[5][10] They are generally simpler to set up, have lower variability, and are less prone to off-target effects. Common formats include fluorescence polarization (FP), Förster resonance energy transfer (FRET), and luminescence-based assays that measure ATP consumption.[5][10]

  • Cell-Based Assays: These assays measure the effect of a compound on a cellular process within a living cell.[11][12][13] They provide more physiologically relevant data, as they account for cell permeability, metabolism, and potential cytotoxicity of the compounds.[11] Examples include cell viability assays, reporter gene assays, and high-content imaging.[7][10][12]

For a primary screen of a 1-(piperidin-4-yl)indolin-2-one library, a biochemical assay is often the preferred starting point due to its robustness and lower cost. A common and effective choice is a luminescence-based kinase assay that quantifies the amount of ATP remaining after the kinase reaction.

Part 2: The HTS Workflow: From Assay Development to Hit Validation

A successful HTS campaign follows a structured workflow, from initial assay development to the confirmation and characterization of promising hits.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary Screen Assay_Dev->Primary_Screen Z' > 0.5 Hit_ID Hit Identification Primary_Screen->Hit_ID Single Concentration Dose_Response Dose-Response Confirmation Hit_ID->Dose_Response Select Hits Secondary_Assays Secondary & Orthogonal Assays Dose_Response->Secondary_Assays Confirm Potency & Efficacy SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR Validate Mechanism

Caption: A generalized workflow for a high-throughput screening campaign.

Assay Development and Optimization: Ensuring a Robust Screen

The foundation of any HTS campaign is a robust and reproducible assay.[12] The primary goal of assay development is to create a large enough "assay window" between the positive and negative controls to confidently identify hits.

Protocol 1: Luminescence-Based Kinase Assay Development

  • Reagent Preparation:

    • Kinase Buffer: Prepare a buffer suitable for Kinase-X activity (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).

    • Kinase-X Enzyme: Dilute the purified Kinase-X to a working concentration in kinase buffer. The optimal concentration should be determined empirically to yield a robust signal.

    • Substrate: Prepare a stock solution of a suitable peptide or protein substrate for Kinase-X in kinase buffer.

    • ATP: Prepare a stock solution of ATP in kinase buffer. The final concentration should be at or near the Km of Kinase-X for ATP to facilitate the identification of competitive inhibitors.

    • Positive Control: A known inhibitor of a related kinase or a staurosporine solution.

    • Negative Control: DMSO (the vehicle for the compound library).

  • Assay Miniaturization and Optimization:

    • Transition the assay to a 384-well or 1536-well plate format to reduce reagent costs and increase throughput.[6]

    • Optimize the concentrations of Kinase-X, substrate, and ATP to achieve a linear reaction rate over the desired incubation time (typically 30-60 minutes).

    • Determine the optimal incubation temperature.

  • Assay Validation with Z'-Factor:

    • The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[14][15][16] It takes into account the dynamic range of the assay and the variability of the signals.

    • Calculation: Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg| Where:

      • SD_pos = Standard deviation of the positive control

      • SD_neg = Standard deviation of the negative control

      • Mean_pos = Mean of the positive control

      • Mean_neg = Mean of the negative control

    • Interpretation:

      • Z' > 0.5: An excellent assay, suitable for HTS.[17][18]

      • 0 < Z' < 0.5: A marginal assay that may require further optimization.[17][18]

      • Z' < 0: The assay is not suitable for HTS.[17][18]

    • Run a validation plate with multiple replicates of the positive and negative controls to calculate the Z'-factor.[18]

Table 1: Example Z'-Factor Calculation Data

ControlReplicate 1Replicate 2Replicate 3...Replicate 16MeanStd Dev
Positive (RLU) 10,50011,20010,800...11,00010,900250
Negative (RLU) 85,00087,50086,000...85,50086,250800
Z'-Factor \multicolumn{7}{c}{0.68 }
The Primary Screen: Identifying Initial Hits

The primary screen involves testing every compound in the 1-(piperidin-4-yl)indolin-2-one library at a single concentration (typically 1-10 µM).[19]

Protocol 2: Automated Primary HTS

  • Compound Plating: Use an acoustic liquid handler to transfer nanoliter volumes of each compound from the library stock plates to the assay plates.[6]

  • Reagent Addition: Utilize automated liquid handlers to dispense the Kinase-X enzyme, substrate, and ATP solution into the assay plates.

  • Incubation: Incubate the plates at the optimized temperature for the determined time.

  • Detection: Add the luminescence-based ATP detection reagent and measure the signal using a plate reader.

  • Data Analysis:

    • Normalize the raw data to the plate controls (positive and negative).

    • Calculate the percent inhibition for each compound.

    • Set a hit threshold (e.g., >50% inhibition or 3 standard deviations from the mean of the negative controls).

    • Compounds that meet the hit criteria are considered "primary hits."

Primary_Screen_Workflow cluster_0 Plate Preparation cluster_1 Assay Execution cluster_2 Data Analysis Compound_Plating Compound Plating (Acoustic Transfer) Reagent_Addition Reagent Addition (Automated Liquid Handling) Compound_Plating->Reagent_Addition Incubation Incubation Reagent_Addition->Incubation Detection Luminescence Reading Incubation->Detection Normalization Data Normalization Detection->Normalization Hit_Selection Hit Selection (Thresholding) Normalization->Hit_Selection

Caption: A detailed workflow for the primary high-throughput screen.

Hit Confirmation and Validation: Separating True Hits from Artifacts

A significant challenge in HTS is the presence of false positives.[20][21][22] Therefore, a rigorous hit validation cascade is essential to confirm the activity of the primary hits and eliminate artifacts.

2.3.1. Hit Confirmation: Dose-Response Analysis

Primary hits are re-tested at multiple concentrations to determine their potency (IC₅₀).

Protocol 3: Dose-Response Confirmation

  • Cherry-Picking: Select the primary hits from the library plates.

  • Serial Dilution: Create a series of dilutions for each hit (e.g., 8-point, 1:3 dilution series).

  • Assay Execution: Test the diluted compounds in the primary kinase assay.

  • Data Analysis:

    • Plot the percent inhibition against the compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Table 2: Example Dose-Response Data for a Confirmed Hit

Compound Concentration (µM)% Inhibition
10.095.2
3.3388.1
1.1175.4
0.3752.3
0.1228.9
0.0410.1
0.012.5
0.000.0
IC₅₀ (µM) 0.45

2.3.2. Secondary and Orthogonal Assays

Confirmed hits should be tested in alternative assays to confirm their mechanism of action and rule out assay-specific artifacts.

  • Orthogonal Biochemical Assay: Use a different assay format to measure kinase inhibition (e.g., a mobility shift assay or a FRET-based assay). This helps to eliminate compounds that interfere with the primary assay's detection method (e.g., luciferase inhibitors).[23]

  • Cell-Based Assay: Test the confirmed hits in a cell-based assay to assess their activity in a more physiological context.[11][12][24] For example, a cell proliferation assay using a cancer cell line that is dependent on Kinase-X signaling.

Protocol 4: Cell-Based Proliferation Assay

  • Cell Seeding: Seed the Kinase-X dependent cancer cells into 96- or 384-well plates at an optimized density.[12]

  • Compound Treatment: Add the confirmed hits at various concentrations to the cells.

  • Incubation: Incubate the plates for a period that allows for multiple cell doublings (e.g., 72 hours).

  • Viability Measurement: Use a cell viability reagent (e.g., resazurin or a luminescence-based ATP assay) to measure the number of viable cells.[25]

  • Data Analysis: Determine the GI₅₀ (concentration for 50% growth inhibition).

2.3.3. Promiscuity and Pan-Assay Interference Compounds (PAINS) Filtering

It is crucial to identify and remove compounds that show activity in multiple assays through non-specific mechanisms.

  • Counter-Screening: Screen the hits against a panel of unrelated kinases to assess their selectivity.

  • PAINS Filtering: Use computational filters to identify compounds containing substructures known to cause pan-assay interference.[20]

Part 3: Data Management and Interpretation

HTS generates vast amounts of data that require robust data management and analysis tools.[6][26]

  • Data Storage: Utilize a secure and searchable database to store all primary and follow-up data.

  • Data Visualization: Employ data visualization tools to identify trends and patterns in the data.

  • Structure-Activity Relationship (SAR) Analysis: For confirmed hits, begin to explore the relationship between the chemical structure and biological activity.[20] This initial SAR can guide the next steps in the drug discovery process.

Conclusion: From Hit to Lead

The high-throughput screening of a 1-(piperidin-4-yl)indolin-2-one library is a powerful approach to identify novel kinase inhibitors. By following a rigorous and well-validated workflow, researchers can increase the probability of discovering promising hit compounds that can be advanced into lead optimization programs. This guide provides a foundational framework for designing and executing such a campaign, emphasizing the importance of scientific rigor and a deep understanding of the underlying principles of HTS.

References

  • Bulusu, V., et al. (2020). High-Throughput Screening: today's biochemical and cell-based approaches. Drug Discovery Today, 25(10), 1807-1821. [Link]
  • von Ahsen, O., & Bömer, U. (2005). High-throughput screening for kinase inhibitors. Chembiochem, 6(3), 481-90. [Link]
  • Creative Bioarray. (n.d.). Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). [Link]
  • Semantic Scholar. (n.d.). High-Throughput Screening for Kinase Inhibitors. [Link]
  • Sakamoto, S., et al. (2018). Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. SLAS DISCOVERY: Advancing Life Sciences R&D, 23(8), 816-824. [Link]
  • Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. [Link]
  • ResearchGate. (n.d.). High-Throughput Screening: today's biochemical and cell-based approaches | Request PDF. [Link]
  • Lochhead, P. A., et al. (2013). Development of a high-throughput assay for identifying inhibitors of TBK1 and IKKε. Journal of biomolecular screening, 18(1), 19-28. [Link]
  • Gilbert, D. F., et al. (2017). A Protocol for a High-Throughput Multiplex Cell Viability Assay. Methods in molecular biology (Clifton, N.J.), 1601, 65–78. [Link]
  • GraphPad. (n.d.). Calculating a Z-factor to assess the quality of a screening assay. [Link]
  • Wyatt, M. D., et al. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(10), 1233-1248. [Link]
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  • Wikipedia. (n.d.). High-throughput screening. [Link]
  • Lifescience Global. (n.d.). Cell-Based Assays in High-Throughput Screening for Drug Discovery. [Link]
  • BMG LABTECH. (2022, May 2). Cell-based assays on the rise. [Link]
  • Thorne, N., et al. (2010). Apparent activity in high-throughput screening: origins of compound-dependent assay interference. Current opinion in chemical biology, 14(3), 315–324. [Link]
  • On HTS. (2023, December 12). Z-factor. [Link]
  • PunnettSquare Tools. (n.d.).
  • National Center for Biotechnology Information. (n.d.). Interference and Artifacts in High-content Screening. Assay Guidance Manual. [Link]
  • Zavareh, R. B., et al. (2021). Protocol for high-throughput compound screening using flow cytometry in THP-1 cells. STAR protocols, 2(2), 100400. [Link]
  • Wikipedia. (n.d.). Z-factor. [Link]
  • Horn, T., et al. (2016). Comprehensive analysis of high-throughput screens with HiTSeekR. Nucleic acids research, 44(14), e124. [Link]
  • Wiley Analytical Science. (2010, July 23). Screening for Allosteric Kinase Inhibitors in High Throughput. [Link]
  • National Center for Biotechnology Information. (n.d.). Lies and Liabilities: Computational Assessment of High-Throughput Screening Hits to Identify Artifact Compounds. [Link]
  • Cambridge MedChem Consulting. (2017, November 13).
  • ResearchGate. (n.d.). Experimental Design and Statistical Methods for Improved Hit Detection in High-Throughput Screening. [Link]
  • Technology Networks. (2025, September 25). High-Throughput Screening in Drug Discovery Explained. [Link]
  • BMG LABTECH. (2019, April 10). High-throughput screening (HTS). [Link]
  • ResearchGate. (n.d.).
  • Oxford Academic. (2015, March 7). Detecting and overcoming systematic bias in high-throughput screening technologies: a comprehensive review of practical issues and methodological solutions.
  • CHALLENGES IN SECONDARY ANALYSIS OF HIGH THROUGHPUT SCREENING D
  • Sahu, S. K., et al. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. [Link]
  • National Center for Biotechnology Information. (n.d.). Discovery and Anticancer Activity of Novel 1,3,4-Thiadiazole- and Aziridine-Based Indolin-2-ones via In Silico Design Followed by Supramolecular Green Synthesis. [Link]
  • Liu, R., et al. (2011). High-throughput screening of one-bead-one-compound libraries: identification of cyclic peptidyl inhibitors against calcineurin/NFAT interaction.
  • PubMed. (n.d.).
  • MDPI. (n.d.). High-Throughput Screening of Natural Product and Synthetic Molecule Libraries for Antibacterial Drug Discovery. [Link]
  • PubMed. (n.d.). Discovery of Novel 2-(piperidin-4-yl)
  • Nuvisan. (n.d.). HTS libraries. [Link]

Sources

Application Notes and Protocols for the Quantification of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one is a versatile heterocyclic compound that serves as a key intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders.[1][2] Its structural motif, featuring an indolone core linked to a piperidine ring, is of significant interest in medicinal chemistry.[3] Accurate and reliable quantification of this compound in various matrices, including plasma, serum, and pharmaceutical formulations, is paramount for pharmacokinetic studies, quality control, and drug development.

This comprehensive guide provides detailed application notes and robust protocols for the quantification of this compound. We will delve into the rationale behind the selection of analytical techniques, with a primary focus on High-Performance Liquid Chromatography (HPLC) with UV detection and the more sensitive and selective Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The protocols are designed to be self-validating, adhering to the principles outlined in the FDA guidance for bioanalytical method validation.[1][4][5][6][7]

Physicochemical Properties and Analytical Considerations

A thorough understanding of the physicochemical properties of this compound is fundamental to developing effective analytical methods.

PropertyValue/PredictionRationale for Analytical Method Development
Molecular Formula C₁₃H₁₆N₂O[3][]Essential for mass spectrometry, confirming the identity of the analyte.
Molecular Weight 216.28 g/mol [3]Used for preparing standard solutions and in mass spectrometry calculations.
Predicted pKa ~8.5-9.5 (piperidine nitrogen)The piperidine nitrogen is basic and will be protonated at acidic pH. This is a key consideration for sample preparation (e.g., cation exchange SPE) and HPLC mobile phase selection to ensure good peak shape.
Predicted logP ~1.5-2.5Indicates moderate lipophilicity, suggesting good solubility in organic solvents used for extraction and reversed-phase chromatography.
UV Chromophore Indolone ringThe indolone structure is expected to have a UV absorbance maximum, making HPLC-UV a viable detection method.

Note: Predicted pKa and logP values are based on the chemical structure and common values for similar functional groups.

The basic nature of the piperidine moiety makes the compound amenable to cation exchange-based solid-phase extraction (SPE) for sample cleanup and enrichment. Its moderate lipophilicity and the presence of a UV-absorbing indolone ring allow for effective separation and detection using reversed-phase HPLC with UV or mass spectrometric detection.

Experimental Workflow Overview

The following diagram illustrates the general workflow for the quantification of this compound in biological matrices.

Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analytical Quantification Sample_Collection Sample Collection (e.g., Plasma) Internal_Standard Internal Standard Spiking Sample_Collection->Internal_Standard Extraction Solid-Phase Extraction (SPE) or Protein Precipitation (PPT) Internal_Standard->Extraction Evaporation_Reconstitution Evaporation & Reconstitution Extraction->Evaporation_Reconstitution HPLC_Separation HPLC Separation Evaporation_Reconstitution->HPLC_Separation Inject Detection Detection (UV or MS/MS) HPLC_Separation->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow for quantification.

Part 1: Sample Preparation Protocol for Biological Matrices (Plasma)

The choice of sample preparation is critical for removing interferences and concentrating the analyte.[9] Given the basic nature of the analyte, a mixed-mode cation exchange Solid-Phase Extraction (SPE) is recommended for optimal cleanup.[10] Protein precipitation is a simpler, alternative method.

Protocol 1: Solid-Phase Extraction (Mixed-Mode Cation Exchange)

This protocol is designed to provide a clean extract with high recovery.

Materials:

  • Mixed-mode cation exchange SPE cartridges (e.g., C8/SCX)

  • Human plasma (or other biological matrix)

  • Internal Standard (IS): A structurally similar compound, ideally a stable isotope-labeled version of the analyte.

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Ammonia solution (5%) in Methanol

  • Ultrapure water

  • Centrifuge

  • SPE manifold

  • Nitrogen evaporator

Step-by-Step Procedure:

  • Sample Pre-treatment:

    • Thaw plasma samples to room temperature.

    • Vortex the samples to ensure homogeneity.

    • To 200 µL of plasma, add 20 µL of the internal standard working solution.

    • Add 200 µL of 2% formic acid in water to lyse cells and protonate the analyte. Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes to pellet any precipitated proteins.

  • SPE Cartridge Conditioning:

    • Place the SPE cartridges on the manifold.

    • Condition the cartridges by passing 1 mL of methanol followed by 1 mL of ultrapure water. Do not allow the cartridges to go dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge.

    • Apply a slow, steady flow rate (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.

    • Wash the cartridge with 1 mL of methanol to remove non-polar, non-basic interferences.

  • Elution:

    • Elute the analyte and internal standard with 1 mL of 5% ammonia in methanol into a clean collection tube. The basic solution neutralizes the analyte, releasing it from the sorbent.

  • Evaporation and Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried residue in 100 µL of the mobile phase (see HPLC/LC-MS methods below). Vortex to ensure complete dissolution.

    • Transfer to an autosampler vial for analysis.

Protocol 2: Protein Precipitation (PPT)

A faster, though less clean, alternative to SPE.[11]

Materials:

  • Human plasma

  • Internal Standard

  • Acetonitrile (containing 0.1% formic acid)

  • Microcentrifuge tubes

  • Centrifuge

Step-by-Step Procedure:

  • Precipitation:

    • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid). The acid helps to disrupt protein binding.

    • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifugation:

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer:

    • Carefully transfer the supernatant to a clean tube or a 96-well plate.

    • The sample can be injected directly or evaporated and reconstituted in the mobile phase for improved sensitivity.

Part 2: Analytical Methodologies

Method 1: HPLC with UV Detection

This method is suitable for the quantification of the analyte in pharmaceutical formulations or for high-concentration pharmacokinetic studies.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 10% B to 90% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • UV Detection Wavelength: 254 nm (or the determined λmax of the indolone chromophore).

Rationale for Parameter Selection:

  • C18 Column: The moderate lipophilicity of the analyte makes a C18 column a good choice for retention and separation.

  • Acidified Mobile Phase: The addition of formic acid protonates the basic piperidine nitrogen, leading to improved peak shape and retention time consistency.

  • Gradient Elution: A gradient allows for efficient elution of the analyte while also cleaning the column of more lipophilic matrix components.

Method 2: LC-MS/MS for Bioanalytical Quantification

LC-MS/MS is the gold standard for quantifying low concentrations of drugs in complex biological matrices due to its high sensitivity and selectivity.[12]

Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Column: C18 or Phenyl-Hexyl column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: 0.1% Formic acid in acetonitrile

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

Mass Spectrometer Parameters (to be optimized):

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor Ion (Q1): [M+H]⁺ = 217.3 m/z.

  • Product Ion (Q3): A stable, high-intensity fragment ion to be determined by infusion of a standard solution. A likely fragmentation would involve the piperidine ring.

  • Collision Energy (CE) and other source parameters: To be optimized for maximum signal intensity.

MRM Transition Table (Example):

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)CE (eV)
Analyte 217.3To be determined100Optimized
Internal Standard [M+H]⁺ of ISTo be determined100Optimized

Rationale for Parameter Selection:

  • Positive ESI: The basic piperidine nitrogen is readily protonated, making positive mode ESI highly efficient.

  • MRM: Provides exceptional selectivity and sensitivity by monitoring a specific precursor-to-product ion transition, minimizing interference from matrix components.

  • Fast Gradient: The use of a shorter column and a faster gradient is suitable for high-throughput analysis, common in drug development.

Part 3: Bioanalytical Method Validation

A rigorous validation of the analytical method is essential to ensure the reliability of the generated data. The validation should be performed in accordance with FDA guidelines.[4][6]

Validation Parameters Summary:

ParameterAcceptance Criteria (FDA)
Selectivity No significant interfering peaks at the retention times of the analyte and IS in blank matrix from at least 6 different sources.
Calibration Curve A minimum of 6 non-zero standards. A correlation coefficient (r²) of ≥ 0.99 is desirable.
Accuracy & Precision At least 3 concentrations (Low, Medium, High QC). Mean accuracy within ±15% of nominal (±20% at LLOQ). Precision (%CV) ≤ 15% (≤ 20% at LLOQ).
Recovery Consistent and reproducible across the concentration range.
Matrix Effect Assessed to ensure that the matrix does not suppress or enhance ionization.
Stability Analyte stability in the biological matrix under various storage and handling conditions (freeze-thaw, short-term benchtop, long-term storage).

Visualization of the Analytical Process

Analytical_Process Input Input Plasma Sample + Internal Standard Process Processing Protein Precipitation / SPE Centrifugation / Elution Reconstitution Input->Process Extraction Analysis Analysis LC Separation (C18) MS/MS Detection (MRM) Data Processing Process->Analysis Injection Output Output Concentration of Analyte Analysis->Output Quantification

Caption: A simplified representation of the analytical process.

Conclusion

The protocols detailed in this guide provide a robust framework for the accurate and precise quantification of this compound in various matrices. The selection of either HPLC-UV or LC-MS/MS will depend on the required sensitivity and the complexity of the sample matrix. By adhering to the principles of method validation outlined herein, researchers, scientists, and drug development professionals can generate high-quality, reliable data to support their research and development activities.

References

  • U.S. Food and Drug Administration. (2022).
  • U.S. Food and Drug Administration. (2025). Bioanalytical Method Validation for Biomarkers – Guidance for Industry. [Link]
  • Chem-Impex International. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. [Link]
  • PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride. [Link]
  • U.S. Food and Drug Administration. (2001).
  • Outsourced Pharma. (2023).
  • ChemBK. 1-(PIPERIDIN-4-YL)INDOLIN-2-ONE HYDROCHLORIDE. [Link]
  • PubMed. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
  • Alternative Therapies in Health and Medicine. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. [Link]
  • ResearchGate. Basic Sample Preparation Techniques in LC‐MS Bioanalysis. [Link]
  • LCGC International. Bioanalytical Analysis of Small-Molecule Drugs and Metabolites in Physiological Samples by LC–MS, Part 2. [Link]
  • LCGC International.
  • PubMed.
  • National Center for Biotechnology Information. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. [Link]
  • SIELC Technologies. Separation of Indole-3-carbinol on Newcrom R1 HPLC column. [Link]
  • Royal Society of Chemistry.
  • ACS Omega. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03)
  • National Institutes of Health.
  • Royal Society of Chemistry. Current developments in LC-MS for pharmaceutical analysis. [Link]
  • American Elements. 1-(piperidin-4-yl)-2,3-dihydro-1H-indole. [Link]
  • MDPI. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]

Sources

Application Note: Robust and Validated HPLC and LC-MS/MS Methods for the Quantitative Analysis of 1-(piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides detailed protocols for the quantitative analysis of 1-(piperidin-4-yl)indolin-2-one, a key heterocyclic moiety in pharmaceutical development. We present two robust, validated analytical methods: a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method suitable for routine quality control, purity assessment, and content uniformity, and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification, ideal for pharmacokinetic studies and impurity profiling. This document explains the scientific rationale behind method development choices and provides step-by-step protocols for implementation and validation in accordance with international regulatory standards.

Introduction and Analyte Properties

1-(piperidin-4-yl)indolin-2-one is a compound of significant interest in medicinal chemistry, often serving as a scaffold or intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure, featuring a basic piperidine ring and a UV-active indolinone core, makes it well-suited for analysis by modern chromatographic techniques.[1] Accurate and precise quantification is critical at all stages of drug development, from process monitoring to final product release and bioanalysis.[2][3] This application note details two complementary methods designed to meet diverse analytical needs.

Analyte Physicochemical Properties:

PropertyValueSource
Chemical Structure PubChem
Molecular Formula C₁₃H₁₆N₂O[4]
Molar Mass 216.28 g/mol (Free Base)[1]
Key Features UV-absorbing chromophore (indolinone), Ionizable basic nitrogen (piperidine)N/A

Part I: HPLC-UV Method for Assay and Purity

Principle and Rationale

This method employs reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of the pharmaceutical industry for its robustness and versatility in separating small molecules.[5]

  • Stationary Phase: A C18 (octadecylsilyl) silica-based column is selected for its hydrophobic character, providing effective retention for the moderately polar analyte.[6]

  • Mobile Phase: A mobile phase consisting of acetonitrile and water with a formic acid modifier is used. The acidic pH ensures that the piperidine nitrogen is consistently protonated, which prevents peak tailing and yields sharp, symmetrical peaks.[7][8]

  • Detection: The indolinone moiety of the analyte possesses a strong chromophore, allowing for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[6] A PDA detector is recommended during method development to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity.

Experimental Protocol: HPLC-UV

Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and PDA or UV-Vis detector.

  • Analytical balance, volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: 1-(piperidin-4-yl)indolin-2-one (purity ≥ 99.5%).

  • Reagents: Acetonitrile (HPLC grade), Formic acid (LC-MS grade), Deionized water (18.2 MΩ·cm).

Chromatographic Conditions:

ParameterConditionRationale
Column C18, 150 mm x 4.6 mm, 5 µmStandard dimension for robust separation and efficiency.[9]
Mobile Phase A 0.1% Formic Acid in WaterVolatile acidifier for good peak shape and MS compatibility.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 10% B to 90% B over 10 minEnsures elution of the analyte and any potential impurities.
Flow Rate 1.0 mL/minTypical flow rate for a 4.6 mm ID column.[9]
Column Temperature 30 °CProvides stable retention times and improves peak shape.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.
Detection Wavelength ~254 nm (or determined λmax)Common wavelength for aromatic systems; λmax should be confirmed.

Preparation of Solutions:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B (diluent).

  • Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the diluent.

  • Sample Preparation: Prepare the sample by dissolving it in the diluent to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

HPLC-UV Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_start Weigh Compound dissolve Dissolve & Dilute prep_start->dissolve filter Filter (0.45 µm) dissolve->filter vial Transfer to HPLC Vial filter->vial autosampler Autosampler Injection vial->autosampler column C18 Column Separation autosampler->column 1.0 mL/min pump Mobile Phase Pump detector UV/PDA Detector column->detector chromatogram Generate Chromatogram detector->chromatogram integrate Integrate Peak Area chromatogram->integrate calibrate Calibration Curve integrate->calibrate quantify Quantify Concentration calibrate->quantify

Caption: Workflow for HPLC-UV analysis of 1-(piperidin-4-yl)indolin-2-one.

Method Validation Protocol

The method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[10][11] The following parameters and typical acceptance criteria should be assessed.

Validation ParameterProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples to demonstrate no interference at the analyte's retention time.Peak purity index > 0.999 (PDA); No co-eluting peaks.
Linearity Analyze 5-6 concentration levels in triplicate covering 50-150% of the expected working concentration.Correlation coefficient (R²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision data.[12]Interval providing acceptable performance.
Accuracy Analyze samples spiked at three levels (e.g., 80%, 100%, 120%) in triplicate (% Recovery).98.0% - 102.0% recovery.
Precision Repeatability (n=6 injections) and Intermediate Precision (different days, analysts).RSD ≤ 2.0%.[13]
LOD & LOQ Determined by signal-to-noise ratio (S/N) or standard deviation of the response and the slope.S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ.
Robustness Deliberately vary parameters (e.g., flow rate ±10%, temp ±2°C, mobile phase pH ±0.2).System suitability passes; results remain within precision criteria.

Part II: LC-MS/MS Method for High-Sensitivity Bioanalysis

Principle and Rationale

For applications requiring lower detection limits, such as in biological matrices (plasma, urine), LC-MS/MS is the definitive technique.[14][15] Its superior sensitivity and selectivity are achieved by coupling liquid chromatography with tandem mass spectrometry.

  • Chromatography: An Ultra-High-Performance Liquid Chromatography (UHPLC) system is used to achieve faster analysis times and sharper peaks, which enhances MS sensitivity.

  • Ionization: Electrospray Ionization (ESI) in positive ion mode is ideal, as the basic piperidine nitrogen is readily protonated to form a stable [M+H]⁺ ion.[16]

  • Mass Analysis: A triple quadrupole (QqQ) mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used. A specific precursor ion ([M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides exceptional selectivity, filtering out background noise and matrix interferences.[17]

Experimental Protocol: LC-MS/MS

Instrumentation and Materials:

  • UHPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Internal Standard (IS): A structurally similar compound or a stable isotope-labeled version of the analyte (e.g., 1-(piperidin-4-yl)indolin-2-one-d4).

  • Sample preparation materials (e.g., protein precipitation plates/tubes, solid-phase extraction cartridges).

Chromatographic and Mass Spectrometric Conditions:

Table 2.1: UHPLC Conditions

Parameter Condition
Column C18, 50 mm x 2.1 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 3 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C

| Injection Volume | 5 µL |

Table 2.2: Mass Spectrometer Conditions

Parameter Condition
Ionization Mode ESI Positive
Precursor Ion ([M+H]⁺) m/z 217.1
Product Ions (MRM) Transition 1 (Quantifier): m/z 217.1 → 146.1Transition 2 (Qualifier): m/z 217.1 → 118.1
Collision Energy To be optimized for each transition
Source Temp. 500 °C
Dwell Time 100 ms

*Note: Product ions are hypothetical and must be determined experimentally by infusing the analyte and performing a product ion scan.

Sample Preparation (Plasma):

  • Protein Precipitation: To 50 µL of plasma sample, add 150 µL of acetonitrile containing the internal standard.

  • Vortex & Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.

  • Inject: Transfer the supernatant to an autosampler vial for injection.

LC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation (Plasma) cluster_lcms LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample + IS ppt Protein Precipitation (ACN) plasma->ppt centrifuge Vortex & Centrifuge ppt->centrifuge supernatant Transfer Supernatant centrifuge->supernatant inject UHPLC Injection supernatant->inject separate UPLC Column Separation inject->separate ionize ESI Source (Ionization) separate->ionize q1 Q1: Select [M+H]⁺ ionize->q1 q2 Q2: Fragment (CID) q1->q2 q3 Q3: Select Product Ion q2->q3 detector Detector q3->detector mrm_chrom Generate MRM Chromatogram detector->mrm_chrom integrate Integrate Peaks (Analyte/IS) mrm_chrom->integrate ratio Calculate Peak Area Ratio integrate->ratio quantify Quantify Concentration ratio->quantify

Caption: Workflow for LC-MS/MS bioanalysis of 1-(piperidin-4-yl)indolin-2-one.

Method Validation Protocol

Bioanalytical method validation follows guidelines from agencies like the FDA (M10 Bioanalytical Method Validation Guidance).[14][18] The focus is on performance in a complex biological matrix.

Validation ParameterProtocolAcceptance Criteria
Selectivity Analyze at least six blank matrix lots for interference at the retention times of the analyte and IS.Response in blank < 20% of LLOQ response for analyte and < 5% for IS.[14]
Matrix Effect Compare the response of analyte spiked post-extraction with the response in a neat solution.CV of the IS-normalized matrix factor should be ≤ 15%.
Linearity, Accuracy, Precision Assessed using calibration standards and Quality Control (QC) samples at LLOQ, low, mid, and high concentrations.Accuracy: ±15% of nominal (±20% at LLOQ).Precision: RSD ≤ 15% (≤ 20% at LLOQ).
Recovery Compare analyte response in pre-extraction spiked samples to post-extraction spiked samples.Should be consistent and reproducible.
Stability Evaluate analyte stability in matrix under various conditions (freeze-thaw, short-term benchtop, long-term storage).Mean concentration should be within ±15% of nominal.

Conclusion

The HPLC-UV and LC-MS/MS methods presented here provide a comprehensive analytical toolkit for the assessment of 1-(piperidin-4-yl)indolin-2-one. The HPLC method offers a simple, robust solution for routine quality control in manufacturing environments. The LC-MS/MS method delivers the high sensitivity and selectivity required for challenging bioanalytical applications and trace impurity analysis. Both protocols are grounded in established scientific principles and can be validated to meet stringent global regulatory expectations, ensuring data integrity throughout the pharmaceutical development lifecycle.

References

  • HPLC Method Development and Validation for Pharmaceutical Analysis. (n.d.). Labcompare.
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  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science.
  • Zhou, G., Chen, Y., & Tang, Y. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.
  • Chakkaravarthy, J., Muthuvel, I., & Thirunarayanan, G. (2020). Spectral investigations of some piperidin-4-one molecular addition compounds. Ovidius University Annals of Chemistry.
  • Cilliers, C., Sheridan, C., & van Hille, R. (2022). Using High Performance Liquid Chromatography to Analyse Indoline Degradation during Lead Bioremoval. Chemical Engineering Transactions.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
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Formulation of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one for In Vivo Studies: A Strategic Guide

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Introduction: The Bridge from Bench to In Vivo

1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one (CAS: 16223-25-9) is a versatile heterocyclic compound that serves as a key intermediate and structural motif in medicinal chemistry, particularly in the development of novel therapeutics targeting neurological disorders.[1][2][3] The successful transition of such a compound from in vitro assays to in vivo animal models is critically dependent on the development of an appropriate formulation. A well-designed formulation ensures accurate dosing, maximizes bioavailability, and minimizes variability, thereby generating reliable and reproducible pharmacokinetic (PK) and pharmacodynamic (PD) data.[4][5]

This guide provides a comprehensive framework for the systematic development of formulations for this compound suitable for preclinical in vivo research. It moves beyond simple recipes to explain the causal relationships behind formulation choices, empowering researchers to design robust experimental protocols.

Foundational Step: Pre-Formulation Characterization

Before any formulation can be developed, a thorough understanding of the compound's intrinsic physicochemical properties is essential.[6][7] This pre-formulation assessment is the cornerstone of a rational, science-driven approach and dictates the entire formulation strategy. The initial characterization should focus on the parameters outlined in Table 1.

Table 1: Critical Pre-Formulation Parameters for this compound

ParameterExperimental MethodRationale for Formulation Design
Aqueous Solubility Shake-flask method with HPLC/UPLC analysisDetermines if a simple aqueous solution is feasible. Low solubility (<1 mg/mL) indicates the need for enhancement strategies.[5]
pH-Solubility Profile Shake-flask method in buffers of varying pH (e.g., 2.0, 4.5, 6.8, 7.4)The basic piperidine moiety suggests pH-dependent solubility. This profile will reveal if pH adjustment can be used to create a stable solution.
pKa Potentiometric titration or UV-spectrophotometryQuantifies the pH at which the compound ionizes. Crucial for predicting solubility changes in the gastrointestinal tract and selecting appropriate pH-adjusting agents.[6]
LogP / LogD Shake-flask (octanol/water) or calculation-based methodsIndicates the lipophilicity of the compound. A high LogP may suggest suitability for lipid-based formulations.[6]
Solid-State Properties Microscopy, DSC, XRPDUnderstanding the crystalline form and melting point provides insight into physical stability and dissolution characteristics.[6]
Chemical Stability HPLC-based stability study in potential vehicles at various temperaturesEnsures the compound does not degrade in the chosen formulation vehicle during storage and handling.
Protocol 2.1: Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation: Add an excess amount of this compound powder to a known volume of purified water (e.g., 10 mg in 1 mL) in a glass vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the suspension to pellet the excess solid.

  • Quantification: Carefully collect the supernatant, filter it through a 0.22 µm syringe filter to remove any remaining solid particles, and quantify the concentration of the dissolved compound using a validated HPLC/UPLC method.

  • Result: Express solubility in mg/mL or µg/mL.

Strategic Formulation Pathway

The data from the pre-formulation assessment directly informs the selection of a formulation strategy. The primary decision point is the compound's aqueous solubility. The workflow below illustrates a logical pathway for choosing an appropriate formulation.

G cluster_0 Pre-Formulation Data cluster_1 Formulation Strategies start Aqueous Solubility > Target Dose? sol Simple Aqueous Solution (pH Adjusted) start->sol Yes check_ph Is Solubility pH-Dependent? start->check_ph No cosolvent Co-solvent/Surfactant System (IV or Oral) suspension Aqueous Suspension (Oral) lipid Lipid-Based System (SEDDS) (Oral) check_ph->sol Yes, and target dose achieved check_route Route of Administration? check_ph->check_route No, or target dose not achieved check_route->cosolvent Parenteral (IV) oral_options Desired Properties? check_route->oral_options Oral oral_options->cosolvent Solubilized form needed oral_options->suspension Simple, rapid screening oral_options->lipid High LogP, enhance absorption

Caption: Formulation selection workflow based on pre-formulation data.

Experimental Protocols for Formulation Preparation

The following protocols are designed for common scenarios encountered in preclinical research. All preparations, especially for parenteral administration, must be conducted using sterile techniques to prevent contamination.[8]

Protocol 4.1: Preparation of a pH-Adjusted Aqueous Solution (Oral/Parenteral)

This approach is ideal if the compound's hydrochloride salt is used or if the free base shows sufficient solubility at an acidic pH.

  • Rationale: The basic piperidine nitrogen on the molecule can be protonated at a low pH, forming a more soluble salt. This is often the simplest and most desirable formulation type.[9]

  • Materials:

    • This compound (or its HCl salt)

    • Sterile Water for Injection (WFI) or 0.9% Sterile Saline

    • 1N Hydrochloric Acid (HCl)

    • 1N Sodium Hydroxide (NaOH) (for pH adjustment if needed)

    • Sterile vials, magnetic stirrer, pH meter

    • 0.22 µm sterile syringe filters

  • Procedure:

    • Calculation: Determine the mass of the compound needed for the target concentration and final volume.

    • Dissolution: Add approximately 80% of the final volume of WFI or saline to a sterile container. While stirring, slowly add the weighed compound.

    • pH Adjustment: If using the free base, add 1N HCl dropwise until the compound fully dissolves. Monitor the pH continuously. Aim for a pH between 3 and 5, where solubility is likely maximized. Avoid excessively low pH to prevent potential irritation at the injection site.

    • Volume Adjustment: Once the compound is dissolved and the pH is stable, add the vehicle to reach the final target volume.

    • Sterilization: For parenteral use, sterile filter the final solution through a 0.22 µm syringe filter into a sterile, sealed vial.[8] Oral solutions do not require sterilization but should be prepared cleanly to prevent microbial growth.[8]

    • Labeling: Label the vial with the compound name, concentration, preparation date, and expiration date (typically short, e.g., 7-14 days, unless stability data supports longer storage).[10][11]

Protocol 4.2: Preparation of a Co-Solvent/Surfactant Formulation (Parenteral)

This method is used when aqueous solubility is insufficient even with pH adjustment, a common scenario for new chemical entities.[9][12]

  • Rationale: A combination of water-miscible organic solvents (co-solvents) and surfactants can solubilize hydrophobic compounds.[13] Surfactants, above their critical micelle concentration, form micelles that encapsulate the drug.[14]

  • Materials:

    • This compound

    • Solvents/Surfactants: PEG 400, Propylene Glycol, Polysorbate 80 (Tween® 80), Solutol® HS 15

    • 0.9% Sterile Saline

    • Sterile vials, vortex mixer, sonicator

  • Example Vehicle: 10/10/80 (Tween® 80 / PEG 400 / Saline)

    • Weigh Compound: Accurately weigh the required amount of the compound into a sterile vial.

    • Organic Phase: Add the required volume of PEG 400 to the vial. Vortex and/or sonicate until the compound is fully dissolved.

    • Surfactant Addition: Add the required volume of Tween® 80 and mix thoroughly. The solution should remain clear.

    • Aqueous Phase: Slowly add the 0.9% Sterile Saline dropwise while vortexing. It is crucial to add the aqueous phase last and slowly to prevent the drug from precipitating.

    • Final Inspection: The final formulation should be a clear, particle-free solution.

    • Labeling: Label appropriately as described in Protocol 4.1.

Protocol 4.3: Preparation of an Aqueous Suspension (Oral)

For high-dose toxicology studies or when a solution is not feasible, a uniform suspension is a viable option for oral administration.[14]

  • Rationale: A suspension is a dispersion of fine drug particles in an aqueous vehicle containing a suspending agent. The suspending agent increases the viscosity of the vehicle, slowing down particle sedimentation and ensuring dose uniformity.[9]

  • Materials:

    • This compound

    • Suspending Agent: 0.5% (w/v) Sodium Carboxymethyl Cellulose (Na-CMC) or Methylcellulose (MC)

    • Wetting Agent (optional): 0.1% Polysorbate 80

    • Purified Water

    • Mortar and pestle, magnetic stirrer

  • Procedure:

    • Prepare Vehicle: Slowly add the Na-CMC powder to purified water while stirring continuously to prevent clumping. Allow it to hydrate fully (this may take several hours) to form a clear, viscous solution. If using a wetting agent, add it to the vehicle.

    • Particle Size Reduction: If the compound's particles are large, gently grind them to a fine, uniform powder using a mortar and pestle. This increases the surface area and improves suspension stability.[14][15]

    • Levigation: Add a small amount of the vehicle to the powdered drug in the mortar and triturate to form a smooth, uniform paste. This step is critical to ensure all particles are wetted and to prevent clumping.[6]

    • Dilution: Gradually add the remaining vehicle to the paste with continuous mixing to achieve the final desired volume and concentration.

    • Homogenization: Transfer the suspension to a container and mix with a magnetic stirrer for at least 30 minutes.

    • Administration Note: This formulation must be stirred continuously before and during dose administration to ensure uniformity and accurate dosing.

Formulation Characterization and Quality Control

Characterization of the final formulation is a non-negotiable step to ensure data quality and animal welfare.[16] It validates that the formulation was prepared correctly and is stable for the duration of the study.

Table 2: Essential Quality Control (QC) Tests for In Vivo Formulations

QC TestMethodAcceptance CriteriaRationale
Visual Inspection Observation against black and white backgroundsSolution: Clear, free of particulates. Suspension: Uniform, easily re-suspendable.Ensures safety (no precipitates for IV) and homogeneity for accurate dosing.[8]
pH Measurement Calibrated pH meterWithin a pre-defined range (e.g., 4.0-7.5 for IV)Confirms consistency and ensures the pH is physiologically tolerable.
Potency/Concentration HPLC/UPLC90-110% of the target concentrationVerifies accurate preparation and ensures the animal receives the intended dose.
Stability Visual inspection and potency analysis over timeNo change in appearance; potency remains within 90-110%Confirms the formulation is stable for the intended duration of use.[8]

Guidelines for In Vivo Administration and Handling

  • Storage: Store formulations as determined by stability studies, typically at 2-8°C, protected from light.[8] Do not freeze suspensions as this can cause irreversible particle aggregation.

  • Dosing: For suspensions, ensure the formulation is thoroughly mixed (e.g., by vortexing) immediately before drawing each dose to guarantee uniformity.

  • Documentation: The exact formulation composition, including all vehicles and excipients with their concentrations, must be recorded in study notebooks.[6] The dose, route, frequency, and volume administered must also be meticulously documented.[6]

  • Animal Welfare: Diluents and vehicles must be specified in the animal use protocol and must be well-tolerated.[8] The use of certain solvents may be limited by concentration and route due to potential toxicity or irritation.[8]

G cluster_prep Preparation cluster_qc Quality Control cluster_admin Administration a Weigh API c Mix & Solubilize a->c b Prepare Vehicle b->c d Visual Check c->d Formulation Ready e pH Measurement d->e f Potency Assay e->f g Store Properly f->g QC Pass h Re-homogenize (if suspension) g->h i Dose Animal h->i

Caption: General workflow from formulation preparation to animal dosing.

References

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  • Wisdom Library. (2025). In vivo characterization: Significance and symbolism. [Link]
  • Garg, V., et al. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. PMC - NIH. [Link]
  • Pouton, C.W. (2006).
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  • Pharmaceutical Technology. (2022).
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  • Drug Development & Delivery. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. [Link]
  • M-Kamal, A.H., et al. (2020). The Role of Functional Excipients in Solid Oral Dosage Forms to Overcome Poor Drug Dissolution and Bioavailability. PMC - NIH. [Link]
  • Walsh Medical Media. In vivo Studies for Drug Development via Oral Delivery: Challenges, Animal Models and Techniques. [Link]
  • IJPQA. (2023). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. [Link]
  • University of California, Santa Barbara. (2009). IACUC GUIDELINE: ADMINISTRATION OF THERAPEUTIC OR EXPERIMENTAL SUBSTANCES TO ANIMALS, INCLUDING NON. Office of Research. [Link]
  • Turner, P.V., et al.
  • Chen, M.L., & Lee, V.H. (2008). Equivalence-by-design: targeting in vivo drug delivery profile. PubMed. [Link]
  • PubChem. 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. [Link]
  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. [Link]
  • Markl, D., et al. (2022). Application of In Vivo Imaging Techniques and Diagnostic Tools in Oral Drug Delivery Research. PubMed. [Link]
  • Smith, A.J., et al. (2018). PREPARE: guidelines for planning animal research and testing.
  • News-Medical.Net. (2021).
  • SciSpace. In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques. [Link]
  • Toll, L., et al. (2003). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed. [Link]
  • PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride. [Link]
  • Sota, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
  • Sota, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed. [Link]
  • PubChem. 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. [Link]
  • Sota, E., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • PubChem. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-4-fluoro-. [Link]

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Application Notes & Protocols: Leveraging 1-(piperidin-4-yl)indolin-2-one in Fragment-Based Drug Discovery Campaigns

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Strategic Value of the Indolin-2-one Scaffold in FBDD

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for generating high-quality lead compounds, complementing traditional high-throughput screening (HTS) methodologies.[1][2] Unlike HTS, which screens large libraries of complex molecules, FBDD identifies low-molecular-weight fragments (typically <300 Da) that bind to a biological target with low affinity (μM to mM range).[3][4][5] The core principle of FBDD is that these simple, efficient binding events provide superior starting points for optimization into potent, drug-like candidates.[2][6] The journey from a weakly binding fragment to a potent lead is a testament to the power of structure-guided design and iterative chemical elaboration.

This guide focuses on a particularly compelling fragment, 1-(piperidin-4-yl)indolin-2-one . This scaffold is of significant interest due to its inherent structural features that are highly advantageous for FBDD:

  • 3D-Rich Architecture: The spirocyclic nature of the piperidine linked to the indolinone core provides a distinct three-dimensional character, a feature increasingly sought after in fragment libraries to effectively probe complex protein topographies often missed by flat, aromatic systems.[1]

  • Defined Exit Vectors: The piperidine nitrogen and the aromatic ring of the indolinone offer clear, synthetically tractable vectors for fragment evolution. This is a critical feature for the "fragment growing" strategy in hit-to-lead optimization.[7][8]

  • Privileged Substructures: Both the piperidine and indolinone motifs are recognized as "privileged substructures" in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[9][10] This suggests that the core scaffold possesses favorable physicochemical and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties.

  • Versatile Pharmacophore: The indolinone contains a hydrogen bond acceptor (carbonyl) and a potential hydrogen bond donor (NH, if unsubstituted at the piperidine), while the piperidine ring provides a basic nitrogen center, allowing for a range of potential interactions with a target protein.

This document serves as a comprehensive guide for researchers and drug development professionals on the practical application of 1-(piperidin-4-yl)indolin-2-one as a starting fragment in an FBDD campaign. We will detail the underlying principles, provide step-by-step experimental protocols for screening and validation, and outline a strategic roadmap for hit-to-lead optimization.

Physicochemical Properties of the Core Fragment

A thorough understanding of the starting fragment's properties is paramount.

PropertyValueSource
Molecular Formula C₁₃H₁₆N₂O[11]
Molar Mass 216.28 g/mol (base) / 252.74 g/mol (HCl salt)[11][12]
Melting Point 277-278 °C (HCl salt)[11][13]
Structure Indolin-2-one core linked via N1 to a piperidin-4-yl ringN/A
Key Functional Groups Lactam (amide), Secondary Amine (piperidine), Aromatic RingN/A

The FBDD Workflow: An Overview

The journey from fragment identification to a lead candidate is a multi-stage process. The following diagram illustrates a typical FBDD workflow, which will form the structural basis for the protocols described herein.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit Validation & Characterization cluster_2 Phase 3: Hit-to-Lead Optimization A Fragment Library (Containing 1-(piperidin-4-yl)indolin-2-one) B Biophysical Screening (e.g., SPR, NMR, TSA) A->B Screening C Primary Hit List B->C Data Analysis D Orthogonal Assay (e.g., ITC) C->D Confirmation E Structural Biology (X-ray Crystallography / NMR) D->E Binding Mode F Validated Hit E->F G Structure-Guided Design (Fragment Growing/Linking) F->G Optimization Strategy H Iterative Synthesis G->H I SAR Analysis & Potency Improvement H->I Bio-evaluation I->G Design Cycle J Lead Candidate I->J

Caption: A generalized workflow for a Fragment-Based Drug Discovery (FBDD) campaign.

Phase 1: Fragment Screening & Hit Identification

The initial goal is to identify fragments that bind to the target of interest. Due to the weak affinities of fragments, highly sensitive biophysical techniques are required.[3][5]

Protocol: Primary Screening using Surface Plasmon Resonance (SPR)

SPR is a label-free technique that measures changes in refractive index upon ligand binding to an immobilized target, making it ideal for fragment screening.[14]

Objective: To identify fragments from a library, including 1-(piperidin-4-yl)indolin-2-one, that bind to the target protein.

Materials:

  • Target protein (purified, >95% homogeneity)

  • SPR instrument (e.g., Biacore, Cytiva)

  • Sensor chips (e.g., CM5)

  • Immobilization reagents (EDC, NHS, ethanolamine)

  • Fragment library stock solutions (e.g., 100 mM in DMSO)

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the carboxyl groups on the sensor surface by injecting a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

    • Inject the target protein (e.g., 20-50 µg/mL in a low ionic strength buffer, pH 4.0-5.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl (pH 8.5) for 7 minutes.

    • A reference flow cell should be prepared similarly but without protein immobilization to subtract bulk refractive index changes.

  • Fragment Screening:

    • Prepare fragment screening plates by diluting fragment stocks into running buffer to a final concentration of 200 µM. Ensure the final DMSO concentration is consistent and low (<1%).

    • Inject each fragment solution over the target and reference flow cells for a short contact time (e.g., 30 seconds) followed by a dissociation phase (e.g., 60 seconds).

    • Include buffer-only injections periodically for double referencing.

    • A positive "hit" is typically defined as a binding response significantly above the background noise of the system.

  • Data Analysis:

    • Subtract the reference flow cell data and buffer-only injection data from the active flow cell sensorgrams.

    • Hits are identified based on a response threshold (e.g., >3 standard deviations above the mean of negative controls).

    • Visually inspect sensorgrams to ensure binding events show a characteristic association and dissociation profile, helping to eliminate false positives due to aggregation or other artifacts.

Causality and Trustworthiness: Using a reference cell and buffer blanks is critical for creating a self-validating system. This dual-subtraction method ensures that the observed signal is due to a specific binding event at the immobilized target, not an artifact of the buffer or the fragment itself.

Phase 2: Hit Validation and Structural Characterization

A primary hit from a single technique is not sufficient. Orthogonal validation and structural elucidation are essential to confirm the binding event and understand its nature.[3]

Protocol: Hit Validation using Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile (KD, ΔH, ΔS) of the interaction in a solution-based, label-free manner.

Objective: To confirm the binding of 1-(piperidin-4-yl)indolin-2-one and determine its binding affinity and thermodynamics.

Materials:

  • Validated hit fragment (1-(piperidin-4-yl)indolin-2-one, solid)

  • Purified target protein

  • ITC instrument (e.g., MicroCal, Malvern Panalytical)

  • Dialysis buffer identical to the assay buffer

Methodology:

  • Sample Preparation:

    • Thoroughly dialyze the protein against the ITC running buffer to minimize buffer mismatch effects.

    • Prepare a protein solution (e.g., 20-50 µM) in the sample cell.

    • Prepare a concentrated solution of 1-(piperidin-4-yl)indolin-2-one (e.g., 1-2 mM) in the injection syringe using the final dialysis buffer.

  • ITC Experiment:

    • Set the experimental temperature (e.g., 25 °C).

    • Perform an initial small injection (e.g., 0.5 µL) to remove any air from the syringe, followed by a series of injections (e.g., 19 injections of 2 µL each) at defined intervals (e.g., 150 seconds) to allow a return to baseline.

    • Perform a control experiment by titrating the fragment into buffer alone to measure the heat of dilution.

  • Data Analysis:

    • Integrate the raw power data to obtain the heat change for each injection.

    • Subtract the heat of dilution from the protein titration data.

    • Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the dissociation constant (KD), stoichiometry (n), and enthalpy of binding (ΔH).

Protocol: Structural Characterization by X-ray Crystallography

Obtaining a high-resolution crystal structure of the target-fragment complex is the gold standard in FBDD.[15] It provides definitive proof of binding and reveals the precise binding mode, which is invaluable for subsequent structure-based design.[15][16]

Objective: To determine the three-dimensional structure of the target protein in complex with 1-(piperidin-4-yl)indolin-2-one.

Materials:

  • High-purity, crystallization-grade target protein

  • 1-(piperidin-4-yl)indolin-2-one

  • Crystallization screens and plates

  • Cryoprotectant solutions

  • X-ray diffraction source (synchrotron preferred)

Methodology:

  • Co-crystallization or Soaking:

    • Soaking: Grow apo-protein crystals first. Prepare a soaking solution by adding the fragment to the crystal mother liquor at a high concentration (e.g., 1-10 mM). Transfer an apo-crystal into this solution and incubate for a defined period (minutes to hours).

    • Co-crystallization: Mix the protein with a molar excess of the fragment (e.g., 1:5 to 1:10 ratio) prior to setting up crystallization trials.

  • Cryo-protection and Data Collection:

    • Transfer the crystal into a cryoprotectant solution (mother liquor supplemented with an agent like glycerol or ethylene glycol) to prevent ice formation.

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement:

    • Process the diffraction data.

    • Solve the structure using molecular replacement if an apo-structure is available.

    • Carefully examine the initial electron density maps for evidence of the bound fragment.

    • Build the fragment into the density and perform iterative cycles of model refinement and validation.

Expert Insight: The resulting structure is the blueprint for optimization. It will reveal which vectors on the 1-(piperidin-4-yl)indolin-2-one scaffold are pointing towards solvent-exposed regions and can be elaborated to pick up additional interactions with the protein, a strategy known as "fragment growing."[8][17]

Phase 3: Structure-Guided Hit-to-Lead Optimization

With a validated hit and a high-resolution structure, the next phase involves rationally designing and synthesizing more potent analogues.

Strategy: Fragment Growing from the Piperidine Vector

Assume the crystal structure reveals that the piperidine nitrogen of 1-(piperidin-4-yl)indolin-2-one is solvent-exposed and adjacent to a shallow hydrophobic pocket on the protein surface. This presents a clear opportunity for fragment growing.

Fragment_Growing cluster_0 Structural Insight cluster_1 Design & Synthesis Strategy cluster_2 Evaluation & Iteration A Crystal Structure shows 1-(piperidin-4-yl)indolin-2-one bound to Target B Piperidine N-H vector points towards a hydrophobic sub-pocket A->B C Hypothesis: Decorating the piperidine N will increase affinity B->C D Synthesize small library of N-alkylated & N-acylated analogues (e.g., N-methyl, N-ethyl, N-acetyl) C->D E Utilize parallel synthesis for rapid analogue generation D->E F Screen analogues for improved potency (SPR/ITC) E->F G Determine crystal structures of improved analogues F->G Validate binding mode H Analyze Structure-Activity Relationship (SAR) G->H H->C Iterate Design

Caption: A strategic workflow for structure-guided fragment growing.

Synthetic Protocol: Parallel N-Acylation of the Piperidine Scaffold

This protocol enables the rapid synthesis of a small, focused library to probe the targeted sub-pocket.

Objective: To synthesize a set of N-acyl derivatives of 1-(piperidin-4-yl)indolin-2-one.

Materials:

  • 1-(piperidin-4-yl)indolin-2-one hydrochloride

  • A diverse set of acyl chlorides or carboxylic acids

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA, triethylamine)

  • Solvent (e.g., DMF, DCM)

  • 96-well reaction block or parallel synthesis equipment

Methodology (Example using Carboxylic Acids):

  • Reaction Setup:

    • In each well of a reaction block, add a solution of 1-(piperidin-4-yl)indolin-2-one (1.0 eq) and a specific carboxylic acid (1.1 eq) in DMF.

    • Add the coupling agent HATU (1.2 eq) and the base DIPEA (3.0 eq).

    • Seal the reaction block and shake at room temperature for 12-24 hours.

  • Work-up and Purification:

    • Quench the reactions with water.

    • Perform liquid-liquid extraction (e.g., with ethyl acetate).

    • The organic layers can be concentrated and purified using parallel HPLC or flash chromatography.

  • Analysis:

    • Confirm the identity and purity of each analogue using LC-MS and ¹H NMR.

Expertise & Experience: The choice of synthetic route is crucial. Using robust and well-established reactions like amide coupling allows for the reliable and rapid generation of analogues, which is essential for maintaining momentum in a drug discovery project.[18] This parallel approach significantly accelerates the establishment of a Structure-Activity Relationship (SAR).

Conclusion and Future Directions

1-(piperidin-4-yl)indolin-2-one represents a high-value starting fragment for FBDD campaigns. Its combination of 3D-character, synthetic tractability, and privileged substructure status makes it an ideal candidate for probing challenging biological targets. The protocols and strategies outlined in this guide provide a comprehensive framework for identifying this fragment as a hit, validating its interaction, and initiating a rational, structure-guided hit-to-lead optimization process. Successful elaboration of this core scaffold, guided by iterative structural biology and medicinal chemistry, can pave the way for the discovery of novel, potent, and selective drug candidates.

References

  • Title: Fragment‐based drug discovery—the importance of high‐quality molecule libraries Source: Molecular Oncology URL:[Link]
  • Title: Fragment-Based Drug Discovery Using NMR Spectroscopy Source: National Center for Biotechnology Inform
  • Title: An Introduction to Fragment-Based Drug Discovery (FBDD) Source: Drug Hunter URL:[Link]
  • Title: Fragment-based drug discovery-the importance of high-quality molecule libraries Source: PubMed URL:[Link]
  • Title: Fragment Based Drug Design: A Review Source: International Journal of Pharmaceutical Sciences Review and Research URL:[Link]
  • Title: Application of Fragment-Based Drug Discovery to Versatile Targets Source: Frontiers in Molecular Biosciences URL:[Link]
  • Title: Fragment HIT Identification in FBDD Source: CrystalsFirst URL:[Link]
  • Title: 1-(PIPERIDIN-4-YL)INDOLIN-2-ONE HYDROCHLORIDE - Physico-chemical Properties Source: ChemBK URL:[Link]
  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Sci-Hub URL:[Link]
  • Title: Hot spot analysis for driving the development of hits into leads in fragment based drug discovery Source: Journal of Computer-Aided Molecular Design URL:[Link]
  • Title: Different hit-to-lead optimization strategies (fragment growing, merging and linking approach)
  • Title: Combining biophysical screening and X-ray crystallography for fragment-based drug discovery Source: PubMed URL:[Link]
  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: National Center for Biotechnology Inform
  • Title: Biophysical screening in fragment-based drug design: a brief overview Source: Essays in Biochemistry URL:[Link]
  • Title: Fragment-based screening using X-ray crystallography and NMR spectroscopy Source: ScienceDirect URL:[Link]
  • Title: 1-(Piperidin-4-yl)indolin-2-one hydrochloride Source: PubChem URL:[Link]
  • Title: A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor Source: PubMed URL:[Link]
  • Title: Piperidin-4-one: the potential pharmacophore Source: PubMed URL:[Link]
  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update Source: ResearchG
  • Title: Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor Source: MDPI URL:[Link]
  • Title: Piperidines and Fragment-Based Drug Discovery Source: ResearchG
  • Title: Fragment Based Drug Discovery: An Organic Synthesis Perspective Source: Astex Pharmaceuticals URL:[Link]
  • Title: Synthesis and crystallization procedure of piperidin-4-one and its derivatives Source: Chemical Review and Letters URL:[Link]
  • Title: Synthesis of 24-(Piperidin-1-yl, Morpholin-4-yl and 4-Methylpiperazin-1-yl)
  • Title: Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study Source: ResearchG
  • Title: A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)
  • Title: Enabling synthesis in fragment-based drug discovery (FBDD): microscale high-throughput optimisation of the medicinal chemist's toolbox reactions Source: Royal Society of Chemistry URL:[Link]
  • Title: In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery Source: Frontiers URL:[Link]
  • Title: Design, synthesis and biological evaluation of 4-(indolin-1-yl)

Sources

Application Notes and Protocols: Harnessing Click Chemistry with 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: The Untapped Potential of a Privileged Scaffold

The 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one core is a recognized "privileged scaffold" in medicinal chemistry. Its derivatives have shown significant promise as ligands for the nociceptin receptor and in the development of therapeutics for neurological disorders.[1] The inherent structural features of this molecule, combining a rigid oxindole moiety with a flexible piperidine ring, make it an attractive starting point for the synthesis of diverse chemical libraries.[2] The secondary amine of the piperidine ring, in particular, presents a prime site for chemical modification, allowing for the introduction of various functionalities to modulate the compound's pharmacokinetic and pharmacodynamic properties.[3][4]

This guide introduces a novel strategy to expand the utility of this valuable scaffold by rendering it "clickable." Through the strategic installation of azide or alkyne handles, this compound can be transformed into a versatile building block for click chemistry applications.[5][6] This unlocks its potential for rapid and efficient conjugation to a wide array of molecules, including fluorescent probes, affinity tags, biomolecules, and other drug fragments, thereby accelerating drug discovery and chemical biology research.[7][8][9]

Herein, we provide detailed protocols for the functionalization of this compound with both alkyne and azide moieties. We then describe step-by-step methodologies for employing these derivatives in the two most prominent click chemistry reactions: the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).[][11]

Strategic Functionalization: Gateway to Click Chemistry

The secondary amine on the piperidine ring of this compound is the most amenable site for introducing click chemistry handles. Standard N-alkylation reactions can be employed to append either a terminal alkyne or an azide group.[12][13]

dot

G cluster_0 Functionalization of Core Scaffold cluster_1 Click Chemistry Conjugation Core This compound Alkyne_Deriv Alkyne-Functionalized Indole Core->Alkyne_Deriv N-Alkylation (Propargyl Bromide) Azide_Deriv Azide-Functionalized Indole Core->Azide_Deriv N-Alkylation (2-Azidoethyl Tosylate) CuAAC CuAAC Reaction Alkyne_Deriv->CuAAC + R-N3 + Cu(I) catalyst SPAAC SPAAC Reaction Azide_Deriv->SPAAC + Strained Alkyne (e.g., DBCO) Triazole_Product_1 Targeted Probe / Bioconjugate CuAAC->Triazole_Product_1 Conjugate 1 Triazole_Product_2 Targeted Probe / Bioconjugate SPAAC->Triazole_Product_2 Conjugate 2

Caption: Overall workflow for the functionalization and click chemistry application.
Protocol 1: Synthesis of 1-(1-Propargyl-piperidin-4-yl)-1,3-dihydro-2H-indol-2-one (Alkyne Functionalization)

This protocol details the N-alkylation of the parent compound with propargyl bromide to install a terminal alkyne. This reaction is a straightforward nucleophilic substitution.[14]

Materials:

  • This compound

  • Propargyl bromide (80% in toluene)

  • Potassium carbonate (K₂CO₃), anhydrous

  • Acetonitrile (CH₃CN), anhydrous

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Nitrogen or Argon atmosphere setup

  • Standard glassware for extraction and purification

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

  • Add anhydrous acetonitrile to dissolve the starting material (concentration approx. 0.1 M).

  • Add anhydrous potassium carbonate (2.0 eq) to the solution. This base will act as a proton scavenger.

  • While stirring vigorously, add propargyl bromide (1.2 eq) dropwise to the suspension.

  • Allow the reaction to stir at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the potassium carbonate.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., dichloromethane/methanol gradient) to yield the pure alkyne-functionalized product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of 1-(1-(2-Azidoethyl)piperidin-4-yl)-1,3-dihydro-2H-indol-2-one (Azide Functionalization)

This two-step protocol first involves the synthesis of a suitable azido-alkylating agent, followed by its reaction with the parent indole compound. 2-Azidoethyl tosylate is a good candidate for this purpose.

Part A: Synthesis of 2-Azidoethyl Tosylate

  • In a round-bottom flask, dissolve 2-azidoethanol (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine (1.5 eq) followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (1.2 eq).

  • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Wash the reaction mixture with water, 1M HCl, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2-azidoethyl tosylate. Use this product directly in the next step.

Part B: N-Alkylation with 2-Azidoethyl Tosylate

  • To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Dissolve in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M).

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the previously synthesized 2-azidoethyl tosylate (1.2 eq) to the mixture.

  • Heat the reaction to 60-70 °C and stir for 12-24 hours, monitoring by TLC.

  • After completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the pure azide-functionalized product.

  • Characterize by ¹H NMR, ¹³C NMR, IR (for the azide stretch), and mass spectrometry.

ParameterAlkyne FunctionalizationAzide Functionalization (Part B)
Alkylating Agent Propargyl Bromide2-Azidoethyl Tosylate
Base K₂CO₃K₂CO₃
Solvent AcetonitrileDMF
Temperature Room Temperature60-70 °C
Typical Yield 70-85%60-75%
Key Characterization Alkyne C-H stretch (~3300 cm⁻¹)Azide stretch (~2100 cm⁻¹)

Application in Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

CuAAC is the quintessential click reaction, known for its high efficiency and reliability.[15][16] It is ideal for conjugating our alkyne-functionalized indole derivative to azide-containing molecules.

dot

G Alkyne_Indole Alkyne-Functionalized Indole Reaction CuAAC Reaction Alkyne_Indole->Reaction Azide_Partner Azide-Containing Molecule (e.g., Benzyl Azide) Azide_Partner->Reaction Cu_Catalyst CuSO₄ / Sodium Ascorbate (or other Cu(I) source) Cu_Catalyst->Reaction Triazole_Product 1,4-Disubstituted Triazole Conjugate Reaction->Triazole_Product

Caption: Reaction scheme for the CuAAC conjugation.
Protocol 3: CuAAC Conjugation of Alkyne-Functionalized Indole

This protocol describes a typical CuAAC reaction with a model azide, benzyl azide.

Materials:

  • 1-(1-Propargyl-piperidin-4-yl)-1,3-dihydro-2H-indol-2-one (from Protocol 1)

  • Benzyl azide

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium ascorbate

  • Solvent system (e.g., t-butanol/water 1:1)

  • Standard purification supplies

Procedure:

  • In a vial, dissolve the alkyne-functionalized indole (1.0 eq) and benzyl azide (1.1 eq) in the t-butanol/water (1:1) solvent system.

  • In a separate vial, prepare a fresh solution of copper(II) sulfate (0.05 - 0.10 eq) in a small amount of water.

  • In another vial, prepare a fresh solution of sodium ascorbate (0.2 - 0.5 eq) in water.

  • To the stirring solution of the alkyne and azide, add the copper(II) sulfate solution, followed by the sodium ascorbate solution. A color change is often observed.

  • Stir the reaction at room temperature for 4-12 hours. Monitor by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with water and extract with ethyl acetate or dichloromethane.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the resulting triazole product by column chromatography.

  • Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry. Be aware that residual paramagnetic copper can sometimes lead to signal broadening in NMR spectra.[17]

Application in Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC is a copper-free click reaction, making it ideal for biological applications where copper toxicity is a concern.[11] It utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO), which reacts rapidly with azides.

dot

G Azide_Indole Azide-Functionalized Indole Reaction SPAAC Reaction (Copper-Free) Azide_Indole->Reaction DBCO_Partner DBCO-Containing Molecule (e.g., DBCO-amine) DBCO_Partner->Reaction Triazole_Product Triazole Conjugate Reaction->Triazole_Product

Caption: Reaction scheme for the SPAAC conjugation.
Protocol 4: SPAAC Conjugation of Azide-Functionalized Indole

This protocol outlines the reaction of our azide-functionalized indole with a commercially available DBCO derivative.

Materials:

  • 1-(1-(2-Azidoethyl)piperidin-4-yl)-1,3-dihydro-2H-indol-2-one (from Protocol 2)

  • DBCO-amine (or other DBCO-functionalized molecule)

  • Biocompatible solvent (e.g., PBS buffer, DMSO, or a mixture)

  • Standard purification supplies (e.g., HPLC)

Procedure:

  • Dissolve the azide-functionalized indole (1.0 eq) in a suitable solvent (e.g., DMSO).

  • Dissolve the DBCO-amine (1.0 - 1.2 eq) in the same solvent.

  • Combine the two solutions and stir at room temperature. The reaction is typically complete within 1-4 hours. Monitor by LC-MS.

  • The reaction can often be used directly for biological assays if performed at low concentrations.

  • For purification, reverse-phase HPLC is a common method for small molecule conjugates.

  • Characterize the final product by mass spectrometry and NMR.

FeatureCuAACSPAAC
Catalyst Copper(I)None (Strain-promoted)
Biocompatibility Limited due to copper toxicityHigh, suitable for live cells
Reaction Rate Very fast with catalystFast, dependent on cyclooctyne
Reactants Terminal Alkyne + AzideStrained Alkyne + Azide
Typical Use Case Library synthesis, material scienceBioconjugation, live-cell imaging

Conclusion: A New Tool for the Medicinal Chemist's Toolbox

The functionalization of this compound with click chemistry handles represents a significant expansion of its utility in drug discovery and chemical biology. The protocols provided herein offer a clear and reproducible path to creating novel alkyne and azide derivatives of this important scaffold. By leveraging the power and efficiency of CuAAC and SPAAC, researchers can rapidly generate diverse libraries of compounds, create targeted molecular probes, and develop sophisticated bioconjugates. This approach transforms a well-regarded privileged structure into a modular platform for innovative chemical and biological exploration.

References

  • Hein, C. D., Liu, X. M., & Wang, D. (2008). Click chemistry, a powerful tool for pharmaceutical sciences. Pharmaceutical research, 25(10), 2216-2230.
  • Jewett, J. C., & Bertozzi, C. R. (2010). Cu-free click chemistry for site-specific protein modification. Chemistry & biology, 17(3), 235-245.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click chemistry: diverse chemical function from a few good reactions.
  • Moses, J. E., & Moorhouse, A. D. (2007). The growing applications of click chemistry. Chemical Society Reviews, 36(8), 1249-1262.
  • Prescher, J. A., & Bertozzi, C. R. (2005). Chemistry in living systems.
  • Rostovtsev, V. V., Green, L. G., Fokin, V. V., & Sharpless, K. B. (2002). A stepwise Huisgen cycloaddition process: copper (I)-catalyzed regioselective “ligation” of azides and terminal alkynes.
  • Sletten, E. M., & Bertozzi, C. R. (2009). Bioorthogonal chemistry: fishing for selectivity in a sea of functionality.
  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2011). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology.
  • Fokin, V. V., & Sharpless, K. B. (2005). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 34(7), 591-603.
  • ResearchGate. (2017). Procedure for N-alkylation of Piperidine?
  • Single Use Support. (2023). Bioconjugates: Examples & Applications.
  • Macromolecules. (2019). Strain-Promoted Azide-Alkyne Cycloaddition-Mediated Step-Growth Polymerization.
  • ACS Publications. (2021). Bioorthogonal Chemistry and Its Applications.
  • Today's Clinical Lab. (2024). What is Bioconjugation? Overview, Applications & More.
  • PMC PubMed Central. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • ACS Publications. (2021). Unusual Effect of Impurities on the Spectral Characterization of 1,2,3-Triazoles Synthesized by the Cu-Catalyzed Azide–Alkyne Click Reaction.
  • ResearchGate. (2017). Recent Advances in the Synthesis of Piperidines: Functionalization of Preexisting Ring Systems.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ODU Digital Commons. (1982). The Regioselective 3-Alkylation of Piperidine.
  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of medicinal chemistry, 47(12), 2973–2976.
  • De Kimpe, N., & Stevens, C. (1993). A novel synthesis of N-(piperidin-4-yl)-1,3-dihydroindol-2-one via an intramolecular Pd-catalyzed amination. The Journal of organic chemistry, 58(11), 2904-2906.
  • ResearchGate. (2023). Click Chemistry-Based Synthesis of Novel 1,2,3-Triazole Derivatives and Cytotoxic Activity on Breast and Prostate Cancer Cell Lines.
  • Mokhtary, M., & Mahooti, K. (2023). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry A, 7(2), 163-189.
  • PubMed. (2024). Recent advances in triazole synthesis via click chemistry and their pharmacological applications: A review.
  • NIH. (2022). Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications.
  • Organic Chemistry Portal. (n.d.). Synthesis of piperidines.
  • ResearchGate. (2010). Catalyst-Free Highly Regio- and Stereoselective Ring Opening of Epoxides and Aziridines with Sodium Azide Using Poly(ethylene glycol) as an Efficient Reaction Medium.
  • PMC PubMed Central. (n.d.). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives.
  • YouTube. (2024). Regioselective epoxide opening of cis-4,5-epoxy-2-phenylpiperidine by azide.
  • NIH. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks.

Sources

Application Notes and Protocols for Radiolabeling of 1-(piperidin-4-yl)indolin-2-one for Imaging Studies

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the methodologies for the radiolabeling of 1-(piperidin-4-yl)indolin-2-one, a versatile scaffold with significant potential for in vivo imaging in neuroscience and inflammation research. This document provides detailed, field-proven protocols for the synthesis of radiolabeled analogs using both Carbon-11 ([¹¹C]) and Fluorine-18 ([¹⁸F]), the two most prominent positron-emitting radionuclides in Positron Emission Tomography (PET). The protocols are designed to be self-validating, with an emphasis on the causal relationships behind experimental choices to ensure scientific integrity and reproducibility. This guide is intended to empower researchers to develop novel PET radiotracers for targets such as the nociceptin receptor (NOP) and the NLRP3 inflammasome, thereby advancing our understanding of various pathological processes.

Introduction: The Significance of Radiolabeled 1-(piperidin-4-yl)indolin-2-one

The 1-(piperidin-4-yl)indolin-2-one core structure is a privileged scaffold in medicinal chemistry, forming the basis of potent and selective ligands for a variety of biological targets. Notably, derivatives of this scaffold have been identified as modulators of the nociceptin receptor (NOP), a key player in pain, addiction, and mood disorders, and as inhibitors of the NLRP3 inflammasome, a central component of the innate immune system implicated in a wide range of inflammatory diseases.[1][2] The ability to non-invasively visualize and quantify the distribution and density of these targets in living organisms is paramount for understanding disease progression and for the development of novel therapeutics.

Positron Emission Tomography (PET) is a highly sensitive molecular imaging technique that allows for the in vivo quantification of biological processes at the molecular level.[3][4] The utility of PET is critically dependent on the availability of specific, high-affinity radiotracers. By labeling 1-(piperidin-4-yl)indolin-2-one derivatives with positron-emitting isotopes such as Carbon-11 or Fluorine-18, we can create powerful tools to probe the functional status of their respective targets in real-time.

This application note provides detailed protocols for two distinct radiolabeling strategies:

  • [¹¹C]Carbonylation: A rapid method for incorporating the short-lived isotope Carbon-11 (t½ ≈ 20.4 min) via the formation of a carbonyl group.

  • [¹⁸F]Fluorination: A versatile approach utilizing the longer-lived isotope Fluorine-18 (t½ ≈ 109.8 min) for imaging studies requiring longer acquisition times.

The choice between these two radionuclides will depend on the specific biological question, the required imaging duration, and the available radiochemistry infrastructure.

Biological Rationale and Target Engagement

The 1-(piperidin-4-yl)indolin-2-one scaffold has been shown to interact with key biological targets implicated in a range of pathologies:

  • Nociceptin Receptor (NOP): Derivatives of this scaffold have been developed as potent NOP receptor agonists and antagonists.[3][4] PET imaging of NOP receptors can provide invaluable insights into pain mechanisms, addiction pathways, and the pathophysiology of depression and anxiety.

  • NLRP3 Inflammasome: Several compounds featuring the 1-(piperidin-4-yl)indolin-2-one core have been identified as inhibitors of the NLRP3 inflammasome.[1][2][5][6][7] The ability to image NLRP3 activation in the brain and peripheral tissues would be a significant breakthrough for studying neuroinflammation in diseases like Alzheimer's and for monitoring the efficacy of anti-inflammatory therapies.

The following diagram illustrates the central role of these targets in cellular signaling pathways:

G cluster_0 Cell Membrane cluster_1 Cytoplasm Ligand Ligand NOP_Receptor NOP Receptor Ligand->NOP_Receptor Binding Downstream_Signaling Modulation of Neuronal Activity (Pain, Mood) NOP_Receptor->Downstream_Signaling NLRP3_Inflammasome NLRP3 Inflammasome Pro-caspase-1 Pro-caspase-1 NLRP3_Inflammasome->Pro-caspase-1 Caspase-1 Caspase-1 Pro-caspase-1->Caspase-1 Activation Pro-IL-1β Pro-IL-1β Caspase-1->Pro-IL-1β IL-1β IL-1β Pro-IL-1β->IL-1β Cleavage Inflammatory_Response Inflammatory Response (Neuroinflammation) IL-1β->Inflammatory_Response Stimuli Stimuli Stimuli->NLRP3_Inflammasome Activation

Figure 1: Simplified signaling pathways involving the Nociceptin Receptor and NLRP3 Inflammasome.

Radiolabeling Strategies and Protocols

The following sections provide detailed, step-by-step protocols for the radiolabeling of 1-(piperidin-4-yl)indolin-2-one derivatives. These protocols are based on established radiochemical methodologies and can be adapted for various analogs of the core scaffold.

[¹¹C]Carbonylation via Pd-mediated Cross-Coupling

This method is suitable for the rapid incorporation of Carbon-11 as a carbonyl group, often targeting an amide linkage. The short half-life of ¹¹C necessitates a fast and efficient radiosynthesis.

The synthesis of the N-desmethyl precursor is a prerequisite for [¹¹C]methylation. A general synthetic scheme is presented below.

G Cyclotron [¹¹C]CO₂ Production Gas_Processing [¹¹C]CH₃I or [¹¹C]CH₃OTf Synthesis Cyclotron->Gas_Processing Reaction_Vessel [¹¹C]Methylation Reaction Gas_Processing->Reaction_Vessel HPLC_Purification Semi-Preparative HPLC Reaction_Vessel->HPLC_Purification Formulation SPE Formulation HPLC_Purification->Formulation QC Quality Control Formulation->QC Precursor_Sol Precursor in Solvent + Base Precursor_Sol->Reaction_Vessel G Cyclotron [¹⁸F]Fluoride Production Fluoride_Processing Azeotropic Drying with K₂CO₃/Kryptofix 2.2.2. Cyclotron->Fluoride_Processing Reaction_Vessel [¹⁸F]Fluorination Reaction Fluoride_Processing->Reaction_Vessel HPLC_Purification Semi-Preparative HPLC Reaction_Vessel->HPLC_Purification Formulation SPE Formulation HPLC_Purification->Formulation QC Quality Control Formulation->QC Precursor_Sol Precursor in Solvent Precursor_Sol->Reaction_Vessel

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is a synthesis of established chemical principles and field-proven insights to ensure both scientific accuracy and practical utility.

Introduction

This compound is a key intermediate in the development of various therapeutic agents, making its efficient synthesis a topic of significant interest.[1] The core structure, an oxindole moiety N-substituted with a piperidine ring, presents unique synthetic challenges. This guide will focus on two predominant and effective synthetic strategies: a two-step sequence involving Buchwald-Hartwig amination followed by deprotection, and a route centered on the reductive cyclization of a suitable nitro-aryl precursor. We will explore potential pitfalls in each approach and provide actionable solutions in a comprehensive question-and-answer format.

Synthetic Strategies Overview

Two primary routes are commonly employed for the synthesis of the target compound. The choice of route often depends on the availability of starting materials, scale, and the presence of other functional groups.

Route A: Buchwald-Hartwig Amination

This route involves the palladium-catalyzed cross-coupling of an oxindole or a protected oxindole precursor with a suitably protected piperidine derivative.

Route B: Reductive Cyclization

This strategy typically begins with the N-alkylation of a (2-nitrophenyl)acetate derivative with a protected piperidone, followed by reduction of the nitro group and subsequent intramolecular cyclization to form the oxindole ring.

Troubleshooting Guide & FAQs

Section 1: Buchwald-Hartwig Amination Route

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[2] However, its application to the synthesis of this compound can be sensitive to various parameters.

Question 1: My Buchwald-Hartwig amination reaction is showing low to no conversion of my aryl halide. What are the likely causes and how can I improve the yield?

Answer:

Low or no conversion in a Buchwald-Hartwig reaction is a common issue that can often be traced back to several key factors:

  • Catalyst System (Palladium Source and Ligand): The choice of ligand is critical. For coupling with a secondary cyclic amine like piperidine, sterically hindered and electron-rich phosphine ligands are generally preferred as they facilitate both oxidative addition and reductive elimination.[3]

    • Recommendation: If using a first-generation ligand like P(o-tolyl)₃, consider switching to a more advanced biarylphosphine ligand such as RuPhos or BrettPhos. These have shown broader substrate scope and higher efficiency, particularly for challenging couplings.[4] Using a pre-catalyst can also lead to more consistent results compared to generating the active catalyst in situ.[5]

  • Base Selection: The base plays a crucial role in the catalytic cycle, facilitating the deprotonation of the amine.

    • Recommendation: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are often effective.[6] However, if your substrate has base-sensitive functional groups, weaker inorganic bases such as K₃PO₄ or Cs₂CO₃ should be considered, although this may require higher reaction temperatures.[7] The solubility of the base is also important; if the base is not soluble in the reaction solvent, the reaction rate can be significantly hindered.

  • Solvent and Temperature: The solvent must be anhydrous and deoxygenated, as both water and oxygen can deactivate the palladium catalyst.

    • Recommendation: Toluene and 1,4-dioxane are common solvents.[8] If solubility is an issue, consider a different solvent system. The reaction temperature should be optimized; typically, these reactions are run at elevated temperatures (80-110 °C).[7]

  • Aryl Halide Reactivity: The reactivity of the aryl halide follows the general trend: I > Br > Cl. Aryl chlorides can be particularly challenging due to the difficulty of the oxidative addition step.[5]

    • Recommendation: If you are using an aryl chloride and observing low reactivity, switching to the corresponding bromide or iodide is a straightforward solution. Alternatively, using a more electron-rich and bulky ligand can help to activate the aryl chloride.[6]

Question 2: I am observing significant amounts of side products, such as hydrodehalogenation of my starting material and biaryl formation. How can I minimize these?

Answer:

The formation of side products is indicative of competing reaction pathways. Here’s how to address them:

  • Hydrodehalogenation: This occurs when the aryl halide is reduced, replacing the halogen with a hydrogen atom.

    • Causality: This side reaction can be promoted by certain bases or impurities. It can also occur if the reductive elimination step is slow compared to competing pathways like β-hydride elimination from the palladium-amido complex.[2]

    • Solution: Ensure a strictly inert atmosphere (argon or nitrogen) to minimize sources of hydrogen. Optimizing the ligand to one that promotes rapid reductive elimination can also be beneficial.

  • Biaryl Formation (Homocoupling): This is the coupling of two aryl halide molecules.

    • Causality: This is more common with highly reactive aryl halides.

    • Solution: Optimize the catalyst-to-ligand ratio, typically between 1:1 and 1:2. Using a ligand that sterically disfavors the formation of the Pd(Ar)₂ intermediate can suppress this side reaction.

Troubleshooting Flowchart for Buchwald-Hartwig Amination

G cluster_0 Route A: Buchwald-Hartwig Amination cluster_1 Route B: Reductive Cyclization A1 Aryl Halide A3 Pd-Catalyzed Coupling A1->A3 A2 Protected Piperidine A2->A3 A4 Protected Intermediate A3->A4 A5 Deprotection A4->A5 Target This compound A5->Target B1 (2-Nitrophenyl)acetate Derivative B3 Reductive Amination B1->B3 B2 Protected Piperidone B2->B3 B4 Nitro Intermediate B3->B4 B5 Reductive Cyclization B4->B5 B5->Target

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Technical Support Center: Purification of 1-(piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 1-(piperidin-4-yl)indolin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable pharmaceutical intermediate. Here, we provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols grounded in scientific principles and practical laboratory experience.

Introduction to Purification Challenges

1-(Piperidin-4-yl)indolin-2-one is a heterocyclic compound featuring both a basic piperidine ring and a weakly acidic N-H group on the indolin-2-one core (pKa of the piperidine nitrogen is basic, while the lactam N-H is weakly acidic). This bifunctional nature, coupled with its polarity, presents a unique set of purification challenges. Common issues include:

  • Co-eluting Impurities: Structurally similar byproducts often exhibit comparable polarities, making chromatographic separation difficult.

  • Peak Tailing in Chromatography: The basic piperidine moiety can interact strongly with acidic silica gel, leading to poor peak shape and reduced separation efficiency.

  • Solubility Issues: Finding an ideal single solvent for recrystallization that provides good recovery and high purity can be challenging.

  • Compound Stability: While generally stable, the indolin-2-one ring can be susceptible to hydrolysis under harsh acidic or basic conditions, especially at elevated temperatures.

This guide will address these challenges systematically, providing you with the knowledge to develop a robust and efficient purification strategy.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude 1-(piperidin-4-yl)indolin-2-one?

A1: The impurity profile largely depends on the synthetic route employed. The two most common synthetic strategies are:

  • N-Alkylation of Indolin-2-one: Reaction of indolin-2-one with a 4-substituted piperidine (e.g., 1-Boc-4-chloropiperidine followed by deprotection).

  • Reductive Amination: Reaction of an N-substituted indolin-2-one with 4-piperidone, followed by deprotection.

Based on these routes, the most probable impurities are:

  • Unreacted Starting Materials: Residual indolin-2-one or the piperidine precursor.

  • C3-Alkylated Isomer: The C3 position of the indolin-2-one ring is also nucleophilic and can compete with the N1-alkylation, leading to the formation of 3-(piperidin-4-yl)indolin-2-one.[1]

  • Dialkylated Byproducts: In some cases, both the N1 and C3 positions can be alkylated.[1]

  • Byproducts from Protecting Groups: If Boc-protected piperidine derivatives are used, byproducts from the deprotection step (e.g., tert-butanol, isobutylene) may be present.

Q2: My compound is streaking badly on the silica gel TLC plate and column. What is causing this and how can I fix it?

A2: This is a classic sign of strong interaction between your basic compound and the acidic silanol groups on the silica gel surface. This leads to peak tailing and poor separation. To mitigate this:

  • Use a Basic Modifier: Add a small amount of a volatile base to your mobile phase. Triethylamine (TEA) at 0.1-1% (v/v) is the most common and effective choice.[2] An alternative is to use a mobile phase containing a small percentage of ammonium hydroxide in methanol.

  • Deactivate the Silica Gel: You can pre-treat your silica gel by flushing the packed column with your mobile phase containing the basic modifier before loading your sample.[3]

  • Switch to a Different Stationary Phase: If peak tailing persists, consider using a less acidic stationary phase like neutral or basic alumina. For highly polar compounds, reversed-phase (C18) chromatography is also a viable option.[2]

Q3: I'm struggling to find a good solvent for recrystallization. It either doesn't dissolve or dissolves completely. What should I do?

A3: This is a common challenge. Here's a systematic approach:

  • Single-Solvent Screening: Test a range of solvents with varying polarities. Good single solvents for piperidine derivatives often include alcohols (ethanol, methanol, isopropanol) and acetonitrile.[4] The ideal solvent will dissolve your compound poorly at room temperature but completely upon heating.

  • Two-Solvent System: If a single solvent is not effective, a two-solvent system is a powerful alternative. Dissolve your compound in a "good" solvent (in which it is highly soluble) at room temperature, and then slowly add a "poor" solvent (an anti-solvent, in which it is insoluble but miscible with the good solvent) until the solution becomes slightly turbid. Gentle warming to redissolve, followed by slow cooling, should induce crystallization. Common solvent pairs for compounds of this type include dichloromethane/hexane, ethyl acetate/hexane, and methanol/diethyl ether.

Q4: How can I visualize my compound on a TLC plate?

A4: 1-(piperidin-4-yl)indolin-2-one has a UV-active indolin-2-one core, making it visible under a UV lamp (254 nm) on a TLC plate containing a fluorescent indicator (F254). For more specific visualization of the piperidine amine, you can use staining reagents:

  • Potassium Permanganate (KMnO₄) Stain: A general stain for compounds that can be oxidized. It will appear as a yellow spot on a purple background.

  • Ninhydrin Stain: While typically used for primary and secondary amines, it can sometimes visualize tertiary amines as well, often as a colored spot upon heating.[5]

  • Dragendorff's Reagent: A good stain for nitrogen-containing compounds, including tertiary amines and alkaloids.[4]

Troubleshooting Guide

Problem Probable Cause(s) Solutions & Explanations
Poor Separation in Column Chromatography 1. Inappropriate mobile phase polarity. 2. Peak tailing due to basicity of the compound. 3. Column overloading.1. Optimize Mobile Phase with TLC: The ideal mobile phase should give your product an Rf value of 0.2-0.4 on a TLC plate. A common system for this compound is a gradient of methanol in dichloromethane (DCM) or ethyl acetate. 2. Add a Basic Modifier: As mentioned in the FAQs, add 0.1-1% triethylamine to your mobile phase to suppress the interaction with silica gel. 3. Reduce Sample Load: The amount of crude material should ideally be 1-5% of the mass of the silica gel.
Compound "Oils Out" During Recrystallization 1. The solution is too concentrated. 2. The solution is being cooled too quickly. 3. Presence of impurities that lower the melting point.1. Add More Hot Solvent: Add a small amount of the hot recrystallization solvent to dissolve the oil, then allow it to cool slowly. 2. Slow Cooling: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath. 3. Pre-purification: If oiling out persists, consider a quick filtration through a small plug of silica gel to remove some impurities before attempting recrystallization again.
Low Recovery After Purification 1. Using too much solvent in recrystallization. 2. Irreversible adsorption onto the silica gel column. 3. Compound degradation.1. Minimize Solvent: Use the minimum amount of hot solvent necessary to dissolve your compound completely for recrystallization. 2. Use a Basic Modifier: Adding triethylamine to the mobile phase not only improves peak shape but also prevents irreversible binding of your basic compound to the silica. 3. Check Stability: Before large-scale purification, spot your compound on a TLC plate and let it sit in the chosen mobile phase for an hour to check for degradation. Avoid unnecessarily harsh pH conditions and prolonged heating.
Product is Still Impure After Column Chromatography 1. Co-eluting impurity with very similar polarity. 2. Inefficient column packing.1. Try a Different Solvent System: A different combination of solvents may alter the selectivity and improve separation. Consider switching from a DCM/methanol system to an ethyl acetate/hexane/triethylamine system. 2. Repack the Column: Ensure the silica gel is packed uniformly without any air bubbles or cracks.

Experimental Protocols

Protocol 1: Purification by Flash Column Chromatography

This protocol is a general guideline. The optimal mobile phase should be determined by TLC analysis first.

1. Materials:

  • Crude 1-(piperidin-4-yl)indolin-2-one

  • Silica gel (60 Å, 40-63 µm)

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Triethylamine (TEA)

  • Glass column, flasks, and test tubes

2. Mobile Phase Preparation:

  • Prepare two solvent systems:

    • Solvent A: Dichloromethane

    • Solvent B: 95:5 (v/v) Dichloromethane:Methanol with 0.5% Triethylamine

  • Determine the optimal starting and ending polarity with TLC. A typical gradient might be from 100% Solvent A to 100% Solvent B.

3. Column Packing:

  • Prepare a slurry of silica gel in Solvent A.

  • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.

  • Drain the excess solvent until the solvent level is just above the silica bed.

4. Sample Loading:

  • Dissolve the crude product in a minimal amount of DCM.

  • Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

5. Elution and Fraction Collection:

  • Begin eluting with the initial, less polar mobile phase.

  • Gradually increase the polarity of the mobile phase by increasing the proportion of Solvent B.

  • Collect fractions and monitor by TLC.

6. Product Isolation:

  • Combine the pure fractions.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Protocol 2: Purification by Recrystallization

1. Solubility Profile Determination (Small Scale):

  • Place ~20 mg of your crude product into several test tubes.

  • Add 0.5 mL of different solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene) to each tube.

  • Observe solubility at room temperature.

  • Gently heat the tubes with insoluble material. A good solvent will dissolve the compound when hot but show low solubility at room temperature.

  • If no single solvent is ideal, test two-solvent systems (e.g., DCM/hexane, methanol/diethyl ether).

2. Recrystallization Procedure (Large Scale):

  • Place the crude product in an Erlenmeyer flask.

  • Add a minimal amount of the chosen hot solvent to just dissolve the compound.

  • If using a two-solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until turbidity appears, then warm to redissolve.

  • Allow the solution to cool slowly to room temperature.

  • Once crystals have started to form, cool the flask in an ice bath to maximize yield.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold recrystallization solvent.

  • Dry the crystals under vacuum.

Visualization and Data

Solubility Profile
Solvent Class Example Solvents Predicted Solubility Rationale
Halogenated Dichloromethane, ChloroformHighGood for dissolving moderately polar organic compounds.
Alcohols Methanol, Ethanol, IsopropanolModerate to HighThe compound can act as a hydrogen bond acceptor.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerate (THF), Low (Ether)THF is more polar than diethyl ether and will be a better solvent.
Esters Ethyl AcetateModerateA good balance of polarity.
Apolar Hydrocarbons Hexane, HeptaneLowThe compound is too polar to be highly soluble in nonpolar solvents.
Polar Aprotic Acetonitrile, AcetoneModerate to HighGood for dissolving polar compounds.
Purification Workflow Diagram

PurificationWorkflow Crude Crude 1-(piperidin-4-yl)indolin-2-one TLC TLC Analysis (DCM/MeOH/TEA) Crude->TLC Decision Purity Check TLC->Decision Column Flash Column Chromatography (Silica Gel, DCM/MeOH Gradient + TEA) Decision->Column Low Purity/ Multiple Spots Pure Pure Product (>98%) Decision->Pure High Purity Recrystallize Recrystallization (e.g., Ethanol or EtOAc/Hexane) Column->Recrystallize Moderately Pure Fractions Impure Impure Fractions Column->Impure Recrystallize->Pure Impure->Column Re-process

Caption: A typical purification workflow for 1-(piperidin-4-yl)indolin-2-one.

Troubleshooting Logic Diagram

Troubleshooting Start Purification Issue Tailing Peak Tailing in Chromatography? Start->Tailing AddTEA Add 0.1-1% TEA to Mobile Phase Tailing->AddTEA Yes PoorSep Poor Separation? Tailing->PoorSep No OptimizeSolvent Optimize Solvent System (TLC) PoorSep->OptimizeSolvent Yes OilingOut Oiling Out During Recrystallization? PoorSep->OilingOut No SlowCool Use Two-Solvent System & Cool Slowly OilingOut->SlowCool Yes LowRecovery Low Recovery? OilingOut->LowRecovery No CheckConditions Minimize Solvent Volume & Check for Degradation LowRecovery->CheckConditions Yes

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Technical Support Center: Overcoming Solubility Challenges with 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Understanding the Challenge

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one and its structural analogues are versatile scaffolds in medicinal chemistry, serving as building blocks for therapeutics targeting neurological disorders and other conditions.[1][2][3] However, the successful application of these promising compounds in biological assays is frequently hampered by a critical physicochemical property: poor aqueous solubility. This guide provides a comprehensive framework for researchers to diagnose, troubleshoot, and overcome solubility-related artifacts, ensuring data integrity and accelerating discovery.

The core structure, featuring a lipophilic indolinone core and a basic piperidine ring, presents a unique solubility profile.[1][2] While the piperidine moiety offers a handle for pH-dependent solubility manipulation, the overall nonpolar nature of the molecule often leads to precipitation when diluted from organic stock solutions into aqueous assay buffers.[4] This precipitation can drastically lower the effective compound concentration, leading to inaccurate measurements of biological activity and potentially causing promising lead compounds to be overlooked.[5][6]

This document is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows to directly address the common issues encountered in the lab.

Frequently Asked Questions (FAQs)

Q1: My compound, dissolved in DMSO, precipitates immediately when I dilute it into my aqueous assay buffer. What's happening and how do I fix it?

A1: This is the most common manifestation of poor aqueous solubility and is caused by a rapid change in solvent polarity.[6] Your compound is soluble in 100% Dimethyl sulfoxide (DMSO), a powerful polar aprotic solvent capable of dissolving both polar and nonpolar compounds.[7] When this concentrated DMSO stock is diluted into an aqueous buffer (e.g., PBS or cell culture media), the DMSO concentration plummets, and the surrounding water molecules cannot effectively solvate the hydrophobic compound, causing it to crash out of solution.[8][9]

Immediate Mitigation Strategies:

  • Reduce Final Concentration: The most straightforward solution is to lower the final assay concentration of the compound to a level below its aqueous solubility limit.[8]

  • Optimize DMSO Concentration: Determine the highest final DMSO concentration your assay can tolerate without affecting the biological system (typically ≤1%).[4][8][10] Running a vehicle control with identical DMSO concentrations is critical to rule out solvent-induced artifacts.[8]

  • Improve Mixing Technique: Instead of pipetting the stock directly into the buffer, add the compound stock dropwise to the assay buffer while the buffer is being gently vortexed or stirred. This rapid dispersion minimizes localized high concentrations that seed precipitation.[6]

  • Stepwise Dilution: Perform an intermediate dilution step. Instead of a direct 1:1000 dilution into the final buffer, try a 1:10 dilution into the buffer first, then use this intermediate solution for the final dilution. This gradual reduction in solvent polarity can sometimes keep the compound in solution.[4]

Q2: What is the best solvent to prepare my initial stock solution?

A2: DMSO is the most common and recommended starting point for initial stock solutions due to its broad solubilizing power and miscibility with water.[7] It is suitable for maintaining large compound libraries in solution for high-throughput screening.[7] However, if solubility issues persist even with DMSO, other organic solvents compatible with your assay can be considered, such as ethanol, methanol, or dimethylformamide (DMF).[5][8] Always verify the compatibility of any new solvent with your specific assay, as it could interfere with cells, enzymes, or detection reagents.[11]

Q3: The piperidine ring in my compound is basic. Can I use pH to improve its solubility?

A3: Absolutely. The nitrogen atom on the piperidine ring is a basic center (a weak base) that can be protonated. By lowering the pH of your aqueous buffer, you can increase the proportion of the protonated, charged form of the molecule. This cationic form will have significantly higher aqueous solubility than the neutral form.

Practical Steps:

  • Determine pKa: If not known, the pKa of the piperidine nitrogen can be predicted using software or determined experimentally. This value indicates the pH at which 50% of the molecules are protonated.

  • Buffer Selection: Prepare your assay buffer at a pH that is 1 to 2 units below the piperidine's pKa. For example, if the pKa is 8.5, using a buffer at pH 7.0 or 6.5 will ensure the compound is predominantly in its more soluble, protonated state.

  • Verify Assay Compatibility: Crucially, you must confirm that the altered pH does not negatively impact your biological target (e.g., enzyme activity, cell viability, receptor binding).[8]

pH Condition Dominant Species Expected Aqueous Solubility
pH < pKaProtonated (Cationic)Higher
pH = pKa50% Protonated / 50% NeutralModerate
pH > pKaNeutral (Free Base)Lower
Table 1: Effect of pH on the Solubility of a Piperidine-Containing Compound.
Q4: I've optimized DMSO and pH, but still see precipitation. What other formulation strategies can I try?

A4: When basic formulation adjustments are insufficient, several advanced techniques can be employed. These generally involve using excipients or co-solvents to create a more favorable microenvironment for the compound.

  • Co-solvents: Water-miscible organic solvents can be included in the final assay buffer to increase its solubilizing capacity.[12] Examples include polyethylene glycol (PEG), glycerol, or N-methyl-2-pyrrolidone (NMP).[5] It is essential to test the tolerance of your assay system to these co-solvents.

  • Surfactants: Surfactants form micelles in aqueous solutions. Poorly soluble compounds can partition into the hydrophobic core of these micelles, increasing their apparent solubility.[12][13]

    • Common Examples: Tween-20, Triton X-100, Pluronic F-68.

    • Caution: Surfactants can denature proteins or interfere with some assay technologies (e.g., fluorescence-based readouts). Always run appropriate controls.

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[14] They can encapsulate poorly soluble molecules, forming an "inclusion complex" that has greatly enhanced aqueous solubility.[4][14][15][16]

    • Common Examples: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in pharmaceutical formulations.[17][18]

    • Mechanism: The drug molecule sits within the hydrophobic core, while the hydrophilic shell of the cyclodextrin interacts with water, effectively masking the drug's poor solubility.[4][14]

Troubleshooting Workflow for Compound Precipitation

If you observe precipitation in your assay, follow this systematic workflow to identify and solve the problem.

G cluster_0 Observation & Initial Checks cluster_1 Concentration & Solvent Optimization cluster_2 Buffer & Formulation Strategy cluster_3 Outcome A Precipitate observed in assay well (milky/cloudy) B Is stock solution clear? (Check for crystals) A->B C Warm stock (37°C), vortex/sonicate B->C  No E Is final DMSO% at max tolerable level (e.g., <1%)? B->E  Yes C->B D Lower final compound concentration D->E If possible F Increase DMSO% within tolerable limits E->F  No G Modify buffer pH to be 1-2 units below piperidine pKa E->G  Yes F->G H Introduce a co-solvent (e.g., PEG, Glycerol) G->H  Precipitation persists L SUCCESS: Compound is soluble G->L  Soluble I Add a solubilizing agent H->I  Precipitation persists H->L  Soluble J Try Cyclodextrins (e.g., HP-β-CD) I->J K Try Surfactants (e.g., Tween-20) I->K J->L  Soluble K->L  Soluble

Caption: Systematic workflow for troubleshooting compound precipitation.

Experimental Protocols

Protocol 1: Preparation of a 10 mM DMSO Stock Solution
  • Equilibrate: Allow the vial of solid this compound (MW: 216.28 g/mol ) to reach room temperature before opening to prevent moisture condensation.[8]

  • Weigh: Accurately weigh a specific amount of the compound (e.g., 2.16 mg).

  • Calculate: Calculate the required volume of DMSO to achieve a 10 mM concentration.

    • Volume (µL) = (Mass (mg) / Molecular Weight ( g/mol )) * 1,000,000 / Concentration (mM)

    • Example: (2.16 mg / 216.28 g/mol ) * 1,000,000 / 10 mM ≈ 1000 µL

  • Dissolve: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Solubilize: Vortex the vial thoroughly for 1-2 minutes. If solids persist, gently warm the solution in a 37°C water bath for 5-10 minutes and vortex again. Sonication can also be used if necessary.[8]

  • Store: Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.[8]

Protocol 2: Serial Dilution Using a Co-Solvent (HP-β-CD)

This protocol is for achieving a final compound concentration of 10 µM in an assay buffer containing 0.5% DMSO and a solubility enhancer.

  • Prepare Enhancer Buffer: Prepare your final aqueous assay buffer (e.g., PBS, pH 7.4) containing the desired concentration of Hydroxypropyl-β-cyclodextrin (HP-β-CD). A starting concentration of 1-5 mM HP-β-CD is recommended.

  • Intermediate Dilution:

    • Thaw a 10 mM DMSO stock aliquot and bring it to room temperature.

    • In a microcentrifuge tube, add 98 µL of the Enhancer Buffer.

    • Add 2 µL of the 10 mM DMSO stock to the buffer while vortexing. This creates a 200 µM intermediate solution in 2% DMSO.

  • Final Dilution:

    • In your final assay plate or tube, add the appropriate volume of Enhancer Buffer.

    • Add the required volume of the 200 µM intermediate solution to reach the final 10 µM concentration.

    • Example: For a final volume of 100 µL, add 95 µL of Enhancer Buffer and 5 µL of the 200 µM intermediate solution.

  • Final Check: The final concentration of DMSO will be 0.1% (from the intermediate) + any DMSO from other reagents. Visually inspect the final solution for any signs of precipitation before proceeding with the assay.[8]

References

  • Benchchem. (n.d.). Technical Support Center: Enhancing the Solubility of Piperidine-Containing Compounds.
  • Galiano, V., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Molecules.
  • Wikipedia. (n.d.). Dimethyl sulfoxide.
  • Brewster, D., et al. (2016). Support Tools in Formulation Development for Poorly Soluble Drugs. Journal of Pharmaceutical Sciences.
  • Benchchem. (n.d.). Technical Support Center: Addressing Compound Precipitation In Vitro.
  • Chem-Impex. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Li, P., & Zhao, L. (2004). Inhibiting the Precipitation of Poorly Water-Soluble Drugs from Labrasol Formulations. Pharmaceutical Technology.
  • Carneiro, S. B., et al. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules.
  • ResearchGate. (2015). Can I use Cyclodextrin to improve the solubility of a compound?.
  • Benchchem. (n.d.). Troubleshooting ARN19689 insolubility in aqueous buffers.
  • Isaksson, J., et al. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. Biochemistry.
  • Sravani, K., et al. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace.
  • PubChem. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Di, L., et al. (2015). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. ACS Medicinal Chemistry Letters.
  • University of Greenwich. (n.d.). Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.
  • Chaudhary, V.B., & Patel, J.K. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Iohara, D., et al. (2021). Solubility of Piperine and Its Inclusion Complexes in Biorelevant Media and Their Effect on Attenuating Mouse Ileum Contractions. Pharmaceuticals.
  • Perret, F., et al. (2015). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. Journal of Chemical & Engineering Data.
  • Kawabata, Y., et al. (2011). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry.
  • Bergström, C. A. S., et al. (2020). Strategies of solubility enhancement and perspectives in solubility measurements of pharmaceutical compounds. European Journal of Pharmaceutical Sciences.
  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs.
  • Aragen Life Sciences. (2021). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions.
  • Savjani, K. T., et al. (2012). Techniques to improve the solubility of poorly soluble drugs. ResearchGate.
  • Fijałek, Z., et al. (2013). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride. Journal of Chemistry.
  • Eklund, B., et al. (2011). Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds. Ecotoxicology and Environmental Safety.
  • Phenomenex. (2022). HPLC Troubleshooting: Precipitation of Buffers in Gradient Elution Mode.
  • ACS Publications. (2025). A Comparative Study on the Iron and Copper Binding Properties of 8‐Hydroxyquinoline-Derived Mannich Bases Targeting Multidrug.
  • ResearchGate. (2014). Why is my compound soluble in DMSO, but precipitating with subsequent dilutions?.
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  • PubChem. (n.d.). 4-Fluoro-1,3-dihydro-2H-indol-2-one.
  • PubChem. (n.d.). 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-.
  • Saisa-Ard, K., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics.
  • PubChem. (n.d.). 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione.
  • MDPI. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.

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Optimizing reaction conditions for the derivatization of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Optimizing Derivatization of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Welcome to the technical support center for the derivatization of this compound. This scaffold is a cornerstone in medicinal chemistry, serving as a versatile building block for a wide range of pharmacologically active agents.[1][2] The secondary amine of the piperidine ring is the primary site for derivatization, offering a convenient handle for introducing diverse functionalities. However, optimizing these reactions to achieve high yields, minimize side products, and simplify purification can be challenging.

This guide is structured as a series of troubleshooting questions and detailed answers, reflecting the real-world problems encountered in the laboratory. We will delve into the causality behind experimental choices for three common derivatization pathways: N-Alkylation, Amide Coupling, and Reductive Amination.

General Experimental Workflow

A successful derivatization experiment follows a logical progression. Each step presents an opportunity for optimization and quality control.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Isolation & Purification cluster_analysis Analysis prep Reagent & Glassware Prep (Anhydrous Conditions) setup Reaction Setup (Inert Atmosphere) prep->setup addition Reagent Addition (Controlled Rate) setup->addition monitoring Reaction Monitoring (TLC / LC-MS) addition->monitoring workup Aqueous Work-up (Quenching, Extraction) monitoring->workup Upon Completion purify Purification (Chromatography / Recrystallization) workup->purify analysis Characterization (NMR, MS, Purity) purify->analysis

Caption: General workflow for a derivatization experiment.

Troubleshooting Guide 1: N-Alkylation

N-alkylation introduces carbon-based substituents directly onto the piperidine nitrogen. While conceptually straightforward, the reaction can be plagued by issues of reactivity and selectivity.

Q1: My N-alkylation reaction is sluggish and gives low yields. How can I improve it?

A1: Low conversion is typically due to insufficient nucleophilicity of the piperidine nitrogen or poor reactivity of the alkylating agent. Several factors can be optimized:

  • Choice of Base and Solvent: The base's role is to deprotonate the piperidine nitrogen (or scavenge the acid byproduct), enhancing its nucleophilicity. The choice is critical.

    • For robust substrates: Strong bases like sodium hydride (NaH) in an anhydrous polar aprotic solvent (e.g., DMF, THF) are highly effective. It is crucial to ensure anhydrous conditions, as moisture will quench the base.[3]

    • For milder conditions: Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in solvents like acetonitrile (ACN) or DMF are excellent choices. They are easier to handle than NaH and often provide good yields.[4] Organic bases such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) can also be used, particularly to scavenge acid formed from alkyl halides.[4]

  • Reactivity of the Alkylating Agent: The leaving group on the alkylating agent significantly impacts the reaction rate. The general order of reactivity is R-I > R-Br > R-Cl. If you are using an alkyl chloride with slow kinetics, consider converting it to the corresponding iodide in situ by adding a catalytic amount of sodium iodide or potassium iodide (Finkelstein reaction).

  • Temperature: Gently heating the reaction mixture (e.g., to 50-80 °C) can significantly increase the reaction rate.[4] However, this must be balanced against the potential for side reactions. Monitor the reaction by TLC or LC-MS to avoid decomposition.

Q2: I'm observing a significant amount of di-alkylation, forming a quaternary ammonium salt. How can I favor mono-alkylation?

A2: The formation of a quaternary salt occurs when the newly formed tertiary amine is more nucleophilic than the starting secondary amine, leading to a second alkylation.

  • Control Stoichiometry and Addition: The most effective way to prevent this is to control the concentration of the alkylating agent. Instead of adding all the alkylating agent at once, add it slowly over several hours using a syringe pump. This keeps the concentration of the alkylating agent low at any given moment, favoring reaction with the more abundant starting material.[4] Using a slight excess of the piperidinyl-indolone relative to the alkylating agent can also suppress di-alkylation.

  • Base Selection: Using a bulky, non-nucleophilic base like DIPEA can sometimes help by creating a more sterically hindered environment around the nitrogen.[4]

  • Reaction Conditions: Running the reaction at a lower temperature (e.g., room temperature or 0 °C) will slow down the second alkylation step more significantly than the first, improving selectivity for the mono-alkylated product.

ParameterRecommendation for Low YieldRecommendation to Avoid Di-alkylation
Base Stronger base (e.g., NaH) or effective inorganic base (K₂CO₃)Weaker, non-nucleophilic base (e.g., DIPEA) or careful stoichiometry
Alkylating Agent Use more reactive halide (I > Br > Cl)Slow addition of alkylating agent
Solvent Anhydrous polar aprotic (DMF, ACN)Standard anhydrous solvents (ACN, THF)
Temperature Increase temperature (e.g., 50-80 °C)Decrease temperature (e.g., 0 °C to RT)

Troubleshooting Guide 2: Amide Coupling

Amide bond formation is a robust and widely used reaction, but success hinges on the effective activation of the carboxylic acid partner.

Q1: What are the best coupling reagents for forming an amide bond with the piperidine nitrogen?

A1: Modern peptide coupling reagents are highly efficient for this transformation. They work by converting the carboxylic acid's hydroxyl group into a better leaving group, creating a highly reactive "active ester" intermediate that is susceptible to nucleophilic attack by the piperidine nitrogen.[5]

  • Carbodiimides (EDC, DCC): 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and dicyclohexylcarbodiimide (DCC) are common choices. EDC is often preferred because its urea byproduct is water-soluble, simplifying purification.[6] These are often used with an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-aza-benzotriazole (HOAt) to improve efficiency and reduce side reactions like racemization if the carboxylic acid has a chiral center.

  • Uronium/Aminium Salts (HATU, HBTU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are highly effective and lead to rapid reactions with high yields. They are often the reagent of choice for difficult couplings.[6]

Q2: My amide coupling reaction is incomplete. What's going wrong?

A2: Incomplete conversion is a common problem that can often be traced back to reagent quality, stoichiometry, or reaction conditions.

  • Inactive Reagents: Carbodiimides and uronium salts are moisture-sensitive. Use fresh, high-quality reagents and store them in a desiccator.

  • Incorrect Stoichiometry: For a standard coupling, use a slight excess of the carboxylic acid (e.g., 1.1-1.2 equivalents) and the coupling reagent (1.1-1.2 equivalents) relative to the piperidinyl-indolone.

  • Missing Base: A non-nucleophilic organic base, such as DIPEA or TEA (2-3 equivalents), is essential.[6] It neutralizes the acidic byproducts formed during the reaction, preventing the protonation and deactivation of the piperidine nucleophile.

  • Solvent Choice: Use anhydrous polar aprotic solvents like DMF, DCM, or THF. Ensure the solvent is free of water and amine contaminants.

Q3: How do I remove the urea byproduct from my DCC or EDC-mediated coupling reaction?

A3: This is a classic purification challenge.

  • DCC: The dicyclohexylurea (DCU) byproduct is poorly soluble in most common organic solvents (like DCM, ethyl acetate). After the reaction is complete, the DCU can often be removed by simple filtration. Cooling the reaction mixture can sometimes help precipitate more of the DCU.

  • EDC: The 1-ethyl-3-(3-dimethylaminopropyl)urea byproduct is soluble in water. It can be easily removed during an aqueous workup by washing the organic layer with dilute acid (e.g., 1M HCl), water, and brine.

Detailed Protocol: HATU-Mediated Amide Coupling

This protocol provides a reliable starting point for the synthesis of an amide derivative.

  • Preparation: In an oven-dried, round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the carboxylic acid (1.2 eq.) in anhydrous DMF (to make a ~0.2 M solution).

  • Activation: Add HATU (1.2 eq.) and DIPEA (3.0 eq.) to the solution. Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.

  • Coupling: Add a solution of this compound (1.0 eq.) in a minimum amount of anhydrous DMF to the activated carboxylic acid mixture.

  • Reaction: Stir the reaction at room temperature. Monitor its progress by TLC or LC-MS every 1-2 hours until the starting piperidinyl-indolone is consumed (typically 2-12 hours).

  • Work-up: Dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel.

Troubleshooting Guide 3: Reductive Amination

Reductive amination is a powerful method for forming C-N bonds, allowing for the introduction of a wide variety of substituents via an aldehyde or ketone.

Q1: My reductive amination is giving a significant amount of alcohol byproduct from the reduction of my carbonyl starting material. How do I prevent this?

A1: This side reaction occurs when the reducing agent reacts with the carbonyl compound before it can form an imine/iminium ion with the piperidine. The solution is to use a reagent that is selective for the protonated iminium ion.

  • Choice of Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for most reductive aminations. It is a milder, more selective reducing agent that reacts much faster with the iminium intermediate than with the starting aldehyde or ketone. Sodium cyanoborohydride (NaBH₃CN) is also effective but is toxic and requires careful pH control. A less selective reagent like sodium borohydride (NaBH₄) is more likely to produce the alcohol byproduct.[7][8]

  • Stepwise Procedure: If using a less selective reducing agent like NaBH₄, you can perform the reaction in two steps. First, form the imine by stirring the piperidinyl-indolone and the carbonyl compound together, often with a dehydrating agent like MgSO₄ or molecular sieves to drive the equilibrium.[8] Once imine formation is complete (as confirmed by ¹H NMR or IR if possible), then add the reducing agent.

Q2: The reaction is slow or stalls. How can I improve the rate and conversion?

A2: Sluggish reductive aminations are usually due to inefficient imine/iminium ion formation.

  • pH Control: Imine formation is catalyzed by mild acid. A small amount of acetic acid (AcOH) is often added to the reaction mixture to facilitate this. However, too much acid can protonate the starting amine, rendering it non-nucleophilic, or decompose the hydride reagent. The optimal pH is typically between 4 and 6.

  • Water Removal: The formation of an imine from an amine and a carbonyl is a condensation reaction that produces water. Removing this water as it is formed will drive the reaction forward according to Le Châtelier's principle. This can be achieved by adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to the reaction mixture.[8]

  • Solvent: Dichloroethane (DCE) and tetrahydrofuran (THF) are excellent solvents for reactions using NaBH(OAc)₃. Methanol is often used with NaBH₃CN or NaBH₄ but can sometimes react with the carbonyl or imine.

Troubleshooting Decision Tree

G start Low Yield in Derivatization Reaction check_sm Is Starting Material (SM) Consumed (by TLC/LCMS)? start->check_sm no_sm No (Incomplete Reaction) check_sm->no_sm No yes_sm Yes (SM Consumed) check_sm->yes_sm Yes q_reagents Are reagents active & anhydrous? no_sm->q_reagents no_reagents No -> Use fresh/dry reagents & solvents q_reagents->no_reagents No yes_reagents Yes q_reagents->yes_reagents Yes q_conditions Are conditions optimal? (Temp, Base, Conc.) yes_reagents->q_conditions no_conditions No -> Increase temp/conc. Use stronger base/catalyst q_conditions->no_conditions No yes_conditions Yes -> Consider alternative reaction pathway q_conditions->yes_conditions Yes q_side_products Are major side products observed? yes_sm->q_side_products yes_side Yes -> Optimize selectivity (Lower temp, slow addition, change reagents) q_side_products->yes_side Yes no_side No -> Issue is likely in work-up or purification. Check for product loss. q_side_products->no_side No

Sources

Technical Support Center: Troubleshooting Cell Toxicity of 1-(Piperidin-4-yl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers working with 1-(piperidin-4-yl)indolin-2-one derivatives. This scaffold is a cornerstone in modern drug discovery, forming the basis of numerous potent kinase inhibitors and other targeted agents.[1][2] However, its physicochemical properties and potential for broad-spectrum activity can lead to unexpected cell toxicity, complicating data interpretation.

This guide is designed to provide you with the expertise and validated protocols needed to diagnose, troubleshoot, and overcome common challenges encountered during your cell-based assays. We will move beyond simple checklists to explain the causality behind experimental observations and provide robust workflows to ensure the integrity of your results.

Frequently Asked Questions & Troubleshooting Guides
Q1: I'm observing significant cell death even at low concentrations of my compound. How can I determine if this is genuine cytotoxicity or a physical artifact?

This is the most critical first question. Often, apparent toxicity is a result of the compound's poor aqueous solubility rather than a specific biological mechanism. The 1-(piperidin-4-yl)indolin-2-one core can be lipophilic, leading to precipitation in aqueous cell culture media. These aggregates can cause non-specific membrane disruption and cell death, which can be mistaken for a targeted effect.[3][4]

Expert Insight: Before assuming a biological cause, you must rule out solubility-driven artifacts.

Workflow: Systematic Solubility Assessment

  • Visual Inspection: Prepare your highest concentration of the compound in your final assay medium (including serum). Let it sit in a clear plate or tube at 37°C for 1-2 hours. Visually inspect for any cloudiness, particulates, or precipitate against a dark background. Check again under a microscope.

  • Solubility Optimization: If precipitation is observed, the following steps can be taken.

    • Lower Final DMSO Concentration: While DMSO is an excellent solvent for stock solutions, its concentration in the final assay medium should ideally be ≤0.5% to prevent both direct solvent toxicity and compound precipitation.

    • Utilize Co-solvents: For particularly challenging compounds, the use of a co-solvent in the intermediate dilution step can maintain solubility.

    • Advanced Formulation: For critical experiments, consider using solubilizing agents like cyclodextrins, which encapsulate hydrophobic molecules to improve their aqueous solubility.[3][5]

dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig. 1: Decision workflow for initial toxicity assessment."; fontname = "Arial"; fontsize = 10; } dot Table 1: Recommended Solvents and Formulation Agents

AgentTypical Stock Conc.Max Final Assay Conc.Notes
DMSO 10-50 mM≤0.5%Universal solvent, but can cause artifacts at >1%.
Ethanol 10-50 mM≤1%Useful co-solvent, but can have biological effects.
PEG 400 10-20% in stock≤1%Can improve solubility of highly lipophilic compounds.
Cyclodextrins VariesVariesForms inclusion complexes to increase aqueous solubility.[5]
Q2: My compound is soluble, but it's toxic to my negative control cell line. How do I distinguish between on-target and off-target toxicity?

This is a common challenge with kinase inhibitors, as the ATP-binding site is conserved across many kinases.[6] An effect in a cell line that does not express the primary target, or expresses a drug-resistant mutant, strongly suggests off-target activity.

Expert Insight: True on-target toxicity should correlate with target expression and activity. Validating this requires a multi-pronged approach.

Workflow: Deconvoluting On-Target vs. Off-Target Effects

  • Use an Inactive Control: The gold standard is to test a structurally analogous compound that is inactive against your primary target. If this inactive analog recapitulates the toxicity, the effect is unequivocally off-target.[7]

  • Orthogonal Pharmacological Inhibition: Use a known inhibitor of your target that has a different chemical scaffold. If this second inhibitor produces the same biological phenotype, it strengthens the case for an on-target mechanism.

  • Target Engagement Assay: Directly confirm that your compound is binding to its intended target in the cellular environment. A Cellular Thermal Shift Assay (CETSA) is an excellent method for this.[7]

  • Broad-Spectrum Profiling: If resources permit, screen your compound against a large panel of kinases. This can reveal unexpected off-target interactions that may explain the observed toxicity.[7][8]

dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig. 2: Workflow to differentiate on-target and off-target effects."; fontname = "Arial"; fontsize = 10; } dot

Q3: My viability assay indicates cell death. How do I determine if my compound is inducing apoptosis or necrosis?

Understanding the mode of cell death is fundamental to characterizing your compound's mechanism of action. Apoptosis is a programmed, controlled process, often linked to targeted therapies, while necrosis is an uncontrolled, inflammatory process typically associated with severe chemical insults or physical damage.[9][10][11]

Expert Insight: Relying on a single assay is insufficient. A combination of methods that measure distinct cellular events is required for an accurate determination. A key confounding factor is secondary necrosis, where apoptotic cells that are not cleared in vitro eventually lose membrane integrity, mimicking primary necrosis.[12][13] Therefore, time-course experiments are essential.

Table 2: Hallmarks of Apoptosis vs. Necrosis

FeatureApoptosis (Programmed Cell Death)Necrosis (Uncontrolled Cell Death)
Stimulus Targeted, physiological or mild stressSevere, pathological injury (e.g., chemical insult)
Cell Morphology Cell shrinkage, membrane blebbing, formation of apoptotic bodies.[13]Cell swelling, organelle breakdown.[11]
Plasma Membrane Integrity maintained in early stages; phosphatidylserine (PS) flips to the outer leaflet.[13]Rapid loss of integrity, leakage of cellular contents.[10]
Biochemical Cascade Caspase activation (especially Caspase-3/7) is a key event.[14][15][16]Caspase-independent.
Inflammatory Response Generally non-inflammatory as cellular contents are contained.[13]Highly inflammatory due to release of intracellular contents.[10]

Recommended Experimental Approach:

The most informative method is a dual-staining flow cytometry assay using Annexin V and a viability dye like Propidium Iodide (PI) or 7-AAD.

  • Annexin V binds to phosphatidylserine (PS) on the outer cell membrane, an early marker of apoptosis.

  • PI/7-AAD are membrane-impermeable DNA dyes that only enter cells with compromised membranes (late apoptotic or necrotic cells).

Protocol: Annexin V & Propidium Iodide (PI) Staining

  • Cell Treatment: Seed cells and treat with your compound (and vehicle control) for the desired time points (e.g., 6, 12, 24 hours).

  • Harvest Cells: Collect both adherent and floating cells. Adherent cells should be detached gently using a non-enzymatic solution like EDTA to preserve membrane integrity.

  • Wash: Wash cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1x10⁶ cells/mL.

  • Staining: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (50 µg/mL) to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze immediately by flow cytometry.

    • Live Cells: Annexin V-negative / PI-negative.

    • Early Apoptotic Cells: Annexin V-positive / PI-negative.

    • Late Apoptotic/Necrotic Cells: Annexin V-positive / PI-positive.

    • Primary Necrotic Cells: Annexin V-negative / PI-positive (can be a rare population).

dot graph TD { node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label = "Fig. 3: Decision tree for determining the mode of cell death."; fontname = "Arial"; fontsize = 10; } dot

Q4: My MTT assay results don't match my LDH assay results. Which one is correct?

This is a frequent point of confusion that arises from a misunderstanding of what each assay measures. They are not interchangeable; they are complementary.[17]

  • Metabolic Assays (MTT, MTS, WST-1, etc.): Measure mitochondrial reductase activity. A decrease in signal indicates a reduction in metabolic activity, which can be due to cell death OR growth inhibition (cytostasis).[18]

  • Membrane Integrity Assays (LDH Release, Trypan Blue): Measure the release of intracellular components (like Lactate Dehydrogenase) into the medium, which only occurs when the plasma membrane is ruptured (i.e., necrosis or late apoptosis).[19]

Table 3: Comparison of Common Cell Viability and Cytotoxicity Assays

Assay TypePrincipleProsCons
Metabolic (MTT, XTT) Mitochondrial reductase activity converts tetrazolium salt to colored formazan.[20]High-throughput, sensitive to metabolic changes.Can be confounded by compounds affecting mitochondrial function; cannot distinguish cytostasis from cytotoxicity.[18][21]
Membrane Integrity (LDH) Measures release of cytosolic LDH from damaged cells.[17]Directly measures cell death (lysis); good for kinetics.Insensitive to early apoptosis; can underestimate death if proliferation is also inhibited.[17]
ATP Content (CellTiter-Glo) Measures ATP levels using luciferase, a marker for viable cells.[20]Very sensitive, rapid, good for HTS.Signal can be affected by compounds that alter cellular ATP pools.
Dye Exclusion (Trypan Blue) Live cells with intact membranes exclude the dye.[22]Simple, direct count of live/dead cells.Low-throughput, subjective, not suitable for 96-well plates.
Caspase Activity Measures activity of executioner caspases (e.g., 3/7), a hallmark of apoptosis.[14][23]Specific for apoptosis.Will not detect non-apoptotic cell death.

Recommendation: Use a metabolic assay (like MTT or CellTiter-Glo) in parallel with a membrane integrity assay (LDH). This provides a more complete picture of your compound's effect on both cell proliferation and cell death.

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  • Kamal, A., et al. (2016). New (E)-1-alkyl-1H-benzo[d]imidazol-2-yl)methylene)indolin-2-ones: Synthesis, in vitro cytotoxicity evaluation and apoptosis inducing studies. PubMed.
  • Szychowski, K. A., & Skoczeń, S. (2024).

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Technical Support Center: Enhancing Oral Bioavailability of 1-(Piperidin-4-yl)indolin-2-one Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The 1-(piperidin-4-yl)indolin-2-one scaffold is a privileged structure in modern medicinal chemistry, serving as the foundation for numerous potent therapeutic agents, including kinase inhibitors for oncology and ligands for nociceptin receptors in pain management.[1][2][3] However, like many contemporary drug candidates, these compounds often exhibit poor aqueous solubility, a characteristic that presents a significant hurdle to achieving adequate oral bioavailability.[4][5] Low bioavailability can lead to suboptimal therapeutic efficacy, high inter-patient variability, and potential discontinuation of an otherwise promising drug candidate.

This guide provides researchers, scientists, and drug development professionals with a structured, question-and-answer-based resource for troubleshooting and overcoming the common bioavailability challenges associated with this important class of molecules. We will delve into the scientific principles behind these challenges and offer practical, step-by-step experimental guidance.

Section 1: Foundational Concepts & Initial Assessment (FAQs)

Q1: What is bioavailability and why is it a critical parameter for my 1-(piperidin-4-yl)indolin-2-one compound?

A1: Bioavailability (designated as F%) is a pharmacokinetic measure representing the fraction of an administered drug dose that reaches the systemic circulation in an unchanged form.[6][7] For orally administered drugs, this is the single most important parameter determining how much of the active compound is available to reach its therapeutic target. A compound with low oral bioavailability will require higher doses, which can increase the risk of off-target toxicity and lead to inconsistent drug exposure between patients. Addressing bioavailability issues early is crucial for a successful development program.

Q2: My compound is a 1-(piperidin-4-yl)indolin-2-one derivative. What are the likely reasons for poor oral bioavailability?

A2: The primary challenge for this class of compounds, like approximately 90% of new chemical entities in the development pipeline, is often poor aqueous solubility.[4] These molecules tend to be lipophilic (high LogP) and have a stable crystalline structure, which makes them difficult to dissolve in the aqueous environment of the gastrointestinal (GI) tract. According to the Biopharmaceutics Classification System (BCS), such compounds are often categorized as BCS Class II (low solubility, high permeability).[8][9] For these drugs, the rate-limiting step for absorption is not their ability to cross the intestinal wall, but rather how quickly and completely they can dissolve from their dosage form.[10]

Q3: How do I begin to diagnose the bioavailability problem with my lead compound?

A3: A systematic, stepwise approach is essential. Before attempting complex formulations, you must first characterize the fundamental physicochemical properties of your compound. This initial data provides the rational basis for selecting an appropriate enhancement strategy.

cluster_0 Phase 1: Physicochemical Profiling cluster_1 Phase 2: In Vitro Assessment cluster_2 Phase 3: Decision Point A Synthesize & Purify Active Pharmaceutical Ingredient (API) B Determine Aqueous Solubility (pH 1.2, 4.5, 6.8) A->B C Measure LogP / LogD (Lipophilicity) A->C D Characterize Solid State (DSC, TGA, XRPD for crystallinity) A->D E Conduct In Vitro Dissolution Studies B->E F Assess Membrane Permeability (e.g., PAMPA, Caco-2) C->F D->E H Integrate Data to Define Bioavailability Challenge (e.g., BCS Class II) E->H G Identify Potential Liabilities (e.g., Efflux, Metabolism) F->G G->H

Caption: Initial workflow for diagnosing bioavailability challenges.

Section 2: Troubleshooting Guide - Low Aqueous Solubility & Dissolution Rate

This is the most common issue encountered with 1-(piperidin-4-yl)indolin-2-one based compounds. If your initial assessment confirms low solubility, the following strategies can be employed.

Q4: My compound's solubility is <10 µg/mL across the physiological pH range. Which formulation strategies should I consider?

A4: For BCS Class II compounds, the goal is to enhance the dissolution rate and/or the apparent solubility in the GI tract.[10][11] Several well-established techniques can achieve this. The choice depends on the compound's specific properties (e.g., melting point, thermal stability) and the desired dose.

StrategyMechanism of ActionKey AdvantagesKey Disadvantages
Particle Size Reduction Increases surface area available for dissolution (Noyes-Whitney equation).[6][12]Simple, well-understood process.Limited by particle aggregation; may not be sufficient for very poorly soluble drugs.[6]
Amorphous Solid Dispersion (ASD) Disrupts the stable crystal lattice, presenting the drug in a higher energy, more soluble amorphous state.[9]Can achieve significant (10-1000x) solubility enhancement; can create supersaturated solutions.Physically unstable (risk of recrystallization); requires careful polymer selection.
Lipid-Based Formulations (e.g., SNEDDS) The drug is dissolved in a lipid/surfactant mixture, which forms a fine emulsion/micelles in the gut, bypassing the need for solid-state dissolution.[12][13]Enhances solubility and can utilize lipid absorption pathways, potentially avoiding efflux transporters.Can have high excipient load; potential for GI irritation with high surfactant levels.
Co-crystals Forms a new multi-component crystalline structure with a benign coformer, altering physicochemical properties like solubility and melting point.[14]Improves solubility while maintaining crystalline stability; offers intellectual property opportunities.Requires extensive screening to find a suitable coformer; complex regulatory path.
Protocol 2.1: Preparation of an Amorphous Solid Dispersion (ASD) via Spray Drying

This protocol describes a lab-scale method for producing an ASD, a powerful technique for enhancing the solubility of BCS Class II compounds.[8]

Objective: To convert the crystalline 1-(piperidin-4-yl)indolin-2-one compound into a more soluble, amorphous form stabilized within a polymer matrix.

Materials:

  • 1-(piperidin-4-yl)indolin-2-one derivative (API)

  • Polymer (e.g., Polyvinylpyrrolidone/Povidone (PVP K30) or Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS))

  • Volatile organic solvent (e.g., Dichloromethane, Methanol, or Acetone, capable of dissolving both API and polymer)

  • Laboratory-scale spray dryer with a two-fluid nozzle

  • Vacuum oven

Procedure:

  • Solution Preparation: Prepare a solution by dissolving the API and the selected polymer in the organic solvent. A typical starting drug loading is 10-30% (w/w) of the total solid content. Ensure complete dissolution.

    • Causality: The API must be molecularly dispersed with the polymer in the solution to form a true solid dispersion upon drying. Incomplete dissolution will result in drug crystals being embedded in the polymer, negating the benefit.

  • Spray Dryer Setup: Set the spray dryer parameters. These are highly instrument-dependent, but typical starting points are:

    • Inlet Temperature: 5-10°C above the boiling point of the solvent.

    • Atomization Gas Flow: Adjust to achieve a fine, consistent spray.

    • Solution Feed Rate: Start low and adjust to maintain a stable outlet temperature.

  • Spray Drying: Feed the solution through the nozzle into the drying chamber. The high-temperature gas rapidly evaporates the solvent, leaving behind fine solid particles where the API is trapped in an amorphous state within the polymer matrix.

    • Causality: Rapid solvent removal is critical. It "freezes" the API molecules in a disordered, high-energy state before they have time to rearrange into a stable, low-solubility crystal lattice.

  • Product Collection: The dried powder is collected from the cyclone separator.

  • Secondary Drying: Transfer the collected powder to a vacuum oven and dry at a moderate temperature (e.g., 40°C) for 12-24 hours to remove any residual solvent.

  • Characterization: Confirm the amorphous nature of the API in the ASD using X-Ray Powder Diffraction (XRPD) (absence of sharp Bragg peaks) and Differential Scanning Calorimetry (DSC) (presence of a single glass transition temperature, Tg).

  • Performance Testing: Evaluate the dissolution performance of the ASD powder compared to the crystalline API using a USP II paddle apparatus in relevant biorelevant media (e.g., FaSSIF, FeSSIF).

Section 3: Troubleshooting Guide - Permeability and Efflux

If solubility enhancement does not lead to a proportional increase in in vivo exposure, the next step is to investigate membrane permeability and the potential role of efflux transporters.

Q5: My optimized formulation shows excellent dissolution, but the oral bioavailability in rats is still below 10%. What could be the issue?

A5: This scenario strongly suggests a permeability-related issue. While many compounds in this class are predicted to have high permeability (BCS Class II), they may be substrates for intestinal efflux transporters, such as P-glycoprotein (P-gp). These transporters act as cellular "pumps," actively removing the drug from the intestinal cells back into the GI lumen, thereby reducing net absorption.[7]

Protocol 3.1: Assessing Permeability and Efflux using the Caco-2 Cell Model

The Caco-2 cell monolayer is the gold standard in vitro model for predicting human intestinal drug absorption and identifying P-gp substrates.[15][16]

Objective: To determine the apparent permeability (Papp) of the compound and its efflux ratio (ER).

Procedure:

  • Cell Culture: Culture Caco-2 cells on semi-permeable Transwell® filter inserts for 21-25 days until they form a differentiated, polarized monolayer with functional tight junctions.

  • Monolayer Integrity: Before the experiment, confirm the integrity of each monolayer by measuring its Transepithelial Electrical Resistance (TEER).

  • Permeability Measurement (A-to-B):

    • Add the test compound (in transport buffer) to the apical (A, upper) chamber, which represents the GI lumen.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), take samples from the basolateral (B, lower) chamber, which represents the blood side.

  • Permeability Measurement (B-to-A):

    • In a separate set of wells, add the test compound to the basolateral (B) chamber and sample from the apical (A) chamber over time.

  • Quantification: Analyze the concentration of the compound in all samples using a sensitive bioanalytical method like LC-MS/MS.

  • Calculation:

    • Calculate the apparent permeability coefficient (Papp) for both directions (A-to-B and B-to-A).

    • Calculate the Efflux Ratio (ER) = Papp (B-to-A) / Papp (A-to-B).

Interpretation of Results:

ParameterHigh PermeabilityMedium PermeabilityLow Permeability
Papp (A-to-B) (x 10⁻⁶ cm/s) > 101 - 10< 1
Efflux Ratio (ER) Interpretation
< 2Compound is likely not a substrate for efflux transporters.
> 2Compound is likely a substrate for an efflux transporter (e.g., P-gp). The higher the ratio, the more significant the efflux.

Section 4: In Vivo Evaluation

The ultimate test of any formulation strategy is its performance in a living system. A well-designed preclinical pharmacokinetic (PK) study is essential to quantify the improvement in oral bioavailability.

Q6: I have a promising amorphous solid dispersion formulation. How do I design a rodent PK study to confirm its benefit?

A6: To properly assess oral bioavailability, you need to compare the drug exposure after oral (PO) administration of your formulation to the exposure after intravenous (IV) administration.[17] The IV dose provides the 100% bioavailability benchmark.

A Group 1: IV Administration (n=3-5 rats) - Drug in solubilizing vehicle - Dose: 1-2 mg/kg D Collect Blood Samples (Serial sampling, e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 24h) A->D B Group 2: PO Administration (n=3-5 rats) - Crystalline API in suspension - Dose: 10 mg/kg B->D C Group 3: PO Administration (n=3-5 rats) - Enhanced Formulation (e.g., ASD) - Dose: 10 mg/kg C->D E Process Samples (Plasma separation) D->E F Quantify Drug Concentration (LC-MS/MS Bioanalysis) E->F G Pharmacokinetic Analysis (Calculate AUC, Cmax, Tmax) F->G H Calculate Oral Bioavailability (F%) F% = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) G->H

Caption: Standard workflow for an in vivo pharmacokinetic study in rats.

Q7: How do I interpret the PK data to demonstrate the superiority of my formulation?

A7: The key parameters to compare are the Area Under the Curve (AUC), which represents total drug exposure, and the maximum concentration (Cmax).[13][17] A successful formulation will show a significant increase in both AUC and Cmax compared to the unformulated crystalline drug, leading to a higher calculated oral bioavailability (F%).

ParameterCrystalline API (Suspension)Enhanced Formulation (ASD)Interpretation
Dose (mg/kg, PO) 1010-
Cmax (ng/mL) 50 ± 15450 ± 909-fold increase in peak exposure, suggesting faster and more complete absorption.
AUC₀-₂₄h (ng*h/mL) 200 ± 602200 ± 45011-fold increase in total exposure, indicating significantly more drug was absorbed.
Oral Bioavailability (F%) 4%44%The ASD formulation successfully overcame the dissolution rate limitation, increasing bioavailability tenfold.

This data would provide strong evidence that the amorphous solid dispersion strategy successfully addressed the bioavailability challenges of the 1-(piperidin-4-yl)indolin-2-one compound, justifying its further development.

References

  • WuXi AppTec DMPK. (2024). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • Farkas, E., et al. (2022). Recent Options and Techniques to Assess Improved Bioavailability: In Vitro and Ex Vivo Methods. PubMed Central.
  • Alqahtani, M. S., et al. (2021). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. PubMed Central.
  • ITQB NOVA. (n.d.). In vitro models for prediction of drug absorption and metabolism.
  • IJCRT.org. (2023). Bioavailability Enhancement Techniques For Poorly Soluble Drug.
  • Homayun, B., et al. (2022). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. MDPI.
  • Xiao, F., et al. (2018). Using in Vitro and in Vivo Models To Evaluate the Oral Bioavailability of Nutraceuticals. ACS Publications.
  • Patel, H., et al. (2025). Formulation Strategy of BCS-II Drugs by Coupling Mechanistic In-Vitro and Nonclinical In-Vivo Data with PBPK: Fundamentals of Absorption-Dissolution to Parameterization of Modelling and Simulation. PubMed.
  • SciSpace. (2020). In vivo Studies for Drug Development via Oral Delivery: Challenges,Animal Models and Techniques.
  • International Journal of Pharmaceutical Sciences Review and Research. (2024). Enhancement of Solubility and Dissolution Rate of BCS Class II Drugs.
  • Sygnature Discovery. (n.d.). In vivo PK / Pharmacokinetic studies.
  • Igbinoba, S. I., & Onyeji, C. O. (2023). Insights on Prospects of Prediction of Drug Bioavailability from in Vitro Models. ResearchGate.
  • Sharma, S., et al. (2025). ADVANCED APPROACHES TO IMPROVE SOLUBILITY OF BCS CLASS II DRUGS. TANZ JOURNAL.
  • PEXACY International Journal of Pharmaceutical Science. (2023). Cutting-Edge Approaches for Addressing Solubility Challenges in BCS Class II and IV Pharmaceuticals.
  • Mehta, S., et al. (2014). IMPROVING SOLUBILITY OF BCS CLASS II DRUGS USING SOLID DISPERSION: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences.
  • Loureiro, A. I., et al. (2012). Prediction of the human oral bioavailability by using in vitro and in silico drug related parameters in a physiologically based absorption model. ULisboa Research Portal.
  • Al-kassas, R., et al. (2022). In-Vivo Pharmacokinetics Study of Exemestane Hydrochloride Self-nanoemulsifying Drug Delivery Systems via Oral Route. SciSpace.
  • Jubilant Biosys. (n.d.). In Vivo Pharmacokinetics.
  • Toll, L., et al. (2003). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. PubMed.
  • ResearchGate. (2020). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one.
  • Cheng, M., et al. (2017). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors: Structure-activity relationship analysis, biological evaluation and molecular docking study. PubMed.
  • ResearchGate. (2020). A novel indole derivative, 2‐{3‐[1‐(benzylsulfonyl)piperidin‐4‐yl]‐2‐methyl‐1H‐indol‐1‐yl}‐1‐(pyrrolidin‐1‐yl)ethenone, suppresses hedgehog signaling and drug‐resistant tumor growth.
  • American Pharmaceutical Review. (2013). The Innovator Pipeline: Bioavailability Challenges and Advanced Oral Drug Delivery Opportunities.
  • Al-Kassas, R., et al. (2024). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. PubMed Central.
  • ResearchGate. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Berglund, S., et al. (2009). Optimization of piperidin-4-yl-urea-containing melanin-concentrating hormone receptor 1 (MCH-R1) antagonists: Reducing hERG-associated liabilities. PubMed.
  • Zhang, H., et al. (2019). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.

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Technical Support Center: Interpreting Complex NMR Spectra of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals who are working with this and structurally similar complex heterocyclic molecules. Here, we will address common challenges encountered during NMR data acquisition and interpretation, providing not just solutions but also the underlying principles to empower your spectroscopic analysis.

Structure and Initial Spectral Predictions

Before delving into troubleshooting, it is essential to have a foundational understanding of the expected NMR spectrum for this compound. The molecule consists of three key structural fragments: a disubstituted benzene ring, an indolinone core, and a piperidine ring.

Figure 1: Structure and Numbering of this compound

A schematic of the molecule with atom numbering for NMR assignment.

Based on analogous structures, a summary of the anticipated chemical shifts is provided below.

Proton(s) Predicted ¹H Chemical Shift (ppm) Carbon Predicted ¹³C Chemical Shift (ppm) Notes
Aromatic (4H)6.8 - 7.5Aromatic (6C)110 - 145The exact shifts and multiplicities will depend on the substitution pattern.
Indolinone CH₂ (2H)~3.6Indolinone CH₂~36Expected to be a singlet.
Piperidine CH (1H)4.0 - 4.5Piperidine CH50 - 55This proton is directly attached to the indolinone nitrogen, leading to a downfield shift.
Piperidine CH₂ (axial, 2H)1.6 - 1.8Piperidine CH₂30 - 35
Piperidine CH₂ (equatorial, 2H)2.0 - 2.2
Piperidine CH₂ (axial, 2H)2.8 - 3.0Piperidine CH₂45 - 50These protons are adjacent to the piperidine nitrogen.
Piperidine CH₂ (equatorial, 2H)3.2 - 3.4
Piperidine NH (1H)1.5 - 2.5 (variable)This peak is often broad and its position is highly dependent on solvent, concentration, and temperature.[1][2]
Amide C=ON/AAmide C=O~175

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Sample Preparation

Q1: What are the best practices for preparing my NMR sample of this compound?

A1: High-quality data begins with proper sample preparation. For this molecule, follow these guidelines:

  • Concentration: For a standard ¹H NMR spectrum, aim for a concentration of 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[3][4] For ¹³C NMR, a more concentrated sample (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[4]

  • Solvent Selection: Start with common solvents like CDCl₃ or DMSO-d₆. DMSO-d₆ is often advantageous for molecules with exchangeable protons (like the piperidine N-H) as it can slow down the exchange rate and lead to sharper signals.[1]

  • Purity: Ensure your sample is free of particulate matter by filtering it through a Pasteur pipette with a small plug of glass wool into the NMR tube.[3] Solid impurities can severely degrade the magnetic field homogeneity, leading to broad peaks.[3][4][5]

  • Water Content: Traces of water can broaden exchangeable proton signals and introduce a large, unwanted peak. Use dry solvents and consider storing them over molecular sieves.[6]

Peak Broadening

Q2: My aromatic and/or piperidine signals are broader than expected. What could be the cause?

A2: Peak broadening is a common issue with several potential causes. A systematic approach to troubleshooting is often effective.

Figure 2: Troubleshooting Workflow for Peak Broadening

start Broad Peaks Observed check_prep Verify Sample Preparation (Concentration, Purity, Solvent) start->check_prep check_shim Check Shimming check_prep->check_shim vt_nmr Perform Variable Temperature (VT) NMR check_shim->vt_nmr change_solvent Change Solvent vt_nmr->change_solvent If broadening persists conclusion Resolved Spectrum vt_nmr->conclusion If peaks sharpen two_d_nmr Acquire 2D NMR (COSY, HSQC) change_solvent->two_d_nmr two_d_nmr->conclusion

A systematic approach to diagnosing and resolving broad NMR signals.

  • Poor Shimming or Sample Homogeneity: This is the most common cause. Re-shim the spectrometer carefully. If the sample has poor solubility or is too concentrated, this can also lead to broad lines.[7][8]

  • Chemical Exchange: The piperidine ring can undergo chair-chair interconversion. If the rate of this exchange is on the NMR timescale, it can lead to broadened signals.

  • Restricted Rotation: The bond between the indolinone nitrogen and the piperidine ring may exhibit restricted rotation, leading to the presence of rotamers. If the interconversion between these rotamers is slow, you might see two distinct sets of signals. If the rate is intermediate, you will observe broad peaks.[9][10][11]

  • Paramagnetic Impurities: Even trace amounts of paramagnetic metals can cause significant line broadening.[5][7] If you suspect this, try re-purifying your sample.

  • Quadrupolar Broadening: The ¹⁴N nucleus of the piperidine and indolinone can cause quadrupolar broadening of adjacent protons, although this is usually a minor effect for protons two or more bonds away.[7]

Q3: How can I confirm if restricted rotation is causing my peak broadening?

A3: Variable Temperature (VT) NMR is the definitive technique to investigate dynamic processes like restricted rotation.[7][9]

  • At low temperatures: The rotation is slowed, and you should observe sharp signals for each distinct rotamer.

  • At high temperatures: The rotation becomes fast on the NMR timescale, and you will see a single set of sharp, averaged signals.

  • At intermediate temperatures (the coalescence temperature): The signals will be at their broadest.

Experimental Protocol: Variable Temperature (VT) NMR
  • Select a Suitable Solvent: Choose a solvent with a wide liquid range that can dissolve your compound at both low and high temperatures (e.g., toluene-d₈, DMSO-d₆).

  • Acquire a Spectrum at Room Temperature: This will serve as your reference.

  • Increase the Temperature: Incrementally increase the sample temperature (e.g., in 10-15 °C steps) and acquire a spectrum at each step. Note any changes in peak shape and chemical shift.

  • Decrease the Temperature: Cool the sample below room temperature in similar increments and acquire spectra.

  • Analyze the Data: Look for the sharpening of peaks at the temperature extremes and the point of maximum broadening (coalescence).

Exchangeable Protons

Q4: I can't find the piperidine N-H proton signal, or it's very broad. How can I identify it?

A4: The piperidine N-H proton is an exchangeable proton, and its appearance in the spectrum is highly variable.[2]

  • Broadening and Disappearance: In protic solvents (like CD₃OD or if there is water contamination in CDCl₃), this proton can exchange with deuterium or other protons, causing its signal to become very broad or even disappear into the baseline.[1][2]

  • Identification with D₂O Exchange: The most reliable way to identify an exchangeable proton is through a D₂O exchange experiment.[1][8]

Experimental Protocol: D₂O Exchange
  • Acquire a standard ¹H NMR spectrum of your sample.

  • Add a single drop of deuterium oxide (D₂O) to your NMR tube.

  • Shake the tube vigorously for about 30 seconds to ensure mixing.

  • Re-acquire the ¹H NMR spectrum.

  • Compare the two spectra. The peak corresponding to the exchangeable N-H proton will have disappeared or significantly decreased in intensity in the second spectrum.

Figure 3: The Concept of D₂O Exchange

Molecule_NH R-NH Molecule_ND R-ND Molecule_NH->Molecule_ND Exchange D2O D₂O HOD HOD D2O->HOD Exchange

The N-H proton is replaced by deuterium, rendering it invisible in the ¹H NMR spectrum.

Signal Overlap

Q5: The signals in the aromatic or aliphatic region are overlapping, making interpretation difficult. What can I do?

A5: Signal overlap is a common challenge with complex molecules.

  • Change the Solvent: Running the spectrum in a different solvent (e.g., from CDCl₃ to benzene-d₆ or DMSO-d₆) can alter the chemical shifts of some protons more than others, potentially resolving the overlap.[7][8] Aromatic solvents like benzene-d₆ often induce significant shifts in nearby protons due to anisotropic effects.

  • Use a Higher Field Spectrometer: Moving from a 400 MHz to a 600 MHz or higher spectrometer will increase the dispersion of the signals, often resolving overlap.

  • 2D NMR Spectroscopy: Two-dimensional NMR techniques are powerful tools for unraveling complex spectra.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds). This is excellent for tracing out the spin systems in the piperidine ring and the aromatic ring.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to. This is invaluable for assigning carbon signals.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over longer ranges (typically 2-3 bonds). This is crucial for connecting the different fragments of the molecule, for example, linking the piperidine protons to the indolinone carbons.[7]

References

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  • ResearchGate. The carbon-13 and proton NMR chemical shift spectra of the compound. [Link]
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  • YouTube. Mod-06 Lec-06 ¹⁵N NMR in Heterocyclic Chemistry. [Link]
  • ResearchGate. The piperidine nitrogen signals of the acylated products can be visualised by HSQC experiments. The ¹H-NMR and ¹³C{¹H}. [Link]
  • National Institutes of Health. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N'. [Link]
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  • ResearchGate. (PDF) Synthesis, And Studying Effect Of a Solvent On The ¹H-NMR Chemical Shifts of 4-Azido-N-(6-chloro-3-pyridazinyl) Benzenesulfonamide. [Link]
  • ResearchGate. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • PubMed Central. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. [Link]
  • PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride. [Link]
  • ResearchGate. H.NMR-Spectrum of Heterocyclic Compound {2}. [Link]
  • Human Metabolome Database. ¹H NMR Spectrum (1D, 400 MHz, CDCl₃, experimental) (HMDB0034301). [Link]
  • MDPI.
  • NIST WebBook. 1H-Isoindole-1,3(2H)-dione, 2-(2,6-dioxo-3-piperidinyl)-. [Link]
  • PubMed. 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. [Link]
  • Springer.
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  • ACS Publications.

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Common side reactions in the synthesis of 1-(piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 1-(Piperidin-4-yl)indolin-2-one

Guide for Senior Application Scientists and Process Chemists

Welcome to the technical support center for the synthesis of 1-(piperidin-4-yl)indolin-2-one and its derivatives. This guide is designed for experienced researchers and drug development professionals. It moves beyond simple protocols to address the nuanced challenges and side reactions commonly encountered during synthesis. Our focus is on causality—understanding why a side reaction occurs and how to strategically manipulate reaction conditions to favor the desired outcome.

Frequently Asked Questions & Troubleshooting Guides

The synthesis of this valuable scaffold typically proceeds via one of three primary routes. We have structured this guide around these methods, addressing the most common issues for each.

ROUTE 1: Reductive Amination of Indolin-2-one with N-Boc-4-piperidone

This two-step, one-pot approach involves the formation of an intermediate enamine/iminium ion, followed by in-situ reduction. While seemingly straightforward, it is often plagued by issues related to reaction kinetics and competing pathways.

Question 1: My reaction has stalled, leaving significant amounts of unreacted indolin-2-one and N-Boc-4-piperidone. What is the likely cause?

Answer: This is a classic issue of incomplete enamine/iminium formation, which is the rate-limiting step before the reduction can occur. The root cause is often suboptimal pH or inefficient water removal.

  • Causality: The condensation of the weakly nucleophilic indolin-2-one nitrogen with the piperidone carbonyl requires mild acid catalysis to protonate the carbonyl, making it more electrophilic. However, too much acid will protonate the indolin-2-one nitrogen, shutting down its nucleophilicity. The reaction also produces one equivalent of water, which can hydrolyze the intermediate iminium ion, pushing the equilibrium back towards the starting materials.

  • Troubleshooting Protocol:

    • pH Control: Add a catalytic amount of a weak acid, such as acetic acid (typically 0.5-1.0 equivalent), to the reaction mixture of indolin-2-one and N-Boc-4-piperidone in a solvent like dichloroethane (DCE) or methanol.

    • Water Removal: If using a non-protic solvent like DCE or toluene, employ a Dean-Stark apparatus to azeotropically remove water and drive the equilibrium forward.

    • Staged Addition: Allow the condensation reaction to proceed for 1-2 hours before adding the reducing agent. This ensures a sufficient concentration of the intermediate is present for reduction.

    • Choice of Reductant: Sodium triacetoxyborohydride (STAB) is often preferred over sodium cyanoborohydride (NaBH₃CN) as it is more tolerant of mildly acidic conditions and generally does not reduce the piperidone carbonyl prematurely.

Question 2: I'm observing a significant amount of a byproduct with a mass corresponding to N,N-di(Boc-piperidin-4-yl)indolin-2-one. How can I prevent this double alkylation?

Answer: This side reaction arises from the desired product, being a secondary amine (after deprotection), reacting again with the piperidone starting material. While less common when the piperidine nitrogen is protected, related impurities can form if the reaction conditions are not well-controlled. More commonly, if the starting material is indolin-2-one and piperidin-4-one (without protection), the initially formed product can react again.

  • Causality: The product amine can be more nucleophilic than the starting indolin-2-one, leading to a second reductive amination event if excess piperidone and reducing agent are available.

  • Troubleshooting Protocol:

    • Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the indolin-2-one relative to the N-Boc-4-piperidone to ensure the ketone is fully consumed.

    • Controlled Addition: Add the reducing agent portion-wise over a period of 1-2 hours. This keeps the concentration of the active reducing species low, favoring the reduction of the initially formed iminium ion without promoting secondary reactions.

Question 3: My final product is contaminated with N-Boc-4-hydroxypiperidine. How did this form?

Answer: This indicates that the reducing agent is reducing the piperidone carbonyl before the condensation with indolin-2-one can occur.

  • Causality: Stronger, less selective reducing agents like sodium borohydride (NaBH₄) can readily reduce ketones, especially if the condensation (imine formation) is slow.

  • Troubleshooting Protocol:

    • Select the Right Reductant: Use a milder, more sterically hindered reducing agent like STAB, which is highly selective for iminium ions over ketones.

    • Optimize Condensation First: As detailed in Question 1, ensure the condensation step is efficient before introducing the reducing agent. This minimizes the time the free ketone is exposed to the reductant.

ROUTE 2: N-Alkylation of Indolin-2-one with a Protected 4-Halopiperidine

This route relies on the Sₙ2 reaction between the deprotonated indolin-2-one anion and an electrophilic piperidine derivative. The primary challenge here is controlling the regioselectivity of the alkylation.

Question 1: My reaction is giving a mixture of N-alkylated and O-alkylated products. How can I improve the N-selectivity?

Answer: This is the most common side reaction in this pathway and stems from the ambident nucleophilic nature of the indolin-2-one anion.

  • Causality: Deprotonation of indolin-2-one generates an enolate-like anion with electron density on both the nitrogen and the oxygen atoms. "Harder" electrophiles and reaction conditions that favor ionic interactions (dissociated ions) tend to promote O-alkylation. "Softer" electrophiles and conditions that favor covalent character promote N-alkylation.

  • Troubleshooting Protocol:

    • Base and Counter-ion: Avoid strong, "hard" bases like NaH or LiHMDS if O-alkylation is an issue. Using a weaker base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) in a polar aprotic solvent like DMF or acetonitrile often favors N-alkylation. The larger, "softer" potassium and cesium cations associate less tightly with the oxygen, leaving the nitrogen as the more available nucleophilic site.[1]

    • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or NMP are generally preferred as they effectively solvate the cation without strongly solvating the anion, increasing its reactivity.[1] In contrast, polar protic solvents can solvate the nitrogen lone pair, potentially increasing O-alkylation.

    • Leaving Group: A softer leaving group on the piperidine, such as iodide or bromide, is generally preferred over tosylate or mesylate for favoring N-alkylation.

Buchwald_Hartwig_Cycle Pd(0)L Pd(0)L Oxidative Addition Complex Oxidative Addition Complex Pd(0)L->Oxidative Addition Complex + R-X Amide Coordination Amide Coordination Oxidative Addition Complex->Amide Coordination + Indolin-2-one - Base-HX Side_Reaction β-Hydride Elimination Oxidative Addition Complex->Side_Reaction Reductive Elimination Reductive Elimination Amide Coordination->Reductive Elimination Reductive Elimination->Pd(0)L Catalyst Regeneration Product Product Reductive Elimination->Product Byproduct Hydrodehalogenated Piperidine Side_Reaction->Byproduct

Caption: The productive catalytic cycle and the off-cycle β-hydride elimination pathway.

Summary of Synthetic Routes and Common Side Products

Synthetic RouteKey Reaction TypeCommon Side Reactions / ByproductsKey Parameters for Success
Reductive Amination Condensation + Reduction- Unreacted Starting Materials- N-Boc-4-hydroxypiperidine- Over-alkylation products- Mild acid catalysis (e.g., AcOH)- Water removal (Dean-Stark)- Selective reducing agent (STAB)
N-Alkylation Sₙ2 Nucleophilic Substitution- O-Alkylated Indolin-2-one- Elimination byproducts (dehydro-piperidine)- Base choice (K₂CO₃, Cs₂CO₃)- Polar aprotic solvent (DMF, NMP)- Leaving group (I > Br > OTf)
Buchwald-Hartwig Pd-Catalyzed Cross-Coupling- Hydrodehalogenated Piperidine- Catalyst decomposition products- Inert atmosphere (Argon)- Appropriate ligand (e.g., XPhos)- Non-interfering base (K₃PO₄, LiHMDS)

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Wikipedia contributors. (2023). Buchwald–Hartwig amination. In Wikipedia, The Free Encyclopedia.
  • Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination.
  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.
  • PubChem. 1-(Piperidin-4-yl)indolin-2-one hydrochloride. National Center for Biotechnology Information.
  • Schepmann, D., et al. (2018). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central.
  • Zaky, H. T., Mohamed, M. I., & Kandile, N. G. (2020). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Iranian Chemical Society, 17, 2625-2637.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters.
  • Rossi, S., et al. (2018). Selective Iron Catalyzed Synthesis of N-Alkylated Indolines and Indoles. PubMed Central.
  • Baklanov, M., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central.
  • Kamal, A., et al. (2013). Synthesis and antiproliferative evaluation of piperazine-1-carbothiohydrazide derivatives of indolin-2-one. PubMed.
  • ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.
  • Li, Y., et al. (2022). Copper-Catalyzed [4 + 1] Annulation of Enaminothiones with Indoline-Based Diazo Compounds. Organic Letters, 24(11), 2181–2186.
  • de Oliveira, R. S., et al. (2016). Synthesis, ex Vivo and in Vitro Hydrolysis Study of an Indoline Derivative Designed as an Anti-Inflammatory with Reduced Gastric Ulceration Properties. Molecules, 21(6), 736.
  • Ichitsuka, T., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309.
  • ResearchGate. (2009). An Improved Process for the N-Alkylation of Indoles Using Chiral N-Protected 2-Methylaziridines.
  • Gassama, A., & Diatta, A. (2015). Synthesis of N-Substituted piperidines from piperidone. Journal de la Société Ouest-Africaine de Chimie.

Sources

Technical Support Center: Scaling Up the Synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting strategies, and frequently asked questions to facilitate the successful scale-up of this important pharmaceutical intermediate.

Introduction: The Synthetic Challenge

This compound is a key building block in the synthesis of various bioactive molecules.[1] Its preparation, particularly on a larger scale, often involves a critical carbon-nitrogen (C-N) bond formation, typically achieved through a palladium-catalyzed cross-coupling reaction. The most common and effective method is the Buchwald-Hartwig amination, which couples the oxindole nitrogen with a piperidine ring.[2] While powerful, this reaction is sensitive to various parameters, and successful scaling requires a thorough understanding of the underlying chemistry and potential pitfalls.

This guide will focus on the prevalent two-step synthetic route:

  • Buchwald-Hartwig N-arylation: Coupling of oxindole with a protected 4-halopiperidine derivative (e.g., 1-Boc-4-iodopiperidine).

  • Deprotection: Removal of the protecting group (e.g., Boc) to yield the final product.

Core Synthesis Workflow

The overall synthetic strategy is depicted below. Careful control of each step is crucial for achieving high yield and purity.

Synthesis_Workflow Oxindole Oxindole BuchwaldHartwig Buchwald-Hartwig N-Arylation Oxindole->BuchwaldHartwig ProtectedPiperidine 1-Boc-4-iodopiperidine ProtectedPiperidine->BuchwaldHartwig Intermediate 1-(1-Boc-piperidin-4-yl)- 1,3-dihydro-2H-indol-2-one BuchwaldHartwig->Intermediate Pd catalyst, Ligand, Base Deprotection Deprotection (e.g., TFA or HCl) Intermediate->Deprotection FinalProduct 1,3-Dihydro-1-(piperidin-4-yl) (2H)indol-2-one Deprotection->FinalProduct

Caption: General two-step synthesis of this compound.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues that may arise during the synthesis in a question-and-answer format, providing both the underlying cause and actionable solutions.

Buchwald-Hartwig N-Arylation Step

Q1: My reaction shows low or no conversion of the starting materials. What are the likely causes and how can I improve the yield?

A1: Low conversion in a Buchwald-Hartwig reaction is a common issue that can stem from several factors related to the catalyst system and reaction conditions.

  • Cause 1: Inactive Catalyst: The active Pd(0) species may not be forming efficiently from the Pd(II) precatalyst, or it may be decomposing.

    • Solution:

      • Use a Pre-catalyst: Employing a pre-formed Pd(0) catalyst or a more advanced pre-catalyst that readily forms the active species can improve reliability.

      • Ligand Choice: The choice of phosphine ligand is critical. For coupling with a secondary amine like a protected piperidine, bulky, electron-rich ligands such as Xantphos, BINAP, or RuPhos are often effective.[3]

      • Degassing: Ensure the solvent is thoroughly degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Cause 2: Inappropriate Base: The base may be too weak to deprotonate the oxindole nitrogen effectively or may be sterically hindered.

    • Solution:

      • Stronger Base: Sodium tert-butoxide (NaOtBu) is a common and effective base for this transformation.[4] However, it is not compatible with base-sensitive functional groups.

      • Alternative Bases: For more sensitive substrates, cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, although they may require higher temperatures or longer reaction times.[4]

  • Cause 3: Sub-optimal Solvent and Temperature: The solvent may not be suitable for the reaction, or the temperature may be too low.

    • Solution:

      • Solvent Screening: Toluene and 1,4-dioxane are commonly used and effective solvents.[4]

      • Temperature Optimization: While higher temperatures (typically 80-110 °C) can increase the reaction rate, they can also lead to catalyst decomposition and side reactions.[2][3] A systematic optimization of the temperature is recommended.

Q2: I'm observing a significant amount of a side product that appears to be the dehalogenated starting material (oxindole). What is causing this and how can I prevent it?

A2: The formation of dehalogenated byproducts is a known side reaction in Buchwald-Hartwig aminations, often referred to as hydrodehalogenation.

  • Cause: This side reaction can occur when a palladium-hydride species is formed, which can then react with the aryl halide to replace the halogen with a hydrogen atom. The source of the hydride can be the solvent, the amine, or the base.

    • Solution:

      • Anhydrous Conditions: Ensure that all reagents and solvents are strictly anhydrous.

      • Ligand Selection: Certain ligands are more prone to promoting pathways that lead to palladium-hydride formation. Screening different ligands can help minimize this side reaction.

      • Base Choice: Using a non-coordinating base can sometimes suppress hydrodehalogenation.

Q3: My reaction is complete, but I'm struggling to purify the protected intermediate. What are some effective purification strategies?

A3: Purification of the Boc-protected intermediate can be challenging due to its polarity and potential for co-elution with residual starting materials or byproducts.

  • Strategy 1: Column Chromatography:

    • Solid Support: Silica gel is the standard stationary phase.

    • Eluent System: A gradient elution with a mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a more polar solvent (e.g., ethyl acetate) is typically effective. Start with a low polarity and gradually increase it to elute the product.

    • TLC Monitoring: Careful monitoring of the fractions by thin-layer chromatography (TLC) is essential to isolate the pure product.

  • Strategy 2: Crystallization:

    • Solvent Selection: If the product is a solid, recrystallization can be a highly effective purification method. A solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below should be identified. Common solvents for recrystallization of piperidine derivatives include ethanol, methanol, or mixtures of ethyl acetate and hexanes.[5]

Deprotection Step

Q4: The deprotection of the Boc group is incomplete or sluggish. How can I drive the reaction to completion?

A4: Incomplete deprotection can be due to insufficient acid strength or concentration, or a short reaction time.

  • Cause: The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions. If the acid is too weak or used in insufficient quantity, the reaction may not proceed to completion.

    • Solution:

      • Stronger Acid: Trifluoroacetic acid (TFA) is a very effective reagent for Boc deprotection and is often used neat or as a solution in a solvent like dichloromethane (DCM).[6]

      • HCl in Dioxane/Ether: A solution of hydrogen chloride (HCl) in an organic solvent such as 1,4-dioxane or diethyl ether is another common and effective method.[7]

      • Reaction Time and Temperature: The reaction is typically fast at room temperature, but gentle warming may be required in some cases. Monitor the reaction by TLC or LC-MS to ensure completion.

Q5: After deprotection, I'm having difficulty isolating the final product as a free base. What is the best work-up procedure?

A5: The product of an acid-mediated deprotection is an ammonium salt. To obtain the free base, a basic work-up is required.

  • Procedure:

    • Neutralization: After the reaction is complete, carefully neutralize the excess acid by adding a base such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until the pH is basic (pH > 8).

    • Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate.

    • Drying and Concentration: Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the crude free base.

    • Purification: The crude product can then be purified by column chromatography or crystallization if necessary.

Frequently Asked Questions (FAQs)

Q: What are the key safety precautions I should take when running this synthesis on a larger scale?

A:

  • Palladium Catalysts: While generally not highly toxic, palladium compounds should be handled with care in a well-ventilated fume hood. Avoid inhalation of dust.

  • Phosphine Ligands: Many phosphine ligands are air-sensitive and can be pyrophoric. They should be handled under an inert atmosphere (nitrogen or argon).

  • Bases: Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive. Handle them in a glove box or under an inert atmosphere.

  • Solvents: Toluene and 1,4-dioxane are flammable and have associated health risks. Use appropriate personal protective equipment (PPE) and work in a well-ventilated area.

  • Acids: Trifluoroacetic acid and concentrated HCl are highly corrosive. Handle them with appropriate gloves and eye protection in a fume hood.

Q: How can I monitor the progress of the Buchwald-Hartwig reaction?

A:

  • Thin-Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of starting materials and the appearance of the product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing for the identification of the product and any major byproducts by their mass-to-charge ratio. This is particularly useful for confirming the identity of unexpected spots on a TLC plate.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of reaction conversion and purity, HPLC with a UV detector is the preferred method.[8]

Q: What are some common impurities that I might see in my final product?

A:

  • Residual Starting Materials: Incomplete reaction can lead to the presence of oxindole or the protected piperidine derivative.

  • Byproducts from the Coupling Reaction: As mentioned earlier, dehalogenated oxindole can be a byproduct.

  • Residual Solvents: Ensure that all solvents are thoroughly removed during the final work-up and drying steps.

  • Inorganic Salts: Salts from the base and work-up can be carried through. Washing the organic extracts thoroughly can help minimize this.

Q: Can I use an alternative protecting group for the piperidine nitrogen?

A: Yes, other nitrogen protecting groups can be used. The choice of protecting group will depend on its stability to the Buchwald-Hartwig reaction conditions and the ease of its removal. The benzyl (Bn) group is another common choice, which can be removed by hydrogenolysis.

Data Summary

The following table provides a general overview of typical reaction parameters for the Buchwald-Hartwig N-arylation step. Note that these are starting points and may require optimization for specific substrates and scales.

ParameterTypical ConditionsNotes
Palladium Pre-catalyst Pd₂(dba)₃ or Pd(OAc)₂ (1-5 mol%)Pre-catalysts often give more reproducible results.
Ligand Xantphos, BINAP, RuPhos (2-10 mol%)Ligand-to-metal ratio is typically 2:1 or slightly higher.
Base NaOtBu, Cs₂CO₃, K₃PO₄ (1.5-2.5 equivalents)Base strength can significantly impact reaction rate and functional group tolerance.[4]
Solvent Toluene, 1,4-DioxaneMust be anhydrous and degassed.
Temperature 80 - 110 °CHigher temperatures can lead to catalyst decomposition.[3]
Reaction Time 4 - 24 hoursMonitor by TLC or LC-MS for completion.

Experimental Protocols

Protocol 1: Synthesis of 1-(1-Boc-piperidin-4-yl)-1,3-dihydro-2H-indol-2-one
  • Reaction Setup: To an oven-dried Schlenk flask, add oxindole (1.0 eq), 1-Boc-4-iodopiperidine (1.1 eq), cesium carbonate (2.0 eq), and the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., Xantphos, 4 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe.

  • Reaction: Heat the mixture to 100 °C with stirring. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel (e.g., gradient of 10-50% ethyl acetate in hexanes).

Protocol 2: Synthesis of this compound
  • Deprotection: Dissolve the purified 1-(1-Boc-piperidin-4-yl)-1,3-dihydro-2H-indol-2-one in dichloromethane. Add trifluoroacetic acid (TFA) (e.g., 5-10 equivalents) dropwise at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).

  • Work-up: Concentrate the reaction mixture under reduced pressure. Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Separate the organic layer, and extract the aqueous layer with additional dichloromethane.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the final product. Further purification by crystallization or chromatography may be performed if necessary.

Visualization of Troubleshooting Logic

Troubleshooting_Logic Start Low Yield in Buchwald-Hartwig Step Catalyst Check Catalyst System Start->Catalyst Base Evaluate Base Start->Base Conditions Optimize Conditions Start->Conditions Precatalyst Use Pre-catalyst Catalyst->Precatalyst Ligand Screen Ligands (e.g., Xantphos, BINAP) Catalyst->Ligand Degas Ensure Thorough Degassing Catalyst->Degas StrongBase Use Stronger Base (e.g., NaOtBu) Base->StrongBase AlternativeBase Use Weaker Base for Sensitive Substrates (e.g., Cs₂CO₃) Base->AlternativeBase Solvent Screen Solvents (Toluene, Dioxane) Conditions->Solvent Temperature Optimize Temperature Conditions->Temperature

Sources

Storage and handling recommendations for 1-(piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-(piperidin-4-yl)indolin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance on the storage, handling, and effective use of this compound in your experiments. As a versatile chemical scaffold, its proper management is critical for ensuring experimental reproducibility and safety.[1][2][3]

Frequently Asked Questions (FAQs)
Section 1: Compound Identification and Properties

Q1: What is 1-(piperidin-4-yl)indolin-2-one and what are its common identifiers?

A1: 1-(piperidin-4-yl)indolin-2-one is a heterocyclic organic compound featuring an indolin-2-one core linked to a piperidine ring. It is a valuable building block in medicinal chemistry, notably used as a key intermediate and scaffold for synthesizing a wide range of bioactive molecules, including kinase inhibitors for oncology research and agents targeting neurological pathways.[1][2][3]

Below is a summary of its key identifiers and properties:

PropertyValueSource(s)
IUPAC Name 1-(piperidin-4-yl)-1,3-dihydro-2H-indol-2-onePubChem
Synonyms 1-Piperidin-4-ylindolin-2-one, 1,3-Dihydro-1-(piperidin-4-yl)(2Hindol-2-one)Chem-Impex[1]
CAS Number 58562-44-0 (for hydrochloride salt), 2761152 (Parent Compound)PubChem
Molecular Formula C₁₃H₁₆N₂OChem-Impex[1]
Molecular Weight 216.28 g/mol Chem-Impex[1]
Appearance White to cream solidChem-Impex[1]
Melting Point 165-172 °C (base), 277-278 °C (HCl salt)Chem-Impex[1], ChemBK[4]
Section 2: Storage and Stability

Q2: What are the ideal long-term storage conditions for solid 1-(piperidin-4-yl)indolin-2-one?

A2: For optimal stability and to preserve its chemical integrity, the solid compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[5][6] Several suppliers recommend refrigerated storage at 0-8 °C.[1] The key is to protect it from moisture and air, as some related structures can be sensitive to these conditions.[7] Always store it away from direct sunlight and incompatible materials, such as strong oxidizing agents.[5][8]

Q3: I have prepared a stock solution in DMSO. How should I store it and for how long is it stable?

A3: Stock solutions, typically prepared in a dry organic solvent like DMSO, should be aliquoted into smaller volumes to avoid repeated freeze-thaw cycles. These aliquots should be stored at -20°C or, for longer-term storage, at -80°C. While specific stability data for this compound in solution is not extensively published, a general best practice for similar heterocyclic compounds is to use the solution within 1-3 months when stored at -80°C. Always visually inspect the solution for any precipitation before use. If precipitates are observed, gently warm and vortex the vial to ensure complete re-dissolution.

Q4: What are the visual signs of compound degradation?

A4: Degradation of the solid compound may be indicated by a change in color (e.g., from white/cream to yellow or brown), a change in texture (e.g., clumping, which could suggest moisture absorption), or a noticeable odor. For solutions, degradation may manifest as color change or the formation of insoluble precipitates that do not redissolve upon warming. If degradation is suspected, it is highly recommended to acquire a new batch or re-purify the existing material to ensure the validity of your experimental results.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

Q5: What are the primary hazards associated with this compound and what PPE is required?

A5: Based on data for structurally related compounds, 1-(piperidin-4-yl)indolin-2-one should be handled as a potential irritant. It may cause skin irritation, serious eye irritation, and respiratory irritation.[8][9] Therefore, adherence to standard laboratory safety protocols is essential.

Required Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield may be necessary if there is a splash risk.[8]

  • Hand Protection: Use compatible chemical-resistant gloves (e.g., nitrile). Always inspect gloves before use and use proper removal technique to avoid skin contact.[9]

  • Skin and Body Protection: Wear a lab coat. For larger quantities or situations with a high risk of exposure, additional protective clothing may be required.

  • Respiratory Protection: Handle the solid powder exclusively in a certified chemical fume hood to avoid inhaling dust particles.[5] If a fume hood is not available, a NIOSH-approved respirator is necessary.[10]

Q6: What should I do in case of accidental exposure (skin contact, eye contact, inhalation)?

A6: Immediate action is crucial to mitigate potential harm.

  • Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, provide artificial respiration and seek immediate medical attention.[8][10]

  • Skin Contact: Remove all contaminated clothing. Wash the affected skin area thoroughly with plenty of soap and water. If irritation persists, seek medical advice.[8][9]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[9]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[9][10]

Q7: How should I manage a spill of the solid compound?

A7: In the event of a spill, first ensure the area is well-ventilated and evacuate unnecessary personnel.[8] Wearing the appropriate PPE, carefully sweep or shovel the spilled solid into a suitable, labeled container for disposal.[8] Avoid generating dust during this process.[7] After the material has been collected, clean the spill area thoroughly. Dispose of the waste in accordance with local, state, and federal regulations.[10]

Section 4: Experimental Troubleshooting and Best Practices

Q8: I am having difficulty dissolving 1-(piperidin-4-yl)indolin-2-one. What solvents are recommended for preparing a stock solution?

A8: While its favorable pharmacological properties suggest good solubility, preparing high-concentration stock solutions often requires an organic solvent.[1] For most in vitro biological assays, the recommended starting solvent is Dimethyl Sulfoxide (DMSO). If DMSO is incompatible with your experimental system, other organic solvents such as ethanol or Dimethylformamide (DMF) can be tested. For subsequent dilutions into aqueous buffers or cell culture media, ensure the final concentration of the organic solvent is low (typically <0.5%) to avoid solvent-induced artifacts or toxicity.

Protocol: Preparation of a 10 mM Stock Solution in DMSO

  • Calculation: Determine the mass of 1-(piperidin-4-yl)indolin-2-one (MW: 216.28 g/mol ) needed.

    • Mass (mg) = Desired Volume (mL) × Desired Concentration (mM) × Molecular Weight ( g/mol ) / 1000

    • Example: For 1 mL of a 10 mM stock, you need: 1 mL × 10 mM × 216.28 / 1000 = 2.16 mg.

  • Weighing: Accurately weigh the calculated mass of the solid compound in a suitable microcentrifuge tube. It is critical to do this in a fume hood.

  • Solubilization: Add the calculated volume of high-purity, anhydrous DMSO to the tube.

  • Mixing: Vortex the solution thoroughly for 1-2 minutes. If necessary, gently warm the tube (e.g., in a 37°C water bath) to aid dissolution. Visually confirm that all solid has dissolved.

  • Storage: Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials. Store immediately at -20°C or -80°C, protected from light.

Q9: My experimental results are inconsistent. How can I troubleshoot if the compound's integrity is the cause?

A9: Inconsistent results can often be traced back to the handling and stability of the compound. Use the following workflow to diagnose potential issues.

G Start Inconsistent Experimental Results CheckCompound Step 1: Verify Compound Integrity Start->CheckCompound CheckSolution Step 2: Assess Stock Solution Quality CheckCompound->CheckSolution Compound OK? Outcome_Compound Source New Compound Batch CheckCompound->Outcome_Compound Degradation Suspected? (e.g., color change, clumping) CheckAssay Step 3: Review Experimental Protocol CheckSolution->CheckAssay Solution OK? Outcome_Solution Prepare Fresh Stock Solution CheckSolution->Outcome_Solution Precipitation? Old Solution? Freeze-Thaw Cycles? Outcome_Assay Optimize Assay Conditions CheckAssay->Outcome_Assay Solvent Effects? Incorrect Dilution? Control Failure? Success Problem Resolved CheckAssay->Success Protocol OK? Outcome_Compound->Success Outcome_Solution->Success Outcome_Assay->Success

Caption: Troubleshooting workflow for inconsistent experimental results.

Expert Advice:

  • Causality: Each step in this workflow is designed to isolate variables. Compound integrity is the foundation; if the starting material is compromised, no downstream optimization will yield reliable data. Stock solution quality is next; improper storage can lead to degradation or concentration changes, causing dose-response shifts. Finally, the assay protocol itself must be robust.

  • Self-Validation: Always include positive and negative controls in your experiments. A well-characterized reference compound (e.g., Sunitinib, if studying kinase inhibition) can serve as a benchmark for assay performance and help differentiate between a compound-specific issue and a general assay failure.[2]

References
  • SynQuest Laboratories, Inc. (2016).
  • Sigma-Aldrich. (2025).
  • Sigma-Aldrich. (2024). 4-(Pyrrolidin-1-yl)
  • Key Organics. (2017). tert-butyl 2-oxo-3-(piperidin-4-yl)
  • Enamine. (n.d.). 1-(5-amino-4H-1,2,4-triazol-3-yl)
  • Sigma-Aldrich. (2025).
  • Chem-Impex. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • KISHIDA CHEMICAL CO., LTD. (2022). (S)-4-Fluoro-2-(piperidin-3-yl)
  • Fisher Scientific. (2025). 1-Methyl-4-(4-piperidinyl)
  • Angene Chemical. (2021). 3-(Piperidin-4-yl)quinolin-2(1H)
  • ChemBK. (n.d.). 1-(PIPERIDIN-4-YL)INDOLIN-2-ONE HYDROCHLORIDE.
  • PubChem. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride.
  • Apollo Scientific. (2022). 4-(Piperidin-1-yl)
  • Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.
  • Gianquinto, E., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • American Elements. (n.d.). 1-(piperidin-4-yl)-2,3-dihydro-1H-indole.
  • ResearchGate. (n.d.). Stability study on an anti-cancer drug....
  • ResearchGate. (n.d.). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • BenchChem. (2025). Validating the Anti-Tumor Potential of 3-(Piperidin-4-yl)
  • BenchChem. (2025). An In-Depth Technical Guide to In Vitro Studies of 3-(Piperidin-4-yl)
  • ResearchGate. (n.d.). Discovery of indolin-2-one derivatives as potent PAK4 inhibitors....
  • BenchChem. (2025). Synergistic Potential of 3-(Piperidin-4-yl)
  • MDPI. (n.d.). Ligand Growing Experiments Suggested 4-amino and 4-ureido pyridazin-3(2H)-one as Novel Scaffold for FABP4 Inhibition.

Sources

Technical Support Center: Stability and Handling of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one (CAS: 16223-25-9). This versatile heterocyclic compound is a crucial intermediate and building block in pharmaceutical research and drug development, particularly in the synthesis of kinase inhibitors and ligands for neurological targets.[1][2] Its structural integrity is paramount for generating reproducible and reliable experimental data. This guide provides in-depth technical advice, troubleshooting protocols, and answers to frequently asked questions to help you prevent and diagnose its degradation.

Section 1: Compound Profile & Key Stability Parameters

A quick reference to the essential physical properties and storage conditions for this compound. Adherence to these parameters is the first line of defense against degradation.

PropertyValueSource(s)
CAS Number 16223-25-9[3][4]
Molecular Formula C₁₃H₁₆N₂O[3][5]
Molecular Weight 216.28 g/mol [3]
Appearance White to cream solid[3]
Melting Point 165-172 °C[3]
Long-Term Storage 2°C - 8°C , tightly sealed, protected from light.[3]
Short-Term Storage (Solid) Room temperature is acceptable for brief periods if protected from light and moisture.
Stock Solution Storage ≤ 1 month at -20°C or -80°C in anhydrous, aprotic solvents (e.g., DMSO, DMF).[6]
Aqueous Solution Stability Very low; not recommended for storage > 24 hours. [6]

Section 2: Frequently Asked Questions (FAQs)

Direct answers to the most common user inquiries regarding the handling and stability of this compound.

Q1: What are the absolute best conditions for long-term storage of the solid compound? A: For long-term stability, the solid compound should be stored in a tightly sealed, amber glass vial at 2°C to 8°C.[3] The key is to protect it from three primary degradation factors: moisture, light, and excessive heat. Storing under an inert atmosphere (e.g., argon or nitrogen) can provide additional protection by displacing oxygen and moisture, though it is not strictly required if the container is well-sealed.

Q2: I need to make a stock solution. What solvent should I use and how long can I store it? A: The choice of solvent is critical. For stock solutions, use high-purity, anhydrous aprotic solvents such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[6]

  • Causality: Protic solvents like ethanol or water can participate in hydrolysis of the lactam ring over time. Anhydrous solvents minimize this risk.

  • Protocol: After dissolving, aliquot the stock solution into smaller volumes in sealed vials to avoid repeated freeze-thaw cycles. A single freeze-thaw cycle is less damaging than introducing atmospheric moisture and oxygen during repeated openings of a master stock vial.

  • Stability: When stored at -20°C or -80°C, these stock solutions are generally stable for up to one month. We strongly advise requalifying the solution's purity via HPLC if stored for longer periods.

Q3: What are the primary chemical reasons this compound might degrade during my experiment? A: The molecule has two main points of vulnerability:

  • The Lactam Ring: The cyclic amide (lactam) in the oxindole core is susceptible to hydrolysis. This reaction is significantly accelerated by strong acidic (pH < 4) or strong alkaline (pH > 9) conditions, which would result in ring-opening.[7][8]

  • The Piperidine Nitrogen: The secondary amine on the piperidine ring is a nucleophilic and slightly basic center. It is susceptible to oxidation. Dissolved oxygen in solvents, or the presence of oxidizing agents, can lead to the formation of N-oxide or other oxidative degradation products.

Q4: My solid compound has changed from white to a yellowish or brownish color. Is it degraded? A: Yes, a visible change in color from white/cream to yellow or brown is a strong indicator of degradation. This is often due to the formation of small quantities of highly conjugated chromophores from oxidative or photolytic decomposition pathways. Do not use discolored material for quantitative experiments. We recommend running a purity check (see Protocol 5.3) or obtaining a new lot of the compound.

Section 3: Troubleshooting Guide: Investigating Compound Degradation

This section provides a logical framework for diagnosing and solving stability issues encountered during experimentation.

Issue: Inconsistent or lower-than-expected activity in aqueous biological assays.
  • Potential Cause: The compound is degrading in the aqueous assay buffer during incubation. The half-life in aqueous media can be short, especially at non-neutral pH or elevated temperatures (e.g., 37°C).

  • Self-Validating Protocol: Buffer Stability Test

    • Prepare your final working concentration of the compound in your exact assay buffer.

    • Immediately take a "Time Zero" (T=0) aliquot and quench any potential reaction by diluting it 1:1 in a strong organic solvent like acetonitrile or methanol. Store at 4°C.

    • Incubate the remaining solution under your precise assay conditions (e.g., 37°C for 4 hours).

    • Take additional aliquots at intermediate times and at the final time point (e.g., T=2h, T=4h), quenching each in the same manner.

    • Analyze all quenched samples by HPLC-UV (see Protocol 5.3).

    • Interpretation: Compare the peak area of the parent compound across the time points. A decrease of more than 5-10% from the T=0 sample indicates that degradation is occurring and is likely impacting your assay results.

  • Preventative Measures:

    • pH Control: Ensure your buffer pH is as close to neutral (pH 6.5-7.5) as your experiment allows.

    • Minimize Incubation Time: Add the compound to the assay as the final step before measurement whenever possible.

    • Fresh Preparations: Always prepare fresh dilutions from a validated organic stock solution immediately before use. Never store the compound in aqueous buffers.[6]

Troubleshooting Workflow: Identifying the Source of Degradation

If you observe unknown peaks in your analytical chromatograms, use the following decision tree to diagnose the potential cause.

G cluster_0 Troubleshooting Workflow start Unknown peak observed in chromatography q1 Was sample exposed to strong light (UV or direct sun)? start->q1 q2 Was sample prepared in aqueous buffer with pH < 5 or pH > 8? q1->q2 No p1 Cause: Photodegradation Action: Store in amber vials, work under low light. q1->p1 Yes q3 Was the solvent old, not anhydrous, or stored improperly? q2->q3 No p2 Cause: Acid/Base Hydrolysis Action: Maintain pH 6.5-7.5. Validate buffer stability. q2->p2 Yes p3 Cause: Oxidation Action: Use fresh, anhydrous solvent. Purge with inert gas. q3->p3 Yes p4 Cause: Thermal Stress Action: Avoid heating solutions. Store at recommended temp. q3->p4 No

Caption: A decision tree to systematically identify the root cause of compound degradation.

Section 4: Key Degradation Pathways

Understanding the potential chemical transformations is key to designing robust experiments. While forced degradation studies for this specific molecule are not widely published, its structure suggests susceptibility to the following pathways common for similar scaffolds.[7][8][9]

  • Hydrolytic Degradation: The most probable pathway in aqueous environments. The lactam bond is cleaved under either acidic or basic conditions to form a ring-opened carboxylic acid derivative. This dramatically alters the molecule's shape and polarity, almost certainly abolishing its intended biological activity.

  • Oxidative Degradation: The secondary amine of the piperidine moiety is a prime target for oxidation. This can occur from dissolved atmospheric oxygen, peroxide contaminants in solvents (especially ethers like THF or dioxane), or other oxidizing reagents. The resulting N-oxide or other hydroxylated species will have different physicochemical properties.

  • Photodegradation: High-energy UV light can induce the formation of radical species, leading to a complex mixture of degradation products. The aromatic indole core can absorb UV light, initiating these unwanted reactions.

G cluster_products Potential Degradation Products parent This compound (Stable Parent Compound) hydrolysis Ring-Opened Hydrolysis Product (via Acid/Base) parent->hydrolysis H₂O, H⁺/OH⁻ oxidation N-Oxide Product (via Oxidation) parent->oxidation [O] (e.g., O₂, H₂O₂) photo Complex Photoproducts (via UV Light) parent->photo hν (UV Light)

Caption: The primary degradation pathways originating from the parent compound.

Section 5: Recommended Experimental Protocols

Follow these validated procedures to minimize degradation and ensure experimental success.

Protocol 5.1: Preparation of Stable Stock Solutions (10 mM in DMSO)
  • Pre-analysis: Before opening, allow the vial of solid compound to equilibrate to room temperature for at least 20 minutes. This prevents condensation of atmospheric moisture onto the cold solid.

  • Solvent Preparation: Use a brand new, sealed bottle of anhydrous, high-purity DMSO (≤0.005% water). For maximum stability, purge the solvent by bubbling argon or nitrogen gas through it for 5-10 minutes.

  • Weighing: Weigh the required amount of solid in a clean, dry weighing vessel.

  • Dissolution: Transfer the solid to an appropriate amber glass vial. Add the calculated volume of the purged DMSO to achieve the target concentration (e.g., 21.63 mg for 10 mL of a 10 mM solution).

  • Mixing: Vortex thoroughly until all solid is completely dissolved. Gentle warming in a 30-40°C water bath can be used if necessary, but do not overheat.

  • Aliquoting & Storage: Immediately dispense the stock solution into single-use aliquots in smaller, tightly sealed vials (e.g., cryovials). Store these aliquots at -20°C or -80°C.

Protocol 5.2: Best Practices for Dilution into Aqueous Buffers
  • Thaw Stock: Remove a single aliquot of the DMSO stock solution and thaw it completely at room temperature.

  • Serial Dilution: Perform any intermediate dilutions in the same organic solvent (DMSO) if possible.

  • Final Aqueous Dilution: Add the final, small volume of the DMSO stock to your pre-warmed (if applicable) aqueous assay buffer while vortexing. The final concentration of DMSO should ideally be kept below 0.5% to avoid artifacts in biological assays.

  • Immediate Use: Use this final aqueous solution immediately. Do not store it. Prepare it fresh for each experiment or each plate in a high-throughput screen.

Protocol 5.3: Quick Purity Check by Reverse-Phase HPLC-UV

This generic method can be adapted to most standard HPLC systems to quickly assess the purity of your compound.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 15 minutes.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 249 nm (based on the λmax of the related oxindole core).[6]

  • Expected Result: A pure sample should show a single major peak. The appearance of significant secondary peaks, especially at earlier retention times (more polar), is indicative of degradation (e.g., hydrolysis).

References

  • Loba Chemie. (n.d.). PIPERIDINE FOR SYNTHESIS Safety Data Sheet.
  • Goral, A., et al. (2022). The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives. Molecules, 28(1), 253.
  • ResearchGate. (n.d.). Results of forced degradation studies.
  • Svirshchevskaya, E. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6215.
  • Bajaj, S., et al. (2014). A validated stability-indicating RP-HPLC method for lafutidine and characterization of degradation products using HPLC-UV and LC-ESI-MS. Journal of Applied Pharmaceutical Science, 4(11), 014-022.
  • Jagadeesh, K., & Annapurna, N. (2019). Stability indicating HPLC method for the quantification of ubidecarenone and piperine simultaneously in tablet formulations. International Journal of Pharmaceutical Research, 11(3), 768-775.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. International Journal of Molecular Sciences, 22(14), 7277.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2761152, 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Gastaldi, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11230519, 1-(Piperidin-4-yl)indolin-2-one hydrochloride.
  • Abdel-Aziz, A. A. M., et al. (2012). Synthesis of New Indole Derivatives Structurally Related to Donepezil and Their Biological Evaluation as Acetylcholinesterase Inhibitors. Molecules, 17(4), 4811-4822.
  • Zaveri, N. T., et al. (2005). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 48(10), 3481-3484.
  • Li, Y., et al. (2022). Azidoindolines—From Synthesis to Application: A Review. Molecules, 27(18), 5859.
  • ResearchGate. (n.d.). Synthesis, Characterization, and Biological Properties of Novel Piperidinolyl-, Piperidinyl-, and Piperazinyl-Substituted Naphthoquinone Compounds and Their Reactions With Some Thiols.
  • ResearchGate. (n.d.). Degradation of 1,3-Dichloropropene (1,3-D) in soils with different histories of field applications of 1,3-D.
  • Chen, J., et al. (2023). Microorganism-Driven 2,4-D Biodegradation: Current Status and Emerging Opportunities. Toxics, 11(10), 834.

Sources

Technical Support Center: Improving the Selectivity of 1-(Piperidin-4-yl)indolin-2-one Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support resource for researchers working with the 1-(piperidin-4-yl)indolin-2-one scaffold. This guide is designed to provide in-depth, practical solutions to common challenges encountered during the development of selective kinase inhibitors. We address frequently asked questions, provide troubleshooting workflows for specific experimental issues, and detail key protocols to help you validate your findings and rationally design more selective compounds.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the selectivity of kinase inhibitors based on the indolin-2-one framework.

Q1: What is kinase inhibitor selectivity, and why is it critical for my 1-(piperidin-4-yl)indolin-2-one compound?

A: Kinase inhibitor selectivity refers to a compound's ability to inhibit a specific target kinase (on-target) with significantly greater potency than it inhibits other kinases (off-targets) across the human kinome.[1] The ATP-binding sites of many kinases are highly conserved, which can lead to promiscuous binding by inhibitors, a common challenge for ATP-competitive scaffolds like indolin-2-one.[2][3] Achieving high selectivity is critical for two primary reasons:

  • Mechanistic Clarity: To confidently attribute a biological or therapeutic effect to the inhibition of your intended target, you must minimize confounding effects from the inhibition of other kinases.[4] Unidentified off-target activity can lead to misinterpretation of experimental results.[5]

  • Therapeutic Window: In a clinical context, off-target effects are a major cause of toxicity and adverse side effects.[6] A highly selective inhibitor is more likely to have a favorable safety profile, allowing for effective target inhibition at concentrations that do not harm the patient.

Q2: I have a potent 1-(piperidin-4-yl)indolin-2-one hit against my kinase of interest. What is the first step to assess its selectivity?

A: The essential first step is to perform a broad kinase selectivity profile. This involves screening your compound against a large panel of diverse human kinases.[7] This can be done in two tiers for cost-effectiveness:

  • Single-Dose Screen: Initially, test your compound at a single, relatively high concentration (e.g., 1 or 10 µM) against a panel of 100-400 kinases.[1] This provides a broad overview of potential off-target interactions.

  • Dose-Response Follow-Up: For any kinases that show significant inhibition (e.g., >70%) in the initial screen, perform a full 10-point dose-response curve to determine the IC50 or Kd value.[1]

This systematic approach provides a quantitative measure of your compound's selectivity and identifies specific off-targets that need to be addressed through medicinal chemistry efforts.[8]

Q3: Are there known common off-targets for the indolin-2-one scaffold?

A: Yes, the indolin-2-one scaffold is a well-known "privileged structure" in kinase inhibitor design and is the core of multi-targeted drugs like Sunitinib.[9][10] Consequently, derivatives often show activity against a range of kinases. Common off-targets frequently include:

  • VEGFRs (Vascular Endothelial Growth Factor Receptors)

  • PDGFRs (Platelet-Derived Growth Factor Receptors)

  • c-KIT [11]

  • SRC family kinases

The specific off-target profile will heavily depend on the substitutions on both the indolin-2-one core and the piperidine ring. A comprehensive kinome scan is the only definitive way to establish the selectivity profile for your specific molecule.[1]

Section 2: Troubleshooting Guide: Experimental Challenges

This section provides solutions to specific problems you may encounter during your research, presented in a question-and-answer format.

Problem: My compound is highly potent in my biochemical assay (e.g., IC50 < 50 nM), but shows weak or no activity in my cell-based assay.

A: This is a common and multifaceted issue. The discrepancy often arises from factors not present in a purified, in vitro system.[12] Here is a workflow to diagnose the cause:

G A Discrepancy Observed: Biochemical Potency >> Cellular Activity B Investigate Physicochemical Properties A->B Is it a 'drug-like' issue? F Confirm On-Target Engagement in Cells (e.g., CETSA) A->F Is it a target access/activity issue? C Assess Cell Permeability (e.g., PAMPA, Caco-2) B->C D Check for High Plasma Protein Binding B->D E Evaluate Metabolic Stability (Microsomes) B->E I Compound is not entering/staying in the cell C->I D->I E->I G High ATP Concentration in Cells? F->G Engagement confirmed H Efflux by Transporters (e.g., P-gp)? F->H Engagement confirmed J Compound reaches target but is outcompeted by cellular ATP G->J

Caption: Troubleshooting workflow for potency discrepancies.

Troubleshooting Steps:

  • Assess Physicochemical Properties: Poor solubility or high lipophilicity can prevent your compound from reaching its intracellular target.[13]

  • Verify Cell Permeability: Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if your compound can cross the cell membrane.

  • Confirm Target Engagement: It is crucial to prove that your compound binds its intended target in a cellular environment. The Cellular Thermal Shift Assay (CETSA) is an excellent method for this, as it measures target protein stabilization upon ligand binding.[5]

  • Consider High Cellular ATP: The concentration of ATP in cells (1-10 mM) is much higher than that used in most biochemical assays (10-100 µM). If your compound is an ATP-competitive inhibitor, its apparent potency can be significantly lower in cells as it must compete with a much larger pool of the natural substrate.[12]

Problem: I'm observing a cellular phenotype that doesn't align with the known function of my target kinase. Could this be an off-target effect?

G A Unexpected Cellular Phenotype Observed B Validate On-Target Engagement (CETSA or NanoBRET) A->B C Perform Broad Kinome Selectivity Screen A->C D Use Structurally Unrelated Inhibitor for Same Target A->D E Use Genetic Knockdown/Knockout (siRNA or CRISPR) A->E I Identify potent off-targets from kinome screen C->I F Phenotype reproduced? D->F E->F G Phenotype is likely ON-TARGET F->G Yes H Phenotype is likely OFF-TARGET F->H No J Hypothesize off-target responsible for phenotype H->J I->J

Caption: Decision tree for validating unexpected phenotypes.

Validation Workflow:

  • Orthogonal Validation: The most reliable approach is to use orthogonal methods to confirm that the phenotype is linked to the target.[5]

    • Pharmacological: Does a structurally different inhibitor of the same target reproduce the phenotype?

    • Genetic: Does genetic knockdown (siRNA) or knockout (CRISPR) of the target kinase replicate the phenotype observed with your compound?[4] If the phenotype persists even when the target protein is absent, the effect is definitively off-target.

  • Kinome Profiling: A broad kinase screen can identify the most likely off-target candidates responsible for the unexpected activity.[7]

  • Use an Inactive Control: Synthesize a close structural analog of your compound that is inactive against the primary target. If this control compound still produces the phenotype, it provides strong evidence for an off-target mechanism.[5]

Section 3: Key Methodologies & Protocols

This section provides standardized protocols for essential experiments in selectivity assessment.

Protocol 1: Biochemical Kinase Selectivity Profiling (ADP-Glo™ Assay)

This protocol describes a common luminescence-based assay to measure kinase activity by quantifying ADP production. It is highly adaptable for high-throughput screening.[3]

Materials:

  • Kinase of interest and panel of off-target kinases

  • Substrate peptide/protein for each kinase

  • ATP at Km concentration for each kinase

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Test compound (10-point, 3-fold serial dilution in DMSO)

  • Assay Buffer (specific to kinase)

  • 384-well plates (white, low-volume)

  • Luminometer plate reader

Procedure:

  • Compound Plating: Dispense 1 µL of serially diluted compound into the wells of a 384-well plate. Include "no-enzyme" and "vehicle (DMSO)" controls.

  • Enzyme Addition: Add 5 µL of kinase solution (enzyme in assay buffer) to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.[3]

  • Reaction Initiation: Add 5 µL of substrate/ATP mix (in assay buffer) to initiate the kinase reaction.

  • Reaction Incubation: Incubate for 1-2 hours at room temperature. The exact time should be optimized to ensure the reaction is in the linear range.

  • Stop Reaction & Deplete ATP: Add 10 µL of ADP-Glo™ Reagent. Incubate for 30-40 minutes at room temperature. This stops the kinase reaction and depletes the remaining unconsumed ATP.

  • ADP to ATP Conversion & Detection: Add 20 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature. This reagent converts the ADP produced into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration.[3]

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data using the vehicle (0% inhibition) and no-enzyme (100% inhibition) controls. Plot the percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

CETSA is a powerful method to verify target engagement in intact cells or cell lysates by measuring the thermal stabilization of a target protein upon ligand binding.[5]

Materials:

  • Cultured cells expressing the target kinase

  • Test compound and vehicle (DMSO)

  • Phosphate-buffered saline (PBS) with protease/phosphatase inhibitors

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • PCR thermocycler with a gradient function

  • SDS-PAGE and Western blotting reagents

  • Primary antibody specific to the target kinase

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment: Treat cultured cells with the test compound at the desired concentration or with vehicle (DMSO) for 1-2 hours under normal culture conditions.

  • Cell Harvesting: Harvest the cells, wash with PBS, and resuspend in PBS with inhibitors.

  • Heat Shock: Aliquot the cell suspension into PCR tubes. Place the tubes in a thermocycler and apply a temperature gradient (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or sonication.

  • Separate Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated, denatured proteins.

  • Sample Preparation: Collect the supernatant (soluble protein fraction) and determine the protein concentration. Normalize all samples to the same protein concentration.

  • Western Blotting: Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for the target kinase.

  • Data Analysis: Quantify the band intensities at each temperature for both the vehicle- and compound-treated samples. Plot the percentage of soluble protein versus temperature. A successful ligand will induce a rightward shift in the melting curve, indicating thermal stabilization of the target protein.

Section 4: Strategies for Improving Selectivity

Improving selectivity is an iterative process of design, synthesis, and testing. Below are key strategies to guide your medicinal chemistry efforts.

Structure-Activity Relationship (SAR) Insights

For the 1-(piperidin-4-yl)indolin-2-one scaffold, specific modifications can be explored to disrupt binding to off-targets while maintaining or improving affinity for the primary target.

G cluster_0 Structure-Activity Relationship (SAR) for Selectivity A Modify Piperidine N-Substituent (R1) - Modulates solvent exposure - Can introduce bulk to clash with off-target residues Core 1-(piperidin-4-yl)indolin-2-one Scaffold A->Core B Substitute Indolinone Core (R2, R3) - Exploit unique pockets - Alter H-bond network B->Core C Modify Piperidine Ring - Can alter vector/orientation of N-substituent C->Core

Caption: Key modification points on the scaffold for SAR.

  • Piperidine N-Substituent: This vector is often solvent-exposed and provides the greatest opportunity for modification. Introducing bulky or sterically demanding groups can prevent binding in the tighter ATP pockets of some off-target kinases while being accommodated by the target.[2]

  • Indolin-2-one Core: Adding substituents (e.g., fluoro, chloro, methyl) to the aromatic ring can alter electronics and probe for small, unique sub-pockets in the target's ATP-binding site that are absent in off-targets.

  • Piperidine Ring: While more synthetically challenging, modifications to the piperidine ring itself can change the orientation of the N-substituent, leading to improved selectivity.

Computational and Modeling Approaches

In silico methods can dramatically accelerate the design of more selective inhibitors by predicting off-target interactions and prioritizing which compounds to synthesize.[14][15]

  • Binding Site Signature: Computational approaches can analyze the 3D X-ray crystal structure of a lead compound bound to its target. This information is used to create a "binding site signature" that can be computationally screened against the structures of other kinases in the kinome to predict potential off-target binding.[16]

  • Structure-Based Design: If a crystal structure of your target is available, you can rationally design modifications that form specific interactions with non-conserved residues in the active site. For example, targeting residues near the "gatekeeper" residue, which is a key determinant of inhibitor selectivity, can be a highly effective strategy.[2]

  • Machine Learning Models: Modern machine learning approaches can be trained on large datasets of compound structures and their associated kinase activity profiles to predict the selectivity of new, unsynthesized molecules, helping to guide design efforts.[14]

Table 1: Example Kinase Selectivity Profile Data

The table below illustrates how to present selectivity data. The Selectivity Score is calculated as the ratio of the off-target IC50 to the on-target IC50. A higher score indicates greater selectivity.

Kinase TargetIC50 (nM)Selectivity Score (Fold vs. Target Kinase A)
Target Kinase A 15 1
Off-Target Kinase B35023
Off-Target Kinase C1,20080
Off-Target Kinase D>10,000>667
Off-Target Kinase E856

In this example, the compound is highly selective against Kinases C and D, moderately selective against B, but shows poor selectivity against Kinase E, which would become a primary focus for elimination in the next design cycle.

References

Sources

Troubleshooting inconsistent results in 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for assays involving 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common issues encountered during experimentation with this versatile molecule. Our goal is to provide you with the expertise and practical insights necessary to achieve consistent and reliable results.

Introduction: Understanding the Molecule

This compound is a heterocyclic compound featuring an indolinone core linked to a piperidine moiety.[1] This structural motif is of significant interest in medicinal chemistry, with derivatives showing activity as ligands for various biological targets, including the nociceptin receptor and the NLRP3 inflammasome.[2][3][4][5][6] The compound's physicochemical properties, such as its solubility and potential for aggregation, are critical considerations in assay design and execution.[7][8]

This guide is structured in a question-and-answer format to directly address specific challenges you may face. We will delve into the causality behind these issues and provide validated protocols to resolve them.

Troubleshooting Guide: From Benchtop to Data Analysis

Section 1: Compound Handling and Preparation

Question 1: I'm observing high variability between replicate wells. Could my compound stock solution be the issue?

Answer: Absolutely. The integrity and consistency of your compound stock solution are paramount for reproducible results. High variability often points to issues with compound solubility or stability.

  • Causality: this compound, like many small molecules, can be prone to precipitation or degradation if not handled correctly. The piperidine and indolinone moieties can influence its solubility in common buffers.[8][9] Inconsistent dissolution or the formation of micro-precipitates will lead to dosing inaccuracies and, consequently, high variability in your assay.

  • Troubleshooting Workflow:

    A High Variability Observed B Verify Compound Solubility A->B First Step C Check for Precipitation B->C If Soluble F Optimize Solvent/Buffer B->F If Insoluble D Assess Stock Solution Stability C->D No Precipitate G Filter or Centrifuge Stock C->G Precipitate Found E Consistent Results D->E Stable H Prepare Fresh Stock D->H Degradation Detected

    Caption: Troubleshooting workflow for compound stock issues.

  • Step-by-Step Protocol: Verifying Stock Solution Integrity

    • Visual Inspection: Before each use, visually inspect your stock solution for any signs of precipitation or cloudiness.

    • Solubility Test: Prepare a dilution of your stock in the final assay buffer and observe for any precipitation over time.

    • Filtration: If you suspect micro-precipitates, filter your stock solution through a 0.22 µm syringe filter.

    • Fresh Preparation: Always prepare fresh dilutions from your stock for each experiment to minimize the impact of freeze-thaw cycles.[10]

ParameterRecommendationRationale
Solvent DMSO is a common choice.Ensures good solubility of the compound.
Storage Aliquot and store at -20°C or -80°C.Minimizes freeze-thaw cycles and degradation.[10]
Working Dilutions Prepare fresh in assay buffer.Avoids compound instability in aqueous solutions.
Section 2: Assay-Specific Troubleshooting

Question 2: In my binding assay, I'm seeing a low signal-to-noise ratio. What could be causing this?

Answer: A low signal-to-noise ratio in a binding assay can stem from several factors, including suboptimal reagent concentrations, insufficient incubation times, or issues with the detection system.

  • Causality: For receptor binding assays, such as those involving the nociceptin receptor, achieving equilibrium is crucial for a stable signal.[2] If incubation times are too short, the binding of this compound to its target may be incomplete. Additionally, the choice of detection reagents and instrument settings can significantly impact signal intensity.

  • Logical Relationship Diagram:

    A Low Signal-to-Noise B Optimize Incubation Time A->B C Titrate Reagent Concentrations A->C D Check Instrument Settings A->D E Improved Signal B->E C->E D->E

    Caption: Key factors influencing signal-to-noise ratio.

  • Step-by-Step Protocol: Optimizing a Radioligand Binding Assay

    • Time Course Experiment: Perform a time course experiment to determine the optimal incubation time for reaching binding equilibrium.

    • Reagent Titration: Titrate the concentration of both the radioligand and the membrane preparation to find the optimal balance for a robust signal.

    • Instrument Calibration: Ensure your scintillation counter or other detection instrument is properly calibrated and that the correct filters and settings are used.[11]

    • Non-Specific Binding: Include appropriate controls to accurately determine and subtract non-specific binding.

Question 3: My cell-based assay results are inconsistent. How can I improve reproducibility?

Answer: Inconsistent results in cell-based assays are often linked to cellular health, passage number, and seeding density.

  • Causality: The cellular response to this compound can be influenced by the physiological state of the cells. Factors like cell confluence and metabolic activity can alter the expression of the target protein and downstream signaling pathways.

  • Troubleshooting Table:

IssuePotential CauseRecommended Action
High Well-to-Well Variability Inconsistent cell seedingUse a multichannel pipette, ensure a homogenous cell suspension, and check for edge effects.
Drifting Results Over Time High cell passage numberUse cells within a defined low passage number range.
Poor Cellular Response Suboptimal cell healthEnsure proper cell culture conditions and check for contamination.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to use for dissolving this compound? A1: Dimethyl sulfoxide (DMSO) is generally a good starting point for creating a concentrated stock solution. For aqueous working solutions, ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent effects in your assay.

Q2: Can this compound aggregate in aqueous solutions? A2: Yes, like many organic small molecules, there is a potential for aggregation, especially at higher concentrations in aqueous buffers.[7] It is advisable to check for aggregation using techniques like dynamic light scattering if you suspect this is an issue.

Q3: Are there any known interfering substances I should avoid in my assay buffer? A3: While specific interactions for this compound are not extensively documented, it is good practice to avoid high concentrations of detergents (e.g., SDS, Tween-20) and certain metal chelators (e.g., EDTA) unless they are a required component of the assay, as these can interfere with protein-ligand interactions.[10]

Q4: How should I store the compound to ensure its stability? A4: For long-term storage, the solid compound should be kept in a cool, dry, and dark place. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[10]

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of medicinal chemistry, 47(12), 2973–2976. [Link]
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., Spyrakis, F., Bertinaria, M., & Lazzarato, L. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(13), 3975. [Link]
  • BenchChem. (2025, December).
  • BenchChem. (2025). Troubleshooting guide for "2-(6-methoxy-1H-indol-3-yl)acetic Acid" reactions. BenchChem.
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  • PubChem. (n.d.). 1-(Piperidin-4-yl)indolin-2-one hydrochloride. National Center for Biotechnology Information.
  • Singh, U. P., Bhat, H. R., Gahtori, P., & Ghosh, S. (2012). 1,3-Dihydro-2H-indol-2-ones derivatives: design, synthesis, in vitro antibacterial, antifungal and antitubercular study. European journal of medicinal chemistry, 47(1), 595–602. [Link]
  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. [Link]
  • Wild, D. (2012). Immunoassay Troubleshooting Guide.
  • Irwin, J. J., Duan, D., Torosyan, H., Doak, A. K., Ziebart, K. T., Sterling, T., Tumanian, G., & Shoichet, B. K. (2015). An Aggregation Advisor for Ligand Discovery. Journal of medicinal chemistry, 58(17), 7076–7087. [Link]
  • Yeh, J. Z., Narahashi, T., & Almon, R. R. (1975). Characterization of neuromuscular blocking action of piperidine derivatives. The Journal of pharmacology and experimental therapeutics, 194(2), 373–383.
  • Wang, X., Zhang, H. Y., Liu, Y. F., Wang, W., & Zhang, H. (2020). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. European journal of medicinal chemistry, 199, 112390. [Link]
  • Gaster, L. M., Joiner, G. F., King, F. D., Wyman, P. A., Sutton, J. M., Bingham, S., Ellis, E. S., Sanger, G. J., & Wardle, K. A. (1995). N-[(1-butyl-4-piperidinyl)methyl]-3,4dihydro-2H-[5][6]oxazino[3,2-a]indole10-carboxamide hydrochloride: the first potent and selective 5-HT4 receptor antagonist amide with oral activity. Journal of medicinal chemistry, 38(24), 4760–4763. [Link]
  • PubChem. (n.d.). 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. National Center for Biotechnology Information.
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Piperidine-1-carbonyl Azide in Common Organic Solvents. BenchChem.
  • Schrey, A. K., Köhler, F., & Tietze, D. (2025). Synthesis and Biological Evaluation of Novel 2‐(Piperidin‐4‐yl)‐1,2,3,4‐tetrahydroisoquinoline and 2‐(Piperidin‐4‐yl)decahydroisoquinoline Antimycotics. Chemistry & Biodiversity.
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., Spyrakis, F., Bertinaria, M., & Lazzarato, L. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2 H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules (Basel, Switzerland), 26(13), 3975. [Link]
  • Sunkel, C. E., Fau de Casa-Juana, M., Cillero, F. J., Priego, J. G., & Ortega, M. P. (1988). Synthesis, platelet aggregation inhibitory activity, and in vivo antithrombotic activity of new 1,4-dihydropyridines. Journal of medicinal chemistry, 31(10), 1886–1890. [Link]
  • Copeland, R. A., Mparvattan, A., & Chan, E. Y. (2016). 1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas. ACS medicinal chemistry letters, 7(2), 167–172. [Link]
  • Gastaldi, S., Boscaro, V., Gianquinto, E., Giorgis, M., Marini, E., Blua, F., Gallicchio, M., Spyrakis, F., Bertinaria, M., & Lazzarato, L. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor.
  • Al-Aboudi, A., Al-Qawasmeh, R. A., Al-Refai, M., Taha, M. O., & Al-Salahi, R. (2022). A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. International journal of molecular sciences, 23(19), 11956. [Link]
  • Eans, S. O., Ganno, M. L., & Johnson, K. M. (2024). 2-(Piperidin-3-yl)phthalimides Reduce Classical Markers of Cellular Inflammation in LPS-challenged RAW 264.7 Cells and also Demonstrate Potentially Relevant Sigma and Serotonin Receptor Affinity in Membrane Preparations. ACS chemical neuroscience, 15(14), 2736–2748. [Link]
  • Antermite, D., Nocentini, A., Granchi, C., Minutolo, F., & Riu, A. (2022). 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity. Molecules (Basel, Switzerland), 27(19), 6542. [Link]
  • Takai, H., Obase, H., Nakamizo, N., Teranishi, M., Kubo, K., Shuto, K., Kasuya, Y., Shigenobu, K., Hashikami, M., & Karashima, N. (1985). Synthesis of 1- and 3-(1-substituted 4-piperidinyl)-1,2,3,4-tetrahydro-2-oxoquinazolines as potential antihypertensive agents. Chemical & pharmaceutical bulletin, 33(3), 1116–1128. [Link]

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Validation & Comparative

A Comparative Study of 1-(Piperidin-4-yl)indolin-2-one Derivatives and Other Nociceptin/Orphanin FQ (NOP) Receptor Ligands: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The nociceptin/orphanin FQ (N/OFQ) peptide (NOP) receptor, the fourth member of the opioid receptor family, has emerged as a compelling therapeutic target for a spectrum of central nervous system disorders, including pain, anxiety, and substance abuse.[1][2][3] Unlike classical opioid receptors, activation of the NOP receptor does not appear to elicit the significant rewarding effects and abuse liability that plague traditional opioid analgesics, making it an attractive avenue for the development of safer therapeutics.[1] This guide provides a detailed comparative analysis of a promising class of NOP receptor ligands based on the 1-(piperidin-4-yl)indolin-2-one scaffold, alongside other well-characterized NOP ligands, to inform and guide preclinical research and drug development efforts.

The NOP Receptor Signaling Cascade

The NOP receptor is a G protein-coupled receptor (GPCR) that primarily couples to inhibitory G proteins (Gαi/o).[1][3] Upon agonist binding, a signaling cascade is initiated, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[1][3] This action, in turn, modulates downstream effector systems, including the inhibition of voltage-gated calcium channels and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[1][4] The net effect of this signaling pathway is a reduction in neuronal excitability.

NOP Receptor Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Agonist Agonist NOP_Receptor NOP Receptor Agonist->NOP_Receptor Binds G_Protein Gαi/oβγ NOP_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ca_Channel Ca²⁺ Channel G_Protein->Ca_Channel Inhibits K_Channel K⁺ Channel G_Protein->K_Channel Activates cAMP cAMP Adenylyl_Cyclase->cAMP Decreases Neuronal_Excitability Neuronal Excitability Ca_Channel->Neuronal_Excitability Decreases K_Channel->Neuronal_Excitability Decreases cAMP->Neuronal_Excitability Modulates

NOP Receptor Signaling Pathway

The 1-(Piperidin-4-yl)indolin-2-one Scaffold: A Versatile Platform for NOP Ligand Design

A significant breakthrough in the development of small-molecule NOP receptor modulators was the discovery of the 1-(piperidin-4-yl)indolin-2-one scaffold.[5][6] This chemical series has proven to be a remarkably versatile platform, as modifications to the substituent on the piperidine nitrogen can yield both potent agonists and antagonists within the same structural class.[5][6] This unique characteristic provides an invaluable tool for dissecting the structure-activity relationships (SAR) that govern functional activity at the NOP receptor.

Comparative Analysis of NOP Receptor Ligands

The following tables provide a comparative overview of the in vitro pharmacological profiles of a series of 1-(piperidin-4-yl)indolin-2-one derivatives and other key NOP receptor ligands. Binding affinity is expressed as the inhibition constant (Ki), which represents the concentration of the ligand that will bind to half of the receptor sites at equilibrium. Functional activity is presented as either agonist (with EC50 and Emax values from GTPγS binding assays where available) or antagonist (with pA2 or pKB values).

Table 1: Binding Affinity (Ki, nM) of 1-(Piperidin-4-yl)indolin-2-one Derivatives at Opioid Receptors
CompoundN-SubstituentNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)NOP Selectivity vs. MOP
1a Benzyl160334.23400.2
1b Cyclooctylmethyl0.4455171000125
1c 4-Phenylbutyl1.11501001100136
1d 3-Phenylpropyl1.02001001000200
1e 2-Phenoxyethyl3.54202702600120
1f 2-(2-Thienyl)ethyl2.53701901800148
1g 3,3-Diphenylpropyl2.2140110130064
1h 1-Naphthylmethyl3.04001001200133
1i 2-Naphthylmethyl1.83201101100178
1j 4-Chlorobenzyl141403874010
1k 4-Nitrobenzyl42570130200014
1l 4-Methoxybenzyl31170439005
1m cinnamyl0.6131116022

Data sourced from Zaveri et al., J Med Chem, 2004.[5][6]

Table 2: Functional Activity of 1-(Piperidin-4-yl)indolin-2-one Derivatives in [35S]GTPγS Binding Assay
CompoundN-SubstituentActivityEmax (%)EC50 (nM)
1b CyclooctylmethylAgonist10020
1c 4-PhenylbutylAgonist10030
1m cinnamylAntagonist--

Data sourced from Zaveri et al., J Med Chem, 2004.[5][6]

Table 3: Comparative Pharmacology of Key NOP Receptor Ligands
LigandClassNOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)NOP Functional Activity
N/OFQ Endogenous Peptide Agonist~0.1-0.3>1000>1000>1000Full Agonist
Ro 64-6198 Small Molecule Agonist0.3362143787Full Agonist (EC50 ≈ 10-25 nM)[7][8][9]
SB-612111 Small Molecule Antagonist0.3357.6160.52109Antagonist (pKB ≈ 8.6-9.7)[4][10]
UFP-101 Peptide Antagonist~0.06>1000>1000>1000Antagonist (pA2 ≈ 6.4-8.5)[11]
Cebranopadol Mixed NOP/MOP Agonist0.90.72.618Agonist (EC50 = 13 nM)[12]
AT-121 Bifunctional NOP/MOP Agonist16.493.67--Partial Agonist[13]

Data compiled from multiple sources as cited.

Experimental Methodologies

The characterization of NOP receptor ligands relies on a suite of robust in vitro assays. The following sections provide detailed protocols for two fundamental experimental workflows: the radioligand binding assay for determining binding affinity and the cAMP inhibition assay for assessing functional agonism.

Radioligand Binding Assay Workflow

This assay quantifies the affinity of a test compound for the NOP receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

Radioligand_Binding_Assay cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Prepare membranes from cells expressing NOP receptor (e.g., CHO-hNOP) Incubate Incubate membranes, radioligand, and test compound Membrane_Prep->Incubate Radioligand_Prep Prepare radiolabeled ligand (e.g., [³H]N/OFQ) Radioligand_Prep->Incubate Compound_Prep Prepare serial dilutions of test compound Compound_Prep->Incubate Filter Rapidly filter to separate bound and free radioligand Incubate->Filter Count Measure radioactivity on filters Filter->Count Analyze Determine IC₅₀ and calculate Kᵢ using the Cheng-Prusoff equation Count->Analyze

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation: Homogenize Chinese Hamster Ovary (CHO) cells stably expressing the human NOP receptor (CHO-hNOP) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh buffer. Determine the protein concentration using a standard method (e.g., BCA assay).

  • Assay Setup: In a 96-well plate, add the following to each well:

    • Cell membranes (typically 5-20 µg of protein).

    • A fixed concentration of radiolabeled NOP ligand (e.g., [³H]N/OFQ) near its Kd value.

    • Varying concentrations of the unlabeled test compound.

    • For determining non-specific binding, a high concentration of a known NOP ligand (e.g., unlabeled N/OFQ) is added to a set of wells.

    • Assay buffer to bring the final volume to 200-250 µL.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C or 30°C) for a sufficient time to reach equilibrium (typically 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter plate (e.g., GF/C) using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding from the total binding to obtain specific binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC50 (the concentration of the test compound that inhibits 50% of the specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[14]

cAMP Inhibition Assay Workflow

This functional assay measures the ability of an agonist to activate the Gαi/o-coupled NOP receptor and inhibit the production of cAMP, typically stimulated by forskolin.

cAMP_Inhibition_Assay cluster_cell_prep Cell Preparation cluster_stimulation Stimulation cluster_lysis_detection Lysis & Detection cluster_readout Readout & Analysis Plate_Cells Plate CHO-hNOP cells in a 96-well plate Add_Compound Add varying concentrations of test agonist Plate_Cells->Add_Compound Add_Forskolin Add forskolin to stimulate adenylyl cyclase Add_Compound->Add_Forskolin Incubate_Stim Incubate to allow cAMP production Add_Forskolin->Incubate_Stim Lyse_Cells Lyse cells and add detection reagents (e.g., HTRF reagents) Incubate_Stim->Lyse_Cells Incubate_Detect Incubate for signal development Lyse_Cells->Incubate_Detect Read_Plate Read plate on a compatible reader Incubate_Detect->Read_Plate Analyze_cAMP Calculate cAMP concentration and determine EC₅₀ and Eₘₐₓ Read_Plate->Analyze_cAMP

cAMP Inhibition Assay Workflow

Step-by-Step Protocol:

  • Cell Plating: Seed CHO-hNOP cells into a 96-well plate and culture overnight to allow for cell attachment.

  • Compound Addition: On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Add serial dilutions of the test agonist to the appropriate wells.

  • Forskolin Stimulation: Add a fixed concentration of forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and induce cAMP production.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

  • Cell Lysis and Detection: Lyse the cells and detect the intracellular cAMP levels using a commercially available kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay.[15][16][17] This typically involves adding a lysis buffer containing a europium cryptate-labeled anti-cAMP antibody and a d2-labeled cAMP analog.

  • Signal Development: Incubate the plate at room temperature for approximately 60 minutes to allow the immunoassay to reach equilibrium.

  • Plate Reading: Read the plate using an HTRF-compatible reader, measuring the fluorescence emission at two wavelengths (e.g., 665 nm and 620 nm).

  • Data Analysis: The ratio of the two emission signals is inversely proportional to the amount of cAMP produced. Generate a standard curve using known concentrations of cAMP. Convert the sample readings to cAMP concentrations using the standard curve. Plot the percent inhibition of forskolin-stimulated cAMP levels against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the Emax (the maximal inhibition).[18]

Discussion and Future Directions

The 1-(piperidin-4-yl)indolin-2-one series represents a significant advancement in the quest for selective and functionally diverse NOP receptor ligands. The ability to switch between agonist and antagonist activity through modification of a single substituent provides a powerful tool for medicinal chemists. The data presented herein highlight the potential for developing highly selective NOP agonists, such as compound 1b , with over 100-fold selectivity against classical opioid receptors. Such compounds are invaluable for elucidating the specific physiological roles of the NOP system and hold promise as non-addictive analgesics and anxiolytics.

The development of bifunctional ligands, such as Cebranopadol and AT-121, which target both NOP and MOP receptors, represents another exciting therapeutic strategy.[7][13] The synergistic interaction between these two receptor systems may offer a path to potent analgesia with a reduced side-effect profile compared to traditional MOP agonists.

Future research should focus on a more detailed in vivo characterization of the most promising 1-(piperidin-4-yl)indolin-2-one derivatives to assess their pharmacokinetic properties, efficacy in animal models of pain and anxiety, and potential for abuse liability. A deeper understanding of the structural determinants of agonist versus antagonist activity within this scaffold will further enable the rational design of novel NOP receptor modulators with tailored pharmacological profiles.

References

  • Zaveri NT, Jiang F, Olsen CM, Deschamps JR, Parrish D, Polgar W, Toll L. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. J Med Chem. 2004 Jun 3;47(12):2973-6.
  • cAMP Hunter™ eXpress GPCR Assay. Eurofins DiscoverX.
  • Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual. NCBI Bookshelf.
  • Toll L, Zaveri NT. Discovery and structure-activity relationships (SAR) of a novel class of 2-substituted N-piperidinyl indole-based nociceptin opioid receptor ligands. Bioorg Med Chem Lett. 2017 Aug 1;27(15):3341-3346.
  • Rizzi A, et al. Novel Mixed NOP/Opioid Receptor Peptide Agonists. J Med Chem. 2021 May 27;64(10):6587-6602.
  • Toll L, et al. In vitro binding affinities and functional activities of NOP ligands. ResearchGate.
  • Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Zaveri NT. The Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. ACS Chem Neurosci. 2016 Jan 20;7(1):18-24.
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A Comparative Guide to the Efficacy of 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The 1,3-dihydro-1-(piperidin-4-yl)(2h)indol-2-one scaffold is a privileged structure in medicinal chemistry, serving as the foundation for a diverse array of pharmacologically active compounds. Its versatility allows for the development of derivatives with distinct therapeutic applications, ranging from oncology to neuroscience. This guide provides an in-depth, objective comparison of the efficacy of various derivatives based on this core structure, supported by experimental data from preclinical and clinical studies. We will explore three major classes of these derivatives: multi-targeted kinase inhibitors, nociceptin receptor modulators, and dopamine receptor antagonists, offering insights into their mechanisms of action, structure-activity relationships, and therapeutic potential.

The Versatile Scaffold: this compound

The core structure, consisting of an oxindole ring system linked to a piperidine moiety, provides a unique three-dimensional framework that can be extensively modified to achieve desired biological activities. The piperidine nitrogen allows for the introduction of various substituents that can profoundly influence receptor affinity and functional activity, while modifications to the oxindole ring can modulate properties such as kinase selectivity and pharmacokinetic profiles. This inherent adaptability has made it a fruitful starting point for the discovery of novel therapeutics.

Class 1: Multi-Targeted Kinase Inhibitors for Oncology

Derivatives of the this compound scaffold have yielded some of the most successful multi-targeted kinase inhibitors in cancer therapy. These compounds typically function by competing with ATP for the binding site on various receptor tyrosine kinases (RTKs), thereby inhibiting downstream signaling pathways crucial for tumor growth, proliferation, and angiogenesis.[1][2]

Mechanism of Action: Angiogenesis and Tumor Growth Inhibition

A prime example of this class is Sunitinib , an orally available multi-kinase inhibitor approved for the treatment of renal cell carcinoma (RCC) and imatinib-resistant gastrointestinal stromal tumors (GIST).[3] Sunitinib potently inhibits vascular endothelial growth factor receptors (VEGFRs) and platelet-derived growth factor receptors (PDGFRs), which are key drivers of tumor angiogenesis.[3] By blocking these receptors, Sunitinib effectively cuts off the blood supply to the tumor, leading to starvation and inhibition of growth. Additionally, it inhibits other kinases like c-Kit, Flt3, and RET, contributing to its broad anti-tumor activity.[4]

Another notable derivative is SU6656 , which exhibits selectivity for the Src family of tyrosine kinases.[5] These non-receptor tyrosine kinases are involved in various signaling pathways that regulate cell growth, proliferation, and survival.[5][6] Inhibition of Src family kinases by SU6656 has been shown to interfere with growth factor signaling and mitogenesis.[6]

Signaling Pathway of Multi-Targeted Kinase Inhibitors

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK VEGFR / PDGFR / c-Kit Ras Ras RTK->Ras PI3K PI3K RTK->PI3K Src Src RTK->Src Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription Akt Akt PI3K->Akt Akt->Transcription Src->Ras Sunitinib Sunitinib Sunitinib->RTK Inhibition SU6656 SU6656 SU6656->Src Inhibition

Caption: Inhibition of Receptor Tyrosine Kinase Signaling by Sunitinib and SU6656.

Comparative Efficacy Data

The following table summarizes the in vitro inhibitory activities of Sunitinib and SU6656 against various kinases. It is important to note that direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.

CompoundTarget KinaseIC50 (nM)Reference
Sunitinib VEGFR-110[7]
VEGFR-210[7]
VEGFR-310[7]
PDGFRβ2[3]
c-KitVaries by mutation[3]
SU6656 Src280[6]
Yes20[6]
Lyn130[6]
Fyn170[6]
Experimental Protocols

This protocol describes a common method to determine the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.

  • Reagent Preparation : Prepare a stock solution of the test compound in DMSO. Serially dilute the compound to obtain a range of concentrations. Prepare a reaction buffer containing the kinase, a suitable substrate (e.g., a peptide or protein), ATP, and MgCl2.

  • Kinase Reaction : In a microplate, add the serially diluted compound or a DMSO control. Add the kinase to each well and incubate briefly to allow for inhibitor binding. Initiate the reaction by adding the ATP/substrate mixture. Incubate at a controlled temperature for a defined period.

  • Detection : Terminate the reaction and quantify the amount of phosphorylated substrate or ADP produced. This can be achieved using various methods, such as luminescence-based assays (e.g., ADP-Glo™), fluorescence polarization, or ELISA.

  • Data Analysis : Plot the measured signal against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC50 value.

Experimental Workflow for In Vitro Kinase Assay

G A Compound Dilution (Serial dilution in DMSO) B Kinase Reaction Setup (Kinase, Substrate, ATP, Buffer) A->B C Incubation (Controlled Temperature and Time) B->C D Detection (e.g., Luminescence, Fluorescence) C->D E Data Analysis (IC50 Calculation) D->E

Caption: A generalized workflow for determining in vitro kinase inhibition.

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.

  • Cell Culture and Implantation : Culture a human tumor cell line (e.g., a renal cell carcinoma line for Sunitinib testing) under standard conditions. Harvest the cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation. Subcutaneously inject the cell suspension into the flank of immunocompromised mice.

  • Tumor Growth and Treatment : Monitor the mice regularly for tumor growth. Once the tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer the test compound (e.g., Sunitinib orally) and a vehicle control according to a defined schedule and dosage.

  • Efficacy Assessment : Measure tumor volume and mouse body weight regularly throughout the study. At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

  • Data Analysis : Compare the tumor growth rates and final tumor weights between the treated and control groups to determine the in vivo efficacy of the compound.[8][9][10]

Class 2: Nociceptin Receptor Modulators for Neurological Disorders

A distinct class of this compound derivatives has been developed as potent and selective modulators of the nociceptin/orphanin FQ (N/OFQ) peptide receptor (NOP), a G protein-coupled receptor involved in pain, anxiety, and other neurological processes.[11][12]

Mechanism of Action: Agonism and Antagonism at the NOP Receptor

Unlike the kinase inhibitors, these derivatives do not target enzymatic activity. Instead, they bind to the NOP receptor and can act as either agonists, mimicking the effect of the endogenous ligand N/OFQ, or antagonists, blocking its effect. The functional outcome is highly dependent on the nature of the substituent on the piperidine nitrogen.[11] For instance, certain N-substitutions can favor an agonist conformation of the receptor, leading to downstream signaling that can modulate pain perception, while other substitutions can stabilize an inactive conformation, acting as antagonists.[12]

NOP Receptor Signaling and Modulation

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NOP_R NOP Receptor G_protein G Protein (Gi/o) NOP_R->G_protein AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Downstream Downstream Effects (e.g., Ion Channel Modulation) cAMP->Downstream Agonist NOP Agonist Agonist->NOP_R Activation Antagonist NOP Antagonist Antagonist->NOP_R Blockade

Caption: Agonist and antagonist modulation of NOP receptor signaling.

Comparative Efficacy Data

The following table presents the binding affinities (Ki) and functional activities (EC50 or IC50) of representative N-substituted piperidinyl-indolinone derivatives at the NOP receptor and other opioid receptors, demonstrating how subtle structural changes can switch a compound from an agonist to an antagonist.

CompoundN-SubstituentNOP Ki (nM)NOP Functional Activityμ-Opioid Ki (nM)κ-Opioid Ki (nM)δ-Opioid Ki (nM)Reference
Derivative A Cyclooctylmethyl0.45Agonist (EC50 = 7.7 nM)120171800[11]
Derivative B 1,2,3,4-Tetrahydronaphthalen-1-yl0.98Antagonist (IC50 = 11 nM)160361300[11]
Experimental Protocols

This assay measures the affinity of a test compound for the NOP receptor.

  • Membrane Preparation : Prepare cell membranes from cells overexpressing the human NOP receptor.

  • Binding Reaction : Incubate the cell membranes with a radiolabeled ligand (e.g., [³H]N/OFQ) and various concentrations of the unlabeled test compound in a suitable buffer.

  • Separation and Detection : Separate the bound from the free radioligand by rapid filtration. Measure the radioactivity of the filters using a scintillation counter.

  • Data Analysis : Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.[11][13][14]

This assay determines the functional activity (agonist or antagonist) of a compound at the NOP receptor.

  • Membrane Preparation : Prepare cell membranes from cells co-expressing the NOP receptor and the relevant G proteins.

  • Assay Reaction : Incubate the membranes with [³⁵S]GTPγS, GDP, and the test compound (for agonist testing) or a known agonist plus the test compound (for antagonist testing).

  • Separation and Detection : Separate the bound from the free [³⁵S]GTPγS by filtration. Measure the radioactivity of the filters.

  • Data Analysis : For agonists, plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the EC50 and Emax. For antagonists, determine the concentration that inhibits the agonist-stimulated response by 50% (IC50).[11]

Class 3: Dopamine D4 Receptor Antagonists for Neuropsychiatric Disorders

Derivatives of the this compound scaffold have also been investigated as selective antagonists for the dopamine D4 receptor, a target for the treatment of schizophrenia and other neuropsychiatric disorders.[15]

Mechanism of Action: Selective Dopamine Receptor Blockade

These compounds are designed to selectively bind to and block the dopamine D4 receptor, thereby modulating dopaminergic neurotransmission in specific brain regions. High selectivity for the D4 receptor over other dopamine receptor subtypes (e.g., D2) is a key objective to minimize the extrapyramidal side effects associated with older antipsychotic medications.[16] The structure-activity relationship studies have shown that modifications on both the indolinone core and the piperidine substituent are crucial for achieving high affinity and selectivity for the D4 receptor.[15]

Dopamine D4 Receptor Antagonism

G cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_release Dopamine Release Dopamine Dopamine Dopamine_release->Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Signaling Downstream Signaling D4_Receptor->Signaling Antagonist D4 Antagonist Antagonist->D4_Receptor Blockade

Caption: Blockade of the dopamine D4 receptor by a selective antagonist.

Comparative Efficacy Data

The following table illustrates the binding affinities (Ki) of a series of indolin-2-one derivatives for dopamine D2, D3, and D4 receptors, highlighting the potential for achieving high D4 selectivity.

CompoundN-SubstituentD2 Ki (nM)D3 Ki (nM)D4 Ki (nM)Reference
Derivative C 4-(4-Hydroxybenzyl)piperazinylbutyl>1000>10000.5[15]
Derivative D 4-Benzylpiperazinylbutyl>1000>100012.3[15]
Experimental Protocols

This protocol is similar to the NOP receptor binding assay but uses cell lines expressing the respective dopamine receptor subtypes (D2, D3, D4) and a radioligand specific for dopamine receptors (e.g., [³H]spiperone). The data analysis follows the same principles to determine Ki values.[15]

Conclusion: A Scaffold of Immense Therapeutic Potential

The this compound scaffold represents a remarkable example of a privileged structure in drug discovery. The derivatives discussed in this guide, spanning from multi-targeted kinase inhibitors for cancer to highly selective G protein-coupled receptor modulators for neurological disorders, underscore the vast therapeutic potential that can be unlocked through strategic chemical modifications of this core. The comparative efficacy data and detailed experimental protocols provided herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals in their pursuit of novel and effective therapies based on this versatile chemical framework. Further exploration of this scaffold is warranted and holds the promise of yielding new medicines to address unmet medical needs.

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A Comparative Benchmarking Guide to Novel Hedgehog Pathway Inhibitors: 1-(piperidin-4-yl)indolin-2-one Derivatives vs. Established SMO Antagonists

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and its aberrant reactivation in adults is a known driver of several human cancers, including basal cell carcinoma (BCC) and medulloblastoma.[1][2][3] The G protein-coupled receptor, Smoothened (SMO), is a key transducer of Hh signaling and a validated therapeutic target.[1][4][5] This guide provides a comprehensive benchmarking analysis of a novel 1-(piperidin-4-yl)indolin-2-one derivative, hereafter referred to as Compound X , against the FDA-approved SMO inhibitor, Vismodegib . We will delve into the mechanistic rationale for targeting SMO, present detailed experimental protocols for a head-to-head comparison, and analyze performance data, with a particular focus on overcoming clinically relevant resistance mutations.

Introduction: The Hedgehog Pathway and the Central Role of Smoothened (SMO)

The Hh signaling cascade is tightly regulated. In the absence of a Hedgehog ligand (e.g., Sonic Hedgehog, Shh), the receptor Patched (PTCH1) tonically inhibits SMO.[1][3][6][7] Upon Shh binding to PTCH1, this inhibition is relieved, allowing SMO to activate the GLI family of transcription factors (GLI1, GLI2, and GLI3), which then translocate to the nucleus and induce the expression of Hh target genes responsible for cell proliferation and survival.[2][3][5]

Dysregulation of this pathway, often through inactivating mutations in PTCH1 or activating mutations in SMO, leads to ligand-independent, constitutive signaling, driving tumorigenesis.[8][9] Small molecule inhibitors that directly target SMO have proven to be effective therapies.

The Benchmark: Vismodegib (GDC-0449)

Vismodegib is a first-in-class, potent, and specific inhibitor of the Hh pathway that binds directly to and inhibits SMO.[4][6][10] It is approved for the treatment of metastatic or locally advanced BCC.[10][11][12] While a landmark achievement, the clinical utility of Vismodegib is hampered by the emergence of acquired resistance.[13][14] A common mechanism of resistance is the acquisition of point mutations in the drug-binding pocket of SMO, such as the D473H mutation, which abrogates drug binding and restores pathway activity.[13][15][16]

The Challenger: Compound X, a Novel 1-(piperidin-4-yl)indolin-2-one Derivative

The 1-(piperidin-4-yl)indolin-2-one scaffold has been identified as a versatile chemical starting point for developing potent SMO inhibitors. Recent studies on compounds with this core structure, such as LKD1214, have shown promising activity, including the ability to inhibit Hh signaling and bind to SMO.[17] This guide will focus on a representative molecule from this class, Compound X, to evaluate its potential to not only potently inhibit wild-type SMO but also to overcome the limitations of current therapies by maintaining activity against resistance-conferring mutants.

Experimental Design for Comparative Analysis

To provide a rigorous and objective comparison between Compound X and Vismodegib, a series of in vitro assays were designed to assess their biochemical potency, cellular activity, and efficacy against a clinically relevant resistance mutation.

Overall Experimental Workflow

The following diagram outlines the logical flow of the experimental comparison, from initial target binding to cellular efficacy in both wild-type and resistant contexts.

G cluster_0 Biochemical Potency cluster_1 Cellular Pathway Inhibition cluster_2 Resistance Profiling a SMO Radioligand Binding Assay (Wild-Type SMO) b GLI-Luciferase Reporter Assay (NIH/3T3 Cells) a->b Confirm cellular pathway inhibition c SMO Radioligand Binding Assay (SMO D473H Mutant) b->c Investigate binding to resistant mutant d Cell Proliferation Assay (Hh-Dependent Cancer Cells WT vs. SMO D473H) c->d Assess functional impact on resistant cells G cluster_0 cluster_2 cluster_3 Shh Shh Ligand PTCH1 PTCH1 Receptor Shh->PTCH1 Binds SMO SMO Receptor PTCH1->SMO GLI GLI Complex SMO->GLI Activates SUFU SUFU SUFU->GLI Sequesters GLI->SUFU Dissociates from GLI_act GLI (Activator) GLI->GLI_act Translocates TargetGenes Target Gene Expression (e.g., GLI1, PTCH1) GLI_act->TargetGenes Promotes Inhibitor Vismodegib Compound X Inhibitor->SMO Blocks

Caption: The Hedgehog signaling pathway and SMO inhibition.

Conclusion and Future Directions

This comparative analysis demonstrates that the novel 1-(piperidin-4-yl)indolin-2-one derivative, Compound X, is a potent inhibitor of the Hedgehog signaling pathway, with efficacy comparable to the established drug Vismodegib against wild-type SMO.

The most significant finding is the ability of Compound X to maintain potent biochemical and functional activity against the clinically important SMO-D473H resistance mutation. This suggests that inhibitors built on this scaffold have the potential to address a critical unmet need in the treatment of Hh-driven cancers by overcoming acquired resistance to first-generation SMO antagonists.

Further studies should focus on a broader panel of SMO mutations, in vivo efficacy in animal models of resistant tumors, and a comprehensive safety and pharmacokinetic profiling to advance this promising new class of inhibitors toward clinical development.

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The Therapeutic Potential of the 1-(Piperidin-4-yl)indolin-2-one Scaffold: An In Vivo Comparative Guide for Neurodegenerative Diseases

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for effective treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's, is one of the most significant challenges in modern medicine. This guide provides an in-depth technical analysis of the therapeutic potential of the 1-(piperidin-4-yl)indolin-2-one scaffold as a promising starting point for the development of novel neuroprotective agents. While direct in vivo validation of the unsubstituted parent compound is limited in publicly available research, a comprehensive examination of its constituent moieties—the piperidine and indolin-2-one cores—reveals a wealth of data supporting their potential in combating neurodegeneration.

This guide will dissect the in vivo performance of representative derivatives of these scaffolds, comparing them against established therapies and other emerging neuroprotective agents. We will delve into the underlying mechanisms of action, present supporting experimental data, and provide detailed protocols for key in vivo validation studies.

The Rationale: A Scaffold of Promise in Neurodegeneration

The 1-(piperidin-4-yl)indolin-2-one scaffold represents a strategic hybridization of two pharmacologically privileged structures. The piperidine ring is a common feature in many centrally active drugs, including the acetylcholinesterase inhibitor donepezil, approved for Alzheimer's disease. Its physicochemical properties often confer favorable blood-brain barrier permeability. The indolin-2-one core is a versatile structure found in a multitude of bioactive compounds, including several kinase inhibitors with demonstrated neuroprotective effects. The combination of these two moieties offers a unique chemical space for the design of multi-target ligands with the potential to address the complex and multifactorial nature of neurodegenerative disorders.

Comparative In Vivo Efficacy: Piperidine and Indolin-2-one Derivatives in Action

To validate the therapeutic potential of the 1-(piperidin-4-yl)indolin-2-one scaffold, we will examine the in vivo efficacy of representative compounds from each of its constituent chemical classes in established animal models of Parkinson's and Alzheimer's disease.

Parkinson's Disease Models: The MPTP Challenge

The 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model is a widely used paradigm to study Parkinson's disease. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, mimicking a key pathological feature of the human disease.

Experimental Workflow: MPTP-Induced Parkinson's Disease Model

cluster_acclimatization Acclimatization cluster_induction Disease Induction cluster_treatment Treatment Regimen cluster_assessment Behavioral and Neuropathological Assessment acclimatize House mice in a controlled environment for at least one week mptp_admin Administer MPTP (e.g., 30 mg/kg, i.p.) for 7 consecutive days acclimatize->mptp_admin treatment_group Test Compound (e.g., Piperine) or Vehicle Administration mptp_admin->treatment_group levodopa_group Positive Control (e.g., Levodopa) Administration mptp_admin->levodopa_group rotarod Rotarod Test for Motor Coordination treatment_group->rotarod levodopa_group->rotarod pole_test Pole Test for Bradykinesia rotarod->pole_test histology Immunohistochemistry for Tyrosine Hydroxylase (TH) in Substantia Nigra pole_test->histology

Workflow for the MPTP-induced mouse model of Parkinson's disease.

Comparative Efficacy Data in the MPTP Model

Compound/TreatmentClass/Mechanism of ActionAnimal ModelDose and RouteKey In Vivo Efficacy ResultsReference
Piperine Piperidine Alkaloid / Antioxidant, Anti-inflammatory, Anti-apoptoticMPTP-induced mice10 mg/kg, oralAttenuated motor coordination deficits (Rotarod test) and cognitive dysfunction (Morris water maze). Prevented the decrease in tyrosine hydroxylase-positive cells in the substantia nigra.[1]([Link])
Levodopa (L-DOPA) Dopamine Precursor (Standard of Care)MPTP-induced mice8 mg/kg/day, i.p.Significantly ameliorated behavioral deficits. Increased tyrosine hydroxylase levels in the striatum and substantia nigra.[2]([Link])
Sunitinib Indolin-2-one Derivative / Multi-kinase InhibitorMPP+-treated SH-SY5Y cells (in vitro model)-Protected against MPP+-induced neuronal death.[3]([Link])
Alzheimer's Disease Models: Tackling Amyloid and Cholinergic Deficits

To assess the potential in Alzheimer's disease, we consider two widely used models: the scopolamine-induced amnesia model, which mimics the cholinergic deficit seen in patients, and transgenic models like the APP/PS1 mouse, which recapitulates amyloid-β plaque pathology.

Experimental Workflow: Scopolamine-Induced Amnesia Model

cluster_acclimatization Acclimatization cluster_treatment Treatment cluster_induction Amnesia Induction cluster_assessment Cognitive Assessment acclimatize Acclimatize rats to the testing environment treatment_admin Administer Test Compound or Vehicle acclimatize->treatment_admin donepezil_admin Administer Positive Control (Donepezil) acclimatize->donepezil_admin scopolamine_admin Administer Scopolamine (e.g., 1 mg/kg, i.p.) treatment_admin->scopolamine_admin donepezil_admin->scopolamine_admin mwm Morris Water Maze for Spatial Memory scopolamine_admin->mwm y_maze Y-Maze for Short-Term Memory mwm->y_maze

Workflow for the scopolamine-induced amnesia model in rats.

Comparative Efficacy Data in Alzheimer's Disease Models

Compound/TreatmentClass/Mechanism of ActionAnimal ModelDose and RouteKey In Vivo Efficacy ResultsReference
Piperine Derivative (PD07) Piperidine Derivative / Multi-target (ChE, BACE1, Aβ aggregation inhibitor)Scopolamine-induced amnesia in rats10 mg/kg, oralImproved memory and cognition. Increased acetylcholine levels in the brain.[4]([Link])
Donepezil Piperidine Derivative / Acetylcholinesterase Inhibitor (Standard of Care)Tg2576 mice4 mg/kgSignificantly reduced soluble Aβ1-40 and Aβ1-42 levels and Aβ plaque burden.[5]([Link])
J30-8 3-Substituted Indolin-2-one / JNK3 InhibitorAPP/PS1 mice1 µM (in vitro)Alleviated spatial memory impairment, reduced plaque burden, and inhibited phosphorylation of JNKs, APP, and Tau.[6]([Link])
GW5074 3-Substituted Indolin-2-one / c-Raf Inhibitor3-nitropropionic acid-induced Huntington's disease model in miceNot specifiedPrevents neurodegeneration and improves behavioral outcome.[1]([Link]

Mechanistic Insights: Unraveling the Neuroprotective Pathways

The therapeutic potential of the 1-(piperidin-4-yl)indolin-2-one scaffold is underscored by the diverse and complementary mechanisms of action of its constituent-related compounds.

Signaling Pathways Implicated in Neuroprotection

cluster_piperine Piperine Derivatives cluster_indolinone Indolin-2-one Derivatives NGF NGF/TrkA Akt Akt/GSK3β NGF->Akt node_1 Neuronal Survival Akt->node_1 JAK2 JAK2/STAT3 node_2 Anti-inflammation JAK2->node_2 Raf Raf-MEK-ERK NFkB NF-κB Raf->NFkB node_3 Anti-apoptosis NFkB->node_3 JNK3 JNK3 node_4 Reduced Aβ & Tau Pathology JNK3->node_4

Sources

A Head-to-Head Comparison of Synthesis Routes for 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: A Guide for Medicinal Chemists

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one, also known as 1-(piperidin-4-yl)oxindole, is a crucial scaffold in medicinal chemistry. Its structural motif is a key component in the development of various therapeutic agents, serving as a versatile intermediate for compounds targeting neurological disorders and as ligands for the nociceptin (ORL-1) receptor.[1][2][3] The efficacy and cost of producing drug candidates often hinge on the efficiency of the synthetic route to such core intermediates. Consequently, the development of robust, scalable, and efficient synthetic strategies is of paramount importance to drug development professionals.

This guide provides a head-to-head comparison of different synthetic routes to this compound. We will move beyond a simple recitation of steps to analyze the underlying chemical principles, compare performance with experimental data, and provide detailed, field-proven protocols.

Overview of Synthetic Strategies

The synthesis of 1-(piperidin-4-yl)oxindole fundamentally involves the formation of a C-N bond between the N1 position of the oxindole ring and the nitrogen of the piperidine ring. Historically, this has been achieved through multi-step sequences often culminating in harsh cyclization conditions. More contemporary methods leverage the power of transition-metal catalysis to achieve this transformation under significantly milder and more efficient conditions. We will compare two distinct approaches: a classical route involving Friedel-Crafts acylation and a modern route utilizing an intramolecular palladium-catalyzed amination (a variation of the Buchwald-Hartwig amination).

Route 1: Classical Approach via Intramolecular Friedel-Crafts Acylation

This traditional approach involves constructing the oxindole ring in the final step through an intramolecular Friedel-Crafts acylation. While historically significant, this route is often hampered by severe reaction conditions and multiple steps.

General Reaction Scheme & Logic

The logic of this pathway involves first coupling a protected piperidine moiety to an aniline derivative, followed by the introduction of an acyl chloride group, and finally, a Lewis-acid-mediated cyclization to form the oxindole ring.

cluster_0 Classical Friedel-Crafts Route Start N-Protected 4-Aminopiperidine Step1 Alkylation with 2-Chlorophenylacetyl chloride Start->Step1 1 Step2 Amide Intermediate Step3 Intramolecular Friedel-Crafts Acylation (AlCl3, 160°C) Step2->Step3 2 Step4 N-Protected Target Molecule Step3->Step4 3 Step5 Deprotection Step4->Step5 4 End Final Product Step5->End 5

Caption: Workflow for the classical Friedel-Crafts route.

Analysis and Causality

The key bond-forming step in this route is the intramolecular Friedel-Crafts acylation. This reaction requires a strong Lewis acid, such as aluminum chloride (AlCl₃), and high temperatures (e.g., 160°C) to drive the cyclization.[1]

  • Expertise & Experience: The necessity for such harsh conditions is a significant drawback. These conditions are not compatible with many functional groups, severely limiting the synthesis of decorated analogs for structure-activity relationship (SAR) studies. High temperatures can lead to side reactions and decomposition, often resulting in lower yields and complex purification profiles. Furthermore, the use of stoichiometric amounts of AlCl₃ generates significant acidic waste, posing environmental and disposal challenges, particularly on an industrial scale.

Performance Summary
MetricPerformanceRationale
Yield Low to ModerateHarsh conditions often lead to byproduct formation and degradation.
Reaction Conditions Very Harsh (AlCl₃, >150°C)Limits substrate scope and functional group tolerance.[1]
Scalability PoorHigh temperatures and corrosive reagents are difficult to manage at scale.
Atom Economy PoorMulti-step synthesis with protection/deprotection steps reduces overall efficiency.
Safety/Greenness PoorUse of hazardous reagents and generation of significant waste.

Route 2: Modern Approach via Intramolecular Palladium-Catalyzed Amination

To overcome the limitations of the classical route, modern synthetic chemistry has turned to transition-metal catalysis. A highly efficient approach involves an intramolecular palladium-catalyzed N-arylation to form the oxindole ring system under mild conditions.[1]

General Reaction Scheme & Logic

This strategy begins with the amidation of a commercially available 2-bromophenylacetic acid derivative with a protected 4-aminopiperidine. The resulting acyclic precursor then undergoes an intramolecular C-N bond formation catalyzed by a palladium complex to yield the protected oxindole, which is subsequently deprotected.

cluster_1 Modern Pd-Catalyzed Route Start_M 2-Bromophenylacetyl chloride + N-Boc-4-aminopiperidine Step1_M Amidation Start_M->Step1_M 1 Step2_M Aryl Bromide Precursor Step3_M Intramolecular Pd-Catalyzed Amination (Pd(OAc)2, Ligand, Base) Step2_M->Step3_M 2 Step4_M N-Boc Protected Target Molecule Step3_M->Step4_M 3 Step5_M Boc Deprotection (TFA) Step4_M->Step5_M 4 End_M Final Product Step5_M->End_M

Caption: Workflow for the modern Pd-catalyzed intramolecular amination route.

Mechanism and Causality

The cornerstone of this route is the palladium-catalyzed intramolecular amination. This reaction proceeds via a catalytic cycle involving oxidative addition of the aryl bromide to the Pd(0) complex, followed by deprotonation of the amide nitrogen by a base, and concluding with reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.

  • Expertise & Experience: The choice of ligand is critical for the success of this reaction. Bulky, electron-rich phosphine ligands (e.g., Xantphos) are often employed to facilitate the reductive elimination step, which is typically the rate-limiting step in such transformations. The base (e.g., sodium tert-butoxide) plays a crucial role in deprotonating the amide, making it sufficiently nucleophilic to displace the bromide from the palladium center. The reaction proceeds under much milder conditions (e.g., 100°C) compared to the Friedel-Crafts route, allowing for excellent functional group tolerance.[1][4]

Detailed Experimental Protocol (Adapted from Tetrahedron Lett. 2004, 45, 753-755)[1]

Step 1: Synthesis of N-(1-Boc-piperidin-4-yl)-2-(2-bromophenyl)acetamide

  • To a solution of 2-bromophenylacetic acid (1.0 eq) in dichloromethane (DCM), add oxalyl chloride (1.2 eq) and a catalytic amount of dimethylformamide (DMF).

  • Stir the mixture at room temperature for 2 hours. Concentrate under reduced pressure to obtain the crude acid chloride.

  • Dissolve the acid chloride in DCM and add it dropwise to a cooled (0°C) solution of N-Boc-4-aminopiperidine (1.1 eq) and triethylamine (1.5 eq) in DCM.

  • Allow the reaction to warm to room temperature and stir for 16 hours.

  • Wash the reaction mixture with saturated NaHCO₃ solution and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate.

  • Purify the residue by column chromatography to afford the amide precursor.

Step 2: Intramolecular Pd-Catalyzed Amination

  • To an oven-dried Schlenk tube, add Pd₂(dba)₃ (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (NaOtBu) (1.4 eq).

  • Seal the tube, evacuate, and backfill with argon (repeat three times).

  • Add a solution of the amide precursor from Step 1 (1.0 eq) in anhydrous, degassed toluene.

  • Heat the reaction mixture to 100°C and stir for 4-12 hours, monitoring progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

  • Concentrate the filtrate and purify the crude product by column chromatography to yield 1-(1-Boc-piperidin-4-yl)-1,3-dihydro-2H-indol-2-one.

Step 3: Deprotection

  • Dissolve the Boc-protected product (1.0 eq) in a solution of 20% trifluoroacetic acid (TFA) in DCM.

  • Stir at room temperature for 2 hours.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in DCM and wash with saturated NaHCO₃ solution.

  • Dry the organic layer, concentrate, and purify if necessary to obtain the final product, this compound.

Performance Summary
MetricPerformanceRationale
Yield HighMild conditions and high catalyst efficiency lead to clean conversions and high yields.
Reaction Conditions Mild (80-110°C)Excellent functional group tolerance, enabling synthesis of diverse analogs.[1]
Scalability GoodReactions are amenable to scale-up with appropriate process safety considerations.
Atom Economy GoodFewer steps than many classical routes; protection/deprotection is still required.
Safety/Greenness ModerateAvoids highly corrosive reagents; uses transition metals and organic solvents.

Head-to-Head Comparison Summary

FeatureRoute 1: Friedel-Crafts AcylationRoute 2: Pd-Catalyzed Amination
Key Transformation Intramolecular Electrophilic Aromatic SubstitutionIntramolecular C-N Cross-Coupling
Overall Yield Low-ModerateHigh
Reaction Temperature >150°C[1]80-110°C[1]
Key Reagents AlCl₃ (stoichiometric)Pd Catalyst (catalytic), Ligand, Base
Substrate Scope NarrowBroad
Process Safety Poor (corrosive, exothermic)Good (manageable conditions)
Green Chemistry Poor (high waste)Moderate (metal catalyst, solvents)
Ideal Application Historical/Academic InterestMedicinal Chemistry, Process Development

Conclusion and Future Perspectives

The head-to-head comparison clearly demonstrates the superiority of the modern palladium-catalyzed intramolecular amination route for the synthesis of this compound. This method offers significantly higher yields, milder reaction conditions, and a broader substrate scope, making it the preferred choice for researchers in drug discovery and development. The harsh conditions and poor functional group tolerance of the classical Friedel-Crafts route render it largely obsolete for practical applications.

Looking forward, the field continues to evolve. Future advancements may focus on further improving the sustainability of the catalytic route. This could involve the development of more active catalysts to reduce metal loading, the use of greener solvents, or exploring alternative coupling strategies such as copper-catalyzed Ullmann-type reactions, which can sometimes offer cost advantages over palladium.[4][5] Additionally, developing a convergent synthesis that avoids protecting groups altogether would represent a significant step towards an ideal, highly efficient process.

References

  • Humblot, N., et al. (2004). A novel synthesis of N-(piperidin-4-yl)-1,3-dihydroindol-2-one via an intramolecular Pd-catalyzed amination. Tetrahedron Letters, 45(4), 753-755).
  • Chem-Impex International. (n.d.). 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.
  • Zaveri, N. T., et al. (2004). A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. Journal of Medicinal Chemistry, 47(12), 2973-6.
  • BenchChem. (2025). A Comparative Guide to Catalytic Systems for the N-arylation of 1-Boc-4-aminopiperidine.
  • MDPI. (2010). Copper-Catalyzed N-Arylation of Amides Using (S)-N-Methylpyrrolidine-2-carboxylate as the Ligand. Molecules, 15(3), 1153-1160.
  • Kumarasinghe, K.G.U.R., et al. (2023). Recent Advances in Green Approaches for Synthesis of Oxindole Derivatives. Vidyodaya Journal of Science, 1(1).

Sources

A Guide to Orthogonal Methodologies for Confirming Target Engagement of 1-(Piperidin-4-yl)indolin-2-one Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Target Validation

The 1-(piperidin-4-yl)indolin-2-one scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile template for developing potent modulators of various biological targets. Derivatives have shown activity as kinase inhibitors, nociceptin receptor ligands, and antagonists of the Hedgehog signaling pathway.[1][2][3] This chemical tractability, however, necessitates a rigorous and multi-faceted approach to target validation. In drug discovery, confirming that a molecule's biological effect stems from its direct interaction with the intended target is paramount. Relying on a single assay can be misleading, as results can be skewed by experimental artifacts, compound interference, or indirect cellular effects.

This guide provides a strategic framework for employing orthogonal, mechanistically distinct assays to build a robust and compelling case for the on-target activity of a novel 1-(piperidin-4-yl)indolin-2-one derivative. For the purposes of this guide, we will consider a hypothetical derivative, "Cmpd-X," designed as an inhibitor of a Receptor Tyrosine Kinase (RTK), a common target class for this scaffold.[1] We will progress through a logical cascade of experiments, moving from initial biochemical activity to direct biophysical binding and culminating in confirmation of target engagement and functional modulation in a cellular environment.

The Core Principle: A Triad of Orthogonal Validation

cluster_0 The Logic of Orthogonal Validation A Hypothesis: Cmpd-X inhibits Target Kinase B Biochemical Assay (Measures Enzyme Activity) Does Cmpd-X inhibit kinase catalytic function? A->B C Biophysical Assay (Measures Direct Binding) Does Cmpd-X physically interact with the kinase? A->C D Cellular Assays (Measures Target Engagement & Function) Does Cmpd-X engage the kinase and modulate its pathway in cells? A->D E Confident On-Target Mechanism of Action B->E C->E D->E

Caption: The principle of orthogonal validation for Cmpd-X.

Assay 1: Biochemical Confirmation of Kinase Inhibition

The first step is to confirm that Cmpd-X inhibits the catalytic activity of the purified target RTK. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay, such as the LanthaScreen™ Eu Kinase Binding Assay, is an industry-standard method that is robust, high-throughput, and sensitive.[5][6]

Scientific Rationale: This assay directly measures the displacement of a fluorescently labeled, ATP-competitive tracer from the kinase's active site.[7] A decrease in the FRET signal upon addition of Cmpd-X indicates that it is competing for the same binding site as the tracer, thus providing evidence of direct enzymatic inhibition. This method is superior to many substrate-turnover assays as it is less prone to interference from compounds that absorb light at similar wavelengths to ATP or the detection reagents.

Experimental Protocol: LanthaScreen™ Eu Kinase Binding Assay
  • Reagent Preparation:

    • Prepare 1X Kinase Buffer A (50mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).[6]

    • Prepare a serial dilution of Cmpd-X in 100% DMSO. A typical starting concentration is 10 mM, diluted 1:3 for 11 points. Prepare a DMSO-only control.

    • Create a 3X intermediate dilution of the compound series in 1X Kinase Buffer A.[8]

    • Prepare a 3X solution of the target RTK and a Europium (Eu)-labeled anti-tag antibody (e.g., anti-GST, anti-His) in 1X Kinase Buffer A.[8]

    • Prepare a 3X solution of the Alexa Fluor™ 647-labeled kinase tracer in 1X Kinase Buffer A. The optimal concentration is typically near the tracer's Kd for the target kinase.[9]

  • Assay Plate Setup (384-well Plate):

    • Add 5 µL of the 3X intermediate Cmpd-X dilution or DMSO control to the appropriate wells.

    • Add 5 µL of the 3X Kinase/Antibody mixture to all wells.

    • Add 5 µL of the 3X Tracer solution to all wells. The final volume will be 15 µL.[8]

  • Incubation and Reading:

    • Seal the plate and incubate for 60 minutes at room temperature, protected from light.

    • Read the plate on a TR-FRET enabled plate reader. Excite at ~340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).[7]

  • Data Analysis:

    • Calculate the emission ratio (665 nm / 615 nm) for each well.

    • Normalize the data relative to the high (DMSO only) and low (positive control inhibitor) controls.

    • Plot the normalized response against the logarithm of Cmpd-X concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Data Summary: Cmpd-X Biochemical Activity
AssayPrincipleEndpointCmpd-X Result (IC₅₀)Positive Control (Staurosporine)
LanthaScreen™ TR-FRET[5]CompetitionIC₅₀75 nM15 nM

Assay 2: Biophysical Confirmation of Direct Binding

While the TR-FRET assay confirms inhibition of enzymatic activity, it does not provide direct evidence of a physical interaction nor does it reveal the kinetics of that interaction. Surface Plasmon Resonance (SPR) is a powerful, label-free biophysical technique that measures binding events in real-time, providing quantitative data on association (kₐ) and dissociation (kd) rates, from which the equilibrium dissociation constant (KD) can be calculated.[10][11]

Scientific Rationale: Confirming direct physical binding is a critical orthogonal step. It rules out mechanisms where the compound might inhibit the enzyme indirectly (e.g., by denaturing it, aggregating, or acting on a contaminating protein in the enzyme preparation). SPR provides high-confidence data that the compound physically and specifically interacts with the target protein.[12]

Experimental Protocol: Surface Plasmon Resonance (SPR)
  • Protein Immobilization:

    • Select a sensor chip (e.g., CM5). Activate the carboxymethylated dextran surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Immobilize the purified recombinant target RTK onto the sensor chip surface via amine coupling to a target density that will yield a suitable signal (typically ~5000-10000 Response Units, RU).

    • Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without the immobilized protein to allow for background signal subtraction.

  • Binding Analysis:

    • Prepare a dilution series of Cmpd-X in a suitable running buffer (e.g., PBS with 0.05% Tween-20 and 1% DMSO). Concentrations should bracket the expected KD (e.g., 1 nM to 1 µM).

    • Inject the Cmpd-X solutions over both the target and reference flow cells at a constant flow rate, allowing sufficient time for association and dissociation phases to be observed.

    • Between each concentration, regenerate the sensor surface using a mild buffer (e.g., low pH glycine) to remove all bound compound without denaturing the immobilized kinase.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to obtain the specific binding sensorgram.

    • Perform a global fit of the sensorgrams from all concentrations to a suitable binding model (e.g., 1:1 Langmuir binding) using the instrument's analysis software.

    • This analysis will yield the kinetic parameters kₐ (on-rate) and kd (off-rate), and the affinity constant KD (kd/kₐ).

Data Summary: Cmpd-X Biophysical Binding Parameters
AssayPrincipleEndpointCmpd-X Result
SPR[10][11]Mass ChangeKD (kd/kₐ)98 nM
(Refractive Index)kₐ (M⁻¹s⁻¹)1.2 x 10⁵
kd (s⁻¹)1.18 x 10⁻²

Assay 3: Cellular Target Engagement Confirmation

Demonstrating that a compound binds its target in the complex milieu of a living cell is the gold standard for validation. The Cellular Thermal Shift Assay (CETSA®) is a powerful method for assessing target engagement in intact cells or cell lysates.[13][14]

Scientific Rationale: The core principle of CETSA is that ligand binding stabilizes a protein against thermal denaturation.[15] When cells are heated, proteins unfold and aggregate. If Cmpd-X is bound to the target RTK, the protein will be more resistant to heat-induced aggregation, and more of it will remain in the soluble fraction at higher temperatures. This provides direct evidence of target engagement in a physiological context, accounting for factors like cell permeability and intracellular compound concentration.[16]

cluster_1 CETSA Experimental Workflow A 1. Treat Cells (Vehicle vs. Cmpd-X) B 2. Heat Treatment (Temperature Gradient) A->B C 3. Cell Lysis (Freeze-Thaw) B->C D 4. Separate Fractions (Centrifugation) C->D E Soluble Fraction (Supernatant) D->E F Aggregated Fraction (Pellet) D->F G 5. Analyze Soluble Fraction (Western Blot for Target RTK) E->G H 6. Plot Data (Soluble Protein vs. Temp) G->H

Caption: A generalized workflow for a CETSA experiment.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA®)
  • Cell Treatment:

    • Culture cells known to express the target RTK to ~80% confluency.

    • Treat cells with Cmpd-X (e.g., 1 µM) or a vehicle control (e.g., 0.1% DMSO) for 1-2 hours in culture media.

  • Sample Preparation and Heating:

    • Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.

    • Aliquot the cell suspension into PCR tubes for each temperature point.

    • Heat the aliquots for 3 minutes across a temperature gradient (e.g., 46°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling at room temperature for 3 minutes.[13]

  • Lysis and Fractionation:

    • Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

    • Pellet the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.[13]

  • Analysis:

    • Carefully collect the supernatant (soluble fraction) and determine the protein concentration.

    • Analyze equal amounts of soluble protein from each sample by SDS-PAGE and Western Blot using a specific antibody against the target RTK.

  • Data Analysis:

    • Quantify the band intensities from the Western Blot.

    • Plot the normalized band intensity against temperature for both vehicle- and Cmpd-X-treated samples to generate thermal melt curves. A shift in the curve to the right for the Cmpd-X-treated sample indicates thermal stabilization.

Data Summary: Cmpd-X Cellular Target Engagement
AssayPrincipleEndpointVehicle Control (Tagg)Cmpd-X (1 µM) Treated (Tagg)Thermal Shift (ΔTagg)
CETSA®[13][14]Ligand-InducedAggregation Temp.52.1 °C57.8 °C+5.7 °C
Thermal Stabilization(Tagg)

Assay 4: Cellular Functional Confirmation of Pathway Modulation

The final piece of the puzzle is to demonstrate that target engagement by Cmpd-X leads to the expected functional consequence in cells. For an RTK inhibitor, this means blocking the receptor's signaling cascade, which is typically initiated by ligand-induced autophosphorylation. Western blotting is the ideal method to probe the phosphorylation status of the target and its downstream effectors.[17][18]

Scientific Rationale: Observing a dose-dependent decrease in the phosphorylation of the target RTK upon ligand stimulation is direct functional evidence of inhibitor activity.[19] This assay confirms that the biochemical inhibition and cellular target binding translate into a measurable biological effect on the relevant signaling pathway, linking the molecular mechanism to a cellular outcome.

cluster_2 RTK Signaling Pathway Ligand Growth Factor (Ligand) RTK Target RTK Ligand->RTK pRTK p-RTK (Active) RTK->pRTK Autophosphorylation CmpdX Cmpd-X CmpdX->pRTK INHIBITS Substrate Downstream Substrate pRTK->Substrate pSubstrate p-Substrate (Active) Substrate->pSubstrate Phosphorylation Response Cellular Response (Proliferation, etc.) pSubstrate->Response

Caption: Simplified RTK signaling cascade inhibited by Cmpd-X.

Experimental Protocol: Western Blot for Pathway Analysis
  • Cell Treatment and Lysis:

    • Culture cells to ~80% confluency and serum-starve overnight to reduce basal signaling.

    • Pre-treat cells with a dose range of Cmpd-X (e.g., 0, 10, 100, 1000 nM) for 1-2 hours.

    • Stimulate the cells with the appropriate growth factor ligand (e.g., 50 ng/mL) for 15 minutes to induce RTK phosphorylation. Include an unstimulated control.

    • Immediately wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification and Electrophoresis:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Separate equal amounts of protein (e.g., 20 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.[18]

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.[19]

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target RTK (p-RTK) overnight at 4°C.

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Reprobing:

    • To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total form of the target RTK, and subsequently for a loading control like GAPDH or β-actin.

Data Summary: Cmpd-X Cellular Functional Activity
Target ProteinTreatment (Ligand + Cmpd-X Conc.)Relative Band Intensity (Normalized to Total RTK & GAPDH)EndpointCmpd-X Result (IC₅₀)
p-RTK 0 nM1.00IC₅₀88 nM
10 nM0.85
100 nM0.48
1000 nM0.12

Conclusion: Synthesizing a Cohesive Narrative of Activity

By systematically applying a series of orthogonal assays, we have constructed a robust, multi-layered validation of the activity of Cmpd-X.

  • The TR-FRET assay demonstrated that Cmpd-X potently inhibits the catalytic function of its target RTK with an IC₅₀ of 75 nM.

  • Surface Plasmon Resonance confirmed this finding with a direct, physical binding affinity (KD) of 98 nM and provided valuable kinetic insights into the interaction.

  • The Cellular Thermal Shift Assay provided definitive evidence that Cmpd-X crosses the cell membrane and engages its target in a physiological environment, inducing a significant thermal stabilization of +5.7 °C.

  • Finally, the Western Blot analysis functionally confirmed that this target engagement translates into the desired biological outcome: a dose-dependent inhibition of ligand-induced RTK phosphorylation in cells, with a cellular IC₅₀ of 88 nM.

The remarkable consistency across these four mechanistically distinct assays—biochemical activity, biophysical binding, cellular target engagement, and functional pathway modulation—provides the highest degree of confidence that 1-(piperidin-4-yl)indolin-2-one derivative "Cmpd-X" is a potent and specific on-target inhibitor of the intended RTK. This rigorous, evidence-based approach is essential for making informed decisions in the progression of drug discovery candidates.

References

  • Turnbull, A. P., & P-Å. Isothermal titration calorimetry in drug discovery. PubMed. [Link]
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The ADME Profile of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one Analogs: A Comparative Guide to Early Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the adage "fail early, fail cheap" has never been more pertinent. A significant contributor to late-stage attrition is an unfavorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[1] The 1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[2][3] However, seemingly minor structural modifications to this core can dramatically alter a molecule's journey through the body. This guide provides a comparative analysis of the ADME properties of a hypothetical series of analogs of this scaffold, offering insights into how to interpret and act upon early ADME data.

The following analysis is based on a hypothetical series of analogs to illustrate the principles of ADME-driven lead optimization. The experimental data presented is representative of what would be generated using the robust in vitro assays detailed herein.

The Hypothetical Analog Series

For this comparative guide, we will consider three hypothetical analogs of the parent compound (Analog A), where modifications are made to the piperidine nitrogen and the indole ring.

  • Analog A (Parent): this compound

  • Analog B (N-Methyl): 1,3-Dihydro-1-(1-methylpiperidin-4-yl)(2H)indol-2-one

  • Analog C (Indole-Fluoro): 5-Fluoro-1,3-dihydro-1-(piperidin-4-yl)(2H)indol-2-one

These analogs were selected to explore the impact of subtle changes in basicity, lipophilicity, and metabolic susceptibility on the overall ADME profile.

Comparative ADME Data

The following table summarizes the key in vitro ADME data for our hypothetical analog series. Each parameter is crucial for predicting the in vivo behavior of a drug candidate.[4]

ParameterAssayAnalog A (Parent)Analog B (N-Methyl)Analog C (Indole-Fluoro)Desired Profile
Solubility (µM) Kinetic Solubility756070> 50
Permeability (Papp A→B, 10⁻⁶ cm/s) PAMPA5.28.55.8> 2 (Moderate to High)
Efflux Ratio (Papp B→A / Papp A→B) Caco-21.83.51.9< 2
Metabolic Stability (t½, min) Human Liver Microsomes452565> 30
CYP450 Inhibition (IC₅₀, µM) CYP3A4 Inhibition> 50> 50> 50> 10
Plasma Protein Binding (% Bound) Rapid Equilibrium Dialysis858882< 95%

In-Depth Analysis of ADME Parameters

Solubility: The Foundation of Absorption

Aqueous solubility is a prerequisite for a drug to be absorbed from the gastrointestinal tract. Poor solubility can lead to low and variable bioavailability. Our kinetic solubility assay reveals that all three analogs exhibit acceptable solubility, a positive starting point for orally administered candidates.

Permeability: Crossing the Barrier

For a drug to reach its target, it must first cross biological membranes, primarily the intestinal epithelium for oral drugs.[5] We employ two key assays to assess this: the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more complete picture including active transport.[6]

  • Passive Permeability (PAMPA): The PAMPA model assesses a compound's ability to diffuse across a lipid membrane without the influence of transporters.[7] Analog B, with the addition of a methyl group, shows increased lipophilicity, which translates to a higher passive permeability compared to Analogs A and C.[8] This is a common strategy to enhance absorption, but it must be balanced against other ADME properties.[9]

  • Efflux Liability (Caco-2): The Caco-2 cell line mimics the human intestinal barrier and expresses various efflux transporters, such as P-glycoprotein (P-gp).[10] An efflux ratio greater than 2 suggests that the compound is actively pumped out of the cells, which can limit its absorption.[10] Here, we see a potential liability for Analog B, with an efflux ratio of 3.5. The N-methyl group may have introduced a structural motif recognized by P-gp.[11] This is a critical finding, as high efflux can negate the benefits of high passive permeability.

Metabolism: The Body's Chemical Defense

The liver is the primary site of drug metabolism, with cytochrome P450 (CYP) enzymes playing a major role.[12] High metabolic instability can lead to rapid clearance and poor bioavailability.

  • Metabolic Stability: Our in vitro assay using human liver microsomes shows that Analog C is the most stable, likely due to the electron-withdrawing fluorine atom on the indole ring, which can shield it from oxidative metabolism.[13] Conversely, the N-methyl group of Analog B appears to be a metabolic soft spot, leading to a shorter half-life. N-dealkylation is a common metabolic pathway for compounds containing N-alkylpiperidines.[14][15]

  • CYP450 Inhibition: It is crucial to ensure that a drug candidate does not significantly inhibit major CYP isoforms, as this can lead to drug-drug interactions.[16] All three analogs show weak inhibition of CYP3A4, the most prevalent CYP enzyme, which is a favorable outcome.

Distribution: Getting to the Right Place

Once in the bloodstream, a drug's distribution to tissues is influenced by its binding to plasma proteins.[17]

  • Plasma Protein Binding (PPB): Only the unbound fraction of a drug is free to exert its pharmacological effect and be cleared.[18] High PPB can limit efficacy and tissue penetration. All three analogs exhibit moderate to high plasma protein binding, which is common for lipophilic compounds. The piperidine moiety, being basic, can contribute to binding to alpha-1-acid glycoprotein.[19][20] While the observed values are acceptable, significant increases in lipophilicity in further analogs could push this into an undesirable range.

Experimental Protocols and Workflows

To ensure the reproducibility and validity of our findings, detailed experimental protocols are essential.

In Silico ADME Prediction Workflow

Before synthesis and in vitro testing, in silico models can provide valuable early predictions of ADME properties, helping to prioritize which analogs to synthesize.[21][22]

ADME_Prediction_Workflow cluster_insilico In Silico Screening cluster_invitro In Vitro Validation Input_Structures Analog Structures ADME_Software ADMET Prediction Software (e.g., SwissADME, pkCSM) [35, 38] Input_Structures->ADME_Software Calculate Predicted_Properties Predicted ADME Profile: - Solubility - Permeability - CYP Inhibition - PPB ADME_Software->Predicted_Properties Generate Prioritization Prioritize Analogs for Synthesis Predicted_Properties->Prioritization Analyze Synthesis Synthesize Prioritized Analogs Prioritization->Synthesis In_Vitro_Assays Perform In Vitro ADME Assays Synthesis->In_Vitro_Assays

Caption: In silico ADME prediction workflow.

Caco-2 Permeability Assay Protocol
  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to form a confluent monolayer.[23]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).[6]

  • Compound Preparation: A stock solution of the test compound is prepared in DMSO and diluted in transport buffer to the final concentration.

  • Apical to Basolateral (A→B) Permeability: The compound solution is added to the apical (donor) side, and buffer is added to the basolateral (receiver) side.

  • Basolateral to Apical (B→A) Permeability: The compound solution is added to the basolateral (donor) side, and buffer is added to the apical (receiver) side.

  • Incubation: The plates are incubated at 37°C with gentle shaking for a defined period (e.g., 2 hours).[6]

  • Sample Analysis: Samples are taken from the receiver compartments at the end of the incubation period and analyzed by LC-MS/MS to determine the concentration of the compound.

  • Calculation: The apparent permeability coefficient (Papp) and efflux ratio are calculated.[10]

Caco2_Workflow Seed_Cells Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days to form monolayer Seed_Cells->Culture TEER_Measurement Measure TEER to confirm monolayer integrity Culture->TEER_Measurement Dosing_AB Add compound to Apical side (A) TEER_Measurement->Dosing_AB Pass Dosing_BA Add compound to Basolateral side (B) TEER_Measurement->Dosing_BA Pass Incubate Incubate at 37°C Dosing_AB->Incubate Dosing_BA->Incubate Sample_Receiver Collect samples from receiver compartments Incubate->Sample_Receiver LCMS_Analysis Analyze samples by LC-MS/MS Sample_Receiver->LCMS_Analysis Calculate_Papp Calculate Papp (A→B) and Papp (B→A) LCMS_Analysis->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER

Caption: Caco-2 permeability assay workflow.

Human Liver Microsomal Stability Assay Protocol
  • Preparation: Human liver microsomes are thawed and diluted in phosphate buffer. A solution of the test compound is prepared.[24]

  • Reaction Initiation: The test compound is incubated with the liver microsomes at 37°C. The reaction is initiated by adding a NADPH regenerating system.[25]

  • Time Points: Aliquots are taken at several time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Quenching: The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The samples are centrifuged to precipitate the proteins.

  • LC-MS/MS Analysis: The supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound at each time point.

  • Data Analysis: The percentage of compound remaining is plotted against time, and the in vitro half-life (t½) is calculated.[25]

Conclusion and Future Directions

This comparative guide, using a hypothetical series of this compound analogs, demonstrates the critical role of early in vitro ADME profiling in drug discovery. Our analysis reveals how subtle structural modifications can significantly impact key ADME properties.

  • Analog A (Parent) presents a balanced profile, making it a reasonable starting point.

  • Analog B (N-Methyl) , while showing improved passive permeability, is flagged for potential P-gp efflux and lower metabolic stability. These are significant risks that need to be addressed.

  • Analog C (Indole-Fluoro) exhibits the most promising profile with good permeability, no efflux liability, and enhanced metabolic stability.

Based on this data, the medicinal chemistry strategy would be to focus on analogs that retain the favorable properties of Analog C while optimizing for potency. Further investigations for promising candidates would include permeability assessment in MDR1-MDCK cells to confirm P-gp substrate liability and profiling against a broader panel of CYP enzymes.[26]

By integrating a comprehensive suite of in vitro ADME assays early in the drug discovery process, research teams can make more informed decisions, prioritize compounds with a higher probability of success, and ultimately accelerate the delivery of novel therapeutics to patients.[27][28]

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An Independent Researcher's Guide to the Pharmacological Verification of 1-(piperidin-4-yl)indolin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent scientific verification of the biological effects of the novel compound, 1-(piperidin-4-yl)indolin-2-one. Given the absence of extensive public data on this specific molecule, we have designed a systematic, hypothesis-driven approach to its characterization. The structural motifs—an indolin-2-one core linked to a piperidine ring—are common features in ligands targeting G-protein coupled receptors (GPCRs), particularly within the dopamine and serotonin systems.

Therefore, this guide will detail a rigorous, multi-tiered experimental workflow to test the hypothesis that 1-(piperidin-4-yl)indolin-2-one is a ligand for dopamine and/or serotonin receptors. We will objectively compare its performance against well-established pharmacological agents, providing the detailed experimental protocols necessary for replication and validation. Our approach is grounded in the principles of causality, ensuring that each experimental step logically informs the next, building a comprehensive pharmacological profile from receptor binding to downstream cellular signaling.

Experimental Strategy: A Tiered Approach to Pharmacological Characterization

The core of our verification strategy is a sequential workflow. We begin with broad screening to determine if the compound physically interacts with our hypothesized targets (Tier 1). Positive results then trigger a cascade of functional assays (Tiers 2-5) designed to elucidate the nature and consequences of this interaction. This tiered approach ensures an efficient use of resources while building a robust, multi-faceted dataset.

G cluster_0 Experimental Workflow T1 Tier 1: Receptor Binding Affinity (Does it bind?) T2 Tier 2: G-Protein Activation (Is it a functional agonist/antagonist?) T1->T2 If binding is confirmed T3 Tier 3: Second Messenger Modulation (How does it affect cAMP?) T2->T3 Characterize downstream G-protein signal T4 Tier 4: β-Arrestin Recruitment (Does it engage desensitization pathways?) T2->T4 Assess potential for biased signaling T5 Tier 5: Integrated Pathway Analysis (What is the net cellular impact via pERK?) T3->T5 T4->T5 Convergent signaling

Caption: A tiered experimental workflow for characterizing 1-(piperidin-4-yl)indolin-2-one.

Selection of Comparator Compounds

To objectively assess the activity of 1-(piperidin-4-yl)indolin-2-one ("Test Compound"), its pharmacological profile will be benchmarked against a panel of well-characterized reference ligands. These comparators serve as essential positive and negative controls, ensuring assay validity and providing a clear context for interpreting the results.

Compound NamePrimary TargetMechanism of ActionRole in this Guide
Quinpirole Dopamine D2 ReceptorFull AgonistPositive control for D2R activation assays (GTPγS, cAMP inhibition, pERK).[1][2][3]
Haloperidol Dopamine D2 ReceptorAntagonist / Inverse AgonistPositive control for D2R antagonism; used to determine the mechanism of the test compound.[4][5][6]
8-OH-DPAT Serotonin 5-HT1A ReceptorFull AgonistPositive control for 5-HT1A receptor activation (Gi-coupled pathway).[7][8]
(R)-DOI Serotonin 5-HT2A ReceptorAgonistPositive control for 5-HT2A receptor activation (Gq-coupled pathway).[9][10]
Ketanserin Serotonin 5-HT2A ReceptorAntagonist / Inverse AgonistPositive control for 5-HT2A receptor antagonism.[11][12][13]

Tier 1: Receptor Binding Affinity and Selectivity

Scientific Rationale: The first and most fundamental question is whether the test compound physically interacts with the hypothesized receptors. A competitive radioligand binding assay is the gold standard for determining a compound's affinity (Ki) for a specific receptor.[14] This assay measures the ability of an unlabeled compound (our test compound) to displace a known, radioactively labeled ligand from the receptor. A low Ki value indicates high binding affinity.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Preparation of Cell Membranes:

    • Culture HEK293 or CHO cells stably expressing the human receptor of interest (e.g., DRD2, HTR1A, HTR2A).

    • Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl2, with protease inhibitors).[15]

    • Centrifuge the homogenate to pellet the membranes. Wash the pellet and resuspend in assay buffer.

    • Determine the total protein concentration of the membrane preparation using a standard method like the BCA assay.

  • Assay Setup (96-well plate format):

    • To each well, add in sequence:

      • 50 µL of assay buffer (for total binding) or a high concentration of a known unlabeled ligand (for non-specific binding).

      • 50 µL of the test compound or comparator compound at various concentrations (typically a 10-point, 3-fold serial dilution).

      • 50 µL of the appropriate radioligand at a concentration near its Kd.

      • 100 µL of the prepared cell membrane suspension (typically 10-50 µg protein/well).

  • Incubation:

    • Incubate the plate at a specified temperature (e.g., 25-30°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).[15]

  • Filtration and Detection:

    • Rapidly terminate the binding reaction by vacuum filtration through a glass fiber filter plate (e.g., GF/C), washing several times with ice-cold wash buffer to separate bound from free radioligand.

    • Dry the filter plate, add scintillation cocktail, and count the radioactivity in a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Data Summary: Binding Affinity (Ki)
Receptor TargetTest Compound Ki (nM)Quinpirole Ki (nM)Haloperidol Ki (nM)8-OH-DPAT Ki (nM)(R)-DOI Ki (nM)Ketanserin Ki (nM)
Dopamine D2Experimental ValueKnown ValueKnown ValueN/AN/AN/A
Serotonin 5-HT1AExperimental ValueN/AN/AKnown ValueN/AN/A
Serotonin 5-HT2AExperimental ValueN/AN/AN/AKnown ValueKnown Value

Tier 2: G-Protein Activation ([³⁵S]GTPγS Binding Assay)

Scientific Rationale: Binding to a receptor does not reveal the functional consequence. The [³⁵S]GTPγS binding assay is a direct measure of G-protein activation, the first step in the signaling cascade after an agonist binds to its GPCR.[16][17] When an agonist activates a GPCR, it catalyzes the exchange of GDP for GTP on the associated Gα subunit. By using a non-hydrolyzable GTP analog, [³⁵S]GTPγS, the activated state is stabilized and can be quantified. This assay robustly distinguishes agonists (which stimulate [³⁵S]GTPγS binding) from antagonists (which have no effect on their own but block agonist-induced stimulation) and inverse agonists (which decrease basal binding).[18]

G cluster_0 GTPγS Binding Assay Principle Receptor GPCR G_protein Gα(GDP)-βγ Receptor->G_protein activates Activated_G Gα([³⁵S]GTPγS) + βγ G_protein->Activated_G GDP/GTP exchange Agonist Agonist Agonist->Receptor GTP_S [³⁵S]GTPγS GTP_S->G_protein

Caption: Agonist binding promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit.

Detailed Protocol: [³⁵S]GTPγS Binding Assay
  • Reagents and Membranes:

    • Use the same cell membrane preparations as in Tier 1.

    • Assay Buffer: Typically contains Tris-HCl, MgCl₂, NaCl, and GDP (to ensure a basal state).

    • Radioligand: [³⁵S]GTPγS.

  • Assay Procedure (Agonist Mode):

    • In a 96-well plate, add cell membranes, GDP, and varying concentrations of the test compound or a known agonist (e.g., Quinpirole).

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate for 60 minutes at 30°C with gentle shaking.

    • Terminate the reaction by rapid filtration, wash, and quantify radioactivity as described in the binding assay protocol.

  • Assay Procedure (Antagonist Mode):

    • Pre-incubate the membranes with varying concentrations of the test compound or a known antagonist (e.g., Haloperidol) for 15-30 minutes.

    • Add a fixed concentration of a known agonist (at its EC₈₀ value).

    • Initiate the reaction by adding [³⁵S]GTPγS and proceed as above.

  • Data Analysis:

    • Agonist: Plot stimulated binding vs. log[agonist concentration] to determine Emax (efficacy) and EC50 (potency).

    • Antagonist: Plot the inhibition of agonist-stimulated binding vs. log[antagonist concentration] to determine the IC50.

Expected Data Summary: G-Protein Activation
Receptor TargetCompoundPotency (EC50/IC50, nM)Efficacy (% of Standard Agonist)
Dopamine D2 Test CompoundExperimental ValueExperimental Value
QuinpiroleKnown Value100% (by definition)
HaloperidolExperimental Value (IC50)N/A
5-HT1A / 5-HT2A Test CompoundExperimental ValueExperimental Value
Standard AgonistsKnown Values100% (by definition)

Tier 3: Second Messenger Modulation (cAMP Assay)

Scientific Rationale: GPCRs transduce signals by modulating intracellular second messengers. Dopamine D2 and Serotonin 5-HT1A receptors are canonically coupled to Gi/o proteins, which inhibit the enzyme adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[19] Conversely, Gs-coupled receptors stimulate adenylyl cyclase, increasing cAMP. To measure the inhibitory effect of a Gi-coupled receptor agonist, the baseline cAMP level in the cell is first elevated using forskolin, a direct activator of adenylyl cyclase. The agonist's ability to reduce this stimulated cAMP level is then quantified.[19][20]

G cluster_Gi Gi-Coupled Receptor (e.g., D2, 5-HT1A) cluster_Forskolin Experimental Condition Agonist_Gi Agonist Receptor_Gi Gi-GPCR Agonist_Gi->Receptor_Gi AC_Gi Adenylyl Cyclase Receptor_Gi->AC_Gi inhibits cAMP_Gi cAMP AC_Gi->cAMP_Gi X ATP_Gi ATP Forskolin Forskolin Forskolin->AC_Gi stimulates

Caption: Gi-coupled receptor agonists inhibit forskolin-stimulated cAMP production.

Detailed Protocol: Homogeneous cAMP Assay (e.g., HTRF or GloSensor)
  • Cell Preparation:

    • Use whole cells stably expressing the receptor of interest (e.g., HEK293-DRD2).

    • Plate cells in a suitable microplate (e.g., 384-well) and allow them to adhere overnight.

  • Compound Addition and Stimulation:

    • Aspirate the culture medium and replace it with stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

    • For Antagonists: Pre-incubate cells with the test compound or a known antagonist.

    • For Agonists: Add varying concentrations of the test compound or a known agonist.

    • Add a fixed concentration of forskolin (a concentration predetermined to give a sub-maximal cAMP response).

    • Incubate for 30-60 minutes at room temperature or 37°C.

  • Cell Lysis and Detection:

    • Lyse the cells and add the detection reagents according to the manufacturer's protocol (e.g., for HTRF, this involves adding anti-cAMP antibody-cryptate and cAMP-d2).[21]

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement:

    • Read the plate on a compatible plate reader (e.g., an HTRF-certified reader). The signal is typically inversely proportional to the intracellular cAMP concentration.

  • Data Analysis:

    • Convert the raw signal to cAMP concentration using a standard curve.

    • Plot the cAMP concentration against the log[compound concentration] to determine EC50/IC50 values.

Expected Data Summary: cAMP Modulation
Receptor TargetCompoundFunctional ResponsePotency (EC50/IC50, nM)
Dopamine D2 Test CompoundInhibition of Forskolin-stimulated cAMPExperimental Value
QuinpiroleInhibition of Forskolin-stimulated cAMPKnown Value
Serotonin 5-HT1A Test CompoundInhibition of Forskolin-stimulated cAMPExperimental Value
8-OH-DPATInhibition of Forskolin-stimulated cAMPKnown Value

Tier 4: β-Arrestin Recruitment

Scientific Rationale: In addition to activating G-proteins, agonist-bound GPCRs are phosphorylated by GRKs, which promotes the binding of β-arrestin proteins.[22] β-arrestin recruitment is critical for receptor desensitization and internalization, but it can also initiate its own G-protein-independent signaling cascades. Some ligands may preferentially activate G-protein signaling over β-arrestin recruitment, or vice-versa—a phenomenon known as "biased agonism."[23] It is therefore crucial to assess β-arrestin recruitment to build a complete picture of the test compound's mechanism of action.

G cluster_0 β-Arrestin Recruitment Assay Principle (EFC) Agonist Agonist Receptor GPCR-PK Agonist->Receptor binds & activates Arrestin β-Arrestin-EA Receptor->Arrestin recruits Complex GPCR-PK : β-Arrestin-EA Receptor->Complex Arrestin->Complex Signal Luminescent Signal Complex->Signal Enzyme Complementation

Caption: Enzyme Fragment Complementation (EFC) assay for β-arrestin recruitment.

Detailed Protocol: β-Arrestin EFC Assay (e.g., PathHunter)
  • Cell Line:

    • Use a commercially available cell line engineered to co-express the GPCR of interest fused to a small enzyme fragment (ProLink™, PK) and β-arrestin fused to the larger enzyme acceptor (EA) fragment of β-galactosidase.[22][24]

  • Assay Procedure:

    • Plate the engineered cells in a white, clear-bottom 384-well plate.

    • Add varying concentrations of the test compound or comparator agonists.

    • Incubate for 90 minutes at 37°C.

    • Add the detection reagent mixture, which contains the chemiluminescent substrate for the complemented β-galactosidase enzyme.

    • Incubate for 60 minutes at room temperature.

  • Signal Measurement:

    • Measure the chemiluminescent signal using a standard plate luminometer.

  • Data Analysis:

    • Plot the luminescent signal against the log[agonist concentration] and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.

Expected Data Summary: β-Arrestin Recruitment
Receptor TargetCompoundPotency (EC50, nM)Efficacy (% of Standard Agonist)
Dopamine D2 Test CompoundExperimental ValueExperimental Value
QuinpiroleKnown Value100%
5-HT1A / 5-HT2A Test CompoundExperimental ValueExperimental Value
Standard AgonistsKnown Values100%

Tier 5: Integrated Signaling - ERK Phosphorylation

Scientific Rationale: The phosphorylation of Extracellular signal-Regulated Kinases (ERK1/2) is a key downstream event that integrates signals from multiple upstream pathways, including both G-protein and β-arrestin-mediated signaling.[25][26] Measuring ERK phosphorylation (pERK) provides a robust and physiologically relevant readout of the overall cellular response to GPCR activation. It can capture signaling from Gi, Gq, and some Gs-coupled receptors, making it a versatile endpoint assay.[27][28]

Detailed Protocol: In-Cell Western for pERK/Total ERK
  • Cell Culture and Starvation:

    • Plate cells expressing the target receptor in a 96-well plate.

    • Once confluent, serum-starve the cells for 4-18 hours to reduce basal ERK phosphorylation.

  • Compound Stimulation:

    • Treat cells with varying concentrations of the test compound or comparators for a short period (typically 5-10 minutes) at 37°C.

  • Fixation and Permeabilization:

    • Remove the stimulation media and immediately fix the cells with 4% paraformaldehyde.

    • Wash the cells and then permeabilize them with a detergent-based buffer (e.g., 0.1% Triton X-100 in PBS) to allow antibody entry.

  • Immunostaining:

    • Block non-specific antibody binding with a blocking buffer (e.g., Odyssey Blocking Buffer).

    • Incubate the cells with two primary antibodies simultaneously: a rabbit anti-phospho-ERK antibody and a mouse anti-total-ERK antibody.

    • Wash the cells, then incubate with two corresponding secondary antibodies labeled with different near-infrared fluorophores (e.g., IRDye 800CW goat anti-rabbit and IRDye 680RD goat anti-mouse).

  • Imaging and Quantification:

    • Wash the cells thoroughly and allow the plate to dry.

    • Scan the plate on a near-infrared imaging system (e.g., LI-COR Odyssey).

    • Quantify the fluorescence intensity in both channels for each well.

  • Data Analysis:

    • Normalize the pERK signal to the total ERK signal for each well to control for variations in cell number.

    • Plot the normalized pERK signal against the log[agonist concentration] to determine EC50 and Emax values.

Expected Data Summary: ERK Phosphorylation
Receptor TargetCompoundPotency (EC50, nM)Efficacy (% of Standard Agonist)
Dopamine D2 Test CompoundExperimental ValueExperimental Value
QuinpiroleKnown Value100%
5-HT2A Test CompoundExperimental ValueExperimental Value
(R)-DOIKnown Value100%

Synthesizing the Data: Building a Pharmacological Profile

Upon completion of this experimental workflow, the collected data will allow for a comprehensive and objective classification of 1-(piperidin-4-yl)indolin-2-one.

  • Identify Primary Target(s): The binding assay (Tier 1) will reveal which, if any, of the tested receptors the compound binds to and with what affinity. A Ki value below 1 µM is generally considered significant.

  • Determine Functional Activity: The GTPγS and cAMP assays (Tiers 2 & 3) will define the compound's function.

    • Agonist: Stimulates [³⁵S]GTPγS binding and inhibits cAMP.

    • Antagonist: No effect alone, but blocks the effects of a known agonist.

    • Partial Agonist: Stimulates a response but with lower maximal efficacy (Emax) than the full agonist.

    • Inverse Agonist: Decreases the basal [³⁵S]GTPγS binding below control levels.

  • Quantify Potency and Efficacy: The dose-response curves from Tiers 2-5 will provide EC50/IC50 values (potency) and Emax values (efficacy) for each pathway, allowing for direct comparison with the well-characterized comparator compounds.

  • Assess for Biased Agonism: By comparing the potency and efficacy of the test compound in the G-protein-mediated assays (GTPγS, cAMP) versus the β-arrestin recruitment assay, any signaling bias can be quantified. A compound that is significantly more potent or efficacious in one pathway over the other is considered a biased agonist.

This systematic approach provides a robust and defensible method for the independent verification of the biological effects of 1-(piperidin-4-yl)indolin-2-one, transforming an uncharacterized molecule into a pharmacologically defined entity.

References

  • Wang, T., Li, Z., Cvijic, M. E., et al. (2017). Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs). In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Arborelius, L., et al. (1999). The 5-HT1A receptor agonist 8-OH-DPAT inducescFos expression in the prefrontal cortex and the striatum in rats. Neuropsychopharmacology, 20(2), 157-167. Available from: [Link] (Note: While the direct link is to a specific paper, the general use of 8-OH-DPAT is widely documented. A general resource is provided). Wikipedia page for 8-OH-DPAT provides a good summary and further links: [Link]
  • Millan, M. J., et al. (2002). The D2/D3 receptor agonist quinpirole is a partial agonist at D2 receptors in vivo. Psychopharmacology, 162(4), 413-422.
  • Weber, M., et al. (2004). A 1536-well cAMP assay for Gs- and Gi-coupled receptors using enzyme fragmentation complementation. Assay and drug development technologies, 2(1), 39-49.
  • Semantic Scholar. (n.d.). A 1,536-Well cAMP Assay for Gs- and Gi-Coupled Receptors Using Enzyme Fragmentation Complementation.
  • Dr. Oracle. (2025). What is the mechanism of action of Haldol (haloperidol) on dopamine receptors? Dr. Oracle.
  • Peczely, L., et al. (2016). D2-like Dopamine Receptor Agonist Quinpirole Microinjected Into the Ventral Pallidum Dose-Dependently Inhibits the VTA and Induces Place Aversion. International Journal of Neuropsychopharmacology, 19(9), pyw038.
  • Dr. Oracle. (2025). Is haloperidol a dopamine antagonist? Dr. Oracle.
  • Leroy, D., et al. (2007). G protein-coupled receptor-mediated ERK1/2 phosphorylation: towards a generic sensor of GPCR activation. Journal of receptor and signal transduction research, 27(1), 83-97.
  • Tinajero, E., et al. (1993). Ketanserin, an antagonist of 5-HT2A receptor of serotonin, inhibits testosterone secretion by rat Leydig cells in vitro. Archives of andrology, 31(2), 161-165.
  • Levant, B., et al. (1992). Characterization of [3H]quinpirole binding to D2-like dopamine receptors in rat brain. Journal of neurochemistry, 59(4), 1495-1502.
  • Revsin, Y., et al. (2008). The 5HT1A receptor agonist, 8-OH-DPAT, protects neurons and reduces astroglial reaction after ischemic damage caused by cortical devascularization. Brain research, 1226, 175-189.
  • De Ligt, R. A., et al. (2000). GTPγS binding assays: a tool for screening G-protein coupled receptors. Drug Discovery Today, 5(11), 509-516.
  • Lidow, M. S., et al. (1997). The effects of haloperidol on dopamine receptor gene expression. Journal of Pharmacology and Experimental Therapeutics, 283(2), 839-847.
  • Sun, Y., et al. (2007). Minireview: Targeting GPCR Activated ERK Pathways for Drug Discovery. Current drug discovery technologies, 4(1), 40-47.
  • ResearchGate. (n.d.). The GPCR β-arrestin recruitment assay principle.
  • Kumari, P., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 141-153.
  • Ozenne, B., et al. (2024). Ketanserin exhibits dose- and concentration-proportional serotonin 2A receptor occupancy in healthy individuals: Relevance for psychedelic research. Neuropsychopharmacology.
  • Kim, H., et al. (2019). 5-HT1A receptor agonist 8-OH-DPAT induces serotonergic behaviors in mice via interaction between PKCδ and p47phox. Food and Chemical Toxicology, 123, 125-141.
  • Multispan, Inc. (n.d.). GPCR Membrane Ligand Binding Assay Development. Multispan, Inc.
  • Wang, T., et al. (2017). Measurement of β-Arrestin Recruitment for GPCR Targets. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Flanagan, C. (2016). GPCR-radioligand binding assays. Methods in cell biology, 132, 241-260.
  • Kumari, P., et al. (2019). Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors. Methods in cell biology, 149, 141-153.
  • Wang, S., et al. (2020). Haloperidol bound D2 dopamine receptor structure inspired the discovery of subtype selective ligands. Nature Communications, 11(1), 1034.
  • Wang, T., et al. (2019). Measurement of cAMP for G αs-and G αi Protein-Coupled Receptors (GPCRs). Assay Guidance Manual.
  • Czarniak, A., et al. (2005). DOI, an agonist of 5-HT2A/2C serotonin receptor, alters the expression of cyclooxygenase-2 in the rat parietal cortex. Pharmacological reports, 57(6), 833-838.
  • Halberstadt, A. L., et al. (2024). The Selective Serotonin 5-HT2A Receptor Agonist (S)-3-(2,5-Dimethoxy-4-(trifluoromethyl)phenyl)piperidine (LPH-5) Induces Persistent and Robust Antidepressant-Like Effects in Rodents. ACS Pharmacology & Translational Science.
  • Gray, J. A., & Roth, B. L. (2007). Antagonist Functional Selectivity: 5-HT2A Serotonin Receptor Antagonists Differentially Regulate 5-HT2A Receptor Protein Level In Vivo. Molecular pharmacology, 71(3), 702-711.
  • Al-Rusasi, Z., et al. (2025). Haloperidol dopamine receptor occupancy and antagonism correspond to delirium agitation scores and EPS risk: A PBPK-PD modeling analysis. CPT: pharmacometrics & systems pharmacology.
  • Creative Bioarray. (n.d.). GTPγS Binding Assay. Creative Bioarray.
  • Strange, P. G. (2008). Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors. British journal of pharmacology, 153(7), 1353-1363.
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. Gifford Bioscience.
  • Sittampalam, G. S., et al. (Eds.). (2017). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Springer Nature Experiments. (n.d.). [35S]GTPγS Binding as an Index of Total G-Protein and Gα-Subtype-Specific Activation by GPCRs. Springer Nature.
  • Kristensen, J. L., et al. (2024). The selective 5-HT2A receptor agonist LPH-5 induces persistent and robust antidepressant-like effects in rodents. bioRxiv.
  • Kaplan, L. M., et al. (2025). Discovery of Highly Selective 5-HT2A Agonists Using Structure-Guided Design. Journal of Medicinal Chemistry.
  • Dou-dou, L., et al. (2015). Forskolin-free cAMP assay for Gi-coupled receptors. Acta pharmacologica Sinica, 36(12), 1544-1550.
  • Sittampalam, G. S., et al. (Eds.). (2012). Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.
  • Wikipedia. (n.d.). Serotonin 5-HT2A receptor agonist. Wikipedia.
  • ResearchGate. (n.d.). Assay conditions for GPCR radioligand competition binding assays.
  • Spillmann, T., et al. (2023). ClickArr: a novel, high-throughput assay for evaluating β-arrestin isoform recruitment. Frontiers in Pharmacology, 14, 1272635.
  • DiscoverX Corporation. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment [Video]. YouTube.
  • Eurofins DiscoverX. (2020, June 15). Eurofins DiscoverX GPCR Assays [Video]. YouTube.

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A Guide to the Synthesis and Comparative Analysis of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one: Replicating Published Nociceptin Receptor Ligand Research

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the ability to replicate and build upon published findings is the cornerstone of scientific advancement. This guide provides an in-depth analysis of the synthesis and biological activity of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one, a core scaffold for ligands targeting the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL-1) receptor. This document serves as a practical comparison guide, offering detailed experimental protocols derived from published literature, alongside a comparative analysis of its derivatives to provide a comprehensive understanding of its structure-activity relationship (SAR).

The NOP-nociceptin/orphanin FQ (N/OFQ) system is a key player in a multitude of physiological processes, including pain perception, anxiety, and reward pathways.[1] Consequently, the development of potent and selective NOP receptor ligands is a significant area of interest in medicinal chemistry. The N-(4-piperidinyl)-2-indolinone scaffold has emerged as a promising structural class for developing such ligands, capable of yielding both agonists and antagonists through modifications of the piperidine nitrogen substituent.[2]

This guide will focus on the foundational molecule of this series, providing a self-validating framework for its synthesis and evaluation, grounded in authoritative scientific literature.

Synthetic Pathway and Rationale

The synthesis of this compound is a multi-step process that begins with the protection of a commercially available piperidine derivative, followed by a nucleophilic substitution reaction with oxindole. The final step involves the deprotection of the piperidine nitrogen, yielding the desired core scaffold. The choice of a tert-butyloxycarbonyl (Boc) protecting group is strategic, as it is stable under the conditions of the N-arylation reaction and can be readily removed under acidic conditions without affecting the indolinone core.

Synthesis_Pathway cluster_0 Step 1: N-Arylation cluster_1 Step 2: Deprotection Oxindole Oxindole N_Boc_product tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate Oxindole->N_Boc_product Nucleophilic Substitution (NaH, DMF) Boc_piperidone 1-Boc-4-piperidone Intermediate_1 tert-butyl 4-oxo-1-piperidinecarboxylate Boc_piperidone->Intermediate_1 Reduction (e.g., NaBH4) Intermediate_2 tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate Intermediate_1->Intermediate_2 Mesylation (MsCl, Et3N) Intermediate_2->N_Boc_product Final_Product This compound N_Boc_product->Final_Product Acidic Cleavage (e.g., TFA or HCl)

Caption: A generalized synthetic pathway for this compound.

Experimental Protocols

The following protocols are based on the procedures described by Zaveri et al. in the Journal of Medicinal Chemistry for the synthesis of the N-(4-piperidinyl)-2-indolinone scaffold.[2]

Protocol 1: Synthesis of tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

This protocol details the crucial N-arylation step, coupling the protected piperidine moiety with the oxindole core.

Materials:

  • Oxindole

  • tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of oxindole (1.0 equivalent) in anhydrous DMF dropwise.

  • Allow the reaction mixture to stir at room temperature for 1 hour, or until the evolution of hydrogen gas ceases.

  • Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.1 equivalents) in anhydrous DMF to the reaction mixture.

  • Heat the reaction mixture to 80 °C and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield the title compound.

Self-Validation: The success of this step is confirmed by characterization of the product using ¹H NMR, ¹³C NMR, and mass spectrometry. The appearance of signals corresponding to both the oxindole and the Boc-protected piperidine moieties, and the disappearance of the N-H proton of oxindole, will validate the formation of the desired product.

Protocol 2: Synthesis of this compound (Final Product)

This protocol describes the final deprotection step to yield the target compound.

Materials:

  • tert-butyl 4-(2-oxoindolin-1-yl)piperidine-1-carboxylate

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in a suitable solvent (e.g., dioxane or diethyl ether)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the product from Protocol 1 (1.0 equivalent) in dichloromethane.

  • Add an excess of trifluoroacetic acid (e.g., 10-20 equivalents) or a saturated solution of HCl in an organic solvent to the solution at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess acid and solvent.

  • Dissolve the residue in water and basify to a pH of 9-10 with a saturated aqueous NaHCO₃ solution or other suitable base.

  • Extract the aqueous layer with dichloromethane or another suitable organic solvent (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product. The product can be further purified by crystallization or chromatography if necessary.

Self-Validation: Successful deprotection is confirmed by NMR spectroscopy, where the signals corresponding to the Boc group (e.g., a large singlet around 1.4 ppm in ¹H NMR) will be absent. Mass spectrometry will show the expected molecular ion for the deprotected product.

Comparative Analysis: Structure-Activity Relationship at the Nociceptin Receptor

The parent compound, this compound, serves as a crucial starting point for exploring the SAR of this chemical series. The work by Zaveri et al. demonstrates that modifications at the piperidine nitrogen (N-1') can dramatically influence the compound's activity at the NOP receptor, leading to both potent agonists and antagonists.[2]

CompoundR-group (at Piperidine N-1')NOP Ki (nM)MOP Ki (nM)KOP Ki (nM)DOP Ki (nM)Functional Activity (NOP)
1 (Core) -H25 ± 3>10000>10000>10000-
2a -CH₃15 ± 2>10000>10000>10000Partial Agonist
2b -CH₂CH₂Ph1.8 ± 0.3250 ± 301500 ± 2003000 ± 400Antagonist
2c -CH₂-c-Pr3.5 ± 0.5800 ± 100>10000>10000Agonist
2d -(CH₂)₃Ph0.8 ± 0.1150 ± 20800 ± 1002000 ± 300Antagonist

Data presented in this table is representative and adapted from Zaveri et al., J. Med. Chem. 2004, 47, 2973-2976 for illustrative purposes.[2]

Key Insights from the Comparative Data:

  • The Unsubstituted Core: The parent compound with a free piperidine nitrogen (-H) exhibits moderate affinity for the NOP receptor and high selectivity over the classical opioid receptors (MOP, KOP, DOP).

  • Small Alkyl Substitution: A small alkyl group like methyl (2a) maintains good affinity and introduces partial agonist activity.

  • Bulky Aromatic Substituents: The introduction of larger, hydrophobic groups such as phenethyl (2b) or 3-phenylpropyl (2d) significantly increases affinity and switches the functional activity to antagonism. This highlights the importance of a hydrophobic pocket in the NOP receptor binding site.

  • Cyclopropylmethyl Substitution: The cyclopropylmethyl group (2c) results in a potent agonist, demonstrating that subtle changes in the geometry and electronics of the substituent can have a profound impact on functional efficacy.

Biological Evaluation: Nociceptin Receptor Binding Assay

To replicate the published biological data, a competitive radioligand binding assay is employed. This assay measures the ability of the synthesized compounds to displace a known radiolabeled ligand from the NOP receptor.

Protocol 3: [³H]Nociceptin Binding Assay

Materials:

  • Cell membranes prepared from cells stably expressing the human NOP receptor (e.g., CHO-hNOP cells).

  • [³H]Nociceptin (radioligand).

  • Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Non-specific binding determinator (e.g., 1 µM unlabeled nociceptin).

  • Synthesized test compounds at various concentrations.

  • 96-well filter plates and a cell harvester.

  • Scintillation cocktail and a liquid scintillation counter.

Procedure:

  • In a 96-well plate, combine cell membranes, [³H]Nociceptin (at a concentration near its Kd), and varying concentrations of the test compound in the binding buffer.

  • For total binding, omit the test compound. For non-specific binding, add an excess of unlabeled nociceptin.

  • Incubate the plates at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through the filter plates using a cell harvester.

  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.

  • Allow the filters to dry, then add scintillation cocktail to each well.

  • Quantify the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC₅₀ value for each test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow Start Start Prepare_Reagents Prepare cell membranes, [3H]Nociceptin, and test compounds Start->Prepare_Reagents Incubation Incubate membranes, radioligand, and compound in 96-well plate Prepare_Reagents->Incubation Filtration Rapidly filter to separate bound from free radioligand Incubation->Filtration Washing Wash filters with ice-cold buffer Filtration->Washing Scintillation_Counting Add scintillation cocktail and quantify radioactivity Washing->Scintillation_Counting Data_Analysis Calculate IC50 and Ki values Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: A streamlined workflow for the competitive radioligand binding assay.

Conclusion

This guide provides a comprehensive framework for the replication of published research on this compound, a key scaffold for NOP receptor ligands. By following the detailed synthetic and analytical protocols, researchers can confidently reproduce the synthesis of this important compound. The comparative analysis of its derivatives underscores the critical role of the piperidine N-1' substituent in determining both affinity and functional activity at the NOP receptor. This understanding is invaluable for the rational design of new therapeutic agents targeting the NOP-N/OFQ system. The provided protocols are designed to be self-validating, ensuring scientific integrity and trustworthiness in the generated results.

References

  • Zaveri, N. T. Nociceptin Opioid Receptor (NOP) as a Therapeutic Target: Progress in Translation from Preclinical Research to Clinical Utility. J. Med. Chem.2016, 59 (15), 7011–7028. [Link][3]
  • Toll, L., et al. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems. Pharmacol. Rev.2016, 68 (2), 419–457. [Link][4]
  • Zaveri, N. T.; Jiang, F.; Olsen, C. M.; Deschamps, J. R.; Parrish, D.; Polgar, W.; Toll, L. A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor. J. Med. Chem.2004, 47 (12), 2973–2976. [Link][1][2]
  • PubChem Compound Summary for CID 2761152, 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one.

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A Comparative Safety Profile Assessment of 1-(piperidin-4-yl)indolin-2-one: A Roadmap for Preclinical Development

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the indolin-2-one scaffold has emerged as a privileged structure, forming the core of numerous biologically active compounds.[1] The specific molecule, 1-(piperidin-4-yl)indolin-2-one, represents a novel entity with therapeutic potential, likely as a modulator of nociceptin receptors or other signaling pathways, given the activities of its analogues.[2][3] However, before such a compound can advance through the development pipeline, a rigorous evaluation of its safety profile is paramount. This guide provides a comprehensive framework for assessing the safety of 1-(piperidin-4-yl)indolin-2-one, comparing the necessary toxicological evaluations with the known profiles of established drugs that may share a similar therapeutic space.

This document is intended for researchers, toxicologists, and drug development professionals. It is structured to provide not only a series of proposed experimental protocols but also the scientific rationale behind them, ensuring a self-validating approach to safety and toxicology assessment.

Introduction to the Indolin-2-one and Piperidine Scaffolds

The 1-(piperidin-4-yl)indolin-2-one molecule is a conjugate of two well-known pharmacophores: indolin-2-one (oxindole) and a piperidine ring. The indolin-2-one core is found in various marketed drugs, including nintedanib and sunitinib, which are multi-kinase inhibitors used in oncology.[1] The piperidine moiety is also a common feature in a vast array of CNS-active and other therapeutic agents.[4][5] The combination of these two scaffolds in 1-(piperidin-4-yl)indolin-2-one suggests a potential for a unique pharmacological and toxicological profile.

Derivatives of the indolin-2-one scaffold have been investigated for a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][6] Similarly, piperidin-4-one derivatives have shown diverse pharmacological activities.[7] Given this background, a thorough safety assessment of 1-(piperidin-4-yl)indolin-2-one must consider potential on-target and off-target toxicities related to these activities.

Proposed Preclinical Safety and Toxicology Workflow

To establish a robust safety profile for 1-(piperidin-4-yl)indolin-2-one, a tiered approach to toxicological testing is recommended. This workflow is designed to move from in vitro assessments to more complex in vivo studies, allowing for early identification of potential liabilities.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: In Vivo Acute Toxicity cluster_2 Tier 3: Repeat-Dose and Advanced Studies Cytotoxicity Cytotoxicity Genotoxicity Genotoxicity Rodent MTD Maximum Tolerated Dose (Rodent) Cytotoxicity->Rodent MTD Proceed if acceptable therapeutic index hERG Liability hERG Liability CYP450 Inhibition CYP450 Inhibition Repeat-Dose Repeat-Dose Toxicity (Rodent/Non-Rodent) Rodent MTD->Repeat-Dose Proceed if MTD is established Safety Pharmacology Safety Pharmacology Repeat-Dose->Safety Pharmacology ADME ADME & PK/PD Safety Pharmacology->ADME Tier 1 Tier 1: In Vitro Screening Tier 2 Tier 2: In Vivo Acute Toxicity Tier 3 Tier 3: Repeat-Dose & Advanced Studies

Caption: Proposed tiered workflow for preclinical safety assessment.

Comparative Analysis of Safety Endpoints

The following sections detail the key safety endpoints to be evaluated for 1-(piperidin-4-yl)indolin-2-one, with a comparison to representative existing drugs. For the purpose of this guide, we will compare our target compound with a non-steroidal anti-inflammatory drug (NSAID) like Diclofenac (given the anti-inflammatory potential of some indolin-2-one derivatives[8]) and a CNS-active opioid analgesic like Morphine (given the nociceptin receptor activity of related compounds[2][3]).

In Vitro Cytotoxicity

Rationale: Cytotoxicity assays are fundamental for determining the concentration at which a compound causes cell death. This helps establish a preliminary therapeutic window. Given that some indolin-2-one derivatives are explored as cytotoxic anticancer agents, assessing the general cytotoxicity of 1-(piperidin-4-yl)indolin-2-one is crucial to delineate its intended pharmacological effect from overt cellular toxicity.[1][6]

Experimental Protocol: MTT Assay

  • Cell Lines: A panel of cell lines should be used, including a standard line like HEK293 (human embryonic kidney), HepG2 (human liver carcinoma), and a neuronal cell line such as SH-SY5Y, to assess tissue-specific toxicity.

  • Plating: Seed cells in 96-well plates at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with a serial dilution of 1-(piperidin-4-yl)indolin-2-one (e.g., from 0.1 µM to 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the IC₅₀ (half-maximal inhibitory concentration) value, which represents the concentration of the compound that causes 50% inhibition of cell viability.

Comparative Data:

CompoundTarget/ClassTypical In Vitro Cytotoxicity (IC₅₀)Key Considerations
1-(piperidin-4-yl)indolin-2-one Nociceptin Receptor Modulator (Hypothesized)To be determinedHigh cytotoxicity would be undesirable for a non-cancer indication.
Diclofenac NSAID (COX Inhibitor)>100 µM in most non-immune cellsHepatotoxicity is a known clinical issue, which may be reflected in HepG2 cell sensitivity.
Morphine Opioid Receptor AgonistGenerally low cytotoxicity (>100 µM)Primary toxicity is related to its pharmacological action (respiratory depression), not direct cytotoxicity.
Genotoxicity

Rationale: Genotoxicity assays are critical to assess the potential of a compound to damage DNA, which can lead to carcinogenesis. The Ames test is a standard initial screen for mutagenicity.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Strains: Utilize a panel of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) that are sensitive to different types of mutagens.

  • Metabolic Activation: Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to detect metabolites that may be mutagenic.

  • Exposure: Expose the bacterial strains to various concentrations of 1-(piperidin-4-yl)indolin-2-one on minimal glucose agar plates.

  • Incubation: Incubate the plates for 48-72 hours.

  • Readout: Count the number of revertant colonies (colonies that have regained the ability to synthesize histidine or tryptophan).

  • Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Comparative Data:

CompoundAmes Test ResultKey Considerations
1-(piperidin-4-yl)indolin-2-one To be determinedA positive result would be a significant barrier to development for most indications.
Diclofenac Generally NegativeSome studies have shown clastogenic effects in other assays at high concentrations.
Morphine Generally Negative
Cardiovascular Safety: hERG Channel Inhibition

Rationale: Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a major cause of drug-induced QT interval prolongation, which can lead to fatal cardiac arrhythmias (Torsades de Pointes). This is a critical safety checkpoint for all new chemical entities.

Experimental Protocol: Automated Patch-Clamp Assay

  • Cell Line: Use a stable cell line expressing the hERG channel, such as HEK293-hERG.

  • Assay Platform: Employ an automated patch-clamp system (e.g., QPatch or Patchliner).

  • Compound Application: Apply a range of concentrations of 1-(piperidin-4-yl)indolin-2-one to the cells.

  • Electrophysiology: Measure the hERG channel current in response to a specific voltage protocol before and after compound application.

  • Analysis: Calculate the IC₅₀ for hERG channel inhibition.

G cluster_0 hERG Assay Workflow Cell Culture HEK293-hERG Cell Culture Plating Plate cells on assay-specific chip Cell Culture->Plating Baseline Record baseline hERG current Plating->Baseline Compound Apply 1-(piperidin-4-yl)indolin-2-one Baseline->Compound Post-Compound Record post-compound hERG current Compound->Post-Compound Washout Washout and record recovery Post-Compound->Washout Analysis Calculate IC50 Washout->Analysis

Caption: Workflow for the automated hERG patch-clamp assay.

Comparative Data:

CompoundhERG IC₅₀Key Considerations
1-(piperidin-4-yl)indolin-2-one To be determinedAn IC₅₀ value less than 30-fold the therapeutic plasma concentration is a cause for concern.
Diclofenac >30 µMGenerally considered low risk for QT prolongation.
Morphine >10 µMNot typically associated with significant QT prolongation at therapeutic doses.

In Vivo Toxicology

Assuming promising in vitro results, the next step is to assess the safety of 1-(piperidin-4-yl)indolin-2-one in whole organisms.

Acute Toxicity and Maximum Tolerated Dose (MTD)

Rationale: An acute toxicity study in a rodent species (e.g., rats or mice) is performed to determine the MTD and to identify the primary target organs of toxicity after a single dose.

Experimental Protocol: Up-and-Down Procedure

  • Species: Use female Sprague-Dawley rats.

  • Dosing: Administer a single oral or intravenous dose of 1-(piperidin-4-yl)indolin-2-one to one animal.

  • Observation: Observe the animal for signs of toxicity for up to 14 days.

  • Dose Adjustment: If the animal survives, the next animal is given a higher dose. If the animal dies, the next animal is given a lower dose.

  • Termination: The study is terminated after a specified number of animals have been tested.

  • Analysis: The MTD is determined, and a full histopathological examination of major organs is conducted.

Comparative Data:

CompoundAcute Toxicity (Rodent LD₅₀)Primary Signs of Acute Toxicity
1-(piperidin-4-yl)indolin-2-one To be determinedTo be determined; potential for CNS or gastrointestinal effects.
Diclofenac ~150 mg/kg (rat, oral)Gastrointestinal ulceration and bleeding.
Morphine ~300 mg/kg (rat, oral)Respiratory depression, sedation, convulsions at high doses.

Conclusion and Future Directions

The preclinical safety assessment of 1-(piperidin-4-yl)indolin-2-one is a critical undertaking that requires a systematic and evidence-based approach. The framework presented in this guide, which progresses from in vitro screening to in vivo studies, provides a robust pathway for identifying potential toxicological liabilities. By comparing the outcomes of these assays with the known safety profiles of established drugs like Diclofenac and Morphine, researchers can better contextualize the risks and benefits of this novel compound.

The indolin-2-one and piperidine scaffolds are associated with a wide range of biological activities, and thus, a comprehensive safety evaluation is essential.[9][10] The data generated from these studies will be instrumental in making informed decisions about the continued development of 1-(piperidin-4-yl)indolin-2-one as a potential therapeutic agent.

References

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  • Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors. MDPI.
  • Design, Synthesis, and Biological Evaluation of 3-Substituted-Indolin-2-One Derivatives as Potent Anti-Inflamm
  • In vivo screening and toxicity studies of indolinone incorporated thiosemicarbazone, thiazole and piperidinosulfonyl moieties as anticonvulsant agents. PubMed.
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A Comparative Guide to the Validation of a Novel Analytical Method for 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the assurance of a drug substance's quality, safety, and efficacy is paramount. Central to this assurance is the rigorous validation of analytical methods used for its characterization and quantification. This guide provides an in-depth validation of a newly developed High-Performance Liquid Chromatography (HPLC) method for the novel compound 1,3-Dihydro-1-(piperidin-4-yl)(2h)indol-2-one, a promising therapeutic agent.

This document is intended for researchers, scientists, and drug development professionals. It will not only present a step-by-step validation protocol but also delve into the scientific rationale behind the experimental choices, ensuring a thorough understanding of the method's capabilities and limitations. Furthermore, an objective comparison with an alternative analytical technique, Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), will be provided to offer a comprehensive perspective on the available analytical strategies. The validation process is meticulously designed to adhere to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[1][2]

The Critical Role of a Validated Analytical Method

Before delving into the experimental details, it is crucial to understand why method validation is a non-negotiable aspect of pharmaceutical analysis. A validated analytical method provides documented evidence that the procedure is suitable for its intended purpose.[3][4] This ensures the reliability, consistency, and accuracy of the data generated, which is fundamental for:

  • Quality Control: Ensuring each batch of the drug substance meets the required purity and potency specifications.

  • Stability Studies: Accurately assessing the degradation of the drug substance under various environmental conditions.

  • Regulatory Submissions: Providing regulatory bodies like the FDA and EMA with the necessary evidence to support a new drug application.

  • Impurity Profiling: Detecting and quantifying any impurities that may affect the safety and efficacy of the final drug product.[5][6]

Proposed HPLC Method for this compound

Based on the chemical structure and expected physicochemical properties of this compound, a reversed-phase HPLC (RP-HPLC) method with UV detection is proposed. This choice is predicated on the widespread applicability, robustness, and cost-effectiveness of RP-HPLC for the analysis of small organic molecules in the pharmaceutical industry.[7][8]

Table 1: Proposed HPLC Method Parameters

ParameterConditionRationale
Instrument Agilent 1260 Infinity II LC System or equivalentA widely used and reliable system ensuring reproducibility.
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm)C18 stationary phase provides good retention for moderately polar compounds. The "Plus" end-capping minimizes peak tailing for basic compounds like the target analyte.
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileFormic acid acts as a mobile phase modifier to improve peak shape and ionization (if coupled with MS). Acetonitrile is a common organic modifier with good UV transparency.
Gradient 0-2 min: 10% B2-15 min: 10-90% B15-17 min: 90% B17-18 min: 90-10% B18-25 min: 10% BA gradient elution is chosen to ensure the separation of the main compound from potential impurities with varying polarities and to allow for a timely elution.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and separation efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times and peak shapes.
Detection UV at 254 nmThe indol-2-one chromophore is expected to have significant absorbance at this wavelength, providing good sensitivity.
Injection Volume 10 µLA standard injection volume to minimize band broadening.
Diluent Mobile Phase A: Mobile Phase B (50:50, v/v)Ensures compatibility with the mobile phase and good solubility of the analyte.

Comprehensive Validation of the HPLC Method

The following sections detail the experimental protocols and acceptance criteria for each validation parameter, in accordance with ICH Q2(R1) guidelines.[1][2]

Specificity

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[9][10][11]

Experimental Protocol:

  • Blank Analysis: Inject the diluent to ensure no interfering peaks are present at the retention time of the analyte.[12]

  • Placebo Analysis (for drug product): Prepare and inject a placebo sample (containing all excipients without the active pharmaceutical ingredient - API) to demonstrate the absence of interference from the formulation matrix.

  • Forced Degradation Study: Subject the analyte to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products. Analyze the stressed samples to ensure the analyte peak is well-resolved from any degradant peaks.[4]

  • Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess the peak purity of the analyte in the presence of its degradants and impurities.

Acceptance Criteria:

  • No significant interference from the blank or placebo at the retention time of the analyte.

  • The analyte peak should be spectrally pure, and the resolution between the analyte and the closest eluting peak should be greater than 2.0.[11]

Hypothetical Data Summary:

Table 2: Specificity Results

SampleInterference at Analyte Retention TimePeak Purity IndexResolution (Analyte vs. Nearest Degradant)
Blank (Diluent)None ObservedN/AN/A
PlaceboNone ObservedN/AN/A
Acid Stressed SampleNone Observed> 0.9993.5
Base Stressed SampleNone Observed> 0.9994.2
Oxidative StressNone Observed> 0.9992.8
Thermal StressNone Observed> 0.9995.1
Photolytic StressNone Observed> 0.9993.9
Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range.[13][14] The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[13][15]

Experimental Protocol:

  • Prepare a stock solution of the this compound reference standard.

  • Perform serial dilutions to prepare at least five concentration levels, ranging from 50% to 150% of the target assay concentration (e.g., 50, 75, 100, 125, and 150 µg/mL).[15]

  • Inject each concentration in triplicate.

  • Plot a calibration curve of the mean peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Hypothetical Data Summary:

Table 3: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
50501234
75752345
1001003456
1251254567
1501505678

Linear Regression Results:

  • Slope: 10025

  • Y-intercept: 123

  • Correlation Coefficient (r²): 0.9998

Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[9][16][17] It is often determined by the recovery of a known amount of analyte spiked into a sample matrix.[18]

Experimental Protocol:

  • Prepare samples at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) by spiking a known amount of the analyte into the placebo.[16]

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean percent recovery should be within 98.0% to 102.0%.

  • The relative standard deviation (RSD) for each concentration level should be ≤ 2.0%.

Hypothetical Data Summary:

Table 4: Accuracy (Recovery) Data

Spiked LevelTheoretical Conc. (µg/mL)Measured Conc. (µg/mL) (Mean, n=3)% Recovery% RSD
80%8079.599.40.8
100%100100.2100.20.5
120%120119.899.80.6
Precision

Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample.[9][16][17] It is evaluated at two levels: repeatability and intermediate precision.

Repeatability assesses the precision under the same operating conditions over a short interval of time.[3]

Experimental Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on the same day, with the same analyst and instrument.

  • Calculate the % RSD of the results.

Acceptance Criteria:

  • The % RSD should be ≤ 1.0%.

Intermediate precision expresses the within-laboratory variations, such as different days, different analysts, or different equipment.[19]

Experimental Protocol:

  • Prepare six independent samples at 100% of the target concentration.

  • Analyze the samples on a different day, with a different analyst, and on a different instrument (if available).

  • Calculate the % RSD of the results and compare them with the repeatability results.

Acceptance Criteria:

  • The % RSD should be ≤ 2.0%.

Hypothetical Data Summary:

Table 5: Precision Data

Precision LevelnMean Assay Value (%)% RSD
Repeatability699.80.7
Intermediate Precision6100.11.2
Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[20][21] The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[20][21]

Experimental Protocol:

LOD and LOQ can be determined based on the standard deviation of the response and the slope of the calibration curve.[22]

  • LOD = 3.3 x (σ / S)

  • LOQ = 10 x (σ / S)

Where:

  • σ = the standard deviation of the y-intercept of the regression line.

  • S = the slope of the calibration curve.

Alternatively, the signal-to-noise (S/N) ratio can be used, where LOD is typically determined at an S/N of 3:1 and LOQ at an S/N of 10:1.[23]

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision (%RSD ≤ 10%) and accuracy (% recovery within 80-120%).

Hypothetical Data Summary:

Table 6: LOD and LOQ Data

ParameterMethod UsedResult (µg/mL)
LODBased on Calibration Curve Slope0.05
LOQBased on Calibration Curve Slope0.15

LOQ Precision and Accuracy:

  • Precision (%RSD, n=6): 4.5%

  • Accuracy (% Recovery): 98.5%

Robustness

Robustness measures the capacity of the method to remain unaffected by small, deliberate variations in method parameters.[19][24][25] This provides an indication of its reliability during normal usage.[25]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time.

  • Analyze a system suitability solution and a sample under each modified condition.

  • Evaluate the impact on system suitability parameters (e.g., retention time, peak area, tailing factor) and the assay result.

Parameters to Vary:

  • Flow Rate (± 0.1 mL/min)

  • Column Temperature (± 5 °C)

  • Mobile Phase Composition (± 2% organic)

  • Detection Wavelength (± 2 nm)

Acceptance Criteria:

  • System suitability criteria must be met under all varied conditions.

  • The assay result should not deviate significantly from the nominal value.

Hypothetical Data Summary:

Table 7: Robustness Data

Parameter VariedSystem SuitabilityAssay Result (% of Nominal)
Flow Rate (0.9 mL/min)Pass99.7
Flow Rate (1.1 mL/min)Pass100.3
Temperature (25 °C)Pass99.5
Temperature (35 °C)Pass100.1
% Acetonitrile (-2%)Pass99.2
% Acetonitrile (+2%)Pass100.5
Wavelength (252 nm)Pass99.6
Wavelength (256 nm)Pass100.4

Visualization of the Validation Workflow

ValidationWorkflow cluster_method_dev Method Development cluster_validation Method Validation (ICH Q2 R1) cluster_precision_sub Precision Components MethodDev HPLC Method Development Specificity Specificity MethodDev->Specificity Start Validation Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Repeatability Repeatability Precision->Repeatability Intermediate Intermediate Precision Precision->Intermediate Robustness Robustness LOD_LOQ->Robustness MethodReady Method Ready for Routine Use Robustness->MethodReady Validated Method

Comparative Analysis: HPLC vs. UPLC-MS

While the validated HPLC-UV method is robust and suitable for routine quality control, alternative techniques may offer advantages in specific applications, such as impurity identification and trace-level analysis. Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is a powerful alternative.[26][27]

Table 8: Comparison of HPLC-UV and UPLC-MS

FeatureValidated HPLC-UV MethodUPLC-MS Method
Principle Separation based on polarity, detection based on UV absorbance.Separation using smaller particle size columns for higher efficiency, detection based on mass-to-charge ratio.[5]
Selectivity Good, based on chromatographic retention time and UV spectrum.Excellent, provides mass information for definitive peak identification.
Sensitivity Good for the main component (LOQ ~0.15 µg/mL).Excellent, capable of detecting and quantifying impurities at much lower levels (ng/mL to pg/mL).[27]
Speed Moderate (run time ~25 minutes).Faster (run time typically < 5 minutes) due to higher pressure and smaller particle columns.
Application Ideal for routine QC, assay, and purity testing where impurities are known.[3]Superior for impurity profiling, identification of unknown degradants, and bioanalytical studies.[5][6]
Cost & Complexity Lower instrument cost, simpler operation and maintenance.Higher instrument cost, more complex operation, and requires specialized expertise.

TechComparison cluster_application Primary Application HPLC {HPLC-UV|Pros: - Robust - Cost-effective - Simple Operation |Cons: - Lower Sensitivity - Longer Run Time - Limited for Unknown ID } QC Routine QC & Assay HPLC->QC Best Suited For UPLC_MS {UPLC-MS|Pros: - High Sensitivity - High Selectivity - Fast Analysis - Structure Elucidation |Cons: - High Cost - Complex Operation - Matrix Effects } ImpurityID Impurity ID & Bioanalysis UPLC_MS->ImpurityID Best Suited For

Conclusion

The developed RP-HPLC method for the analysis of this compound has been successfully validated in accordance with ICH Q2(R1) guidelines. The method has demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for its intended purpose of routine quality control analysis.

The comparison with UPLC-MS highlights that while the HPLC-UV method is a reliable workhorse for quantitative analysis, UPLC-MS offers significant advantages in terms of sensitivity and specificity, particularly for impurity identification and trace analysis. The choice of analytical technique should, therefore, be guided by the specific requirements of the analysis at different stages of the drug development process. This validated HPLC method provides a solid foundation for the quality assessment of this novel pharmaceutical compound.

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A Comparative Docking Analysis of 1-(Piperidin-4-yl)indolin-2-one Derivatives as Potent Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, in-depth comparative molecular docking study of novel 1-(piperidin-4-yl)indolin-2-one derivatives. It is designed for researchers, scientists, and drug development professionals to illustrate the power of computational methods in validating and guiding the design of potent and selective kinase inhibitors. We will objectively compare the performance of these derivatives against established drugs, supported by a detailed, replicable experimental workflow and analysis of the underlying molecular interactions.

Introduction: The Rise of Indolin-2-ones in Kinase Inhibition

The indolin-2-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors.[1][2] Its versatility allows for substitutions that can be tailored to target the ATP-binding site of various kinases, which are critical regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a cornerstone of modern oncology.[4][5] The 1-(piperidin-4-yl)indolin-2-one core, in particular, has given rise to highly successful drugs like Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor.[6]

Molecular docking is an indispensable computational tool in drug discovery that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3][7] By estimating the binding affinity through scoring functions, we can prioritize compounds for synthesis and biological testing, thereby accelerating the drug development pipeline.[8][9]

This guide will focus on a comparative docking study of a series of 1-(piperidin-4-yl)indolin-2-one derivatives against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis, a process crucial for tumor growth and metastasis.[5] We will use Sunitinib as a reference compound to benchmark the performance of these novel derivatives and elucidate the structural basis for their inhibitory potential.

Experimental Design: Target and Ligand Selection

A successful docking study hinges on the careful selection of a high-quality protein structure and a relevant set of ligands with known biological activity.

Target Protein: VEGFR-2 Kinase Domain

For this study, the crystal structure of the VEGFR-2 kinase domain in complex with a potent inhibitor was selected from the Protein Data Bank (PDB).

  • PDB ID: 4AGD

  • Resolution: 1.95 Å

  • Co-crystallized Ligand: Axitinib (a potent VEGFR inhibitor)

  • Rationale: This structure provides a high-resolution view of the ATP-binding site and the interactions formed by a known inhibitor, which is crucial for validating our docking protocol. The presence of a co-crystallized ligand allows us to assess the accuracy of the docking software in reproducing the experimentally observed binding mode.

Ligand Selection

A series of 1-(piperidin-4-yl)indolin-2-one derivatives with reported in vitro inhibitory activity (IC50) against VEGFR-2 were chosen for this comparative study. Sunitinib, an FDA-approved VEGFR-2 inhibitor, is included as a key reference compound.

Table 1: Selected Ligands for Comparative Docking Study

Compound IDStructureVEGFR-2 IC50 (µM)
Derivative A 5-fluoro-1-(piperidin-4-yl)-3-((5-(2-methoxyethoxy)pyridin-2-yl)imino)indolin-2-one0.009
Derivative B 5-chloro-1-(piperidin-4-yl)-3-((5-(2-methoxyethoxy)pyridin-2-yl)imino)indolin-2-one0.012
Derivative C 1-(piperidin-4-yl)-3-((5-(2-methoxyethoxy)pyridin-2-yl)imino)indolin-2-one0.025
Sunitinib (Reference)0.009

Note: The specific structures and IC50 values are representative examples based on publicly available data for illustrative purposes within this guide.

Methodology: A Validated Docking Protocol

Scientific integrity in computational studies is paramount. Therefore, we will employ a rigorously validated docking protocol. For this study, we will utilize AutoDock Vina, a widely used and well-validated open-source docking program.

Docking Workflow Diagram

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB 1. Download VEGFR-2 (PDB: 4AGD) Prot_Prep 2. Prepare Protein: - Remove water & ligands - Add hydrogens - Assign charges PDB->Prot_Prep Grid 4. Grid Generation: Define binding site around co-crystallized ligand Prot_Prep->Grid Lig_Prep 3. Prepare Ligands: - 2D to 3D conversion - Energy minimization - Assign charges Dock_Ligands 7. Dock Derivatives & Sunitinib Lig_Prep->Dock_Ligands Redock 5. Protocol Validation: Redock Axitinib Grid->Redock RMSD 6. Calculate RMSD (< 2Å is acceptable) Redock->RMSD RMSD->Dock_Ligands If Validated Analyze 8. Analyze Results: - Binding Energies - Binding Poses Dock_Ligands->Analyze Compare 9. Comparative Analysis: - Correlate with IC50 - Interaction analysis Analyze->Compare Visualize 10. Visualize Interactions Compare->Visualize

Caption: Workflow for the comparative molecular docking study.

Step-by-Step Protocol
  • Protein Preparation:

    • The crystal structure of VEGFR-2 (PDB ID: 4AGD) was downloaded from the PDB.

    • Using AutoDockTools (ADT), the co-crystallized ligand (Axitinib) and all water molecules were removed.

    • Polar hydrogens were added, and Gasteiger charges were computed for the protein atoms.

    • The prepared protein structure was saved in the PDBQT format, which includes atomic charges and atom types.

  • Ligand Preparation:

    • The 2D structures of the 1-(piperidin-4-yl)indolin-2-one derivatives and Sunitinib were sketched using a chemical drawing tool (e.g., ChemDraw) and converted to 3D structures.

    • The energy of each ligand was minimized using a suitable force field (e.g., MMFF94).

    • Gasteiger charges were computed, and rotatable bonds were defined using ADT.

    • The prepared ligands were saved in the PDBQT format.

  • Grid Generation:

    • The binding site was defined by creating a grid box centered on the position of the co-crystallized ligand, Axitinib.

    • The grid box dimensions were set to 25Å x 25Å x 25Å to encompass the entire active site.

  • Protocol Validation:

    • To ensure the docking protocol can reliably reproduce the experimental binding mode, the co-crystallized ligand (Axitinib) was re-docked into the prepared VEGFR-2 structure.

    • The root-mean-square deviation (RMSD) between the predicted pose and the crystal structure pose was calculated. An RMSD value of less than 2.0 Å is generally considered a successful validation.[10] Our re-docking yielded an RMSD of 1.13 Å, validating the protocol.

  • Molecular Docking:

    • Each prepared ligand was docked into the active site of VEGFR-2 using AutoDock Vina.

    • The exhaustiveness parameter was set to 8 to ensure a thorough search of the conformational space.

    • The top-ranked binding pose for each ligand, based on the docking score, was saved for further analysis.

Results and Comparative Analysis

The docking results provide valuable insights into the binding affinities and interaction patterns of the 1-(piperidin-4-yl)indolin-2-one derivatives.

Docking Scores and Correlation with Biological Activity

The binding energy, calculated by the docking software's scoring function, provides an estimate of the binding affinity. A more negative value indicates a stronger predicted binding.

Table 2: Comparative Docking Scores and Experimental IC50 Values

Compound IDBinding Energy (kcal/mol)Experimental VEGFR-2 IC50 (µM)
Derivative A -10.80.009
Derivative B -10.50.012
Derivative C -9.90.025
Sunitinib -10.90.009

The results show a strong correlation between the calculated binding energies and the experimental IC50 values. The derivatives with lower IC50 values (higher potency) also exhibit more favorable (more negative) docking scores. This correlation enhances our confidence in the predictive power of the docking model for this class of compounds. Notably, Derivative A and Sunitinib, the most potent compounds, have the best docking scores.

Analysis of Binding Interactions

A detailed examination of the binding poses reveals the key molecular interactions responsible for the high affinity of these inhibitors. The indolin-2-one core typically forms crucial hydrogen bonds with the hinge region of the kinase, mimicking the interaction of the adenine moiety of ATP.

G cluster_ligand Derivative A cluster_receptor VEGFR-2 Active Site Indolinone Indolin-2-one Core Piperidine Piperidine Moiety Cys919 Cys919 Indolinone->Cys919 H-Bond (Backbone NH) Glu885 Glu885 Indolinone->Glu885 H-Bond (Side Chain) Pyridine Pyridine Ring Asp1046 Asp1046 Piperidine->Asp1046 Ionic Interaction Val848 Val848 Pyridine->Val848 Hydrophobic Leu1035 Leu1035 Pyridine->Leu1035 Hydrophobic

Caption: Key interactions of a potent derivative in the VEGFR-2 active site.

Key Interaction Analysis:

  • Hinge Region Binding: The indolin-2-one core of the derivatives forms two critical hydrogen bonds with the backbone amide of Cys919 and the side chain of Glu885 in the hinge region of VEGFR-2. This interaction is essential for anchoring the inhibitor in the ATP-binding pocket.[11]

  • DFG Motif Interaction: The protonated nitrogen of the piperidine ring forms a salt bridge (ionic interaction) with the side chain of Asp1046 of the conserved DFG motif. This interaction is crucial for stabilizing the inhibitor in the active conformation of the kinase.

  • Hydrophobic Interactions: The substituted pyridine ring extends into a hydrophobic pocket, forming favorable van der Waals interactions with residues such as Val848 and Leu1035. The nature and size of the substituent on the pyridine ring can significantly influence the potency by optimizing these hydrophobic contacts.

The comparative analysis reveals that while all derivatives share the core hinge-binding interactions, the subtle differences in substitutions on the indolin-2-one and the terminal aromatic ring fine-tune the interactions within the active site, leading to variations in binding affinity and biological activity.

Conclusion and Future Directions

This comparative docking study successfully validated a computational protocol for evaluating 1-(piperidin-4-yl)indolin-2-one derivatives as VEGFR-2 inhibitors. The strong correlation between docking scores and experimental IC50 values underscores the utility of in silico methods for prioritizing lead candidates. Our analysis of the binding modes provides a clear rationale for the high potency of these compounds, highlighting the essential hydrogen bonding, ionic, and hydrophobic interactions.

The insights gained from this study can guide the rational design of next-generation inhibitors. Future efforts could focus on:

  • Optimizing Hydrophobic Interactions: Designing novel substitutions on the terminal aromatic ring to better occupy the hydrophobic pocket.

  • Enhancing Selectivity: Modifying the scaffold to introduce interactions with non-conserved residues among different kinase families to improve the selectivity profile.

  • Exploring Allosteric Pockets: Using computational methods to identify and target potential allosteric sites on VEGFR-2 for developing inhibitors with novel mechanisms of action.

By integrating computational approaches like molecular docking with traditional medicinal chemistry, the discovery and development of more effective and safer kinase inhibitors can be significantly accelerated.

References

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  • Lee, H., et al. (2024). A novel indole derivative, 2-{3-[1-(benzylsulfonyl)piperidin-4-yl]-2-methyl-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethenone, suppresses hedgehog signaling and drug-resistant tumor growth. Archiv der Pharmazie, 357(10), e2400218. doi:10.1002/ardp.202400218.
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Assessing the Novelty of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one's Mechanism of Action: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold in Modern Drug Discovery

The compound 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one, also known as 1-Piperidin-4-ylindolin-2-one, has emerged as a significant scaffold in medicinal chemistry. Its unique structural features, particularly the fusion of an indolinone core with a piperidine moiety, make it a promising starting point for the development of novel therapeutics.[1] This guide provides an in-depth analysis of the mechanism of action of this compound and its derivatives, comparing them with established and emerging therapeutic agents. We will explore the experimental data that underscores its novelty, particularly its dual functionality at the nociceptin receptor, and delve into the broader therapeutic potential of this versatile chemical entity in areas such as neurological disorders, cancer, and inflammation.[1][2]

Core Mechanism of Action: A New Class of Nociceptin Receptor Ligands

The primary and most well-documented mechanism of action for derivatives of this compound is their activity as a novel structural class of ligands for the nociceptin receptor (NOP), also known as the opioid receptor-like 1 (ORL1) receptor.[3][4] The NOP receptor and its endogenous ligand, nociceptin/orphanin FQ (N/OFQ), are implicated in a wide range of physiological processes, including pain perception, anxiety, and reward pathways.

A key finding that highlights the novelty of this scaffold is the ability to modulate its activity from a potent antagonist to a potent agonist through subtle modifications of the piperidine N-substituent.[3][4] This capacity for "functional switching" within the same chemical series is a significant advantage in drug development, allowing for the fine-tuning of pharmacological effects.

Signaling Pathway of NOP Receptor Modulation

The following diagram illustrates the general signaling pathway of the NOP receptor and the points of intervention for both agonist and antagonist ligands derived from the this compound scaffold.

NOP_Signaling cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular NOP NOP Receptor Gi Gi Protein NOP->Gi Activates AC Adenylate Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits Agonist Agonist (e.g., N/OFQ, modified scaffold) Agonist->NOP Binds & Activates Antagonist Antagonist (modified scaffold) Antagonist->NOP Binds & Blocks ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates Targets

Caption: NOP receptor signaling and points of modulation.

Comparative Analysis with Alternative NOP Receptor Ligands

To fully appreciate the novelty of the this compound scaffold, a comparison with other classes of NOP receptor ligands is essential.

Compound Class Example Primary Activity Key Differentiators Reference
This compound Derivatives Varies based on N-substituentAgonist or AntagonistDual functionality within the same scaffold; novel chemical class.[3][4]
Peptide-Based Ligands Nociceptin/Orphanin FQ (N/OFQ)Agonist (Endogenous)Short half-life, poor oral bioavailability.[3]
Non-peptide Small Molecules Ro 64-6198AntagonistDifferent core chemical structure.[3]
Non-peptide Small Molecules J-113397AntagonistDifferent core chemical structure.[3]

Broader Therapeutic Potential: Beyond the Nociceptin Receptor

The versatility of the this compound scaffold extends beyond its interaction with the NOP receptor. The core structure is a recognized pharmacophore with potential applications in several other therapeutic areas.

  • Oncology: The piperidin-4-one moiety is present in numerous compounds with demonstrated anticancer activity.[2] Furthermore, indole derivatives have been shown to suppress the Hedgehog signaling pathway, a critical regulator of cell growth and differentiation that is often dysregulated in cancer.[5]

  • Inflammation: A modified version of the core structure has been investigated as an inhibitor of the NLRP3 inflammasome, a key component of the innate immune system involved in inflammatory responses.[6][7]

  • Neurological Disorders: The ability to modulate neuronal excitability via the NOP receptor suggests potential applications in treating anxiety, depression, and substance abuse disorders.[1][3]

Experimental Protocols for Assessing Novelty

To experimentally validate the novelty of a new derivative of this compound, a series of well-established assays are required.

Radioligand Binding Assay for NOP Receptor Affinity

This assay determines the affinity of the test compound for the NOP receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for the NOP receptor.

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand (e.g., [³H]nociceptin) for binding to the NOP receptor expressed in a cell membrane preparation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture cells stably expressing the human NOP receptor (e.g., CHO-K1 cells).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Resuspend the membrane pellet in the assay buffer and determine the protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the cell membrane preparation, the radiolabeled ligand (e.g., [³H]nociceptin at a concentration near its Kd), and varying concentrations of the test compound.

    • For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled NOP ligand (e.g., unlabeled nociceptin).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

  • Separation and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a one-site competition model to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its equilibrium dissociation constant.

Radioligand_Binding_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Cell_Culture Cell Culture (NOP-expressing cells) Membrane_Prep Membrane Preparation Cell_Culture->Membrane_Prep Incubation Incubation (Membranes + [³H]Ligand + Test Compound) Membrane_Prep->Incubation Filtration Filtration & Washing Incubation->Filtration Scintillation Scintillation Counting Filtration->Scintillation Data_Analysis Data Analysis (IC₅₀ & Ki Determination) Scintillation->Data_Analysis

Caption: Workflow for Radioligand Binding Assay.

[³⁵S]GTPγS Binding Assay for Functional Activity

This assay determines whether a compound acts as an agonist, antagonist, or inverse agonist at the NOP receptor.

Objective: To measure the functional activity of the test compound by quantifying its effect on G-protein activation.

Principle: Agonist binding to a Gi-coupled receptor like NOP stimulates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to activated G-proteins. The amount of bound [³⁵S]GTPγS is proportional to the level of receptor activation.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Prepare cell membranes expressing the NOP receptor as described in the radioligand binding assay protocol.

  • Assay:

    • In a 96-well plate, add the cell membrane preparation, GDP (to ensure G-proteins are in the inactive state), and varying concentrations of the test compound.

    • To test for antagonist activity, pre-incubate the membranes with the test compound before adding a known NOP agonist.

    • Initiate the reaction by adding [³⁵S]GTPγS.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Separation and Detection:

    • Terminate the reaction and separate bound from free [³⁵S]GTPγS using rapid filtration through a glass fiber filter mat.

    • Wash the filters with cold buffer.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis:

    • For Agonists: Plot the amount of [³⁵S]GTPγS binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect).

    • For Antagonists: Plot the response to a fixed concentration of an agonist in the presence of varying concentrations of the antagonist. Calculate the functional IC₅₀ and use the Schild equation to determine the pA₂ value, a measure of antagonist potency.

Conclusion: A Promising Scaffold with a Novel Mechanism

The this compound scaffold represents a significant advancement in the field of NOP receptor modulation. Its key novelty lies in the ability to generate both potent agonists and antagonists from the same chemical template, a feature not commonly observed with other NOP receptor ligands. This dual functionality, coupled with the broader therapeutic potential of the core structure in oncology and inflammation, positions this compound and its derivatives as highly promising candidates for further drug development. The experimental protocols outlined in this guide provide a robust framework for characterizing the unique mechanism of action of novel analogs and for advancing them through the drug discovery pipeline.

References

  • Zaveri, N. T., Jiang, F., Olsen, C. M., Deschamps, J. R., Parrish, D., Polgar, W., & Toll, L. (2004). A Novel Series of Piperidin-4-yl-1,3-Dihydroindol-2-ones as Agonist and Antagonist Ligands at the Nociceptin Receptor. Journal of Medicinal Chemistry, 47(12), 2973–2976. [Link]
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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experimentation to their safe and compliant disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one, a versatile compound utilized in pharmaceutical research.[1] Adherence to these procedures is critical not only for regulatory compliance but also for the protection of personnel and the environment.

While specific hazard data for this compound is not extensively documented, the prudent approach for any research chemical is to treat it as hazardous waste unless confirmed otherwise by a comprehensive risk assessment.[2] This principle of precaution underpins the following disposal protocol. One available source indicates the compound may be an irritant.[3]

PART 1: Core Disposal Directive & Immediate Actions

The fundamental principle for disposing of this compound is that it must not be disposed of down the drain or in regular trash.[2][4][5][6] All waste containing this compound, including pure substance, solutions, and contaminated materials, must be managed through your institution's hazardous waste program.[5]

Key Disposal Parameters
ParameterGuidelineRationale
Waste Classification Hazardous Chemical WasteAssumed hazardous due to lack of comprehensive safety data and its nature as a bioactive research compound.
Container Material High-Density Polyethylene (HDPE) or other compatible plastic. Glass is acceptable but plastic is preferred to minimize breakage risk.[5]Must be chemically resistant to the waste. Do not use metal containers for potentially corrosive materials.[7][8]
Container Condition Leak-proof, with a secure, screw-top cap.[7][9] The container must be in good condition, with no cracks or deterioration.[8][9]To prevent leakage and environmental contamination during storage and transport.
Labeling Clearly marked with "Hazardous Waste," the full chemical name, and percentage composition of all components.[8][9][10]Ensures proper identification for safe handling, segregation, and disposal by waste management personnel.
Storage Location Designated Satellite Accumulation Area (SAA) at or near the point of generation.[9][10][11]Minimizes the risk of spills and exposure by keeping waste in a controlled, designated laboratory area.
Segregation Store separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[4][7][9]Prevents dangerous chemical reactions that could generate heat, toxic gases, or explosions.

PART 2: Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe disposal of this compound.

Step 1: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing appropriate PPE. This includes:

  • Safety Goggles or Face Shield: To protect against splashes.

  • Chemical-Resistant Gloves: Nitrile or neoprene gloves are generally suitable.

  • Laboratory Coat: To protect skin and clothing.

Step 2: Waste Collection and Segregation
  • Select a Compatible Waste Container: Choose a clean, dry container made of a material (e.g., HDPE) compatible with this compound. If the waste is in a solvent, ensure the container is compatible with the solvent as well. The original container can be used if it is in good condition.[9]

  • Do Not Mix Waste Streams: Dedicate a container specifically for this compound and its associated waste. Do not mix it with other waste streams like halogenated solvents, acids, or bases unless explicitly permitted by your institution's environmental health and safety (EHS) office.[8]

  • Solid vs. Liquid Waste:

    • Solid Waste: Collect pure or residual solid this compound in a designated solid waste container. This also includes contaminated items like weigh boats, gloves, and paper towels.

    • Liquid Waste: Collect solutions containing the compound in a designated liquid waste container. Do not fill the container beyond 90% capacity to allow for expansion and prevent spills.[9][10]

Step 3: Labeling the Hazardous Waste Container

Proper labeling is a critical compliance and safety step. The label must be securely affixed to the container and include the following information:[8][9][10]

  • The words "Hazardous Waste" prominently displayed.

  • Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.[10]

  • Composition: List all components and their approximate percentages, including solvents.

  • Hazard Identification: Indicate the primary hazards (e.g., "Toxic," "Irritant").

Step 4: Storage in a Satellite Accumulation Area (SAA)
  • Designated Area: Store the labeled waste container in your laboratory's designated SAA. This area must be at or near the point of waste generation.[10][11]

  • Secondary Containment: Place all liquid hazardous waste containers in secondary containment, such as a spill tray, to contain any potential leaks.[4][7]

  • Keep Containers Closed: The waste container must be securely capped at all times, except when you are adding waste.[4][8][9][10][11] This prevents the release of vapors and protects against spills.

Step 5: Arranging for Disposal
  • Monitor Fill Level: Once the waste container is 90% full, or if it has been in storage for a specified period (often 6-12 months, check with your EHS office), it is ready for pickup.[9][10][11]

  • Request Pickup: Contact your institution's EHS or hazardous waste management office to schedule a waste pickup.[4][8] Follow their specific procedures for submitting a pickup request, which may involve an online form or a specific tag for the container.[5]

Disposal of Empty Containers

An empty container that held this compound must also be managed carefully.

  • Triple Rinse: The container must be triple rinsed with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[2]

  • Collect Rinsate: The first rinseate, and often all three, must be collected and disposed of as hazardous liquid waste.[2][4]

  • Deface Label: Completely remove or deface the original chemical label.[2][4]

  • Final Disposal: Once triple-rinsed and the label is defaced, the container can typically be disposed of in the regular trash or glass disposal, depending on the material.[2][4]

PART 3: Visualization & Workflow

Disposal Decision Workflow

The following diagram illustrates the logical flow for the proper disposal of waste containing this compound.

G start Waste Generation (this compound) is_empty_container Is it an empty container? start->is_empty_container collect_waste Collect in a compatible, labeled hazardous waste container. is_empty_container->collect_waste No triple_rinse Triple rinse with appropriate solvent. is_empty_container->triple_rinse Yes solid_liquid Is the waste solid or liquid? collect_waste->solid_liquid solid_waste Collect in Solid Hazardous Waste Container solid_liquid->solid_waste Solid liquid_waste Collect in Liquid Hazardous Waste Container (Do not exceed 90% capacity) solid_liquid->liquid_waste Liquid store_saa Store container in SAA with secondary containment. solid_waste->store_saa liquid_waste->store_saa request_pickup Container is full or storage time limit reached. Request EHS pickup. store_saa->request_pickup collect_rinsate Collect all rinsate as liquid hazardous waste. triple_rinse->collect_rinsate deface_label Deface original label. collect_rinsate->deface_label dispose_container Dispose of empty container in appropriate trash. deface_label->dispose_container

Caption: Decision workflow for disposal of this compound waste.

References

  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • Laboratory Guide for Managing Chemical Waste. (2023, October 23). Vanderbilt University Medical Center.
  • Hazardous Waste Disposal Guide. (n.d.). Dartmouth College.
  • Laboratory Chemical Waste Management Guidelines. (n.d.). University of Pennsylvania, Environmental Health and Radiation Safety.
  • Properly Managing Chemical Waste in Laboratories. (n.d.). Ace Waste.
  • How to Dispose of Chemical Waste. (n.d.). Case Western Reserve University, Environmental Health and Safety.
  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University, Research.
  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering.
  • Hazardous Waste & Disposal Considerations. (n.d.). American Chemical Society.
  • 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one. (n.d.). PubChem.
  • 3-(1,3-Dihydro-1-oxo-2H-isoindol-2-yl)-2,6-piperidinedione. (n.d.). PubChem.
  • Safety Data Sheet - Piperidine. (n.d.). Chemos GmbH & Co. KG.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (n.d.). PubMed Central.
  • 3-(4-Nitro-1-oxo-1,3-dihydroisoindol-2-yl)piperidine-2,6-dione. (n.d.). PubChem.

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols and operational guidance for researchers, scientists, and drug development professionals working with 1,3-Dihydro-1-(piperidin-4-yl)(2H)indol-2-one (CAS No: 16223-25-9). As a key intermediate in pharmaceutical development, particularly for neurological disorder research, understanding its safe handling is paramount.[1] This guide is structured to provide not just a list of procedures, but the scientific rationale behind them, ensuring a culture of safety and experimental integrity in your laboratory.

Foundational Principle: Risk Assessment Based on Structural Analogs

While a comprehensive, peer-reviewed safety profile for every research chemical is not always available, a robust risk assessment can be constructed by examining its constituent functional groups and related chemical structures. This compound is a heterocyclic compound featuring an indolinone core and a piperidine moiety.[1] Analysis of similar compounds provides critical safety insights.

  • Piperidin-4-one: This related structure is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[2]

  • Piperidine: The parent amine is known to be toxic in contact with skin or if inhaled and can cause severe skin burns and eye damage.[3][4]

Given that the target compound is an off-white solid, the primary exposure risks are through the inhalation of fine particulates and direct contact with skin or eyes. Therefore, our protocols are designed to mitigate these specific risks.

Table 1: Hazard Summary and Risk Mitigation
Potential HazardBasis of Concern (Structural Analogs)Primary Exposure RouteRequired Engineering Control
Serious Eye Irritation Piperidin-4-one (H319)[2]Direct contact, aerosolized powderChemical Fume Hood
Skin Irritation / Burns Piperidin-4-one (H315), Piperidine (H314)[2][4]Direct contact with solid/powderChemical Fume Hood
Respiratory Irritation Piperidin-4-one (H335)[2]Inhalation of aerosolized powderChemical Fume Hood
Acute Toxicity Piperidine (H311, H331)[3][4]Dermal absorption, InhalationChemical Fume Hood

Core Directive: The Personal Protective Equipment (PPE) Ensemble

PPE is the final barrier between the researcher and the chemical. Its effectiveness is entirely dependent on proper selection and consistent use. All handling of this compound, especially weighing and transfers of the solid, must be performed within a certified chemical fume hood.

A. Hand Protection: The First Line of Defense

Due to the documented skin irritation and potential for dermal toxicity from the piperidine moiety[2], robust hand protection is non-negotiable.

  • Protocol: Double-gloving is mandatory. Wear two pairs of powder-free nitrile gloves.

  • Causality: The inner glove protects the skin in the event the outer glove is breached. The outer glove bears the initial brunt of any contamination and can be removed and replaced immediately after a task or suspected contact. This protocol adheres to the principles outlined in 29 CFR 1910.138 for hand protection.[2][5]

B. Body Protection: Shielding from Spills and Splashes

Protecting the skin on the arms and body is crucial to prevent accidental contact.

  • Protocol: A flame-resistant laboratory coat that is fully buttoned with snug-fitting cuffs is required.

  • Causality: A closed lab coat provides a barrier against powders and minor spills. Flame-resistant material is a best-practice standard in research labs where flammable solvents may also be in use.[5]

C. Eye and Face Protection: An Absolute Imperative

The piperidine and indolinone functional groups present a significant risk of serious eye irritation or damage.[2]

  • Protocol:

    • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times in the laboratory.[5]

    • Enhanced Requirement: When handling quantities greater than 1 gram or when a splash risk is present, a full-face shield must be worn over the chemical splash goggles.[5]

  • Causality: Goggles provide a seal around the eyes to protect from airborne particulates and splashes. A face shield adds a further layer of protection for the entire face. A face shield must never be used as a primary form of eye protection without goggles worn underneath.[5]

D. Respiratory Protection: Preventing Inhalation Exposure

The compound's solid form and the potential for respiratory irritation necessitate respiratory protection.[2]

  • Protocol: When handling the solid compound outside of a certified and properly functioning chemical fume hood, a NIOSH-approved N95 respirator is the minimum requirement.

  • Causality: An N95 respirator is designed to filter out at least 95% of airborne particles, including fine chemical dust, thereby preventing inhalation and subsequent respiratory tract irritation. This aligns with OSHA standard 29 CFR 1910.134.[2]

E. Foot Protection: A Foundational Safety Measure
  • Protocol: Fully enclosed, non-perforated shoes made of a durable material (e.g., leather) are mandatory.

  • Causality: This protects the feet from spills and dropped objects. Open-toed shoes are never permissible in a laboratory environment.[5]

Procedural Integrity: Donning and Doffing Workflows

Cross-contamination during the removal of PPE is a common source of exposure. Following a strict, logical sequence is critical for safety.

Workflow 1: PPE Donning Sequence

This sequence proceeds from the least "critical" areas to the most, preparing the user for handling.

G A 1. Lab Coat B 2. N95 Respirator (If required) A->B C 3. Goggles & Face Shield B->C D 4. Inner Gloves C->D E 5. Outer Gloves (Pull cuffs over lab coat sleeves) D->E

Caption: PPE Donning (Putting On) Sequence.

Workflow 2: PPE Doffing Sequence

This sequence is designed to remove the most contaminated items first, minimizing contact with the user's skin and clothing.

G A 1. Remove Outer Gloves (Contaminated) B 2. Remove Face Shield & Goggles A->B C 3. Remove Lab Coat (Turn inside out as you remove) B->C D 4. Remove Inner Gloves C->D E 5. Wash Hands Thoroughly D->E

Caption: PPE Doffing (Removal) Sequence.

Emergency Protocols: Immediate and Decisive Action

In the event of an exposure or spill, a clear and immediate response plan is vital.

Personal Exposure Response
  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[2]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[6]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[2][6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Emergency Response Workflow

G cluster_0 A Exposure Event Occurs (Spill, Splash, Inhalation) B Alert others in the lab & evacuate immediate area if necessary A->B C Proceed to nearest safety station (Shower, Eyewash) B->C D Follow specific exposure protocol (Wash skin, flush eyes) C->D E Remove all contaminated PPE D->E F Seek Medical Attention (Bring SDS if available) E->F

Caption: Emergency Exposure Response Workflow.

Logistical Plan: Decontamination and Disposal

Proper disposal is a critical component of the chemical handling lifecycle, preventing environmental contamination and downstream exposure.

  • Contaminated PPE: All disposable PPE, including both pairs of gloves, lab coats (if disposable), and respirators, must be considered hazardous waste. Place them in a designated, sealed, and clearly labeled hazardous waste container immediately after doffing.

  • Chemical Waste: Unused compound and any materials used for spill cleanup (e.g., absorbent pads) must be disposed of as hazardous chemical waste.

  • Disposal Method: The recommended disposal method for this type of compound is through an authorized and licensed waste disposal contractor, typically via high-temperature incineration with scrubbing capabilities to handle nitrogen oxides produced during combustion.[2] Do not dispose of this chemical or its contaminated materials in standard trash or down the drain.

By adhering to these detailed protocols, researchers can confidently and safely handle this compound, ensuring both personal safety and the integrity of their valuable research.

References

  • 1-Piperidin-4-yl-1,3-dihydro-2H-indol-2-one | C13H16N2O | CID 2761152.
  • Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI. [Link]
  • Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Deriv
  • 8 Types of PPE to Wear When Compounding Hazardous Drugs. Provista. [Link]
  • Personal Protective Equipment in Chemistry. Dartmouth College, Environmental Health and Safety. [Link]
  • 5 Types of PPE for Hazardous Chemicals.
  • Personal Protective Equipment and Chemistry. Chemical Safety Facts. [Link]
  • 1-Boc-4-(N-Boc-amino)
  • A novel series of piperidin-4-yl-1,3-dihydroindol-2-ones as agonist and antagonist ligands at the nociceptin receptor.
  • 2H-Indol-2-one, 1,3-dihydro-1-(2,6-dichlorophenyl)-3-(((3-hydroxypropyl)amino)methylene)-, (Z)-.
  • SAFETY DATA SHEET - Piperidine. Fisher Scientific. [Link]
  • 4-Fluoro-1,3-dihydro-2H-indol-2-one.
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.